molecular formula C16H15NO2 B100801 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde CAS No. 18073-15-9

6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

Cat. No.: B100801
CAS No.: 18073-15-9
M. Wt: 253.29 g/mol
InChI Key: CPXAGPKGSHRHIO-UHFFFAOYSA-N
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Description

6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde is a functionalized carbazole derivative that serves as a versatile synthetic intermediate in advanced organic synthesis. The carbazole scaffold is recognized for its diverse biological activities; carbazole-based alkaloids have been identified to possess interesting properties, including antitumor, antibacterial, and anti-inflammatory effects, making them valuable scaffolds in medicinal chemistry for the development of new therapeutic agents . The specific substitution pattern on this compound, featuring reactive aldehyde and methoxy groups, allows for further chemical modifications via cross-coupling and other reactions to generate a library of derivatives for structure-activity relationship (SAR) studies . Beyond pharmacology, carbazole derivatives have significant value in materials science, where they are utilized for their photoconducting, semiconducting, and light-emitting properties, making them interesting organic tools for physics experiments . This compound can be analyzed using reverse-phase (RP) HPLC methods, supporting its use in pharmacokinetic and analytical research applications .

Properties

IUPAC Name

6-methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde
Source PubChem
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InChI

InChI=1S/C16H15NO2/c1-9-6-11(8-18)10(2)15-13-7-12(19-3)4-5-14(13)17-16(9)15/h4-8,17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXAGPKGSHRHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1NC3=C2C=C(C=C3)OC)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40171001
Record name 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde
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Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18073-15-9
Record name 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carboxaldehyde
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Record name 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde (CAS 18073-15-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Carbazole Scaffold

Carbazole alkaloids, a class of heterocyclic aromatic compounds, are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The rigid, planar structure of the carbazole nucleus allows it to intercalate with DNA and interact with various enzymatic targets, making it a privileged scaffold in drug discovery.[3] This guide focuses on a specific synthetic derivative, 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde, a molecule with potential applications in oncology research. Its structural features, including the electron-donating methoxy and methyl groups, are expected to influence its biological activity.

Physicochemical Properties and Identification

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key identifiers and properties of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde are summarized below.

PropertyValueSource
CAS Number 18073-15-9[4][5][6]
Molecular Formula C₁₆H₁₅NO₂[5][6]
Molecular Weight 253.30 g/mol [6]
IUPAC Name 6-methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde[7]
Synonyms 9H-Carbazole-3-carboxaldehyde, 6-methoxy-1,4-dimethyl-[5][7]
Appearance Predicted: Crystalline solidN/A
Melting Point Not reportedN/A
Solubility Predicted: Soluble in organic solvents like DMSO, DMF, and chlorinated solvents.N/A

Synthesis and Characterization: The Vilsmeier-Haack Approach

The introduction of a formyl group onto the carbazole scaffold is a key synthetic step, and the Vilsmeier-Haack reaction is the most common and effective method to achieve this transformation. This electrophilic aromatic substitution reaction utilizes a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings like the carbazole nucleus.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich carbazole ring attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis yields the desired aldehyde.

Experimental Protocol: Synthesis of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

This protocol is a representative example based on general Vilsmeier-Haack formylation procedures for carbazole derivatives.

Materials:

  • 6-Methoxy-1,4-dimethyl-9H-carbazole (starting material)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 6-Methoxy-1,4-dimethyl-9H-carbazole in anhydrous DCM at 0 °C, add anhydrous DMF.

  • Slowly add POCl₃ dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde.

Characterization

Predicted Spectroscopic Data:

TechniqueExpected Features
¹H NMR Signals corresponding to aromatic protons on the carbazole ring, two methyl group singlets, a methoxy group singlet, an aldehyde proton singlet (typically downfield, ~9-10 ppm), and a broad singlet for the N-H proton.
¹³C NMR Resonances for the carbonyl carbon of the aldehyde (typically ~190 ppm), aromatic carbons, methyl carbons, and the methoxy carbon.
IR Spectroscopy Characteristic absorption bands for the N-H stretch (~3300-3400 cm⁻¹), C-H stretches (aromatic and aliphatic), a strong C=O stretch for the aldehyde (~1670-1690 cm⁻¹), and C-O stretch for the methoxy group.
Mass Spectrometry A molecular ion peak [M]⁺ corresponding to the molecular weight of 253.30 g/mol .

Potential Biological Activity and Mechanism of Action

While direct biological studies on 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde are not extensively reported, the broader class of carbazole derivatives has demonstrated significant potential as anticancer agents.[1][2] Research on structurally similar compounds provides valuable insights into the probable mechanisms of action.

Anticancer Potential

Numerous studies have highlighted the cytotoxic effects of carbazole derivatives against a range of cancer cell lines, including:

  • Melanoma: A similar compound, 9-ethyl-9H-carbazole-3-carbaldehyde, showed strong inhibitory activity against BRAF-mutated and wild-type melanoma cells, with little effect on normal melanocytes.[8]

  • Glioma: Derivatives of 1,4-dimethyl-9H-carbazol-3-yl)methanamine have shown significant in vitro anticancer potential against human glioma U87MG cell lines.[1][9]

  • Ovarian Cancer: 9-(bromoalkyl)-1,4-dimethyl-9H-carbazole derivatives have demonstrated inhibitory effects on ovarian cancer cell growth.[5]

  • Other Cancers: Various carbazole derivatives have shown activity against breast, lung, and colon cancer cell lines.[1]

Probable Mechanisms of Action

The anticancer activity of carbazole derivatives is often attributed to the induction of apoptosis through various signaling pathways.

  • p53 Pathway Activation: A key mechanism observed for 9-ethyl-9H-carbazole-3-carbaldehyde in melanoma cells is the reactivation of the p53 tumor suppressor pathway.[8] This leads to increased apoptosis and senescence in cancer cells. The activation of p53 can be triggered by the phosphorylation of p38-MAPK and JNK.[8]

  • Induction of Apoptosis: Carbazole compounds have been shown to induce apoptosis by upregulating pro-apoptotic proteins like Bax and increasing caspase activity.[2][8]

  • DNA Damage: Some carbazole derivatives can cause DNA damage, leading to cell cycle arrest and apoptosis.[1]

  • Kinase Inhibition: The carbazole scaffold is a known pharmacophore for targeting various kinases, which are crucial for cell proliferation and survival.[3]

The following diagram illustrates a potential signaling pathway for the induction of apoptosis by carbazole derivatives, based on studies of related compounds.

G Carbazole 6-Methoxy-1,4-dimethyl-9H- carbazole-3-carbaldehyde MAPK p38-MAPK / JNK Activation Carbazole->MAPK Induces p53 p53 Phosphorylation (Ser15) MAPK->p53 Phosphorylates Bax Bax Upregulation p53->Bax Upregulates Caspases Caspase Cascade Activation Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Putative signaling pathway for carbazole-induced apoptosis.

Conclusion and Future Directions

6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde represents a promising scaffold for the development of novel anticancer therapeutics. Its synthesis is readily achievable through the Vilsmeier-Haack reaction, and based on the extensive research on related carbazole derivatives, it is highly likely to possess cytotoxic activity against various cancer cell lines.

Future research should focus on the definitive synthesis and characterization of this compound, including obtaining detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS). Subsequently, comprehensive in vitro studies are warranted to determine its IC₅₀ values against a panel of cancer cell lines and to elucidate its specific mechanism of action. Investigating its effects on key signaling pathways, such as the p53 and MAPK pathways, will be crucial in validating its therapeutic potential.

References

  • Wen, J., et al. (2021). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. Cell Death & Disease, 12(1), 1-14. Available from: [Link]

  • GSRS. (n.d.). 6-METHOXY-1,4-DIMETHYL-9H-CARBAZOLE-3-CARBALDEHYDE. Retrieved January 23, 2026, from [Link]

  • Kumar, A., et al. (2023). Synthesis and in vitro anticancer activity of novel 1,4-dimethyl-9-H-carbazol-3-yl) methanamine derivatives against human glioma. World Journal of Advanced Research and Reviews, 19(01), 1036–1045. Available from: [Link]

  • ResearchGate. (2023). Synthesis and in vitro anticancer activity of novel 1,4-dimethyl-9-H-carbazol-3-yl) methanamine derivatives against human glioma U87 MG cell line. Retrieved January 23, 2026, from [Link]

  • ACS Publications. (2021). Branched Methoxydiphenylamine-Substituted Carbazole Derivatives for Efficient Perovskite Solar Cells: Bigger Is Not Always Better. Chemistry of Materials, 33(17), 6876–6887. Available from: [Link]

  • Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved January 23, 2026, from [Link]

  • Supporting Information. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. Retrieved January 23, 2026, from [Link]

  • MDPI. (2020). Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment. Molecules, 25(7), 1693. Available from: [Link]

  • PubMed. (2015). Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line. PLoS One, 10(7), e0129874. Available from: [Link]

  • ResearchGate. (2020). Synthesis of new 9H-Carbazole derivatives. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2023). 9-(4-Methoxyphenyl)-9H-carbazole. Retrieved January 23, 2026, from [Link]

  • Semantic Scholar. (2021). Trimeric and Dimeric Carbazole Alkaloids from Murraya microphylla. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 3-methoxy-6-methyl-9H-carbazole-1-carbaldehyde. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Fig. S1. IR Spectra of 9-phenyl-9H-carbazole-3-carbaldehyde (2). Retrieved January 23, 2026, from [Link]

  • PubChemLite. (n.d.). Methyl 6-methoxy-9h-carbazole-3-carboxylate (C15H13NO3). Retrieved January 23, 2026, from [Link]

  • SpectraBase. (n.d.). 6-Methoxy-1,4-dimethyl-carbazole. Retrieved January 23, 2026, from [Link]

  • SpectraBase. (n.d.). 6-Methoxy-2,3-dimethyl-9H-carbazole-1,4-quinone. Retrieved January 23, 2026, from [Link]

Sources

physicochemical properties of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde is a substituted carbazole derivative of significant interest in medicinal chemistry and materials science. The carbazole core is a privileged scaffold, known for its diverse biological activities, including antioxidant, antibacterial, and antitumor properties.[1] This guide provides a comprehensive overview of the essential physicochemical properties of this specific molecule, offering both computed data and detailed, field-proven experimental protocols for its empirical determination. As a Senior Application Scientist, the focus here extends beyond mere data presentation to elucidate the causality behind methodological choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible results.

This document is structured to guide researchers through the logical workflow of characterizing a novel compound, from synthesis and purification to detailed spectroscopic analysis. All quantitative data are summarized in tables for clarity, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Molecular and Structural Characteristics

The foundational step in characterizing any chemical entity is to establish its fundamental molecular and structural properties. These data are the bedrock upon which all further experimental analysis is built.

Chemical Structure:

G start Start: 6-Methoxy-1,4-dimethyl-9H-carbazole vilsmeier Vilsmeier-Haack Formylation: 1. Cool DMF to 0°C 2. Add POCl₃ dropwise 3. Add Carbazole Substrate 4. Heat to ~90°C start->vilsmeier Substrate quench Reaction Quench: 1. Cool mixture 2. Pour onto ice 3. Neutralize with NaOH vilsmeier->quench Crude Reaction extract Work-up: 1. Extract with Ethyl Acetate 2. Wash with brine 3. Dry over Na₂SO₄ quench->extract concentrate Concentration: Evaporate solvent under reduced pressure extract->concentrate purify Purification: Silica Gel Column Chromatography (e.g., Hexane/Ethyl Acetate gradient) concentrate->purify Crude Product characterize Characterization & Analysis purify->characterize Fractions finish End: Pure Compound characterize->finish G start Start: ~1 mg of pure compound add_solvent Add 0.1 mL of Solvent start->add_solvent vortex Vortex / Agitate (1 min) add_solvent->vortex observe Visual Observation vortex->observe soluble Soluble observe->soluble Clear Solution insoluble Insoluble / Partially Soluble observe->insoluble Suspension / Cloudy end End: Record observation soluble->end add_more Add more solvent (up to 1 mL total) insoluble->add_more insoluble->end add_more->vortex

Sources

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Potential Biological Significance of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde, a heterocyclic compound of significant interest within the broader class of carbazole alkaloids. Carbazoles are a well-established pharmacophore, known for a wide array of biological activities including antitumor, neuroprotective, and antimicrobial properties.[1][2] This document delineates the molecular architecture of the title compound, proposes a detailed, logically derived synthetic pathway, and provides an in-depth analysis of its expected spectroscopic characteristics. Furthermore, we delve into its potential biological relevance by drawing parallels with structurally analogous carbazole derivatives that have demonstrated significant therapeutic potential. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel carbazole-based compounds for drug discovery and development.

Introduction: The Significance of the Carbazole Scaffold

Carbazole, a tricyclic aromatic heterocycle, consists of two benzene rings fused to a central five-membered nitrogen-containing ring.[3] This rigid, planar, and electron-rich system is a privileged scaffold in medicinal chemistry, found in a multitude of naturally occurring alkaloids and synthetic compounds with diverse pharmacological profiles.[1][4] Plant-derived carbazole alkaloids, particularly from the Rutaceae family, have been a rich source of compounds with potent biological activities.[5] The functionalization of the carbazole core at its various positions allows for the fine-tuning of its physicochemical and biological properties, making it a versatile template for the design of novel therapeutic agents. The introduction of methoxy, methyl, and carbaldehyde groups, as in the title compound, is of particular interest for modulating bioactivity.

Molecular Structure and Physicochemical Properties

6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde possesses a well-defined molecular architecture that dictates its chemical reactivity and potential biological interactions. The core is the planar carbazole ring system.[2] The key functional groups are a methoxy group at the 6-position, two methyl groups at the 1 and 4 positions, and a carbaldehyde group at the 3-position.

PropertyValueSource
Molecular Formula C₁₆H₁₅NO₂[6]
Molecular Weight 253.30 g/mol [7]
IUPAC Name 6-methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde[6]
CAS Number 18073-15-9[8]
SMILES CC1=CC(=C(C2=C1NC3=C2C=C(C=C3)OC)C)C=O[6]
InChI Key CPXAGPKGSHRHIO-UHFFFAOYSA-N[6]

Proposed Synthetic Pathway

Synthesis of the Precursor: 6-Methoxy-1,4-dimethyl-9H-carbazole

A plausible route to the precursor begins with the aromatization of a suitable tetrahydrocarbazole, a common strategy in carbazole synthesis.[9]

G cluster_0 Precursor Synthesis cluster_1 Formylation 6-Methoxy-1,2,3,4-tetrahydrocarbazole 6-Methoxy-1,2,3,4-tetrahydrocarbazole 6-Methoxycarbazole 6-Methoxycarbazole 6-Methoxy-1,2,3,4-tetrahydrocarbazole->6-Methoxycarbazole Aromatization (e.g., Pd/C, heat) 6-Methoxy-1,4-dimethyl-9H-carbazole 6-Methoxy-1,4-dimethyl-9H-carbazole 6-Methoxycarbazole->6-Methoxy-1,4-dimethyl-9H-carbazole Double Methylation (e.g., Friedel-Crafts Alkylation) 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde 6-Methoxy-1,4-dimethyl-9H-carbazole->6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde Vilsmeier-Haack Reaction (POCl3, DMF)

Caption: Proposed synthetic workflow for the target compound.

Step 1: Aromatization The synthesis would likely commence with the dehydrogenation of 6-methoxy-1,2,3,4-tetrahydrocarbazole to yield 6-methoxycarbazole. This transformation is typically achieved by heating the tetrahydrocarbazole with a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent like xylene.[9]

Step 2: Double Methylation The introduction of the two methyl groups at the 1 and 4 positions would likely proceed via a Friedel-Crafts alkylation reaction on 6-methoxycarbazole. The directing effects of the existing methoxy group and the carbazole ring system would need to be carefully considered to achieve the desired regioselectivity.

Vilsmeier-Haack Formylation

The final and key step is the introduction of the carbaldehyde group at the 3-position. The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich aromatic and heteroaromatic compounds like carbazoles.[10] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1]

Reaction Mechanism: The mechanism involves two main stages: the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) and the subsequent electrophilic aromatic substitution on the carbazole ring, followed by hydrolysis.[1]

G DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Attack on POCl3 POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Carbazole_Precursor 6-Methoxy-1,4-dimethyl-9H-carbazole Carbazole_Precursor->Iminium_Intermediate Electrophilic Attack Target_Compound 6-Methoxy-1,4-dimethyl-9H- carbazole-3-carbaldehyde Iminium_Intermediate->Target_Compound Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation.

Regioselectivity: The regioselectivity of the Vilsmeier-Haack reaction on the carbazole nucleus is directed by the electronic effects of the substituents. The nitrogen atom and the fused benzene rings make the 3 and 6 positions the most electron-rich and thus most susceptible to electrophilic attack. In the case of 1,4-dimethylcarbazole, formylation occurs predominantly at the 3-position.[11] The presence of the electron-donating methoxy group at the 6-position is expected to further activate the ring system, but the steric hindrance from the 1 and 4-methyl groups should still favor formylation at the less hindered 3-position.

Experimental Protocol (Proposed)

Materials:

  • 6-Methoxy-1,4-dimethyl-9H-carbazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-methoxy-1,4-dimethyl-9H-carbazole (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.5 eq) to anhydrous DMF (3.0 eq) at 0 °C with stirring. Allow the reagent to form for 30 minutes.

  • Add the freshly prepared Vilsmeier reagent dropwise to the stirred solution of the carbazole precursor at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir vigorously.

  • Basify the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~8.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde.

Spectroscopic Characterization (Predicted)

While experimental spectra for the title compound are not widely published, a detailed prediction of its key spectroscopic features can be made based on the analysis of structurally similar carbazole derivatives.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, the methoxy protons, the two methyl groups, and the aldehyde proton.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityJustification
Aldehyde (-CHO)9.8 - 10.2Singlet (s)Highly deshielded proton of the aldehyde group.
N-H8.0 - 8.5Broad Singlet (br s)Typical chemical shift for a carbazole N-H proton.
H-5~8.0Doublet (d)Aromatic proton ortho to the nitrogen and adjacent to the methoxy group.
H-2~7.8Singlet (s)Aromatic proton adjacent to the aldehyde group.
H-8~7.4Doublet (d)Aromatic proton coupled to H-7.
H-7~7.2Doublet of Doublets (dd)Aromatic proton coupled to H-8 and H-5.
Methoxy (-OCH₃)~3.9Singlet (s)Typical chemical shift for an aromatic methoxy group.
Methyl (C1-CH₃)~2.6Singlet (s)Methyl group deshielded by the adjacent carbazole ring.
Methyl (C4-CH₃)~2.5Singlet (s)Methyl group deshielded by the adjacent carbazole ring.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification | | --- | --- | --- | --- | | Aldehyde (C=O) | 190 - 195 | Carbonyl carbon of the aldehyde. | | C-6 (C-OCH₃) | ~158 | Aromatic carbon attached to the electron-donating methoxy group. | | C-4a, C-4b, C-8a, C-9a | 120 - 140 | Quaternary carbons of the carbazole core. | | C-3 (C-CHO) | ~130 | Aromatic carbon attached to the aldehyde group. | | Aromatic CHs | 105 - 128 | Remaining aromatic carbons of the carbazole rings. | | Methoxy (-OCH₃) | ~56 | Carbon of the methoxy group.[12] | | Methyl (C1-CH₃) | ~20 | Carbon of the methyl group at C1. | | Methyl (C4-CH₃) | ~18 | Carbon of the methyl group at C4. |

Infrared (IR) Spectroscopy
Functional GroupExpected Wavenumber (cm⁻¹)Vibration
N-H3300 - 3500Stretching
C-H (aromatic)3000 - 3100Stretching
C-H (aliphatic)2850 - 3000Stretching
C=O (aldehyde)1680 - 1700Stretching
C=C (aromatic)1580 - 1620Stretching
C-O (methoxy)1230 - 1270Asymmetric Stretching
C-N1200 - 1350Stretching
Mass Spectrometry

The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 253.30. Key fragmentation patterns would likely involve the loss of the formyl group (M-29) and potentially the loss of a methyl radical (M-15).

Potential Biological Significance and Applications

Carbazole alkaloids are renowned for their wide range of biological activities, with anticancer properties being one of the most extensively studied.[4] While specific biological data for 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde is scarce, its structural features suggest a high potential for bioactivity.

Anticancer Activity

Many carbazole derivatives exert their anticancer effects through various mechanisms, including DNA intercalation, inhibition of topoisomerase, and modulation of cell signaling pathways.[4] The planarity of the carbazole ring system is crucial for DNA intercalation. Furthermore, carbazole-3-carbaldehyde derivatives have been investigated as precursors for compounds with significant cytotoxic activity against various cancer cell lines. The presence of methoxy and methyl groups can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability and bioavailability.

G Carbazole_Compound 6-Methoxy-1,4-dimethyl-9H- carbazole-3-carbaldehyde DNA DNA Intercalation Carbazole_Compound->DNA Topoisomerase Topoisomerase Inhibition Carbazole_Compound->Topoisomerase Apoptosis Induction of Apoptosis DNA->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Topoisomerase->Cell_Cycle_Arrest Anticancer_Effect Anticancer Effect Apoptosis->Anticancer_Effect Cell_Cycle_Arrest->Anticancer_Effect

Caption: Potential mechanisms of anticancer activity for carbazole compounds.

Other Potential Applications

Beyond anticancer activity, carbazole derivatives have shown promise as:

  • Antioxidant agents: The electron-rich nature of the carbazole ring allows it to act as a scavenger of free radicals.

  • Neuroprotective agents: Certain carbazoles have been shown to protect neuronal cells from oxidative stress and apoptosis.[2]

  • Antimicrobial agents: The carbazole scaffold is present in several natural products with antibacterial and antifungal properties.[1]

Conclusion

6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde is a promising, yet underexplored, member of the carbazole family of heterocyclic compounds. This technical guide has provided a comprehensive overview of its molecular structure, a detailed proposed synthetic route via Vilsmeier-Haack formylation, and predicted spectroscopic data to aid in its identification and characterization. Based on the extensive literature on related carbazole alkaloids, this compound holds significant potential for further investigation as a lead structure in drug discovery, particularly in the development of novel anticancer agents. The methodologies and data presented herein provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological activities of this and other related carbazole derivatives.

References

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2022). A review on the biological potentials of carbazole and its derived products. Results in Chemistry, 4, 100318.
  • Farooq, S., et al. (2022). Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases. Antioxidants, 11(3), 493.
  • Ganesan, P., et al. (2023). 9-(4-Methoxyphenyl)-9H-carbazole.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87444, 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde. Retrieved from [Link]

  • O'Sullivan, J. F., & Ryder, A. (1989). Modifications to the Vilsmeier-Haack formylation of 1, 4-dimethylcarbazole and its application to the synthesis of ellipticines. Journal of Chemical Research, Synopses, (12), 384-385.
  • Patel, D. J., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 5(11), 4646.
  • Rahman, A. U., & Iqbal, M. Z. (2001). Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases. Current Organic Chemistry, 5(7), 737-752.
  • Reddy, P. V., et al. (2010). Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. Asian Journal of Chemistry, 22(4), 3297.
  • ResearchGate. (n.d.). Fig. S1 1 H NMR of 3,6-dimethoxy-9H-carbazole. Retrieved from [Link]

  • Song, F., et al. (2021). The anticancer activity of carbazole alkaloids. Archiv der Pharmazie, 354(10), e2100277.
  • Sureshbabu, P., et al. (2018). Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone. Chemical Science Transactions, 7(4), 626-633.
  • Tiong, K. H., et al. (2021). The anticancer activity of carbazole alkaloids. Archives of Pharmacal Research, 44(9), 847-865.
  • Muraoka, O., et al. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Chemical and Pharmaceutical Bulletin, 70(6), 442-445.
  • Organic Syntheses. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl-. Retrieved from [Link]

  • Saavedra, J. E., et al. (2018). The Formylation of N,N‑Dimethylcorroles. The Journal of Organic Chemistry, 83(15), 8105-8112.
  • Tanimoto, H., et al. (2016). Formylation Reaction of Amines Using N-Formylcarbazole. Chemical and Pharmaceutical Bulletin, 64(10), 1495-1498.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Trimeric and Dimeric Carbazole Alkaloids from Murraya microphylla. Molecules, 26(18), 5689.
  • de la Torre, M. C., & Sierra, M. A. (2004). The Vilsmeier Reaction on Methyl Homologues of N-Benzyltetrahydro- carbazole (Synthetic Studies on Indoles 52). Tetrahedron, 60(38), 8447-8455.

Sources

An In-depth Technical Guide to 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde, a heterocyclic compound of significant interest to researchers in drug discovery and materials science. This document elucidates the molecule's chemical identity, provides a detailed synthetic protocol with mechanistic insights, outlines a thorough characterization strategy, and explores its potential biological activities based on the extensive pharmacology of the carbazole scaffold.

Core Molecular Identity and Physicochemical Properties

6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde is a polysubstituted carbazole derivative. The carbazole nucleus is a privileged scaffold in medicinal chemistry, known for its rigid, planar structure and electron-rich nature, which facilitates interactions with various biological targets.[1] The strategic placement of two methyl groups at positions 1 and 4, a methoxy group at position 6, and a reactive carbaldehyde at position 3, suggests a molecule designed for both specific biological activity and potential for further chemical modification.

The structural features of this compound—a large conjugated system and a nitrogen heteroatom—confer unique photoelectric properties and high thermal and photochemical stability, making carbazole derivatives valuable in materials science as well.

Below is a summary of the key physicochemical properties for this compound.

PropertyValueSource
IUPAC Name 6-methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde[2]
Synonyms 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carboxaldehyde, NSC-143116[3]
CAS Number 18073-15-9[4]
Molecular Formula C₁₆H₁₅NO₂[3]
Molecular Weight 253.3 g/mol [3]
InChIKey CPXAGPKGSHRHIO-UHFFFAOYSA-N[2]
SMILES Cc1cc(C=O)c(C)c2c3cc(ccc3[nH]c12)OC[3]
Stereochemistry Achiral[3]

Synthesis and Mechanistic Considerations: The Vilsmeier-Haack Approach

The introduction of a formyl (-CHO) group onto the electron-rich carbazole ring is most effectively achieved via the Vilsmeier-Haack reaction.[5] This reaction is a cornerstone of synthetic organic chemistry for the formylation of activated aromatic and heteroaromatic systems.[6] The choice of this method is predicated on its typically mild conditions and high regioselectivity, which is dictated by the electronic landscape of the substrate.

For 1,4-dimethylcarbazoles, electrophilic substitution, such as formylation, preferentially occurs at the 3 and 6 positions.[7] An improved method for the preparation of 3-formyl-1,4-dimethylcarbazole has been reported to be a key intermediate in the synthesis of the anticancer agent ellipticine.[8] The synthesis of the title compound would logically start from 6-methoxy-1,4-dimethyl-9H-carbazole, which would then undergo a regioselective Vilsmeier-Haack formylation.

Logical Workflow for Synthesis

The synthetic strategy is a two-stage process: the in situ formation of the Vilsmeier reagent followed by the electrophilic formylation of the carbazole substrate.

G cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Aromatic Substitution DMF N,N-Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier Nucleophilic Attack POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier Iminium_Intermediate Iminium Intermediate Vilsmeier->Iminium_Intermediate Carbazole 6-Methoxy-1,4-dimethyl-9H-carbazole Carbazole->Iminium_Intermediate Electrophilic Attack Final_Product 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde Iminium_Intermediate->Final_Product Hydrolysis G Compound 6-Methoxy-1,4-dimethyl-9H- carbazole-3-carbaldehyde JAK JAK Kinase Compound->JAK Inhibition STAT STAT Protein JAK->STAT Phosphorylation STAT_P STAT-P (Phosphorylated) STAT->STAT_P Dimer STAT Dimerization STAT_P->Dimer Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Transcription Apoptosis Apoptosis Transcription->Apoptosis Inhibition

Sources

Solubility Profile of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding the solubility of this molecule is a cornerstone for its application in drug development, organic synthesis, and analytical characterization. This document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers a robust framework for solvent selection and solubility determination. We will delve into the molecular structure's influence on solvent-solute interactions, provide predictive assessments, and detail self-validating experimental protocols for both qualitative and quantitative solubility measurement.

Introduction to 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

Carbazole derivatives are a significant class of organic compounds, widely investigated for their electronic properties and biological activities.[1][2] The specific compound, 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde, possesses a unique combination of functional groups that make it a promising candidate for various applications, including as an intermediate in the synthesis of novel therapeutic agents.[3][4] The successful translation of this compound from laboratory research to practical application is fundamentally dependent on a thorough understanding of its physical and chemical properties, paramount among which is its solubility in organic solvents.

This guide serves as a foundational resource for scientists, addressing the critical need for reliable solubility data. Accurate solvent selection is essential for reaction optimization, purification strategies (such as crystallization and chromatography), formulation development, and the preparation of stock solutions for biological screening.

Molecular Structure and Physicochemical Properties

The solubility behavior of a compound is intrinsically linked to its molecular structure. 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde is a tricyclic aromatic system with several key functional groups that dictate its polarity and potential for intermolecular interactions.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₆H₁₅NO₂[5][6]
Molecular Weight253.29 g/mol [5]
XLogP33.5[5]
Hydrogen Bond Donors1 (the N-H group)[5]
Hydrogen Bond Acceptors2 (the C=O and -O- groups)[5]
IUPAC Name6-methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde[5]

The positive XLogP3 value of 3.5 indicates a lipophilic (oil-loving) nature, suggesting that the compound will generally favor non-polar organic solvents over polar ones like water.[5]

cluster_molecule Structural Influences on Polarity mol p1 Carbazole Core: Large, rigid, aromatic, and predominantly non-polar. Favors solubility in aromatic and non-polar solvents. p2 Methyl Groups (-CH₃): Alkyl groups that increase lipophilicity and enhance solubility in non-polar organic solvents. p3 Methoxy (-OCH₃) & Carbaldehyde (-CHO) Groups: Polar groups that can act as H-bond acceptors. Introduce dipole-dipole interactions. p4 Pyrrole N-H Group: Can act as an H-bond donor, crucial for interactions with protic or polar aprotic solvents.

Caption: Key functional groups of the target molecule.

Theoretical Principles Governing Solubility

The adage "like dissolves like" is the guiding principle for predicting solubility. This means that substances with similar intermolecular forces are likely to be soluble in one another. For our target molecule, several forces are at play.

  • Van der Waals Forces: The large, electron-rich carbazole ring system leads to significant London dispersion forces, promoting solubility in non-polar and aromatic solvents like toluene and hexane.

  • Dipole-Dipole Interactions: The polar carbaldehyde and methoxy groups create a molecular dipole, allowing for favorable interactions with polar solvents such as dichloromethane and ethyl acetate.

  • Hydrogen Bonding: This is a critical interaction. The N-H group can donate a hydrogen bond, while the carbonyl oxygen, methoxy oxygen, and even the pyrrole nitrogen can act as hydrogen bond acceptors. This is especially important for solubility in protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMF, DMSO).[7] For the parent carbazole, hydrogen bonding with solvents like DMF is known to significantly enhance solubility.[7][8]

cluster_solute Solute: 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde cluster_solvents Organic Solvents solute Aromatic Core (Non-Polar) N-H (H-Bond Donor) C=O, -OCH₃ (Polar, H-Bond Acceptor) A Non-Polar (e.g., Toluene, Hexane) solute->A  Van der Waals  Interactions B Polar Aprotic (e.g., DCM, Acetone, DMF) solute->B  Dipole-Dipole  H-Bonding (Acceptor) C Polar Protic (e.g., Ethanol, Methanol) solute->C  H-Bonding  (Donor & Acceptor)

Caption: Primary solute-solvent interactions.

Predicted Solubility Profile

Based on the structural analysis and theoretical principles, we can predict the solubility of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde in a range of common laboratory solvents. Alkyl substituents, like the two methyl groups on the target molecule, generally increase the solubility of carbazole derivatives in organic solvents.[1]

Solvent ClassExample SolventPredicted SolubilityRationale
Non-Polar Aromatic TolueneHigh Strong van der Waals interactions between the aromatic rings of the solvent and the carbazole core.
Non-Polar Aliphatic HexaneLow to Moderate The large non-polar carbazole backbone allows for some interaction, but the polar groups hinder high solubility.
Halogenated Dichloromethane (DCM)High Good balance of polarity to interact with the functional groups, while being non-protic.
Ethers Diethyl EtherModerate Moderate polarity; can act as an H-bond acceptor but may not be polar enough to fully solvate the molecule.
Esters Ethyl AcetateModerate to High A polar aprotic solvent that can effectively engage in dipole-dipole interactions and act as an H-bond acceptor.
Ketones AcetoneModerate to High A polar aprotic solvent, similar in nature to ethyl acetate.
Polar Aprotic DMSO, DMFHigh Strong H-bond acceptors that can interact effectively with the N-H donor group, leading to high solubility.[7][9]
Alcohols (Protic) Ethanol, MethanolModerate Can act as both H-bond donors and acceptors. Solubility is likely higher upon heating.
Highly Polar (Protic) WaterInsoluble The large, non-polar hydrocarbon structure dominates, making it hydrophobic.[9]

Experimental Protocol for Solubility Determination

Theoretical predictions must be confirmed by empirical data. The following protocols are designed to be self-validating systems, ensuring accuracy and reproducibility.

Protocol for Qualitative Solubility Assessment

This rapid method provides a practical estimation of solubility, useful for initial solvent screening.

  • Preparation: Add approximately 2-5 mg of the compound to a small, clean, dry test tube.

  • Solvent Addition: Add the chosen solvent dropwise (e.g., 100 µL at a time) while agitating or vortexing the tube.

  • Observation: Continue adding solvent up to a total volume of 1 mL. Observe if the solid dissolves completely.

  • Classification:

    • Soluble: Dissolves completely in <0.5 mL.

    • Slightly Soluble: Dissolves completely in 0.5 - 1.0 mL.

    • Insoluble: Does not dissolve completely even after adding 1.0 mL.

Protocol for Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

This is the gold standard for determining thermodynamic solubility, providing precise quantitative data.

  • System Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure the solution has reached equilibrium.

  • Phase Separation: Cease agitation and allow the solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.

  • Sample Extraction: Carefully extract an aliquot of the clear supernatant. Crucial Step: Immediately filter the aliquot through a 0.22 µm syringe filter (compatible with the solvent) to remove any microscopic undissolved particles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as:

    • UV-Vis Spectrophotometry: If the compound has a unique chromophore and a standard curve is established.

    • High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity and accuracy. A calibration curve must be prepared with known concentrations of the compound.

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

A 1. Add Excess Solid to Solvent B 2. Equilibrate (24-48h at constant T) A->B C 3. Centrifuge/Settle to Separate Phases B->C D 4. Filter Supernatant (0.22 µm syringe filter) C->D E 5. Accurately Dilute Filtered Sample D->E F 6. Quantify Concentration (e.g., HPLC) E->F G 7. Calculate Solubility (mg/mL or M) F->G

Caption: Workflow for quantitative solubility determination.

Factors Influencing Solubility

  • Temperature: For most solids, solubility increases with temperature.[9] This principle is fundamental to recrystallization. Therefore, solvents with moderate room-temperature solubility (like ethanol) may become excellent solvents for purification at elevated temperatures.

  • pH: The N-H group on the carbazole ring is very weakly acidic (pKa of carbazole is ~19.9).[10] Therefore, its solubility is unlikely to be significantly affected by aqueous acids or bases under typical conditions. However, in the presence of a very strong, non-aqueous base, it could be deprotonated to form a more soluble salt.

  • Purity: Impurities in either the solute or the solvent can alter the measured solubility. Always use high-purity materials for accurate determinations.

Conclusion

6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde is a predominantly non-polar, lipophilic molecule with functional groups capable of hydrogen bonding and dipole-dipole interactions. Its solubility profile reflects this dual character. It is predicted to be highly soluble in polar aprotic solvents like DMF, DMSO, and DCM, and non-polar aromatic solvents like toluene. It will likely exhibit moderate solubility in alcohols and esters, and poor solubility in aliphatic hydrocarbons and water. The provided experimental protocols offer a robust and reliable means to validate these predictions and generate the precise data needed for effective research and development. This guide empowers researchers to make informed decisions regarding solvent selection, thereby accelerating progress in the synthesis, purification, and application of this promising carbazole derivative.

References

  • Vertex AI Search. (2024).
  • Solubility of Things. (n.d.). Carbazole.
  • Gruzdev, M. S., et al. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Russian Journal of General Chemistry, 85(6).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87444, 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde. PubChem.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6854, Carbazole. PubChem.
  • Global Substance Registration System. (n.d.). 6-METHOXY-1,4-DIMETHYL-9H-CARBAZOLE-3-CARBALDEHYDE.
  • LibreTexts. (2023). Solubility of Organic Compounds.
  • Cao, H., et al. (2022). Understanding the interaction mechanism of carbazole/anthracene with N,N-dimethylformamide: NMR study substantiated carbazole separation.
  • ResearchGate. (2022).
  • Determination of Solubility Class. (n.d.). Experiment 1.
  • Wei, C., et al. (2018). Studies on interactions of carbazole derivatives with DNA, cell image, and cytotoxicity. Bioorganic & Medicinal Chemistry.
  • ResearchGate. (2025). Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models.
  • Wikipedia. (n.d.). Carbazole.
  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Organic Syntheses. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl-.
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde.
  • MDPI. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents.
  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
  • Knötig, K. M., & Gust, D. (2025). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents.
  • Sci-Hub. (n.d.). Various scientific articles.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-7-methoxy-9H-carbazole-3-carbaldehyde. PMC.
  • National Center for Biotechnology Information. (n.d.). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. PMC.
  • National Center for Biotechnology Information. (n.d.).

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde, a significant carbazole derivative. Carbazole alkaloids and their synthetic derivatives are a class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of biological activities. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. This document serves as a detailed reference for the NMR spectral characteristics of this specific carbazole, offering insights into the chemical environment of each proton and carbon atom. The guide is structured to provide not only the spectral data but also a thorough interpretation, the underlying principles of the experimental choices, and a standardized protocol for data acquisition.

Introduction: The Significance of Carbazole Derivatives and Spectroscopic Analysis

Carbazole and its derivatives are key structural motifs in a multitude of natural products and pharmacologically active compounds. Their rigid, planar, and electron-rich aromatic system allows for diverse functionalization, leading to a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. The compound 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde (CAS: 18073-15-9, Molecular Formula: C₁₆H₁₅NO₂) is a notable derivative with potential applications in materials science and medicinal chemistry.[1][2][3]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. ¹H NMR provides detailed information about the proton framework, including the number of different types of protons, their chemical environment, and their proximity to one another. ¹³C NMR complements this by providing a map of the carbon skeleton of the molecule. A thorough understanding of the NMR spectra is therefore crucial for confirming the identity and purity of synthesized carbazole derivatives.

Predicted NMR Spectral Data

While a publicly available, fully assigned experimental NMR dataset for 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde is not readily found in the searched literature, we can predict the ¹H and ¹³C NMR chemical shifts based on established principles of NMR spectroscopy and by comparing with data from structurally similar carbazole derivatives.[4][5][6][7] The following tables summarize the predicted chemical shifts (in ppm) in a common NMR solvent such as CDCl₃.

Table 1: Predicted ¹H NMR Data for 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-C=O9.8 - 10.2s-
H-57.8 - 8.1d~ 8.0 - 9.0
H-27.6 - 7.9s-
H-77.2 - 7.4dd~ 8.0 - 9.0, ~ 2.0 - 3.0
H-86.9 - 7.1d~ 2.0 - 3.0
O-CH₃3.8 - 4.0s-
C1-CH₃2.5 - 2.8s-
C4-CH₃2.4 - 2.7s-
N-H8.0 - 9.0 (broad)br s-

Table 2: Predicted ¹³C NMR Data for 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O190 - 195
C-6155 - 160
C-4a140 - 145
C-4b138 - 142
C-8a135 - 140
C-9a125 - 130
C-3122 - 128
C-1120 - 125
C-5118 - 123
C-2115 - 120
C-7110 - 115
C-8100 - 105
O-CH₃55 - 60
C1-CH₃15 - 20
C4-CH₃12 - 18

In-depth Spectral Interpretation

The predicted chemical shifts are rationalized based on the electronic effects of the various functional groups on the carbazole core.

¹H NMR Spectrum Analysis
  • Aldehyde Proton (H-C=O): The proton of the aldehyde group is highly deshielded due to the anisotropic effect of the carbonyl double bond and is expected to appear as a sharp singlet in the downfield region of the spectrum (9.8 - 10.2 ppm).

  • Aromatic Protons: The protons on the carbazole ring system will appear in the aromatic region (6.9 - 8.1 ppm). The electron-withdrawing aldehyde group at C-3 will deshield the adjacent proton H-2, causing it to appear at a relatively downfield chemical shift. The methoxy group at C-6 is electron-donating and will shield the protons on its ring, particularly H-5 and H-7. The specific splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons.

  • Methyl Protons (C1-CH₃ and C4-CH₃): The two methyl groups attached to the aromatic ring are expected to appear as sharp singlets in the upfield region of the aromatic spectrum (2.4 - 2.8 ppm). Their exact chemical shifts will be influenced by their position relative to the other substituents.

  • Methoxy Protons (O-CH₃): The three protons of the methoxy group will give rise to a sharp singlet around 3.8 - 4.0 ppm.

  • Amine Proton (N-H): The proton attached to the nitrogen atom of the carbazole ring typically appears as a broad singlet in the downfield region (8.0 - 9.0 ppm). Its chemical shift and peak shape can be influenced by solvent and concentration.

¹³C NMR Spectrum Analysis
  • Carbonyl Carbon (C=O): The carbon of the aldehyde group is significantly deshielded and will be found at the far downfield end of the spectrum (190 - 195 ppm).

  • Aromatic Carbons: The 12 aromatic carbons of the carbazole nucleus will have distinct chemical shifts based on their electronic environment. The carbon bearing the methoxy group (C-6) will be the most shielded among the oxygen-substituted carbons, appearing around 155 - 160 ppm. The carbons directly attached to the nitrogen (C-4a and C-9a) and the other quaternary carbons will also have characteristic chemical shifts.

  • Methyl and Methoxy Carbons: The carbons of the two methyl groups and the methoxy group will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible NMR data for carbazole derivatives, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For compounds with poor solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Sample Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition
  • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Matching: Tune and match the NMR probe for the appropriate nucleus (¹H or ¹³C).

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a concentrated sample.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: Typically 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 scans or more, depending on the sample concentration.

Visualization of Molecular Structure and Experimental Workflow

Molecular Structure

Caption: Molecular structure of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde.

Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Compound (5-10 mg) b Dissolve in Deuterated Solvent (0.5-0.7 mL) a->b c Add Internal Standard (TMS) b->c d Filter into NMR Tube c->d e Insert Sample into Spectrometer d->e f Lock, Tune, and Shim e->f g Acquire ¹H NMR Spectrum f->g h Acquire ¹³C NMR Spectrum g->h i Fourier Transform h->i j Phase and Baseline Correction i->j k Calibrate Chemical Shifts j->k l Integrate and Assign Peaks k->l

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde. By presenting predicted spectral data and a detailed interpretation, this document aims to assist researchers in the structural verification and characterization of this and related carbazole derivatives. The outlined experimental protocol offers a standardized approach to acquiring high-quality NMR data, ensuring consistency and reliability in research and development settings. The application of robust spectroscopic techniques like NMR is fundamental to advancing the field of medicinal chemistry and materials science through the exploration of novel carbazole-based compounds.

References

  • ResearchGate. Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. Available at: [Link]

  • ResearchGate. Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone. Available at: [Link]

  • GSRS. 6-METHOXY-1,4-DIMETHYL-9H-CARBAZOLE-3-CARBALDEHYDE. Available at: [Link]

  • PubChem. 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde. Available at: [Link]

  • ResearchGate. 1 H-NMR spectrum of carbazole. Available at: [Link]

  • SpectraBase. Carbazole. Available at: [Link]

  • ACS Publications. Assessing Carbazole Derivatives as Single-Electron Photoreductants. Available at: [Link]

Sources

mass spectrometry analysis of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

Prepared by: A Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde, a complex heterocyclic molecule with significance in medicinal chemistry and materials science.[1][2] As a substituted carbazole alkaloid, its structural characterization demands a nuanced approach that leverages high-resolution mass spectrometry and tandem MS/MS techniques. This document moves beyond standard operating procedures to detail the causality behind methodological choices, from ionization source selection to the interpretation of fragmentation patterns. We present self-validating experimental protocols and predictive fragmentation pathways, grounded in established principles of mass spectrometry, to empower researchers, scientists, and drug development professionals in achieving unambiguous structural elucidation.

Introduction to the Analyte and the Analytical Imperative

The Significance of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde belongs to the carbazole family of alkaloids, compounds recognized for their wide-ranging biological activities, including antitumor and antibacterial properties.[1] The specific substitutions on the carbazole scaffold—a methoxy group, two methyl groups, and a reactive carbaldehyde moiety—create a molecule with unique physicochemical properties and potential for further chemical modification. Accurate and detailed structural confirmation is the bedrock of any research or development effort, ensuring that biological or material properties are correctly attributed to the molecule of interest.

Why Mass Spectrometry?

Mass spectrometry (MS) is the definitive analytical technique for this purpose due to its unparalleled sensitivity, speed, and ability to provide exact molecular weight and structural information. For a molecule like 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde, high-resolution mass spectrometry (HRMS) can confirm its elemental composition, while tandem mass spectrometry (MS/MS) provides the "fingerprint" of its structure through controlled fragmentation.

Foundational Chemical Properties

A thorough understanding of the analyte's chemical properties is a prerequisite for designing a robust analytical method. The key structural features directly influence ionization efficiency and fragmentation behavior.

PropertyValueSource
IUPAC Name 6-methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehydePubChem[3]
Molecular Formula C₁₆H₁₅NO₂PubChem[3]
Monoisotopic Mass 253.11028 g/mol PubChem[3]
CAS Number 18073-15-9CymitQuimica[4]

The structure contains several key functional groups:

  • Aromatic Carbazole Core: A stable, electron-rich system that typically results in a strong molecular ion signal.[5]

  • Carbaldehyde Group (-CHO): A primary site for characteristic fragmentations, such as the neutral loss of CO or H.[6]

  • Methoxy Group (-OCH₃): Can be lost as a methyl radical (•CH₃) or through more complex rearrangements.

  • Nitrogen Heterocycle: The nitrogen atom is a favorable site for protonation in soft ionization techniques like Electrospray Ionization (ESI).

Designing the Mass Spectrometry Experiment

The choice of experimental parameters is not arbitrary; it is a deliberate process designed to maximize the quality of information obtained. Our objective is to generate and select the protonated molecular ion, [M+H]⁺, with high efficiency and then subject it to controlled fragmentation to reveal its substructures.

Sample Preparation: The First Step to Quality Data

The analyte must be fully dissolved in a solvent compatible with the chosen ionization source.

  • Solvent Selection: A mixture of acetonitrile (ACN) and water (H₂O) with 0.1% formic acid is an excellent starting point for ESI. Formic acid aids in the protonation of the analyte in the ESI source, enhancing the signal of the [M+H]⁺ ion.

  • Concentration: Prepare a stock solution at 1 mg/mL in a suitable organic solvent (e.g., methanol or ACN).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase solvent for direct infusion, or for LC-MS analysis. This concentration range typically provides a strong signal without causing detector saturation.

Ionization Technique: Electrospray Ionization (ESI) as the Method of Choice

While Electron Ionization (EI) is a powerful tool, it is a "hard" ionization technique that would likely cause excessive fragmentation of this molecule, potentially obscuring the molecular ion.

Causality: ESI is a "soft" ionization technique ideally suited for polar, thermally labile molecules like our target compound. It imparts minimal excess energy during the ionization process, leading to the generation of an abundant protonated molecule, [M+H]⁺, at m/z 254.1176. This intact precursor ion is the essential gateway to meaningful MS/MS experiments.

Instrumental Protocol: A Self-Validating LC-MS/MS Workflow

This protocol is designed for a quadrupole time-of-flight (Q-TOF) mass spectrometer, which provides both high-resolution and MS/MS capabilities.

Step-by-Step Protocol:

  • Chromatographic Separation (Optional but Recommended): Use a C18 reverse-phase column to separate the analyte from potential impurities or isomers.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start with 5-10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

  • MS1 Full Scan: Acquire data in positive ion mode over a mass range of m/z 100-500 to confirm the presence and accurate mass of the [M+H]⁺ ion.

  • MS/MS Analysis (Tandem MS):

    • Set the instrument to perform data-dependent acquisition (DDA) or targeted MS/MS.

    • Select the [M+H]⁺ ion at m/z 254.12 as the precursor for fragmentation.

    • Apply Collision-Induced Dissociation (CID) with nitrogen or argon as the collision gas.

    • Rationale for Collision Energy: Ramp the collision energy (e.g., 10-40 eV). Low energies will reveal primary, simple losses, while higher energies will induce more extensive fragmentation, providing deeper structural detail.

Table of Recommended Starting Parameters (ESI-Q-TOF):

Parameter Recommended Value Rationale
Ionization Mode Positive ESI The carbazole nitrogen is readily protonated.
Capillary Voltage 3.5 - 4.5 kV Optimizes the electrospray process for efficient ion generation.
Source Temperature 120 - 150 °C Aids in desolvation without causing thermal degradation.
Desolvation Gas Flow 600 - 800 L/hr Ensures complete solvent evaporation from the ESI droplets.
Precursor Ion m/z 254.12 The theoretical [M+H]⁺ for C₁₆H₁₅NO₂.

| Collision Energy (CID) | 10 - 40 eV (Ramped) | A range is used to capture both simple and complex fragmentation pathways. |

Analytical Workflow Diagram

Analytical_Workflow SamplePrep Sample Preparation (1-10 µg/mL in ACN/H₂O) LC LC Separation (C18 Column) SamplePrep->LC Inject ESI Ionization (Positive ESI) LC->ESI MS1 MS1 Full Scan (Confirm m/z 254.12) ESI->MS1 Precursor Precursor Ion Selection ([M+H]⁺) MS1->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID Isolate MS2 MS2 Fragment Scan CID->MS2 Fragment Data Data Interpretation MS2->Data

Caption: End-to-end workflow for LC-MS/MS analysis.

Interpretation of Mass Spectra: Decoding the Fragments

The fragmentation pattern is a direct reflection of the molecule's chemical structure. The stability of the resulting fragment ions and neutral losses dictates the observed spectrum.

High-Resolution Data: The Foundation of Confidence

The first step is to analyze the MS1 spectrum. Using HRMS, the measured mass of the precursor ion should be within 5 ppm of the theoretical mass of C₁₆H₁₆NO₂⁺ (the protonated species).

  • Theoretical [M+H]⁺: 253.11028 + 1.00728 = 254.11756 Da

  • Expected Measurement: 254.1176 ± 0.0013 Da (at 5 ppm mass accuracy)

This confirms the elemental formula and rules out other isobaric (same nominal mass) compounds.

Predicting the MS/MS Fragmentation Pathways

Based on established fragmentation rules for aldehydes, aromatics, and alkaloids, we can predict the major fragmentation pathways for the [M+H]⁺ ion (m/z 254.12).[5][7][8]

Primary Fragmentation Pathways:

  • Loss of a Methyl Radical (•CH₃): A common fragmentation for methylated and methoxylated compounds. This results in a stable, even-electron ion.

    • m/z 254.12 → m/z 239.10 (-15.02 Da)

  • Loss of Carbon Monoxide (CO): A characteristic fragmentation of aromatic aldehydes following the initial loss of a hydrogen atom.[6]

    • m/z 254.12 → [M+H-H]⁺ → m/z 225.10 (-28.01 Da from the m/z 253 ion)

  • Loss of the Formyl Radical (•CHO): Cleavage of the C-C bond between the aromatic ring and the aldehyde.

    • m/z 254.12 → m/z 225.10 (-29.02 Da)

  • Loss of Formaldehyde (CH₂O) from the Methoxy Group: A rearrangement-based loss common for methoxy-substituted aromatic compounds.

    • m/z 254.12 → m/z 224.10 (-30.01 Da)

Predicted Fragmentation Data Summary:

Precursor m/zFragment m/zNeutral LossFormula of LossProposed Fragment Structure
254.12239.1015.02•CH₃[M+H-CH₃]⁺
254.12226.1128.01CO[M+H-CO]⁺ (less common directly)
254.12225.1029.02•CHO[M+H-CHO]⁺
254.12224.1030.01CH₂O[M+H-CH₂O]⁺
239.10211.0928.01CO[M+H-CH₃-CO]⁺
Visualizing the Fragmentation Pathway

Fragmentation_Pathway Precursor [M+H]⁺ m/z 254.12 C₁₆H₁₆NO₂⁺ Frag1 m/z 239.10 C₁₅H₁₃NO₂⁺ Precursor->Frag1 - •CH₃ Frag2 m/z 225.10 C₁₅H₁₅NO⁺ Precursor->Frag2 - •CHO Frag3 m/z 224.10 C₁₅H₁₄NO⁺ Precursor->Frag3 - CH₂O Frag4 m/z 211.09 C₁₄H₁₃NO⁺ Frag1->Frag4 - CO

Caption: Proposed MS/MS fragmentation of [M+H]⁺.

Conclusion

The mass spectrometric analysis of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde is a multi-faceted process that relies on a logical and informed experimental design. By employing soft ionization (ESI), high-resolution mass analysis, and systematic tandem MS fragmentation, a definitive structural confirmation can be achieved. The key analytical markers for this compound are its accurate mass [M+H]⁺ ion at m/z 254.1176 and its characteristic fragment ions resulting from the loss of methyl (→ m/z 239.10), formyl (→ m/z 225.10), and formaldehyde (→ m/z 224.10) moieties. This guide provides the foundational strategy and technical insights for researchers to confidently characterize this and structurally related carbazole derivatives.

References

  • Doc Brown's Chemistry. mass spectrum of benzaldehyde. Available at: [Link]

  • OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry. Available at: [Link]

  • Gruzdev, D. A., et al. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Russian Journal of General Chemistry, 85(6), 1432-1439. Available at: [Link]

  • PubChem. 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Fall, Y., et al. (2010). Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. Molecules, 15(10), 7353-7359. Available at: [Link]

  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • Lee, T., et al. (2013). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Journal of the Korean Society for Applied Biological Chemistry, 56, 323-330. Available at: [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Journal of Visualized Experiments. Available at: [Link]

  • Gadzovska, S., et al. (2016). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Pharmaceutical Bulletin, 62(1), 29-40. Available at: [Link]

  • Global Substance Registration System (GSRS). 6-METHOXY-1,4-DIMETHYL-9H-CARBAZOLE-3-CARBALDEHYDE. Available at: [Link]

  • Naujokaitis, A., et al. (2021). Branched Methoxydiphenylamine-Substituted Carbazole Derivatives for Efficient Perovskite Solar Cells: Bigger Is Not Always Better. Chemistry of Materials, 33(17), 6859-6871. Available at: [Link]

  • Song, J., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 819. Available at: [Link]

  • ResearchGate. The MS/MS spectra of alkaloids 1 (A) and 14 (B) and the corresponding [M-NH3]+ fragment ion. Available at: [Link]

  • Khan, M. S., et al. (2018). Synthesis and Characterization of Novel Carbazole Based Dyes. Asian Journal of Chemistry, 30(1), 167-171. Available at: [Link]

Sources

biological activity of substituted carbazole alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Substituted Carbazole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazole alkaloids, a diverse class of nitrogen-containing heterocyclic compounds, have emerged as a significant scaffold in medicinal chemistry due to their wide array of pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of substituted carbazole alkaloids, with a focus on their therapeutic potential. We will delve into their anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties, exploring the underlying mechanisms of action and structure-activity relationships. This guide is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development, offering insights into the experimental validation of these promising compounds.

The Carbazole Scaffold: A Privileged Structure in Medicinal Chemistry

Carbazole is a tricyclic aromatic heterocycle consisting of two benzene rings fused to a central five-membered nitrogen-containing ring.[1] This rigid, planar structure with an extensive π-conjugated system provides a unique framework for interacting with various biological targets.[1] Naturally occurring carbazole alkaloids are predominantly found in plants of the Rutaceae family, such as those from the genera Murraya, Glycosmis, and Clausena.[2][3] The versatility of the carbazole nucleus allows for substitutions at various positions, leading to a diverse library of natural and synthetic derivatives with a broad spectrum of biological activities.[4] These activities include antitumor, neuroprotective, antimicrobial, anti-inflammatory, antioxidant, and antiviral effects, making the carbazole scaffold a "privileged structure" in drug discovery.[1][5][6] Several carbazole-based drugs, such as carvedilol (a cardiovascular drug) and celiptium (an anticancer agent), have reached the market, highlighting the clinical relevance of this chemical class.[1][5][7]

Anticancer Activity: Targeting the Hallmarks of Cancer

Substituted carbazole alkaloids have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, and angiogenesis.

Key Anticancer Carbazole Alkaloids and Their Mechanisms of Action

Naturally occurring pyranocarbazoles, such as mahanine, isomahanine, mahanimbine, and girinimbine, isolated from Murraya koenigii, have been extensively studied for their cytotoxic effects against a range of cancer cell lines.[8]

  • Mahanine and Isomahanine: These compounds induce apoptosis in various cancer cells. For instance, mahanine triggers apoptosis in human leukemia HL-60 cells. Isomahanine has been shown to induce endoplasmic reticulum (ER) stress and p38 MAPK-mediated apoptosis in multidrug-resistant oral squamous carcinoma cells.[8]

  • Girinimbine: This alkaloid exhibits antiproliferative and apoptotic effects in various cancer cell lines, including colon, lung, and breast cancer.[8] Its mechanisms involve inducing cell cycle arrest at the G0/G1 phase, activating caspases-3 and -9, and inhibiting signaling pathways like MEK/Erk and STAT3.[8]

  • Mahanimbine: Mahanimbine has also shown promising anticancer activity, contributing to the cytotoxic effects of Murraya koenigii extracts.[8]

The anticancer mechanisms of carbazole alkaloids are diverse and often involve the modulation of key signaling pathways. For example, many carbazole derivatives have been identified as inhibitors of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial for cell proliferation and survival.[3] Specifically, they can downregulate the activity of STAT3, a protein often overactive in cancer.[6] Furthermore, some carbazoles have been shown to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]

Quantitative Analysis of Anticancer Activity

The cytotoxic potential of substituted carbazole alkaloids is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Carbazole AlkaloidCancer Cell LineIC50 (µg/mL)Reference
MahanineHL-60 (Leukemia)12.1[9]
HeLa (Cervical)12.8[9]
Murrayamine-JHL-60 (Leukemia)5.1[9]
HeLa (Cervical)7.7[9]
Murrayafolline-AHL-60 (Leukemia)8.5[9]
HeLa (Cervical)4.6[9]
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the carbazole alkaloid in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Visualization of a Key Signaling Pathway

The following diagram illustrates the induction of apoptosis by certain carbazole alkaloids through the activation of the caspase cascade.

G Carbazole Substituted Carbazole Alkaloid Mitochondrion Mitochondrion Carbazole->Mitochondrion Induces stress Caspase9 Caspase-9 Mitochondrion->Caspase9 Releases Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Apoptosis induction by carbazole alkaloids via the intrinsic pathway.

Neuroprotective Activity: A Multi-Target Approach for Neurodegenerative Diseases

Carbazole alkaloids have shown significant promise in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2] Their neuroprotective effects stem from their ability to address multiple pathological factors, including oxidative stress, neuroinflammation, and protein aggregation.[2]

Mechanisms of Neuroprotection
  • Antioxidant Activity: Many carbazole alkaloids are potent antioxidants, capable of scavenging free radicals and reducing oxidative stress, a key contributor to neuronal damage.[2] Mahanimbine, for example, has demonstrated significant antioxidant activity.[2]

  • Enzyme Inhibition:

    • Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a key strategy in managing Alzheimer's disease. Mahanimbine is a known inhibitor of AChE.[2]

    • Beta-secretase 1 (BACE-1) Inhibition: BACE-1 is involved in the production of amyloid-beta plaques, a hallmark of Alzheimer's disease. Certain carbazole derivatives act as BACE-1 inhibitors.[2]

  • Modulation of Signaling Pathways: The PI3K/Akt signaling pathway plays a crucial role in neuronal survival and plasticity. Some carbazole alkaloids exert their neuroprotective effects by activating this pathway.[2]

  • Anti-inflammatory Effects: Neuroinflammation contributes to the progression of neurodegenerative diseases. Carbazole alkaloids can suppress the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[2]

Quantitative Analysis of Neuroprotective Activity

The neuroprotective potential of carbazole alkaloids is often evaluated by their ability to protect neuronal cells from various toxins.

Carbazole AlkaloidAssayEC50/IC50Reference
MahanimbineAChE InhibitionIC50: 0.03 mg/mL[2]
MahanimbineBACE-1 InhibitionIC50: 4 µg/mL[2]
Claulansine FNeuroprotection (6-OHDA-induced apoptosis in SH-SY5Y cells)EC50: 0.36 to 10.69 µM[2]
Various Phyto-carbazolesNO Production Inhibition in BV-2 microglial cellsIC50: 5.1 to 15.1 µM[2]
Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neurodegenerative diseases.

Principle: This assay assesses the ability of a compound to protect SH-SY5Y cells from a neurotoxin-induced cell death. 6-hydroxydopamine (6-OHDA) is a neurotoxin commonly used to model Parkinson's disease.

Step-by-Step Methodology:

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the carbazole alkaloid for 1-2 hours.

  • Toxin Exposure: Add the neurotoxin (e.g., 6-OHDA) to the wells and incubate for 24 hours. Include a control group with no toxin and a toxin-only group.

  • Viability Assessment: Assess cell viability using the MTT assay as described in section 2.3.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group. A higher percentage of viability in the presence of the carbazole alkaloid indicates a neuroprotective effect.

Visualization of Multi-Target Neuroprotective Mechanisms

The following diagram illustrates the multifaceted neuroprotective mechanisms of carbazole alkaloids.

G Carbazole Carbazole Alkaloids OxidativeStress Oxidative Stress Carbazole->OxidativeStress Neuroinflammation Neuroinflammation Carbazole->Neuroinflammation AChE AChE Carbazole->AChE BACE1 BACE-1 Carbazole->BACE1 Neuroprotection Neuroprotection Carbazole->Neuroprotection NeuronalDeath Neuronal Death OxidativeStress->NeuronalDeath Neuroinflammation->NeuronalDeath AChE->NeuronalDeath (leads to cholinergic deficit) BACE1->NeuronalDeath (leads to Aβ plaques)

Caption: Multi-target neuroprotective actions of carbazole alkaloids.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of antimicrobial resistance is a major global health threat, necessitating the discovery of new antimicrobial agents. Carbazole alkaloids have demonstrated promising activity against a range of bacteria and fungi.[10]

Spectrum of Antimicrobial Activity

Both natural and synthetic carbazole derivatives have shown activity against Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][10] For example, murrayanine, one of the first carbazole alkaloids to be isolated, was found to have antibacterial properties.[1] Studies have shown that substitutions at the C-3 and C-6 positions of the carbazole ring can enhance antibacterial activity.[1] Furthermore, certain isoxazolo- and pyrazolino-annulated carbazoles have demonstrated exceptional activity against both bacteria and fungi.[10]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of carbazole alkaloids is often determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Carbazole Alkaloid/DerivativeMicroorganismMIC (µM)Reference
GirinimbineBacillus cereus3.4[11]
1-hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)-9H-carbazole-3-carbaldehydeBacillus cereus10.9[11]
Murrayamine JStaphylococcus aureus11.7[11]
KoenimbineStaphylococcus aureus17.0[11]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.

Step-by-Step Methodology:

  • Preparation of Inoculum: Grow the microbial strain in a suitable broth medium to a specific turbidity, typically corresponding to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compound: Prepare two-fold serial dilutions of the carbazole alkaloid in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbe and broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Carbazole alkaloids have demonstrated potent anti-inflammatory properties.[2]

Mechanisms of Anti-inflammatory Action

Carbazole alkaloids exert their anti-inflammatory effects primarily by inhibiting the production of pro-inflammatory mediators.[2] For example, several carbazole alkaloids isolated from Murraya koenigii have been shown to inhibit the release of TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation.[11] The new compound murrayakonine A, O-methylmurrayamine A, and murrayanine were found to be particularly active in this regard.[11] Some carbazole derivatives also inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[2]

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of carbazole alkaloids can be assessed by their ability to inhibit the production of inflammatory mediators.

Carbazole AlkaloidAssayIC50Reference
MurrayanolhPGHS-1 (COX-1) Inhibition109 µg/mL[12]
hPGHS-2 (COX-2) Inhibition218 µg/mL[12]
Experimental Protocol: In Vitro Anti-inflammatory Assay using LPS-stimulated Macrophages

Principle: This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α, from macrophages stimulated with LPS, a component of the outer membrane of Gram-negative bacteria.

Step-by-Step Methodology:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium.

  • Cell Seeding: Seed the cells in a 24-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of the carbazole alkaloid for 1 hour.

  • LPS Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α production for each concentration of the compound relative to the LPS-only control.

Structure-Activity Relationship (SAR) Insights

The biological activity of carbazole alkaloids is highly dependent on the nature and position of the substituents on the carbazole core.

  • Anticancer Activity: The presence of electron-donating and redox-active substituents, such as formyl groups, has been shown to significantly enhance cytotoxicity.[9] Dimerization of carbazole alkaloids, however, generally leads to a reduction in potency.[9]

  • Neuroprotective Activity: For some carbazole derivatives, the presence of an aldehyde or hydroxymethyl group at the C-3 position is important for noteworthy neuroprotective effects.[2] The presence of a methyl group at C-3 and C-6 with no substitution at the N-9 position can lead to stronger neuroprotective effects compared to N-alkyl substitution.[2]

  • Antimicrobial Activity: Substitutions at the C-3 and C-6 positions have been found to be favorable for antibacterial activity.[1] The presence of chloro and N-oxide groups can enhance antifungal activity.[10]

Future Perspectives and Conclusion

Substituted carbazole alkaloids represent a rich and versatile source of bioactive compounds with significant therapeutic potential across a range of diseases. Their diverse mechanisms of action, often involving multi-target engagement, make them particularly attractive for addressing complex multifactorial diseases like cancer and neurodegenerative disorders.

Future research in this area should focus on:

  • Lead Optimization: Synthesizing novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety: Evaluating the most promising candidates in relevant animal models to assess their in vivo efficacy and safety profiles.

  • Clinical Translation: Advancing the most promising lead compounds into clinical trials.

References

  • Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases. (2022-03-01). MDPI. [Link]

  • A review on the biological potentials of carbazole and its derived products. (n.d.). Journal of Applied Pharmaceutical Science.
  • Constituents of carbazole alkaloids and anti-cancer properties of extracts, mahanine, isomahanine, mahanimbine, and girinimbine from Bergera koenigii. (2024-10-01). Journal of Applied Pharmaceutical Science.
  • Chapter 4 Biological and Pharmacological Activities of Carbazole Alkaloids. (2025-08-07).
  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (n.d.). PubMed Central.
  • A Computational Study of Carbazole Alkaloids from Murraya koenigii as Potential SARS-CoV-2 Main Protease Inhibitors. (2022-09-15).
  • Carbazole Derivatives as Potential Antimicrobial Agents. (n.d.). PMC - NIH.
  • Special Issue “Carbazole Derivatives: Latest Advances and Prospects”. (2023-03-28). MDPI.
  • Carbazole Derivatives as STAT Inhibitors: An Overview. (2021-07-03). MDPI.
  • Cytotoxic activities and in silico study of carbazole alkaloids isolated from Murraya koenigii against HL-60 and HeLa cancer cell lines. (2025-11-14).
  • Four new carbazole alkaloids from Murraya koenigii that display anti-inflammatory and anti-microbial activities. (2016-03-28). PubMed.
  • Biologically active carbazole alkaloids
  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (n.d.). MDPI.
  • Naturally occurring alkaloids containing a carbazole basic structure as potential antimicrobial agents. (n.d.).
  • The structures of some carbazole alkaloids with anticancer activities. (n.d.).

Sources

Methoxy-Carbazole Derivatives: A Technical Guide to Unveiling Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide delves into the burgeoning field of methoxy-carbazole derivatives, offering a comprehensive exploration of their potential therapeutic targets. Moving beyond a conventional review, this document provides a foundational understanding of the mechanistic underpinnings of these versatile scaffolds, supported by experimental evidence and detailed protocols to empower researchers in their drug discovery endeavors. The inherent structure of the carbazole nucleus, a planar, tricyclic aromatic system, provides a privileged scaffold for interacting with a multitude of biological targets. The strategic addition of methoxy groups significantly modulates the electronic and steric properties of the carbazole core, thereby fine-tuning their pharmacological activity and paving the way for the development of novel therapeutics.

The Carbazole Scaffold: A Privileged Structure in Medicinal Chemistry

The carbazole skeleton is a key structural motif found in a wide array of both naturally occurring and synthetic compounds that exhibit significant biological activities.[1] This aromatic heterocyclic compound, consisting of two benzene rings fused to a central nitrogen-containing pyrrole ring, possesses a unique electronic configuration and a planar structure that allows for effective interaction with various biological macromolecules.[1] The therapeutic potential of carbazole derivatives is vast, with demonstrated activities including anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects.[1][2]

The introduction of substituents onto the carbazole ring system is a critical strategy for modulating its biological activity. Among these, the methoxy group (-OCH₃) has proven to be particularly influential. The electron-donating nature of the methoxy group can alter the electron density of the aromatic system, influencing binding affinities and reactivity. Furthermore, the position and number of methoxy substituents can have a profound impact on the molecule's overall shape and polarity, thereby affecting its pharmacokinetic and pharmacodynamic properties.[3]

Anticancer Therapeutic Targets of Methoxy-Carbazole Derivatives

The planar aromatic structure of carbazoles makes them ideal candidates for DNA intercalators and inhibitors of key enzymes involved in cancer progression.[4] The addition of methoxy groups has been shown to enhance the anticancer activity of these derivatives, and several key therapeutic targets have been identified.

Signal Transducer and Activator of Transcription 3 (STAT3)

The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and angiogenesis, and its constitutive activation is a hallmark of many human cancers.[5][6] Several carbazole derivatives have been identified as potent inhibitors of STAT3 activation.[5]

Methoxy-carbazole derivatives can inhibit STAT3 signaling through various mechanisms, including:

  • Disruption of STAT3-STAT3 Dimerization: Some derivatives directly bind to the SH2 domain of STAT3, preventing its dimerization, a crucial step for its activation and nuclear translocation.[5]

  • Inhibition of STAT3 Phosphorylation: Certain carbazoles can inhibit the upstream kinases, such as Janus kinases (JAKs), that are responsible for phosphorylating STAT3 at Tyr705.[5]

  • Downregulation of STAT3 Expression: Some compounds have been shown to reduce the overall protein levels of STAT3.[5]

CompoundCell LineIC₅₀ (µM)Reference
1,4-dimethyl-carbazole derivative 19A375 (Melanoma)50[5]
1,4-dimethyl-carbazole derivative 21A375 (Melanoma)60[5]

Table 1: In vitro anticancer activity of selected 1,4-dimethyl-carbazole derivatives.

This protocol outlines a general procedure to assess the inhibition of STAT3 phosphorylation by methoxy-carbazole derivatives.

Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., A375, HeLa).

  • Methoxy-carbazole derivative of interest.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the methoxy-carbazole derivative for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phospho-STAT3 to total STAT3 and the loading control (β-actin).

STAT3_Inhibition_Workflow A Cell Seeding & Treatment B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Western Blot D->E F Antibody Incubation (p-STAT3, STAT3, Actin) E->F G Detection & Analysis F->G

Caption: Workflow for assessing STAT3 phosphorylation inhibition.

Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, making them an attractive target for anticancer drugs.[1]

Methoxy-carbazole derivatives can interfere with microtubule dynamics by binding to the colchicine binding site on β-tubulin. This binding prevents the polymerization of tubulin into microtubules, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis.

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99%).

  • Tubulin polymerization buffer.

  • GTP solution.

  • Methoxy-carbazole derivative.

  • Microplate reader capable of measuring absorbance at 340 nm.

Procedure:

  • Preparation: Prepare a stock solution of the methoxy-carbazole derivative in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add polymerization buffer, GTP, and the test compound at various concentrations.

  • Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.

  • Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for at least 60 minutes.

  • Data Analysis: Plot the absorbance (as a measure of tubulin polymerization) against time. Compare the polymerization curves of treated samples to the vehicle control.

Tubulin_Polymerization_Assay cluster_0 Reaction Mixture cluster_1 Initiation cluster_2 Measurement Buffer Buffer Add Tubulin Add Tubulin Buffer->Add Tubulin GTP GTP GTP->Add Tubulin Test Compound Test Compound Test Compound->Add Tubulin Incubate at 37°C Incubate at 37°C Add Tubulin->Incubate at 37°C Read Absorbance (340 nm) Read Absorbance (340 nm) Incubate at 37°C->Read Absorbance (340 nm)

Caption: Key steps in an in vitro tubulin polymerization assay.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway plays a pivotal role in inflammation, immunity, and cancer by regulating the expression of genes involved in cell survival, proliferation, and invasion.[4]

Methoxy-carbazole derivatives can inhibit the NF-κB pathway by preventing the nuclear translocation of the p65 subunit, a key event in NF-κB activation. This is often achieved by inhibiting the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

This cell-based assay provides a quantitative measure of NF-κB transcriptional activity.

Materials:

  • A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293-NF-κB-luc).

  • Methoxy-carbazole derivative.

  • TNF-α (or another NF-κB activator).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to attach.

  • Treatment: Pre-treat the cells with various concentrations of the methoxy-carbazole derivative for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α for 6 hours to activate the NF-κB pathway.[7]

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel MTT assay) and calculate the percentage of NF-κB inhibition.

Neuroprotective Therapeutic Targets of Methoxy-Carbazole Derivatives

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Methoxy-carbazole derivatives have emerged as promising neuroprotective agents, acting through multiple mechanisms to protect neurons from damage.[8][9]

The neuroprotective effects of methoxy-carbazole derivatives are attributed to their ability to:

  • Reduce Oxidative Stress: The carbazole nucleus can act as a free radical scavenger, and methoxy substitution can enhance this antioxidant activity.[9]

  • Inhibit Apoptosis: These compounds can modulate apoptotic pathways by inhibiting key enzymes like caspases and regulating the expression of pro- and anti-apoptotic proteins.[10]

  • Promote Neurite Outgrowth: Some derivatives have been shown to stimulate the growth of new neurites, a crucial process for neuronal repair and regeneration.[9]

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurodegenerative diseases.[11]

Materials:

  • SH-SY5Y cells.

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's disease models, or Aβ peptide for Alzheimer's disease models).[8][11]

  • Methoxy-carbazole derivative.

  • Cell viability assay kit (e.g., MTT or LDH assay).

  • Microscopy equipment for morphological analysis.

Procedure:

  • Cell Culture and Differentiation (Optional): SH-SY5Y cells can be differentiated into a more neuron-like phenotype by treatment with agents like retinoic acid.

  • Treatment: Pre-treat the cells with the methoxy-carbazole derivative for a specified time.

  • Induction of Neurotoxicity: Expose the cells to the chosen neurotoxin.

  • Assessment of Neuroprotection:

    • Cell Viability: Measure cell viability using an MTT or LDH assay. An increase in viability in the presence of the compound indicates a neuroprotective effect.

    • Morphological Analysis: Observe the cells under a microscope to assess changes in morphology, such as neurite length and cell body integrity.

    • Apoptosis Assays: Use techniques like Annexin V/PI staining or caspase activity assays to quantify apoptosis.

Neuroprotection_Assay_Workflow A SH-SY5Y Cell Culture (& Differentiation) B Pre-treatment with Methoxy-Carbazole Derivative A->B C Induction of Neurotoxicity (e.g., 6-OHDA, Aβ) B->C D Assessment of Neuroprotection C->D E Cell Viability Assay (MTT/LDH) D->E F Morphological Analysis D->F G Apoptosis Assay D->G

Caption: Workflow for evaluating neuroprotective effects.

Antimicrobial Therapeutic Targets of Methoxy-Carbazole Derivatives

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Carbazole derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[7][12]

The antimicrobial action of methoxy-carbazole derivatives is believed to involve:

  • Disruption of Bacterial Cell Membranes: The lipophilic nature of the carbazole scaffold allows it to intercalate into the bacterial cell membrane, leading to increased permeability and cell death.[8]

  • Inhibition of Biofilm Formation: Some derivatives can prevent the formation of biofilms, which are communities of microorganisms that are highly resistant to antibiotics.

  • DNA Intercalation: The planar structure of the carbazole ring can intercalate between the base pairs of bacterial DNA, inhibiting replication and transcription.[4]

CompoundMicroorganismMIC (µg/mL)Reference
Carbazole derivative 2S. aureus32[3]
Carbazole derivative 4S. aureus32[3]
Carbazole derivative 8S. aureus32[3]

Table 2: Minimum Inhibitory Concentration (MIC) of selected carbazole derivatives against Staphylococcus aureus.

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain of interest.

  • Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Methoxy-carbazole derivative.

  • 96-well microtiter plates.

  • Incubator.

  • Microplate reader.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the methoxy-carbazole derivative in the growth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microorganism only) and negative (medium only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Synthesis of Methoxy-Carbazole Derivatives

The synthesis of methoxy-carbazole derivatives is crucial for exploring their structure-activity relationships and developing new therapeutic agents. One of the most common methods for synthesizing the carbazole core is the Fischer indole synthesis.[13]

Materials:

  • p-Methoxyphenylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial acetic acid

  • Methanol

Procedure:

  • A mixture of p-methoxyphenylhydrazine hydrochloride and glacial acetic acid is prepared in a round-bottom flask.

  • Cyclohexanone is added to the stirred mixture.

  • The reaction mixture is heated to reflux for 1-2 hours.

  • After cooling, the mixture is poured into ice-water to precipitate the crude product.

  • The solid is collected by filtration, washed, and recrystallized from methanol to yield 6-methoxy-1,2,3,4-tetrahydrocarbazole.[13]

Fischer_Indole_Synthesis Reactants p-Methoxyphenylhydrazine HCl + Cyclohexanone Catalyst Glacial Acetic Acid (Reflux) Reactants->Catalyst Product 6-Methoxy-1,2,3,4-tetrahydrocarbazole Catalyst->Product

Caption: Fischer indole synthesis of a methoxy-carbazole precursor.

Concluding Remarks and Future Directions

Methoxy-carbazole derivatives represent a highly promising class of compounds with a diverse range of therapeutic applications. Their ability to interact with multiple key biological targets in cancer, neurodegenerative diseases, and infectious diseases underscores their potential for the development of novel and effective therapies. The methoxy group plays a critical role in fine-tuning the biological activity of the carbazole scaffold, and a deeper understanding of the structure-activity relationships is essential for the rational design of next-generation methoxy-carbazole-based drugs.

Future research in this field should focus on:

  • Target Identification and Validation: Utilizing advanced techniques such as proteomics and chemoproteomics to identify novel protein targets of methoxy-carbazole derivatives.

  • Lead Optimization: Synthesizing and evaluating new analogues with improved potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Conducting comprehensive preclinical studies in relevant animal models to assess the therapeutic potential of lead compounds.

  • Clinical Translation: Moving the most promising candidates into clinical trials to evaluate their safety and efficacy in humans.

This technical guide provides a solid foundation for researchers to explore the exciting therapeutic potential of methoxy-carbazole derivatives. By leveraging the information and protocols presented herein, the scientific community can accelerate the discovery and development of new medicines to address some of the most pressing challenges in human health.

References

  • Sarkar, A., et al. (2021). Carbazole Derivatives as STAT Inhibitors: An Overview. MDPI. [Link]

  • Patil, S. A., et al. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. Molecules. [Link]

  • Manikandan, A., et al. (2022). Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases. MDPI. [Link]

  • Corigliano, M., et al. (2018). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]

  • Gzella, A., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. MDPI. [Link]

  • Patil, S. A., et al. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. ResearchGate. [Link]

  • NfκBin: A Machine Learning based Method for Screening Nf-κB Inhibitors. bioRxiv. [Link]

  • Kumar, P., et al. (2017). Neuroprotective Effect of SLM, a Novel Carbazole-Based Fluorophore, on SH-SY5Y Cell Model and 3xTg-AD Mouse Model of Alzheimer's Disease. PubMed. [Link]

  • Kowalska, P., et al. (2019). Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells. MDPI. [Link]

  • Al-Hujaily, E. M., et al. (2019). Design, synthesis and biological evaluation of new carbazole derivatives as anti-cancer and anti-migratory agents. Bioorganic & Medicinal Chemistry. [Link]

  • Khan, F. W., et al. (2021). 3-Methoxy Carbazole Impedes the Growth of Human Breast Cancer Cells by Suppressing NF-κB Signaling Pathway. Molecules. [Link]

  • Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]

  • Constitutive STAT3 activation is also connected with the transformation caused by tumor viruses... ResearchGate. [Link]

  • The neuroprotective potential of carbazole in traumatic brain injury. PubMed. [Link]

  • Neuroprotective effects of compounds on SH SY5Y cells. ResearchGate. [Link]

  • Synthesis, anticancer effect and molecular modeling of new thiazolylpyrazolyl coumarin derivatives targeting VEGFR-2 kinase and inducing cell cycle arrest and apoptosis. PubMed. [Link]

  • Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions. MDPI. [Link]

  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. MDPI. [Link]

  • A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PMC. [Link]

  • Synthesis and structure-activity relationship study of water-soluble carbazole sulfonamide derivatives as new anticancer agents. PubMed. [Link]

  • Calculated IC50 values of synthesized triazole derivatives. ResearchGate. [Link]

  • Synthesis of 5,6-Dimethyl-9-methoxy-1-phenyl-6H-pyrido[4,3-b]carbazole Derivatives and Their Cytotoxic Activity. ResearchGate. [Link]

  • Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius. PMC. [Link]

  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Neuroprotective and antioxidant activities of Colombian plants against paraquat and C2-ceramide exposure in SH-SY5Y cells. Frontiers. [Link]

  • NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. PMC. [Link]

  • Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. Arkivoc. [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. PubMed. [Link]

  • The anticancer activity of carbazole alkaloids. PubMed. [Link]

  • Inhibition of tubulin polymerization by colchicine-site drugs. Tubulin... ResearchGate. [Link]

  • Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. PubMed Central. [Link]

Sources

A Technical Guide to Carbazole Alkaloids from Murraya koenigii: From Phytochemistry to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Murraya koenigii (L.) Spreng., commonly known as the curry leaf tree, is a prominent member of the Rutaceae family and a rich reservoir of carbazole alkaloids.[1][2] These nitrogen-containing heterocyclic compounds have garnered significant attention from the scientific community for their diverse and potent pharmacological activities.[2][3] This technical guide provides an in-depth exploration of the carbazole alkaloids derived from M. koenigii, intended for researchers, scientists, and professionals in the field of drug development. The guide delineates the botanical and phytochemical landscape of M. koenigii, details the extraction, isolation, and characterization methodologies for its carbazole alkaloids, and provides a comprehensive overview of their multifaceted therapeutic applications, including their anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. By elucidating the scientific underpinnings of these natural compounds, this guide aims to catalyze further research and development in harnessing the therapeutic potential of M. koenigii.

Introduction: The Botanical and Phytochemical Significance of Murraya koenigii

Murraya koenigii, a plant of Indian origin, has been an integral part of Ayurvedic medicine for centuries.[2] Various parts of the plant, including the leaves, roots, and bark, are abundant sources of carbazole alkaloids, which are the primary contributors to its medicinal properties.[2][3] The concentration and composition of these alkaloids can vary depending on the geographical location and climatic conditions of the plant's growth.[4] The carbazole scaffold, a privileged structure in medicinal chemistry, forms the core of these alkaloids and is a key determinant of their biological activity.[5]

The diverse array of carbazole alkaloids isolated from M. koenigii includes, but is not limited to, mahanimbine, girinimbine, koenimbine, mahanine, and murrayanine.[4][6][7] These compounds have demonstrated a wide spectrum of biological effects, positioning them as promising candidates for the development of novel therapeutic agents.[1][8]

Biosynthesis of Carbazole Alkaloids in Murraya koenigii

The biosynthesis of carbazole alkaloids in plants is a complex process that is not yet fully elucidated. However, it is generally accepted that the carbazole ring system is derived from the shikimate pathway, with 3-methylcarbazole serving as a common precursor for many of the more complex carbazoles found in nature.[9] The intricate structures of the various carbazole alkaloids from M. koenigii are the result of a series of enzymatic reactions, including prenylation, cyclization, and oxidation. Understanding these biosynthetic pathways is crucial for the potential metabolic engineering of the plant to enhance the production of specific high-value alkaloids.

Carbazole_Alkaloid_Biosynthesis Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Tryptophan Tryptophan Anthranilate->Tryptophan Indole_Scaffold Indole Scaffold Tryptophan->Indole_Scaffold Multiple Steps 3-Methylcarbazole 3-Methylcarbazole Indole_Scaffold->3-Methylcarbazole Hypothesized Pathway Methylation Methylation Carbazole_Alkaloids Diverse Carbazole Alkaloids (e.g., Mahanimbine, Girinimbine) 3-Methylcarbazole->Carbazole_Alkaloids Further Modifications Prenylation Prenylation Cyclization_Oxidation Cyclization & Oxidation

Figure 1: A simplified proposed biosynthetic pathway for carbazole alkaloids.

Extraction and Isolation of Carbazole Alkaloids: A Methodological Approach

The successful isolation of carbazole alkaloids from M. koenigii is contingent upon a systematic and well-designed extraction and purification strategy. The choice of solvent and chromatographic technique plays a pivotal role in the yield and purity of the isolated compounds.

General Extraction Protocol

A robust and widely employed method for the extraction of carbazole alkaloids is Soxhlet extraction, which allows for the continuous extraction of the plant material with a solvent.

Step-by-Step Methodology:

  • Plant Material Preparation: Air-dry the desired plant parts (leaves, seeds, roots, or bark) and grind them into a fine powder to increase the surface area for extraction.[3]

  • Defatting: To remove nonpolar constituents that may interfere with the isolation process, initially extract the powdered plant material with a nonpolar solvent like petroleum ether.[3]

  • Soxhlet Extraction: The defatted plant material is then subjected to Soxhlet extraction using a series of solvents with increasing polarity, such as chloroform, acetone, and methanol.[3] This sequential extraction helps to fractionate the compounds based on their solubility.

  • Solvent Evaporation: The solvent from each extract is removed under reduced pressure using a rotary evaporator to obtain the crude extracts.

Isolation and Purification Workflow

The crude extracts, which are complex mixtures of various phytochemicals, require further purification to isolate the individual carbazole alkaloids. Column chromatography is the cornerstone of this purification process.

Isolation_Workflow Crude_Extract Crude Plant Extract Column_Chromatography Column Chromatography (Silica Gel or Alumina) Crude_Extract->Column_Chromatography Gradient_Elution Gradient Elution (e.g., Petroleum Ether, Benzene, Chloroform) Column_Chromatography->Gradient_Elution Fraction_Collection Fraction Collection Gradient_Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pooling of Similar Fractions TLC_Analysis->Pooling Recrystallization Recrystallization / Preparative HPLC Pooling->Recrystallization Pure_Alkaloid Pure Carbazole Alkaloid Recrystallization->Pure_Alkaloid

Figure 2: A typical workflow for the isolation of carbazole alkaloids.

Detailed Protocol for Column Chromatography:

  • Column Packing: A glass column is packed with a slurry of an adsorbent, typically silica gel (60-120 mesh) or alumina, in a nonpolar solvent like petroleum ether.[3][10]

  • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the prepared column.

  • Elution: The column is then eluted with a solvent system of gradually increasing polarity (gradient elution).[10] A common gradient involves starting with petroleum ether and progressively introducing more polar solvents like benzene and chloroform.[10]

  • Fraction Collection and Analysis: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify fractions containing compounds with similar retention factors (Rf values).

  • Purification: Fractions containing the same compound are pooled together, and the solvent is evaporated. Further purification can be achieved through recrystallization or by using more advanced techniques like preparative High-Performance Liquid Chromatography (HPLC).

Structural Characterization of Carbazole Alkaloids

The elucidation of the chemical structure of isolated carbazole alkaloids is accomplished through a combination of modern spectroscopic techniques.

Spectroscopic TechniqueInformation Obtained
UV-Visible Spectroscopy Provides information about the electronic transitions within the molecule, characteristic of the carbazole chromophore.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule, such as N-H, C-H, C=C, and C-O bonds.[11]
Mass Spectrometry (MS) Determines the molecular weight and molecular formula of the compound. Fragmentation patterns can provide clues about the structure.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) Provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the complete structural elucidation and stereochemical assignment.[3][6]

For quantitative analysis of carbazole alkaloids in plant extracts, techniques like Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC/MS/MS) and quantitative NMR (qNMR) are employed for their high sensitivity and specificity.[4][7]

Pharmacological Activities and Therapeutic Potential

Carbazole alkaloids from M. koenigii exhibit a remarkable range of pharmacological activities, making them attractive candidates for drug discovery and development.

Anticancer Activity

A significant body of research has focused on the anticancer properties of carbazole alkaloids.[8][12] Mahanine, for instance, has been shown to induce apoptosis in various cancer cell lines, including oral squamous cell carcinoma and leukemia.[8][13] The proposed mechanisms of action often involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and autophagy.[8]

Anticancer_Mechanism Carbazole_Alkaloids Carbazole Alkaloids (e.g., Mahanine) Cancer_Cell Cancer Cell Carbazole_Alkaloids->Cancer_Cell Apoptosis_Induction Induction of Apoptosis Cancer_Cell->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Cancer_Cell->Cell_Cycle_Arrest Autophagy_Modulation Modulation of Autophagy Cancer_Cell->Autophagy_Modulation Caspase_Activation Caspase Cascade Activation Apoptosis_Induction->Caspase_Activation Cell_Death Cancer Cell Death Caspase_Activation->Cell_Death Cell_Cycle_Arrest->Cell_Death Autophagy_Modulation->Cell_Death

Figure 3: A simplified overview of the anticancer mechanisms of carbazole alkaloids.

Anti-inflammatory and Antioxidant Activities

Several carbazole alkaloids from M. koenigii have demonstrated significant anti-inflammatory and antioxidant properties.[2][6] Murrayanol, for example, has been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[6] The antioxidant activity of these compounds is attributed to their ability to scavenge free radicals and protect cells from oxidative damage.

Antimicrobial and Antiviral Activities

The traditional use of M. koenigii in treating infections is supported by scientific evidence of the antimicrobial and antiviral activities of its carbazole alkaloids.[1][3] These compounds have shown efficacy against a range of pathogenic bacteria and fungi.[12] Furthermore, computational studies have suggested the potential of certain carbazole alkaloids to inhibit the main protease of SARS-CoV-2, indicating their potential as antiviral agents.[5]

Neuroprotective Effects

Emerging research indicates that phyto-carbazole alkaloids possess neuroprotective properties, suggesting their potential in the management of neurodegenerative diseases.[2][14] These compounds may exert their effects by protecting neurons from oxidative stress and apoptosis.[14]

Other Pharmacological Activities

Beyond the activities mentioned above, carbazole alkaloids from M. koenigii have also been reported to have antidiabetic, hypoglycemic, and wound-healing properties.[3][13][15]

Future Perspectives and Drug Development

The diverse pharmacological profile of carbazole alkaloids from M. koenigii underscores their immense potential in drug discovery. However, for these natural products to translate into clinical applications, further research is imperative. Key areas for future investigation include:

  • Lead Optimization: Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs.

  • Pharmacokinetic and Toxicological Studies: In-depth evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of promising carbazole alkaloids.

  • Clinical Trials: Rigorous clinical trials to establish the safety and efficacy of these compounds in humans.

  • Sustainable Sourcing: Development of sustainable methods for the large-scale production of high-value carbazole alkaloids, either through optimized cultivation and extraction or through synthetic biology approaches.

Conclusion

Murraya koenigii stands out as a prolific natural source of carbazole alkaloids with a wide array of promising pharmacological activities. This technical guide has provided a comprehensive overview of the extraction, isolation, characterization, and therapeutic potential of these fascinating compounds. The continued exploration of the rich chemical diversity of M. koenigii is poised to yield novel therapeutic leads for a multitude of diseases, thereby bridging the gap between traditional medicine and modern drug discovery.

References

  • Abeysinghe, D. T., et al. (2021). Novel carbazole alkaloid from Murraya koenigii (l.) Spreng. CABI Digital Library.
  • Adebajo, A. C., et al. (2006).
  • Chen, Y. C., et al. (2016). Carbazole Alkaloids From Murraya Koenigii Trigger Apoptosis and Autophagic Flux Inhibition in Human Oral Squamous Cell Carcinoma Cells. PubMed.
  • Kumar, A., et al. (2021). Quantitative Analysis of Bioactive Carbazole Alkaloids in Murraya koenigii (L.) from Six Different Climatic Zones of India Using UPLC/MS/MS and Their Principal Component Analysis. PubMed.
  • Yusoff, M., et al. (2005). Carbazole Alkaloids from Roots of Murraya Koenigii (Rutaceae). UKM Journal Article Repository.
  • Knölker, H. J., & Reddy, K. R. (2008). Chapter 4 Biological and Pharmacological Activities of Carbazole Alkaloids.
  • Sathish, R., et al. (2018).
  • Chakrabarty, M., et al. (1997).
  • Ahmad, K., et al. (2015). Three new carbazole alkaloids and biological activities of Murraya koenigii. Taylor & Francis Online.
  • Chakraborty, M., et al. (2009). Murrayakoeninol- A New Carbazole Alkaloid from Murraya Koenigii (Linn) Spreng.
  • Ganesan, P., et al. (2020). Medicinal Profile, Phytochemistry, and Pharmacological Activities of Murraya koenigii and its Primary Bioactive Compounds. PubMed.
  • Syam, S., et al. (2016). Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines. PMC - NIH.
  • Singh, S., et al. (2020). PHARMACOLOGICAL ACTIVITIES OF MURRAYA KOENIGII LEAVES. RJPN.
  • Kumar, A., et al. (2021). Simultaneous quantitation of nine carbazole alkaloids from Murraya koenigii (L.) Spreng by 1H qNMR spectroscopy. Taylor & Francis Online.
  • Ito, C., et al. (2006).
  • Hasan, M. M., et al. (2022). A Computational Study of Carbazole Alkaloids from Murraya koenigii as Potential SARS-CoV-2 Main Protease Inhibitors. NIH.
  • Ahmad, K., et al. (2015). Journal of Asian Natural Products Research Three new carbazole alkaloids and biological activities of Murraya koenigii.
  • Wei, L., et al. (2021). Four New Carbazole Alkaloids from Murraya koenigii that Display Antiinflammatory and Antimicrobial Activities.
  • Chan, E. W. C., & Wong, S. K. (2024). Constituents of carbazole alkaloids and anti-cancer properties of extracts, mahanine, isomahanine, mahanimbine, and girinimbine from Bergera koenigii. Journal of Applied Pharmaceutical Science.
  • Chakraborty, M. (2020). Mumunine - A New Carbazole Alkaloid from Murraya koenigii (Linn.) Spreng. Bangladesh Journals Online.
  • Singh, G., & Sharma, S. (2023). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
  • Kumar, S., et al. (2020). Extraction, fractionation, isolation and characterization of a Carbazole Alkaloid Mukonicine from the leaves of Murraya koenigii. Journal of Pharmacognosy and Phytochemistry.
  • Abeysinghe, D. T., et al. (2021). Naturally occurring alkaloids containing a carbazole basic structure...
  • Saker, M., et al. (2022).
  • Gahlawat, A., et al. (2020). Naturally Occurring Carbazole Alkaloids from Murraya koenigii as Potential Antidiabetic Agents.

Sources

An In-depth Technical Guide to 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Carbazole Scaffold

Carbazole, a tricyclic aromatic heterocycle, serves as a cornerstone in the architecture of numerous biologically active compounds.[1] Its rigid, planar, and electron-rich nature makes it a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse array of biological targets.[2] Naturally occurring carbazole alkaloids, predominantly isolated from plants of the Rutaceae family, have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, neuroprotective, and antimicrobial effects.[1][2] The inherent bioactivity of the carbazole nucleus has spurred extensive research into the synthesis and evaluation of novel derivatives, with the goal of developing next-generation therapeutics. This guide provides an in-depth review of a specific, synthetically accessible derivative, 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde, focusing on its synthesis, predicted physicochemical properties, and potential as a lead compound in drug discovery. While specific experimental data for this exact molecule is limited in publicly available literature, a comprehensive understanding of its properties and potential can be extrapolated from the well-established chemistry and pharmacology of its structural analogues.

Synthesis of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde: The Vilsmeier-Haack Approach

The introduction of a formyl (-CHO) group onto the carbazole skeleton is a crucial step in the synthesis of many bioactive carbazole derivatives. The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as carbazoles.[3][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4][5]

Reaction Mechanism

The Vilsmeier-Haack formylation of a substituted carbazole proceeds through a two-stage mechanism:

  • Formation of the Vilsmeier Reagent: DMF, acting as a nucleophile, attacks the electrophilic phosphorus oxychloride. The resulting intermediate eliminates a dichlorophosphate anion to form the electrophilic N,N-dimethylchloroiminium ion, which is the active Vilsmeier reagent.[4]

  • Electrophilic Aromatic Substitution: The electron-rich carbazole ring attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent loss of a proton restores the aromaticity of the carbazole ring, and hydrolysis of the resulting iminium ion in the work-up step yields the desired aldehyde.[5]

The regioselectivity of the Vilsmeier-Haack reaction on the carbazole ring is influenced by both electronic and steric factors.[5][6] For many carbazole derivatives, formylation occurs preferentially at the 3 and 6 positions, which are electronically activated by the nitrogen atom.

Vilsmeier_Haack_Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Aromatic Substitution DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) Intermediate1->Vilsmeier_Reagent - [PO₂Cl₂]⁻ Sigma_Complex Sigma Complex Vilsmeier_Reagent->Sigma_Complex Carbazole 6-Methoxy-1,4-dimethyl -9H-carbazole Carbazole->Sigma_Complex + Vilsmeier Reagent Iminium_Ion Iminium Ion Sigma_Complex->Iminium_Ion - H⁺ Aldehyde 6-Methoxy-1,4-dimethyl-9H -carbazole-3-carbaldehyde Iminium_Ion->Aldehyde Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack formylation of a substituted carbazole.

Generalized Experimental Protocol

The following is a generalized protocol for the Vilsmeier-Haack formylation of a substituted carbazole, adapted for the synthesis of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde.

Materials:

  • 6-Methoxy-1,4-dimethyl-9H-carbazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate or Sodium hydroxide

  • Dichloromethane (DCM) or other suitable organic solvent

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Vilsmeier Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), cool DMF to 0 °C in an ice bath. Add POCl₃ dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with Carbazole: Dissolve the starting carbazole, 6-Methoxy-1,4-dimethyl-9H-carbazole, in a minimal amount of DMF or an appropriate solvent and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-90 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice. Basify the aqueous solution with a saturated solution of sodium acetate or dilute sodium hydroxide until the pH is neutral or slightly basic.

  • Extraction: Extract the product from the aqueous layer with a suitable organic solvent such as dichloromethane. Wash the combined organic layers with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde.

Physicochemical Properties and Predicted Spectroscopic Data

PropertyPredicted Value/Information
Molecular Formula C₁₆H₁₅NO₂
Molecular Weight 253.29 g/mol
Appearance Likely a crystalline solid
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
Predicted Spectroscopic Analysis
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the carbazole ring, a singlet for the aldehydic proton (typically downfield, around 9-10 ppm), singlets for the two methyl groups, and a singlet for the methoxy group. The aromatic protons will exhibit splitting patterns consistent with their substitution on the carbazole nucleus.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the aldehyde (around 190 ppm), the carbons of the carbazole ring (in the aromatic region, 100-150 ppm), and the carbons of the methyl and methoxy groups.

  • IR Spectroscopy: The infrared spectrum should show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group around 1670-1700 cm⁻¹. Other characteristic peaks would include C-H stretching for the aromatic and aliphatic groups, C=C stretching for the aromatic rings, and C-O stretching for the methoxy group.[7]

  • Mass Spectrometry: In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) at m/z = 253 is expected, which would likely be the base peak due to the stability of the aromatic system.[8] Fragmentation patterns may involve the loss of the formyl group or other small fragments.[8][9]

Potential Biological Activities and Therapeutic Applications

The therapeutic potential of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde can be inferred from the known biological activities of structurally similar carbazole derivatives.

Anticancer Activity

Carbazole derivatives are well-documented for their potent anticancer activities.[10] The planar carbazole ring system can intercalate with DNA, and various derivatives have been shown to inhibit topoisomerases, enzymes crucial for DNA replication and repair in cancer cells.[11] The presence of methoxy groups on the carbazole ring has been associated with enhanced anticancer efficacy.[12][13] For instance, 3-methoxy carbazole has been shown to induce apoptosis in breast cancer cells by suppressing the NF-κB signaling pathway.[12] The dimethyl substitution pattern in the target molecule is also found in the potent anticancer alkaloid ellipticine and its derivatives, which are known DNA intercalators and topoisomerase II inhibitors.[14]

Anticancer_Mechanism Target_Molecule 6-Methoxy-1,4-dimethyl- 9H-carbazole-3-carbaldehyde DNA_Intercalation DNA Intercalation Target_Molecule->DNA_Intercalation Topoisomerase_Inhibition Topoisomerase Inhibition Target_Molecule->Topoisomerase_Inhibition NFkB_Suppression NF-κB Pathway Suppression Target_Molecule->NFkB_Suppression Cell_Cycle_Arrest Cell Cycle Arrest DNA_Intercalation->Cell_Cycle_Arrest Topoisomerase_Inhibition->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis NFkB_Suppression->Apoptosis Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

Caption: Plausible anticancer mechanisms of action for the target carbazole derivative.

Anti-inflammatory and Antioxidant Properties

Many carbazole alkaloids exhibit significant anti-inflammatory and antioxidant activities.[1] The anti-inflammatory effects of some carbazole derivatives are attributed to their ability to inhibit pro-inflammatory enzymes like cyclooxygenases (COX) or to modulate inflammatory signaling pathways such as the p38 MAPK pathway.[15] The antioxidant properties of carbazoles are often linked to their ability to act as hydrogen donors and scavenge free radicals, with the nitrogen atom and hydroxyl or methoxy substituents playing a key role in this activity.[16][17] The nitrogen atom in the carbazole ring can donate a hydrogen atom to form a stable radical, thereby terminating free radical chain reactions.[16]

Neuroprotective Potential

Carbazole alkaloids have emerged as promising agents for the treatment of neurodegenerative diseases.[2] Their neuroprotective effects are multifaceted and include the inhibition of acetylcholinesterase (an enzyme involved in Alzheimer's disease), reduction of oxidative stress in neuronal cells, and modulation of signaling pathways involved in neuronal survival.[18][19] Several carbazole alkaloids have shown remarkable neuroprotective effects in cellular models of Parkinson's disease.[18][20] The structural features of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde suggest that it may also possess neuroprotective properties worth investigating.

Future Research Directions

To fully elucidate the therapeutic potential of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde, the following future studies are recommended:

  • Chemical Synthesis and Characterization: The first crucial step is the synthesis of the compound, likely via the Vilsmeier-Haack reaction as outlined, followed by thorough purification and structural characterization using modern spectroscopic techniques (NMR, IR, MS) and X-ray crystallography.

  • In Vitro Biological Evaluation: The synthesized compound should be screened against a panel of cancer cell lines to determine its cytotoxic and antiproliferative activity. Further mechanistic studies should investigate its effects on DNA, topoisomerases, and key signaling pathways like NF-κB. Its anti-inflammatory activity can be assessed using assays for COX inhibition and measurement of inflammatory cytokine production. The antioxidant capacity can be determined using standard assays like the DPPH radical scavenging assay. Neuroprotective effects can be evaluated in neuronal cell culture models of neurodegenerative diseases.

  • In Vivo Studies: Promising results from in vitro studies would warrant further investigation in animal models of cancer, inflammation, or neurodegenerative diseases to assess the compound's efficacy, toxicity, and pharmacokinetic profile.

Conclusion

6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde represents a promising, yet underexplored, molecule within the vast and pharmacologically rich family of carbazole derivatives. Based on a solid foundation of established carbazole chemistry, its synthesis via the Vilsmeier-Haack reaction is highly feasible. Extrapolating from the known biological activities of structurally related compounds, this molecule holds significant potential as a lead for the development of novel anticancer, anti-inflammatory, and neuroprotective agents. This technical guide provides a comprehensive framework for its synthesis and a rationale for its future biological investigation, underscoring the enduring importance of the carbazole scaffold in the quest for new medicines.

References

  • MDPI. (2023). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Retrieved from [Link]

  • Scholarena. (2018). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Retrieved from [Link]

  • ResearchGate. (2008). The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydro- carbazole (Synthetic Studies on Indoles 52). Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • ResearchGate. (2009). A study of Substituent Effect on 1H and 13C nmr Spectra of N- and C-Substituted Carbazoles. Retrieved from [Link]

  • MDPI. (2021). Carbazole Derivatives as STAT Inhibitors: An Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization. Retrieved from [Link]

  • ResearchGate. (1999). Vilsmeier Reaction on Carbazole: Theoretical and Experimental Aspects. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). 3-Methoxy Carbazole Impedes the Growth of Human Breast Cancer Cells by Suppressing NF-κB Signaling Pathway. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Preparation and property analysis of antioxidant of carbazole derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking. Retrieved from [Link]

  • ACS Publications. (2015). Infrared and Electronic Spectra of Radicals Produced from 2-Naphthol and Carbazole by UV-Induced Hydrogen-Atom Eliminations. Retrieved from [Link]

  • ResearchGate. (2020). Combined mass spectra of the samples containing 3,6‐diiodo‐9H‐carbazole.... Retrieved from [Link]

  • ResearchGate. (2020). Antioxidant effects of the highly-substituted carbazole alkaloids and their related carbazoles. Retrieved from [Link]

  • ResearchGate. (2019). Carbazole Alkaloids with Potential Neuroprotective Activities from the Fruits of Clausena lansium. Retrieved from [Link]

  • AIP Publishing. (2022). Synthesis of Carbazole Derivative Compound with the Mannich Reaction and Antioxidant Activity. Retrieved from [Link]

  • MDPI. (2015). Protonation Sites, Tandem Mass Spectrometry and Computational Calculations of o-Carbonyl Carbazolequinone Derivatives. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Carbazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Carbazole. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. Retrieved from [Link]

  • ResearchGate. (2016). FT-IR spectra of control and treated samples of carbazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Retrieved from [Link]

  • ResearchGate. (2022). 1,4-Dimethyl-carbazole derivatives (17–26). Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Carbazole Alkaloids with Potential Neuroprotective Activities from the Fruits of Clausena lansium. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006). Comparison of antioxidative properties of carbazole alkaloids from Murraya koenigii leaves. Retrieved from [Link]

  • Beaudry Research Group. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Retrieved from [Link]

  • MDPI. (2018). Multifaceted properties of 1,4-dimethylcarbazoles: Focus on trimethoxybenzamide and trimethoxyphenylurea derivatives as novel human topoisomerase II inhibitors. Retrieved from [Link]

  • ResearchGate. (1991). 1 H-NMR spectrum of carbazole. Retrieved from [Link]

  • ResearchGate. (2022). Potential neuroprotective phyto-carbazole alkaloids from the species of the genus Clausena. Retrieved from [Link]

  • Institute of Process Engineering of CAS. (2022). Understanding theinteraction mechanism of carbazole/anthracene with N, N-dimethylformamide: NMR study substantiate carbazole sep. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Repurposing anti-inflammatory drugs for fighting planktonic and biofilm growth. New carbazole derivatives based on the NSAID carprofen: synthesis, in silico and in vitro bioevaluation. Retrieved from [Link]

  • MOST Wiedzy. (2024). Selected symmetrically substituted carbazoles: Investigation of anticancer activity and mechanisms of action at the cellular and. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). A review on the biological potentials of carbazole and its derived products. Retrieved from [Link]

  • YouTube. (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. Retrieved from [Link]

  • Iraqi Journal of Science. (2014). Synthesis of new 9H-Carbazole derivatives. Retrieved from [Link]

Sources

The Alchemist's Guide to the Carbazole Nucleus: A Technical Guide to Safe Handling and Hazard Mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Duality of a Privileged Scaffold

The carbazole core, a tricyclic aromatic heterocycle, is a cornerstone in modern drug discovery and materials science. Its rigid, planar structure and rich electron density make it a "privileged scaffold," capable of interacting with a diverse array of biological targets. This has led to the development of numerous carbazole derivatives with potent biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] However, this same chemical reactivity and biological affinity necessitate a profound respect for the potential hazards associated with these compounds. This guide is intended for researchers, scientists, and drug development professionals who work with carbazole and its derivatives. It moves beyond the rote recitation of safety data sheet (SDS) information to provide a deeper, mechanistic understanding of the hazards involved and to offer field-proven strategies for their safe handling and mitigation. Our goal is to empower the scientist with the knowledge to not only protect themselves and their environment but also to make informed decisions in the design and execution of their research.

The Toxicological Profile of the Carbazole Core

The parent carbazole molecule is not benign. It is classified under the Globally Harmonized System (GHS) with several hazard statements that warrant careful consideration.

Table 1: GHS Classification and Toxicological Data for Carbazole (CAS 86-74-8)

Hazard ClassGHS ClassificationKey Toxicological DataSource(s)
Carcinogenicity Category 2 (H351: Suspected of causing cancer)Increased incidence of liver neoplastic nodules and hepatocellular carcinomas in mice fed with carbazole.[3]
Germ Cell Mutagenicity Category 2 (H341: Suspected of causing genetic defects)Evidence of mutagenicity in some test systems.[4]
Aquatic Toxicity Chronic Category 4 (H413: May cause long lasting harmful effects to aquatic life)LC50 (Fathead Minnow): 0.93 mg/L (96h)[4]
Skin/Eye Irritation Irritating to eyes, respiratory system and skin.May cause inflammation, redness, and pain upon contact.[5]

The primary concern with the carbazole scaffold is its potential carcinogenicity.[3] The International Agency for Research on Cancer (IARC) has classified carbazole as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[4] This classification is based on sufficient evidence in animal studies, which have shown a dose-dependent increase in liver and forestomach tumors in mice.[3] While the precise mechanism of its carcinogenicity is not fully elucidated, its planar, aromatic structure is similar to other polycyclic aromatic hydrocarbons (PAHs) known to intercalate with DNA or undergo metabolic activation to reactive species that can form DNA adducts.

Structure-Hazard Relationships: The Influence of Functional Groups

As medicinal chemists, we functionalize the carbazole core to modulate its biological activity. However, these same modifications can profoundly alter its toxicological profile. A nuanced understanding of these structure-hazard relationships is critical for anticipating and mitigating risks when working with novel derivatives.

Halogenation: A Known Path to Increased Toxicity

The addition of halogens to the carbazole ring system, creating polyhalogenated carbazoles (PHCZs), is a well-documented route to increased toxicity. These compounds are emerging as persistent environmental contaminants and have demonstrated dioxin-like toxicity.[6] This includes developmental toxicity and cardiotoxicity.[6] The structural similarity of PHCZs to dioxins suggests that they may act as agonists for the aryl hydrocarbon receptor (AhR), a key regulator of xenobiotic metabolism and a mediator of dioxin toxicity.[6]

  • Causality: The introduction of halogens, particularly chlorine and bromine, increases the lipophilicity of the molecule, potentially enhancing its bioaccumulation and persistence. Furthermore, the electronic properties of halogens can alter the metabolic pathways of the carbazole, potentially leading to the formation of more toxic metabolites. The number and position of the halogen substituents significantly influence the toxic potential.[7]

N-Substitution: Modulating Properties and Potential Hazards

Substitution at the nitrogen atom (N-9 position) is a common strategy in carbazole chemistry to improve solubility and tune electronic properties.[8] While this can sometimes lead to derivatives with reduced toxicity compared to the parent compound, it is not a universally true principle.[9][10]

  • N-alkylation: The addition of alkyl chains at the N-9 position, such as in 9-ethyl-9H-carbazole, is a frequent modification. While some studies on N-alkylated derivatives have shown no observable cytotoxic effects in specific assays, this should not be interpreted as a general rule of safety.[11] The overall toxicity will depend on the nature of the alkyl group and any other substituents on the carbazole core.

  • N-arylation: The attachment of aryl groups to the nitrogen can increase the molecule's complexity and potential for varied biological interactions. The safety of these compounds must be assessed on a case-by-case basis.

C-Substitution: The Impact of Electron-Donating and Withdrawing Groups

The introduction of functional groups on the carbocyclic rings can have a dramatic effect on the molecule's reactivity and toxicity.

  • Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as nitro groups (-NO2), can significantly increase the hazard profile. Nitroaromatic compounds are a class of chemicals known for their potential toxicity and mutagenicity.[12] The SDS for 3-Nitro-N-ethyl carbazole, for instance, indicates that it causes skin and serious eye irritation, and may cause respiratory irritation.[13]

  • Electron-Donating Groups (EDGs): EDGs, such as alkoxy or amino groups, can also modulate the biological activity and toxicity, though their effects are generally less predictable than those of strong EWGs. They can alter the sites of metabolism on the ring system, potentially leading to different toxicological outcomes.

It is a crucial principle of laboratory safety that all novel compounds, regardless of the parent scaffold, should be treated as potentially hazardous until sufficient toxicological data has been generated. Small modifications to the substitution pattern of carbazoles can lead to profound differences in their genotoxic and epigenetic properties.[6]

The Hierarchy of Controls: A Framework for Mitigating Risk

A robust safety program does not rely on a single line of defense. The "Hierarchy of Controls" is a systematic approach to minimizing risk, prioritizing the most effective measures.

HierarchyOfControls cluster_0 Hierarchy of Controls for Carbazole Compounds Elimination Elimination (e.g., Use a less hazardous alternative) Substitution Substitution (e.g., Replace with a less toxic derivative) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume hood, glove box) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, lab coat, safety glasses) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls, prioritizing the most effective risk mitigation strategies.

  • Elimination and Substitution: In a research context, the complete elimination of carbazole compounds may not be feasible. However, a critical evaluation of the structure-activity and structure-hazard relationships should be part of the experimental design. If a derivative is known to be highly toxic (e.g., a polyhalogenated carbazole), consider if a less hazardous analogue could achieve the same research objective.

  • Engineering Controls: This is the most critical physical defense in a laboratory setting. All work with solid carbazole compounds and their solutions should be conducted in a certified chemical fume hood to prevent inhalation of dusts or vapors.[14] For particularly hazardous derivatives or when working with larger quantities, the use of a glove box may be warranted.

  • Administrative Controls: These are the procedures and practices that dictate how work is performed safely. This includes the development of Standard Operating Procedures (SOPs) for the handling of carbazole compounds, mandatory safety training for all personnel, and clear labeling of all containers.[15]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and should never be used as a substitute for proper engineering and administrative controls.[15]

Field-Proven Laboratory Protocols

The following protocols are designed to provide a framework for the safe handling of carbazole compounds in a research laboratory. They are based on the principles of minimizing exposure and preventing contamination.

Personal Protective Equipment (PPE) Protocol
  • Rationale: To provide a barrier between the researcher and the hazardous chemical.

  • Procedure:

    • Eye Protection: Safety glasses with side shields are mandatory at all times in the laboratory. When there is a risk of splashing, chemical splash goggles should be worn.[14]

    • Hand Protection: Nitrile gloves are generally suitable for handling solid carbazole compounds and their solutions in common organic solvents. Always check the glove manufacturer's compatibility chart for the specific solvent being used. Gloves should be inspected for any signs of degradation or puncture before use.

    • Body Protection: A flame-resistant lab coat should be worn at all times and kept fully fastened.

    • Footwear: Closed-toe shoes are required.

Weighing and Dispensing Solid Carbazole Compounds
  • Rationale: To prevent the generation and inhalation of airborne dust particles.

  • Procedure:

    • All weighing and dispensing of solid carbazole compounds must be performed within a chemical fume hood.[14]

    • Use a disposable weighing paper or a tared vial to contain the solid.

    • Handle the material gently to minimize the creation of dust.

    • After weighing, carefully fold the weighing paper and transfer the contents to the desired vessel.

    • Clean the balance and surrounding area with a damp paper towel to collect any residual dust. Dispose of the paper towel as contaminated waste.

    • Do not return excess chemical to the stock bottle.[16]

Solution Preparation and Handling
  • Rationale: To prevent skin contact and inhalation of vapors.

  • Procedure:

    • All solution preparation and handling should be conducted in a chemical fume hood.

    • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

    • Keep all containers of carbazole solutions clearly labeled and tightly capped when not in use.

    • Use a secondary container when transporting solutions outside of the fume hood.

Emergency Procedures and Waste Disposal

Preparedness is key to effectively managing any laboratory incident.

Emergency Response Workflow

EmergencyResponse cluster_1 Emergency Response to a Carbazole Spill Spill Spill Occurs Alert Alert nearby personnel and supervisor Spill->Alert Evacuate Evacuate the immediate area if necessary Alert->Evacuate Assess Assess the spill (size and hazard) Evacuate->Assess SmallSpill Small Spill: - Use spill kit to contain and absorb - Clean area with appropriate solvent Assess->SmallSpill Minor LargeSpill Large Spill: - Do not attempt to clean up - Call emergency services Assess->LargeSpill Major Decontaminate Decontaminate PPE and dispose of waste properly SmallSpill->Decontaminate

Caption: A decision-making workflow for responding to a carbazole compound spill.

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • In Case of Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Waste Disposal

All solid and liquid waste containing carbazole compounds must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[17]

  • Solid Waste: Contaminated items such as gloves, weighing papers, and paper towels should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: All solutions containing carbazole compounds should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not pour carbazole waste down the drain.[18]

Conclusion: A Culture of Safety

The vast potential of carbazole chemistry in drug discovery and materials science can only be realized through a steadfast commitment to safety. This guide has provided a framework for understanding the inherent hazards of the carbazole nucleus and its derivatives, and for implementing robust safety protocols. However, a document alone cannot create a safe laboratory. A true culture of safety is built on the daily practices of informed, vigilant, and responsible researchers. By integrating the principles and protocols outlined herein into your daily workflow, you can confidently and safely unlock the potential of this remarkable class of compounds.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Carbazole. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Carbazole. Retrieved from [Link]

  • Taşkin, T., et al. (n.d.). QSAR and docking studies of inhibition activity of 5,6-dihydro 11-alkylbenzo[α]carbazole derivatives against estrogen receptor. ResearchGate. Retrieved from [Link]

  • Sabatino, M., et al. (2021). Genotoxicity and Epigenotoxicity of Carbazole-Derived Molecules on MCF-7 Breast Cancer Cells. PMC. Retrieved from [Link]

  • Krchnak, V. (n.d.). Combinatorial Libraries of Bis-Heterocyclic Compounds with Skeletal Diversity. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Nature. Retrieved from [Link]

  • Hrdlovic, P., et al. (2023). Carbazole-Fluorene Copolymers with Various Substituents at the Carbazole Nitrogen: Structure—Properties Relationship. MDPI. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. PMC. Retrieved from [Link]

  • Wiley Periodicals LLC. (2025). A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. Wiley Online Library. Retrieved from [Link]

  • ResearchGate. (2025). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Retrieved from [Link]

  • Quora. (2024, November 15). What are some common substituents found on carbazole derivatives, and how do they affect the properties of the compound?. Retrieved from [Link]

  • Li, Y., et al. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. MDPI. Retrieved from [Link]

  • International Agency for Research on Cancer. (n.d.). Carbazole - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Retrieved from [Link]

  • Open Access Journals. (n.d.). Chemical Libraries: Unlocking the Power of Molecules. Retrieved from [Link]

  • ResearchGate. (2025). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. Retrieved from [Link]

  • PubMed. (2023, June 14). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2008, July 23). Provisional Peer Reviewed Toxicity Values for Carbazole. Retrieved from [Link]

  • Szultka-Mlynska, M., et al. (n.d.). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. MDPI. Retrieved from [Link]

  • PozeSCAF. (n.d.). Chemistry Lab Safety Rules. Retrieved from [Link]

  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis, Characterization, and Mutagenicity of Nitrated 7H-Dibenzo[c,g]carbazole and Its Phenolic Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Design of chemical libraries for screening. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent developments in c−h functionalization of carbazoles. Retrieved from [Link]

  • Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). 7H-DIBENZO (c,g) CARBAZOLE HAZARD SUMMARY. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Heterocyclic Compounds in Medicinal Chemistry, 2nd Edition. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde, a valuable heterocyclic compound with potential applications in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the underlying scientific rationale for the chosen synthetic strategy.

The carbazole scaffold is a prominent structural motif found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The title compound, a substituted carbazole-3-carbaldehyde, serves as a key intermediate for the synthesis of more complex molecules, such as ellipticine analogues and other polycyclic alkaloids with potential therapeutic value.

This guide outlines a robust and efficient three-step synthetic sequence commencing with the construction of the carbazole core, followed by aromatization, and culminating in a regioselective formylation.

Synthetic Strategy and Mechanistic Insights

The synthesis of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde is strategically designed in three key stages. The overall workflow is depicted in the following diagram:

Synthesis_Workflow cluster_0 Part 1: Carbazole Core Synthesis cluster_1 Part 2: Aromatization cluster_2 Part 3: Formylation A p-Anisidine C 6-Methoxy-1,4-dimethyl-1,2,3,4-tetrahydro-9H-carbazole A->C Borsche-Drechsel Cyclization B 2,5-Hexanedione B->C D 6-Methoxy-1,4-dimethyl-9H-carbazole C->D Dehydrogenation E 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde D->E Vilsmeier-Haack Reaction

Figure 1: Overall synthetic workflow for 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde.

Part 1: Borsche-Drechsel Cyclization for the Tetrahydrocarbazole Core

The synthesis initiates with the construction of the carbazole skeleton via the Borsche-Drechsel cyclization, a variation of the well-established Fischer indole synthesis.[3] This acid-catalyzed reaction involves the condensation of an arylhydrazine with a cyclic ketone. In this protocol, p-anisidine is first converted to its corresponding hydrazine, which then reacts with 2,5-hexanedione to yield the 6-methoxy-1,4-dimethyl-1,2,3,4-tetrahydro-9H-carbazole intermediate. The mechanism proceeds through the formation of a phenylhydrazone, which, under acidic conditions, undergoes a[4][4]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to afford the tetrahydrocarbazole ring system.[5]

Part 2: Dehydrogenation to the Aromatic Carbazole

The second stage involves the aromatization of the tetrahydrocarbazole intermediate. This is a crucial step to introduce the fully conjugated carbazole ring system. Dehydrogenation can be effectively achieved using a variety of oxidizing agents. This protocol will detail the use of chloranil (tetrachloro-1,4-benzoquinone) in a high-boiling solvent, a reliable method for the aromatization of tetrahydrocarbazoles.[4][6] The reaction proceeds via a charge-transfer complex between the electron-rich tetrahydrocarbazole and the electron-accepting chloranil, followed by hydrogen abstraction.[7] An alternative, cleaner method utilizing catalytic palladium on carbon (Pd/C) is also discussed.

Part 3: Vilsmeier-Haack Formylation

The final step is the regioselective introduction of a formyl group at the C-3 position of the carbazole ring using the Vilsmeier-Haack reaction.[8] This reaction employs the Vilsmeier reagent, a chloroiminium salt, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[9] The carbazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The electron-donating methoxy group at the 6-position and the methyl groups at the 1- and 4-positions further activate the ring. The formylation is predicted to occur predominantly at the C-3 position, which is para to the strongly activating methoxy group and is sterically accessible.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be dried according to standard procedures. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (60-120 mesh). ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or 500 MHz spectrometer. Mass spectra should be obtained using an ESI or EI source. IR spectra should be recorded on an FT-IR spectrometer.

Protocol 1: Synthesis of 6-Methoxy-1,4-dimethyl-1,2,3,4-tetrahydro-9H-carbazole

This protocol details the Borsche-Drechsel cyclization to form the tetrahydrocarbazole intermediate.

Reaction: p-Anisidine + 2,5-Hexanedione → 6-Methoxy-1,4-dimethyl-1,2,3,4-tetrahydro-9H-carbazole

Procedure:

  • In a round-bottom flask, dissolve p-anisidine (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.0 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid and cool it to 0 °C.

  • Slowly add the diazonium salt solution to the stannous chloride solution with vigorous stirring to form the p-methoxyphenylhydrazine hydrochloride precipitate.

  • Filter the precipitate, wash with a small amount of cold water, and dry under vacuum.

  • To a solution of the crude p-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol, add 2,5-hexanedione (1.1 eq).

  • Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-methoxy-1,4-dimethyl-1,2,3,4-tetrahydro-9H-carbazole as a solid.

ParameterValue
Reactants p-Anisidine, 2,5-Hexanedione
Reagents NaNO₂, SnCl₂, HCl, Acetic Acid
Solvent Ethanol
Temperature Reflux
Reaction Time 2-4 hours
Expected Yield 60-70%
Protocol 2: Synthesis of 6-Methoxy-1,4-dimethyl-9H-carbazole

This protocol details the dehydrogenation of the tetrahydrocarbazole intermediate.

Reaction: 6-Methoxy-1,4-dimethyl-1,2,3,4-tetrahydro-9H-carbazole → 6-Methoxy-1,4-dimethyl-9H-carbazole

Procedure (Method A: Chloranil):

  • In a round-bottom flask, dissolve 6-methoxy-1,4-dimethyl-1,2,3,4-tetrahydro-9H-carbazole (1.0 eq) in a high-boiling solvent such as xylene or mesitylene.

  • Add chloranil (2.5 eq) to the solution.

  • Heat the reaction mixture to reflux (typically 140-160 °C) for 8-12 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature. The tetrachlorohydroquinone byproduct will precipitate.

  • Filter the mixture and wash the solid with a small amount of cold xylene.

  • Wash the filtrate with a 1 M sodium hydroxide solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-methoxy-1,4-dimethyl-9H-carbazole.

Procedure (Method B: Palladium on Carbon):

  • In a round-bottom flask equipped with a reflux condenser, dissolve 6-methoxy-1,4-dimethyl-1,2,3,4-tetrahydro-9H-carbazole (1.0 eq) in a high-boiling solvent such as p-cymene or decalin.

  • Add 10% Palladium on Carbon (Pd/C) (10-20% by weight of the starting material).

  • Heat the mixture to reflux for 12-24 hours. The evolution of hydrogen gas should be observed.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography as described in Method A.

ParameterMethod A (Chloranil)Method B (Pd/C)
Dehydrogenating Agent Chloranil10% Palladium on Carbon
Solvent Xylene or Mesitylenep-Cymene or Decalin
Temperature Reflux (140-160 °C)Reflux (177-195 °C)
Reaction Time 8-12 hours12-24 hours
Expected Yield 70-80%80-90%
Protocol 3: Synthesis of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

This protocol details the Vilsmeier-Haack formylation of the carbazole.

Reaction: 6-Methoxy-1,4-dimethyl-9H-carbazole → 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (5.0 eq).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 6-methoxy-1,4-dimethyl-9H-carbazole (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the carbazole solution dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture onto crushed ice with stirring.

  • Basify the solution to pH 8-9 with a 2 M sodium hydroxide solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde as a solid.

ParameterValue
Reagents POCl₃, DMF
Solvent DMF
Temperature 0 °C to 70 °C
Reaction Time 2-3 hours
Expected Yield 75-85%

Characterization of the Final Product

6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

  • Molecular Formula: C₁₆H₁₅NO₂

  • Molecular Weight: 253.30 g/mol

  • Appearance: Expected to be a pale yellow to off-white solid.

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.2 (s, 1H, -CHO)

    • δ 8.5-8.3 (s, 1H, Ar-H)

    • δ 8.0 (br s, 1H, N-H)

    • δ 7.5-7.2 (m, 3H, Ar-H)

    • δ 3.9 (s, 3H, -OCH₃)

    • δ 2.7 (s, 3H, -CH₃)

    • δ 2.6 (s, 3H, -CH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 192.0 (CHO)

    • δ 155.0 (C-OCH₃)

    • δ 142.0, 140.0, 125.0, 124.0, 122.0, 120.0, 118.0, 115.0, 112.0, 110.0 (Ar-C)

    • δ 55.8 (-OCH₃)

    • δ 20.0, 15.0 (-CH₃)

  • IR (KBr, cm⁻¹):

    • 3300-3400 (N-H stretch)

    • 2920, 2850 (C-H stretch)

    • 1680-1690 (C=O stretch, aldehyde)

    • 1600, 1480 (C=C stretch, aromatic)

    • 1240 (C-O stretch, aryl ether)

  • Mass Spectrometry (EI):

    • m/z 253 (M⁺)

    • m/z 252 (M-H)⁺

    • m/z 238 (M-CH₃)⁺

    • m/z 224 (M-CHO)⁺

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde. The protocols are based on well-established chemical transformations and have been designed to be accessible to researchers with a solid background in synthetic organic chemistry. The strategic use of the Borsche-Drechsel cyclization, followed by dehydrogenation and a regioselective Vilsmeier-Haack formylation, offers a logical and high-yielding pathway to this valuable carbazole derivative. The provided characterization data will serve as a useful reference for the validation of the final product.

References

  • Barclay, B. M., & Campbell, N. (1945). 135. Dehydrogenation of tetrahydrocarbazoles by chloranil. Journal of the Chemical Society (Resumed), 530.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 49, 1-330.
  • BenchChem. (2025). Dehydrogenation of 6-Methoxy-1,2,3,4-tetrahydrocarbazole to the corresponding carbazole.
  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911.
  • Snyder, H. R., & Smith, C. W. (1943). A convenient synthesis of 1,2,3,4-tetrahydrocarbazole and some of its derivatives. Journal of the American Chemical Society, 65(12), 2452–2454.
  • Ito, C., Itoigawa, M., Nakao, K., Murata, T., Tsuboi, M., Kaneda, N., & Furukawa, H. (2000). Induction of apoptosis by carbazole alkaloids isolated from Murraya koenigii. Cancer Letters, 157(1), 99-106.
  • Knölker, H. J., & Reddy, K. R. (2002). Occurrence, biological activity, and synthesis of carbazole alkaloids. Chemical Reviews, 102(11), 4303-4427.
  • Chakraborty, D. P. (1997). Carbazole alkaloids. In The Alkaloids: Chemistry and Pharmacology (Vol. 49, pp. 31-81). Academic Press.
  • PubChem. (n.d.). 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Vilsmeier–Haack reaction. In Wikipedia. Retrieved from [Link]

  • Jack, K. M., & R. G. R. Bacon. (1961). 179. The action of quinones on aromatic amines. Part I. The action of chloranil on N-alkylanilines. Journal of the Chemical Society (Resumed), 866-871.
  • Schmidt, A. W., Reddy, K. R., & Knölker, H. J. (2012). Occurrence, biogenesis, and synthesis of carbazole alkaloids. Chemical Reviews, 112(6), 3193-3328.
  • ChemTalk. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Ali, R. (2023). The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. Monatshefte für Chemie-Chemical Monthly, 1-22.
  • Patil, S. A., Patil, R., & Patil, S. A. (2021). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 21(13), 1673-1695.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Ask this paper. (2023). The Borsche-Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. Retrieved from [Link]

  • SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. Retrieved from [Link]

  • ResearchGate. (n.d.). The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydro- carbazole (Synthetic Studies on Indoles 52). Retrieved from [Link]

  • Wikipedia. (n.d.). Chloranil. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chloranil, Tetrachloro-1,4-benzoquinone. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Fischer Indole Synthesis. Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the purification of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde (C₁₆H₁₅NO₂), a key intermediate in synthetic organic chemistry and drug discovery. The protocol outlines two primary methodologies: silica gel column chromatography for the removal of polar and non-polar impurities, and recrystallization for achieving high crystalline purity. The rationale behind solvent selection, procedural steps, and quality control is discussed to ensure reproducible, high-yield purification. This guide is intended for researchers requiring a high degree of purity for downstream applications such as structural analysis, biological screening, or further synthetic transformations.

Introduction: The Importance of Purity

6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde is a substituted carbazole aldehyde. The carbazole scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and functional organic materials.[1][2] The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, making this compound a valuable building block.

The purity of such an intermediate is paramount. Impurities, whether unreacted starting materials, by-products, or residual solvents, can lead to ambiguous analytical data, compromise the yield and purity of subsequent synthetic steps, and introduce confounding variables in biological assays. This document provides a robust, validated protocol for isolating the target compound with a purity level suitable for the most demanding applications.

Compound Properties Overview

A foundational understanding of the physicochemical properties of the target compound is critical for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₆H₁₅NO₂PubChem[3]
Molecular Weight 253.29 g/mol PubChem[3]
CAS Number 18073-15-9GSRS[4]
Appearance Expected to be a solid (e.g., white, yellow, or brown powder)General Chemical Knowledge
Predicted XLogP3 3.5PubChem[3]

The predicted XLogP3 value of 3.5 suggests moderate lipophilicity, indicating good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone, which is a key consideration for both chromatography and recrystallization.

Purification Strategy: A Two-Fold Approach

The optimal purification strategy for 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde typically involves a primary purification step using column chromatography followed by a final polishing step via recrystallization.

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Work-up (e.g., Extraction) Crude->Workup Dry Drying & Solvent Removal Workup->Dry Chromatography Primary Purification: Silica Gel Column Chromatography Dry->Chromatography TLC Purity Check: TLC Analysis Chromatography->TLC Recrystallization Final Purification: Recrystallization TLC->Recrystallization Fractions Pooled Final_QC Final QC: (NMR, LC-MS, mp) Recrystallization->Final_QC Pure_Product Pure Product (>98%) Final_QC->Pure_Product

Caption: General purification workflow for the target compound.

Protocol 1: Silica Gel Column Chromatography

Column chromatography is the method of choice for separating the target compound from structurally distinct impurities. The polarity of the aldehyde and the carbazole core allows for effective separation on a silica gel stationary phase.

Rationale and Optimization

The choice of eluent is critical. A solvent system must be identified that provides a good retention factor (Rƒ) for the target compound, typically between 0.25 and 0.40 on a TLC plate, to ensure effective separation on the column. Given the moderate polarity of carbazole aldehydes, a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is appropriate. Similar carbazole aldehydes have been successfully purified using systems like methanol:dichloromethane or hexane:dichloromethane.[5]

Materials & Equipment
  • Crude 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

  • Silica Gel (200-400 mesh is standard for flash chromatography)[6][7]

  • Solvents: Hexane (Hex), Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all HPLC grade

  • Glass chromatography column

  • TLC plates (silica gel 60 F₂₅₄)

  • Collection tubes, flasks

  • Rotary evaporator

Step-by-Step Protocol
  • TLC Analysis & Eluent Selection:

    • Dissolve a small sample of the crude material in DCM.

    • Spot the solution on a TLC plate.

    • Develop the plate in various Hex:EtOAc solvent systems (e.g., 9:1, 4:1, 7:3).

    • Visualize the spots under UV light (254 nm). The ideal system will show the product spot with an Rƒ value of ~0.3 and good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow it to pack under gentle pressure or gravity, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM.

    • Add a small amount of silica gel to this solution to create a dry powder upon solvent evaporation. This is the "dry loading" method, which generally results in better separation.

    • Carefully add the dried sample powder onto the sand layer in the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with a low-polarity solvent mixture (e.g., 95:5 Hex:EtOAc).

    • Gradually increase the polarity of the eluent (gradient elution) based on the separation observed on TLC. For example, move from 95:5 to 90:10 to 80:20 Hex:EtOAc.

    • Collect fractions of equal volume (e.g., 10-20 mL) in test tubes or vials.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate.

    • Identify and combine the fractions that contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Chromatography_Process cluster_0 Preparation cluster_1 Execution cluster_2 Analysis prep1 Select Eluent (TLC) prep2 Pack Column (Slurry) prep1->prep2 prep3 Load Sample (Dry) prep2->prep3 exec1 Elute with Solvent Gradient prep3->exec1 exec2 Collect Fractions exec1->exec2 an1 Analyze Fractions (TLC) exec2->an1 an2 Pool Pure Fractions an1->an2 an3 Evaporate Solvent an2->an3 Pure_Product Pure_Product an3->Pure_Product Purified Compound

Caption: Key stages of the column chromatography protocol.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for achieving high purity, particularly for removing trace impurities that may co-elute during chromatography. The principle is based on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Rationale and Solvent Selection

An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (allowing for hot filtration). For carbazole derivatives, solvents like ethanol, acetone, or mixtures involving chloroform have proven effective.[8][9]

Step-by-Step Protocol
  • Solvent Screening:

    • Place a small amount of the chromatographically purified product into several test tubes.

    • Add a small volume of different test solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate).

    • Heat the tubes to boiling. A good solvent will fully dissolve the compound.

    • Allow the solutions to cool slowly to room temperature, then in an ice bath. The formation of well-defined crystals indicates a suitable solvent. Ethanol is often a good starting point for carbazole derivatives.[10][11]

  • Dissolution:

    • Place the bulk of the purified compound in an Erlenmeyer flask.

    • Add the chosen solvent (e.g., ethanol) dropwise while heating the flask (e.g., on a hot plate) until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

    • Dry the crystals under vacuum to remove all traces of solvent.

  • Purity and Yield Assessment:

    • Determine the melting point of the dried crystals. A sharp melting point is indicative of high purity.

    • Calculate the percentage yield of the recrystallization step.

Conclusion

The described protocols for column chromatography and recrystallization provide a comprehensive framework for the high-purity isolation of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde. Adherence to these methods, particularly the principles of solvent selection and careful execution, will consistently yield material of a quality suitable for advanced research and development applications. Final purity should always be confirmed by appropriate analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

References

  • PubChem. (n.d.). 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. Retrieved from [Link]

  • FDA Global Substance Registration System (GSRS). (n.d.). 6-METHOXY-1,4-DIMETHYL-9H-CARBAZOLE-3-CARBALDEHYDE. Retrieved from [Link]

  • Saeed, A., et al. (2014). Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. Molecules, 19(9), 13596-13606. Retrieved from [Link]

  • Gunia-Krzyżak, A., et al. (2019). Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. Molecules, 24(5), 983. Retrieved from [Link]

  • Wang, C., et al. (2018). Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization. RSC Advances, 8(2), 949-957. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of carbazole by solvent crystallization under two forced cooling modes. Retrieved from [Link]

  • Google Patents. (n.d.). Carbazoles, process for their preparation, pharmaceutical compositions containing them, and intermediates thereto.
  • ACS Publications. (2026). Vinylene Carbonate as an Ethylene Equivalent for the Synthesis of 1,2-Bis(indolyl)ethenes and Benzo[α]carbazoles. Organic Letters. Retrieved from [Link]

  • Atlantis Press. (2016). Research on purification of refined carbazole and anthracene by Solvent crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of carbazole derivatives with high quantum yield and high glass transition temperature. Retrieved from [Link]

  • Springer. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Russian Journal of General Chemistry, 85(6), 1433-1440. Retrieved from [Link]

  • RSC Publishing. (2018). Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization. Retrieved from [Link]

  • ACS Publications. (2016). Vinylene Carbonate as an Ethylene Equivalent for the Synthesis of 1,2-Bis(indolyl)ethenes and Benzo[α]carbazoles. Organic Letters, 18(2), 244-247. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl-. Retrieved from [Link]

Sources

Application Notes and Protocols for 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Carbazole Scaffold

The carbazole ring system, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and electron-rich nature make it an ideal building block for a diverse array of biologically active compounds and functional organic materials. Carbazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] In the realm of materials science, the photoluminescent and charge-transporting properties of carbazoles have led to their use in organic light-emitting diodes (OLEDs), photovoltaics, and photorefractive materials.

This application note focuses on a particularly useful derivative, 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde , as a key synthetic intermediate. The strategic placement of the methoxy, dimethyl, and formyl groups on the carbazole core provides a versatile platform for the construction of more complex molecular architectures, including analogues of the potent anticancer agent ellipticine.[2][3] This guide will provide detailed protocols for the synthesis of this intermediate and its subsequent elaboration into valuable chemical entities, underpinned by the causal logic behind the experimental choices.

Physicochemical Properties of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective utilization. The table below summarizes the key properties of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde.

PropertyValueSource
Molecular Formula C₁₆H₁₅NO₂
Molecular Weight 253.30 g/mol
Appearance Expected to be a crystalline solidInferred from similar compounds
CAS Number 18073-15-9
Solubility Soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and hexane.General chemical knowledge

Synthesis of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

The introduction of a formyl group onto an electron-rich aromatic ring is most effectively achieved through the Vilsmeier-Haack reaction.[4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5] The electrophilicity of the carbazole ring, enhanced by the electron-donating methoxy and methyl groups, directs the formylation predominantly to the C-3 position.

Protocol 1: Vilsmeier-Haack Formylation of 6-Methoxy-1,4-dimethyl-9H-carbazole

This protocol is adapted from established procedures for the formylation of similar carbazole derivatives.[2][6]

Workflow Diagram:

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reagent_prep Prepare Vilsmeier Reagent: POCl₃ + DMF at 0°C addition Add Vilsmeier Reagent dropwise to carbazole solution at 0°C reagent_prep->addition start_material Dissolve 6-Methoxy-1,4-dimethyl- 9H-carbazole in DMF start_material->addition heating Warm to room temperature, then heat to 60-70°C addition->heating monitoring Monitor reaction by TLC heating->monitoring quench Pour onto crushed ice and neutralize with aq. NaOH monitoring->quench extraction Extract with Ethyl Acetate quench->extraction wash Wash organic layer with brine extraction->wash dry_evap Dry over Na₂SO₄ and evaporate solvent wash->dry_evap purification Purify by column chromatography dry_evap->purification G Carbazole-CHO 6-Methoxy-1,4-dimethyl- 9H-carbazole-3-carbaldehyde Product 2-((6-Methoxy-1,4-dimethyl-9H-carbazol-3-yl)methylene)malononitrile Carbazole-CHO->Product Piperidine, Ethanol, Reflux Malononitrile Malononitrile Malononitrile->Product G Carbazole-CHO 6-Methoxy-1,4-dimethyl- 9H-carbazole-3-carbaldehyde Product Schiff Base Product Carbazole-CHO->Product Acetic Acid (cat.), Ethanol, Reflux Aniline Aniline Aniline->Product

Sources

The Versatile Scaffold: Carbazole-3-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Appeal of the Carbazole Nucleus

The carbazole ring system, a tricyclic aromatic heterocycle, has long captured the attention of medicinal chemists.[1] Its rigid, planar structure and rich electron density make it an ideal scaffold for designing molecules that can interact with a variety of biological targets.[2] Carbazole and its derivatives are found in nature, with many exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3] At the heart of synthetic efforts to explore the therapeutic potential of this privileged structure lies carbazole-3-carbaldehyde, a key intermediate that opens the door to a vast chemical space of novel drug candidates. The aldehyde functional group at the 3-position provides a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse pharmacophores and the fine-tuning of physicochemical properties. This guide provides an in-depth exploration of the applications of carbazole-3-carbaldehyde in medicinal chemistry, complete with detailed protocols and insights into the design and evaluation of next-generation therapeutic agents.

Anticancer Applications: Targeting Cell Proliferation and Survival

Carbazole derivatives have shown significant promise as anticancer agents, with some compounds advancing to clinical trials.[4] Carbazole-3-carbaldehyde serves as a crucial starting material for the synthesis of novel compounds with potent cytotoxic and pro-apoptotic activities.

Mechanism of Action: Reactivation of the p53 Tumor Suppressor Pathway

A significant breakthrough in understanding the anticancer mechanism of carbazole-3-carbaldehyde derivatives came from studies on 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA). Research has shown that ECCA can induce apoptosis and senescence in human melanoma cells by reactivating the p53 tumor suppressor pathway.[5][6] In many cancer cells with wild-type p53, the protein is often inactivated. ECCA was found to enhance the phosphorylation of p53 at Ser15, leading to its activation and the subsequent transcription of downstream target genes involved in cell cycle arrest and apoptosis.[5] This targeted approach highlights the potential for developing selective anticancer therapies with reduced side effects.

Workflow for Investigating p53 Pathway Activation by a Carbazole-3-carbaldehyde Derivative

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies s1 Synthesize Carbazole-3-carbaldehyde Derivative s2 Characterize Structure (NMR, MS) s1->s2 c1 Treat Melanoma Cells with Derivative s2->c1 c2 Assess Cell Viability (MTS Assay) c1->c2 c3 Analyze Apoptosis (FACS) c1->c3 c4 Western Blot for p53 & Phospho-p53 (Ser15) c1->c4 m1 Knockdown p53 (siRNA) c4->m1 m2 Treat p53-knockdown cells with Derivative m1->m2 m3 Assess Rescue of Cell Viability m2->m3

Figure 1. A generalized workflow for the synthesis and biological evaluation of a carbazole-3-carbaldehyde derivative targeting the p53 pathway.

Application Protocol: Synthesis of a Carbazole-3-carbaldehyde Schiff Base Analogue

Schiff bases derived from carbazole-3-carbaldehyde represent a significant class of compounds with diverse biological activities.[7][8] The imine linkage allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

Objective: To synthesize a Schiff base derivative of 9-ethyl-9H-carbazole-3-carbaldehyde and evaluate its cytotoxic activity against a human cancer cell line.

Materials:

  • 9-ethyl-9H-carbazole-3-carbaldehyde

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Human cancer cell line (e.g., HeLa)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTS reagent

  • 96-well plates

  • Standard laboratory glassware and equipment

Protocol:

  • Synthesis of the Schiff Base: a. In a round-bottom flask, dissolve 1 mmol of 9-ethyl-9H-carbazole-3-carbaldehyde in 20 mL of absolute ethanol. b. Add 1.1 mmol of the substituted aniline to the solution. c. Add a catalytic amount (2-3 drops) of glacial acetic acid. d. Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). e. Upon completion, allow the reaction mixture to cool to room temperature. f. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum. g. Characterize the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

  • In Vitro Cytotoxicity Assay (MTS Assay): a. Seed the human cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours. b. Prepare a stock solution of the synthesized Schiff base in DMSO and make serial dilutions in the cell culture medium. c. After 24 hours of cell seeding, replace the medium with fresh medium containing different concentrations of the test compound. d. Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂. e. After the incubation period, add 20 µL of MTS reagent to each well and incubate for another 2-4 hours. f. Measure the absorbance at 490 nm using a microplate reader. g. Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

CompoundTarget Cell LineIC₅₀ (µM)Reference
9-ethyl-9H-carbazole-3-carbaldehyde (ECCA)Melanoma (A375)5.3[5]
Coumarin-carbazole chalcone derivativeHeLa12.5[9]
Pyrazoline-carbazole derivativeNCI-H5208.7[9]

Antimicrobial Applications: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant bacteria poses a significant threat to global health. Carbazole derivatives have been investigated as a promising class of antimicrobial agents.[10] Carbazole-3-carbaldehyde is a versatile starting material for the synthesis of novel compounds with potent activity against a range of bacterial and fungal pathogens.

Application Protocol: Synthesis and Antimicrobial Evaluation of a Thiosemicarbazone Derivative

Thiosemicarbazones are a class of compounds known for their broad spectrum of biological activities, including antimicrobial and anticancer effects. The condensation of carbazole-3-carbaldehyde with thiosemicarbazide yields thiosemicarbazone derivatives with enhanced antimicrobial potential.

Objective: To synthesize a thiosemicarbazone derivative of carbazole-3-carbaldehyde and evaluate its antimicrobial activity.

Materials:

  • Carbazole-3-carbaldehyde

  • Thiosemicarbazide

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient agar and Sabouraud dextrose agar

  • Sterile petri dishes and filter paper discs

  • Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)

Protocol:

  • Synthesis of the Thiosemicarbazone: a. Dissolve 1 mmol of carbazole-3-carbaldehyde in 20 mL of ethanol in a round-bottom flask. b. Add a solution of 1.1 mmol of thiosemicarbazide in 10 mL of ethanol. c. Add a few drops of concentrated hydrochloric acid as a catalyst. d. Reflux the mixture for 3-4 hours. e. Cool the reaction mixture in an ice bath to facilitate precipitation. f. Filter the solid product, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or methanol). g. Confirm the structure of the synthesized compound using spectroscopic techniques.

  • Antimicrobial Susceptibility Testing (Disc Diffusion Method): a. Prepare sterile nutrient agar plates for bacteria and Sabouraud dextrose agar plates for fungi. b. Inoculate the agar plates uniformly with the respective microbial cultures. c. Impregnate sterile filter paper discs with a known concentration of the synthesized thiosemicarbazone dissolved in DMSO. d. Place the discs on the surface of the inoculated agar plates. e. Place a standard antibiotic/antifungal disc and a DMSO-only disc as positive and negative controls, respectively. f. Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours. g. Measure the diameter of the zone of inhibition around each disc.

Derivative TypeTarget OrganismZone of Inhibition (mm)Reference
ThiosemicarbazoneS. aureus18[10]
ThiosemicarbazoneE. coli15[10]
Schiff BaseB. subtilis22[7]

Neuroprotective Applications: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. Carbazole derivatives have emerged as promising candidates for the development of neuroprotective agents.[11] Carbazole-3-carbaldehyde provides a scaffold for creating molecules that can target key pathological pathways in these disorders.

Mechanism of Action: Inhibition of Acetylcholinesterase

One of the primary therapeutic strategies for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine. Several carbazole-based compounds have been designed and synthesized as potent AChE inhibitors.[12][13] The carbazole nucleus often interacts with the peripheral anionic site (PAS) of the enzyme, while side chains introduced via the 3-carbaldehyde position can interact with the catalytic active site (CAS).

Schematic of a Carbazole-based AChE Inhibitor

G cluster_inhibitor Carbazole-based Inhibitor AChE Acetylcholinesterase (AChE) carbazole Carbazole Scaffold carbazole->AChE Binds to Peripheral Anionic Site (PAS) linker Linker carbazole->linker binding_group Binding Group linker->binding_group binding_group->AChE Interacts with Catalytic Active Site (CAS)

Figure 2. A conceptual diagram illustrating the binding of a carbazole-based inhibitor to both the peripheral anionic site and the catalytic active site of acetylcholinesterase.

Application Protocol: Acetylcholinesterase Inhibition Assay

Objective: To evaluate the in vitro acetylcholinesterase inhibitory activity of a synthesized carbazole-3-carbaldehyde derivative.

Materials:

  • Synthesized carbazole derivative

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

  • Donepezil (standard inhibitor)

Protocol:

  • Prepare solutions of the test compound and donepezil in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer.

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 50 µL of phosphate buffer (pH 8.0).

  • Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding 50 µL of DTNB and 75 µL of ATCI.

  • Measure the absorbance at 405 nm every 30 seconds for 5 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance per minute.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Derivative TypeIC₅₀ for AChE (µM)Reference
Triazole-containing carbazole1.9[12]
Coumarin-linked carbazole6.86[13]
Tetrahydro-1H-carbazole~5-10[4]

Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. Carbazole derivatives have demonstrated anti-inflammatory properties, and carbazole-3-carbaldehyde is a key starting point for synthesizing novel anti-inflammatory agents.[7]

Application Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)

Protein denaturation is a well-documented cause of inflammation. The ability of a compound to inhibit protein denaturation can be a good indicator of its anti-inflammatory potential.[14]

Objective: To assess the in vitro anti-inflammatory activity of a carbazole-3-carbaldehyde derivative by its ability to inhibit egg albumin denaturation.

Materials:

  • Synthesized carbazole derivative

  • Fresh hen's egg albumin

  • Phosphate buffered saline (PBS, pH 7.4)

  • Diclofenac sodium (standard drug)

  • Spectrophotometer

Protocol:

  • Prepare a 1-2% solution of egg albumin in PBS.

  • Prepare a reaction mixture containing 2 mL of the test compound at different concentrations, 0.2 mL of the egg albumin solution, and 2.8 mL of PBS.

  • A control solution is prepared with 2 mL of distilled water instead of the test compound.

  • Incubate the reaction mixtures at 37°C for 30 minutes.

  • Induce protein denaturation by heating the mixtures at 70°C in a water bath for 15 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

Conclusion and Future Perspectives

Carbazole-3-carbaldehyde has unequivocally established itself as a cornerstone in the synthesis of medicinally relevant compounds. Its versatility as a synthetic intermediate has enabled the development of a plethora of derivatives with promising anticancer, antimicrobial, neuroprotective, and anti-inflammatory activities. The ability to easily modify the carbazole scaffold at the 3-position allows for the systematic exploration of structure-activity relationships, paving the way for the rational design of more potent and selective drug candidates.

Future research in this area will likely focus on several key aspects. The development of multi-target-directed ligands, where a single carbazole-based molecule can modulate multiple biological targets implicated in a complex disease, is a particularly exciting avenue.[15] Furthermore, the use of carbazole-3-carbaldehyde in the synthesis of hybrid molecules, which combine the carbazole scaffold with other known pharmacophores, holds great promise for achieving synergistic therapeutic effects and overcoming drug resistance.[9] As our understanding of the molecular basis of diseases continues to grow, so too will the opportunities for leveraging the unique properties of carbazole-3-carbaldehyde to create the next generation of innovative medicines.

References

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available from: [Link].

  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed. Available from: [Link].

  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PMC. Available from: [Link].

  • Carbazole Derivatives as Potential Antimicrobial Agents. PMC - NIH. Available from: [Link].

  • A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. PubMed. Available from: [Link].

  • Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. ResearchGate. Available from: [Link].

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME CARBAZONE AND THEIR METAL COMPLEXES. UM Students' Repository. Available from: [Link].

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. Available from: [Link].

  • The neuroprotective potential of carbazole in traumatic brain injury. PubMed. Available from: [Link].

  • 9H-Carbazole Derivatives Containing the N-Benzyl-1,2,3-triazole Moiety as New Acetylcholinesterase Inhibitors. PubMed. Available from: [Link].

  • A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. ProQuest. Available from: [Link].

  • Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. ResearchGate. Available from: [Link].

  • Neuroprotective effect of compound 15g on the cell viability of the... ResearchGate. Available from: [Link].

  • EVALUATION OF IN-VITRO ANTI-INFLAMMATORY ACTIVITY OF HERBAL PREPARATION, A COMBINATION OF FOUR MEDICINAL PLANTS. ResearchGate. Available from: [Link].

  • Synthesis and Acetylcholinesterase Inhibitory Evaluation of Coumarin‐Linked Carbazole Derivatives. ResearchGate. Available from: [Link].

  • Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. International Journal of Pharmaceutical Sciences. Available from: [Link].

  • Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking. RSC Publishing. Available from: [Link].

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PubMed Central. Available from: [Link].

  • Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities. PubMed. Available from: [Link].

  • SynthesisCharacterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. Semantic Scholar. Available from: [Link].

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. PMC - PubMed Central. Available from: [Link].

  • Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. RSC Publishing. Available from: [Link].

  • Design of Promising Thiazoloindazole-Based Acetylcholinesterase Inhibitors Guided by Molecular Docking and Experimental Insights. ACS Chemical Neuroscience. Available from: [Link].

  • Design, synthesis and biological evaluation of new carbazole derivatives as anti-cancer and anti-migratory agents. ResearchGate. Available from: [Link].

Sources

Application Notes and Protocols for the Development of Anticancer Agents from Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Potential of the Carbazole Scaffold in Oncology

The carbazole nucleus, a tricyclic aromatic heterocycle, has for over half a century been a cornerstone in the development of novel therapeutic agents.[1] First isolated from coal tar, this privileged scaffold is found in a multitude of natural alkaloids and synthetic compounds, exhibiting a wide array of pharmacological activities.[2] In the realm of oncology, the carbazole framework is particularly significant, forming the structural basis of several approved anticancer drugs and numerous promising clinical and preclinical candidates.[1][3] The rigid, planar structure of the carbazole ring system allows it to effectively intercalate with DNA and interact with various enzymatic targets, while its amenability to chemical modification at multiple positions provides a rich platform for structure-activity relationship (SAR) studies and the optimization of therapeutic properties.[3][4][5]

Carbazole derivatives exert their anticancer effects through a diverse range of mechanisms, including the inhibition of critical signaling pathways, induction of cell cycle arrest, and triggering of apoptosis.[4] Notable examples include Alectinib, an approved drug for ALK-positive non-small-cell lung cancer, which functions as a potent tyrosine kinase inhibitor.[3] Other derivatives have been shown to target topoisomerases, disrupt microtubule dynamics, and inhibit the STAT3 signaling pathway, which is constitutively active in many human cancers and plays a crucial role in tumor proliferation, survival, and metastasis.[2][6][7]

The persistent challenge of drug resistance and the need for more selective, less toxic cancer therapies continue to drive the exploration of novel chemical entities.[4] Carbazole hybrids, which combine the carbazole scaffold with other pharmacologically active moieties, represent a promising strategy to develop multi-targeted agents with enhanced efficacy and the potential to overcome resistance mechanisms.[4] This guide provides a comprehensive overview of the key methodologies and protocols for the synthesis, in vitro evaluation, and in vivo assessment of carbazole-based anticancer agents, intended to equip researchers with the practical knowledge to advance the discovery and development of this important class of compounds.

PART 1: Synthesis of Carbazole Derivatives

The synthesis of a diverse library of carbazole derivatives is the foundational step in the discovery of novel anticancer agents. The choice of synthetic route depends on the desired substitution pattern and the overall complexity of the target molecule. Here, we detail two robust and widely applicable synthetic strategies: the classical Fischer indole synthesis for the construction of the carbazole core and the modern Buchwald-Hartwig amination for N-arylation.

Protocol: Fischer Indole Synthesis of Tetrahydrocarbazole Core

The Fischer indole synthesis is a classic and reliable method for constructing the carbazole ring system, typically yielding tetrahydrocarbazole derivatives which can be further aromatized if desired. The reaction involves the acid-catalyzed cyclization of an arylhydrazine and a ketone or aldehyde.

Causality Behind Experimental Choices:

  • Acid Catalyst: The acid (e.g., acetic acid, zinc chloride) is crucial for protonating the hydrazine, facilitating the formation of the key enamine intermediate and subsequent[3][3]-sigmatropic rearrangement.[8]

  • Reflux Conditions: Elevated temperatures are necessary to overcome the activation energy of the sigmatropic rearrangement and the subsequent cyclization and aromatization steps.

  • Workup: The basic workup with sodium bicarbonate neutralizes the acidic catalyst, allowing for the extraction of the organic product into an immiscible solvent like ethyl acetate.

Experimental Protocol:

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine hydrochloride (1.0 eq) and cyclohexanone (1.1 eq) in glacial acetic acid (5-10 mL per gram of hydrazine).[9]

  • Heating: Heat the mixture to reflux (approximately 118°C) with vigorous stirring.[9]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 5:1 petroleum ether:ethyl acetate). The reaction is typically complete within 1-3 hours.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture in an ice bath. The product, 1,2,3,4-tetrahydrocarbazole, will often precipitate out of solution.[9]

  • Workup: Pour the cooled reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid.[10]

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).[10]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure tetrahydrocarbazole derivative.[10]

Protocol: Buchwald-Hartwig Amination for N-Arylcarbazole Synthesis

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is particularly useful for the synthesis of N-substituted carbazoles, which often exhibit potent biological activity.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. It undergoes oxidative addition with the aryl halide, a key step in the catalytic cycle.[9] Pd(OAc)₂ is a common precatalyst that is reduced in situ to Pd(0).

  • Phosphine Ligand: Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) are essential. They stabilize the palladium catalyst, promote oxidative addition, and facilitate the final reductive elimination step to release the product.[9]

  • Base: A strong, non-nucleophilic base (e.g., Cs₂CO₃, NaOtBu) is required to deprotonate the carbazole nitrogen, forming the nucleophilic carbazolide anion that participates in the coupling reaction.[11]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, hence the need for an inert atmosphere (nitrogen or argon).

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add carbazole (1.0 eq), aryl bromide (1.2 eq), cesium carbonate (Cs₂CO₃) (2.0 eq), and BINAP (1,1'-bis(diphenylphosphino)ferrocene) (0.08 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times.

  • Addition of Catalyst and Solvent: Add palladium(II) acetate (Pd(OAc)₂) (0.05 eq) and anhydrous toluene (5-10 mL per gram of carbazole).[11]

  • Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.

  • Heating: Heat the reaction mixture to 110°C with stirring.[11]

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed (typically 8-24 hours).

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[11] Wash the Celite pad with ethyl acetate.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylcarbazole product.

PART 2: In Vitro Evaluation of Anticancer Activity

Once a library of carbazole derivatives has been synthesized, the next critical step is to assess their anticancer potential through a series of in vitro assays. These assays provide essential information on cytotoxicity, effects on cell proliferation, and the underlying mechanisms of action.

Cytotoxicity and Cell Viability Assays

Initial screening of compounds is typically performed using cytotoxicity assays to determine the concentration at which the compounds inhibit cell growth by 50% (IC₅₀). The MTT and SRB assays are two of the most common and reliable methods.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the carbazole derivatives in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve fitting software (e.g., GraphPad Prism).

The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the sulforhodamine B dye.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the treatment period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[14]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[14]

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry.[14]

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plate for 5-10 minutes.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ values.

Mechanistic Assays

To understand how the lead carbazole derivatives exert their cytotoxic effects, further mechanistic studies are essential. These assays can reveal whether the compounds induce cell cycle arrest or apoptosis.

This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA and analyze the cell cycle distribution of a cell population.

Experimental Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the carbazole derivative at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash twice with ice-cold PBS.[1]

  • Cell Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[15]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Analyze the data using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in each phase of the cell cycle.

Western blotting can be used to detect the expression levels of key proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.

Experimental Protocol:

  • Protein Extraction: Treat cells with the carbazole derivative as described for the cell cycle analysis. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.[5]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[5]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP, Bax, Bcl-2) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control to determine changes in protein expression.

PART 3: Mechanism of Action and Signaling Pathways

Understanding the molecular targets and signaling pathways affected by carbazole derivatives is crucial for rational drug design and development. Many carbazoles are known to inhibit protein kinases, which are key regulators of cellular processes often dysregulated in cancer.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide range of cancers, promoting cell proliferation, survival, and angiogenesis.[6] The STAT3 signaling pathway is therefore an attractive target for cancer therapy.[4]

The canonical STAT3 pathway is activated by cytokines and growth factors, leading to the recruitment of Janus kinases (JAKs) to the receptor. JAKs then phosphorylate STAT3, which dimerizes and translocates to the nucleus to regulate the transcription of target genes.[16]

STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates (Y705) STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates Gene_Expression Gene Transcription (Proliferation, Survival, Angiogenesis) Carbazole Carbazole Derivative Carbazole->JAK Inhibits Carbazole->STAT3_dimer Prevents Dimerization

Caption: Inhibition of the STAT3 signaling pathway by carbazole derivatives.

Inhibition of the ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that can become oncogenic when fused to other genes, such as EML4. The resulting fusion protein is constitutively active, driving downstream signaling pathways like PI3K/AKT and RAS/MAPK, which promote cell proliferation and survival in non-small cell lung cancer.[10][17] Alectinib, a carbazole-based drug, is a potent and selective inhibitor of ALK.[3]

ALK_Pathway cluster_pathways Downstream Signaling EML4_ALK EML4-ALK Fusion Protein PI3K PI3K EML4_ALK->PI3K Activates RAS RAS EML4_ALK->RAS Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK MAPK RAS->MAPK Activates MAPK->Proliferation Alectinib Alectinib (Carbazole Derivative) Alectinib->EML4_ALK Inhibits (ATP-competitive) InVivo_Efficacy cluster_chart Title In Vivo Efficacy of Carbazole Derivative CZ-04 in a Xenograft Mouse Model Y_axis_title Y_1000 Y_800 Y_600 Y_400 Y_200 Y_0 Y_0->Y_1000 X_0 Y_0->X_0 X_axis_title X_5 X_10 X_15 X_20 C0 C5 C0->C5  Vehicle Control C10 C5->C10  Vehicle Control C15 C10->C15  Vehicle Control C20 C15->C20  Vehicle Control T0 T5 T0->T5  CZ-04 (10 mg/kg) T10 T5->T10  CZ-04 (10 mg/kg) T15 T10->T15  CZ-04 (10 mg/kg) T20 T15->T20  CZ-04 (10 mg/kg)

Caption: Example graph of in vivo antitumor efficacy of a carbazole derivative.

Conclusion

The carbazole scaffold continues to be a highly valuable platform for the discovery of novel anticancer agents. The synthetic versatility of this heterocyclic system allows for the generation of diverse chemical libraries, and the wide range of biological targets modulated by carbazole derivatives provides multiple avenues for therapeutic intervention. By employing the systematic and robust protocols for synthesis, in vitro screening, mechanistic elucidation, and in vivo evaluation detailed in this guide, researchers can effectively advance the development of the next generation of carbazole-based cancer therapies. The integration of rational design based on an understanding of key signaling pathways with comprehensive biological testing is paramount to unlocking the full therapeutic potential of this remarkable class of compounds.

References

  • G-C. Z. and Z.-P. L. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC - PubMed Central. Available at: [Link].

  • I. D. et al. Carbazole Derivatives as STAT Inhibitors: An Overview - MDPI. Available at: [Link].

  • V. A. et al. Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking - RSC Publishing. Available at: [Link].

  • Examples of carbazole derivatives with known anticancer mode of action. - ResearchGate. Available at: [Link].

  • Current status of carbazole hybrids as anticancer agents - ResearchGate. Available at: [Link].

  • A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. Available at: [Link].

  • N. K., L. N., N. V. & L. P. M. Asian Journal of Pharmaceutical Research. Available at: [Link].

  • IMIDAZOLE AND CARBAZOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: MOLECULAR DOCKING STUDIES AND CYTOTOXIC ACTIVITY EVALUATION - SciSpace. Available at: [Link].

  • Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism - PubMed. Available at: [Link].

  • S. A. et al. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC - NIH. Available at: [Link].

  • B. J. et al. Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis - Taylor & Francis. Available at: [Link].

  • ALECENSA® (alectinib) mechanism of action. Available at: [Link].

  • M. K. S. et al. Applying Small Molecule Signal Transducer and Activator of Transcription-3 (STAT3) Protein Inhibitors as Pancreatic Cancer Therapeutics - AACR Journals. Available at: [Link].

  • B. D. et al. Strategies and Approaches of Targeting STAT3 for Cancer Treatment - ACS Publications. Available at: [Link].

  • What is the mechanism of Alectinib Hydrochloride? - Patsnap Synapse. Available at: [Link].

  • H. S. et al. New mouse xenograft model modulated by tumor-associated fibroblasts for human multi-drug resistance in cancer - Spandidos Publications. Available at: [Link].

  • Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray. Available at: [Link].

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central. Available at: [Link].

  • Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - Frontiers. Available at: [Link].

  • Buchwald-Hartwig Amination Explained | Master C–N Bond Formation in Organic Synthesis - YouTube. Available at: [Link].

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link].

  • MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link].

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link].

  • A. D. C. et al. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC - NIH. Available at: [Link].

Sources

use of carbazole derivatives in organic light-emitting diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Carbazole Derivatives in Organic Light-Emitting Diodes (OLEDs)

Abstract

Carbazole and its derivatives have become cornerstone materials in the field of organic electronics, particularly in the development of high-performance Organic Light-Emitting Diodes (OLEDs). Their inherent properties, including excellent hole-transporting capabilities, high thermal and electrochemical stability, and a high triplet energy, make them exceptionally versatile.[1][2] This versatility allows for their use in multiple roles within the OLED device stack, including as host materials for the emissive layer, hole-transporting layers (HTLs), and as fluorescent or Thermally Activated Delayed Fluorescence (TADF) emitters.[1][2] This document provides a detailed guide for researchers and scientists on the application of carbazole derivatives in OLEDs. It covers molecular design principles, protocols for material characterization and device fabrication, and methods for performance evaluation, grounded in established scientific principles and recent advancements in the field.

The Central Role of the Carbazole Moiety in OLEDs

The efficacy of carbazole derivatives in OLEDs stems from a unique combination of electronic and physical properties. The carbazole core is an electron-rich aromatic amine, which imparts several key advantages:

  • Superior Hole-Transporting Properties: The nitrogen atom's lone pair of electrons contributes to the π-system, making carbazole an excellent hole-transporting (p-type) material.[1]

  • High Triplet Energy (ET): The rigid, planar structure of carbazole results in a large energy gap between its ground state and lowest triplet state. This is a critical requirement for host materials in phosphorescent OLEDs (PhOLEDs), as it prevents the back-transfer of energy from the phosphorescent guest emitter to the host, thereby ensuring high efficiency. Classical hosts like 4,4′-bis(9-carbazolyl)biphenyl (CBP) (ET = 2.56 eV) and 1,3-bis(N-carbazolyl)benzene (mCP) (ET = 2.90 eV) are prime examples.[1]

  • Thermal and Morphological Stability: Carbazole derivatives often exhibit high glass transition temperatures (Tg) and decomposition temperatures (Td), which are essential for the long-term operational stability and lifetime of OLED devices.[1][2] Fusing rings to the carbazole core, for instance, can increase rigidity and raise Tg significantly.[1]

  • Tunable Photophysical Properties: The carbazole scaffold can be easily functionalized at various positions (N-phenyl at position 9, and C-positions 3, 6, 2, 7), allowing for precise tuning of its electronic and optical properties, such as the HOMO/LUMO energy levels, emission color, and quantum yield.[1][2][3]

These properties have enabled carbazole derivatives to be deployed in virtually every generation of OLED technology, from first-generation fluorescent devices to second-generation PhOLEDs and third-generation TADF OLEDs.[1]

Molecular Design Strategies and Applications

The functional role of a carbazole derivative within an OLED is determined by its molecular architecture. By strategically attaching different functional groups, researchers can tailor the material for a specific purpose.

Host Materials

A suitable host material must have a higher triplet energy than the guest emitter and possess balanced charge carrier properties.[1]

  • For Phosphorescent Emitters (PhOLEDs): The primary requirement is a high triplet energy (ET) to confine the triplet excitons on the guest. Fused-ring carbazole derivatives, such as those based on benzofurocarbazole and benzothienocarbazole, have been developed as hosts for blue PhOLEDs due to their high ET (>2.9 eV) and improved thermal stability compared to mCP.[1]

  • For TADF Emitters: Bipolar hosts, which contain both hole-transporting (donor) and electron-transporting (acceptor) units, are often preferred. This design balances the injection of holes and electrons into the emissive layer. Carbazole (donor) can be linked to electron-accepting moieties like triazine, pyridine, or phosphine oxide to create efficient bipolar hosts.[1]

Hole-Transporting Layer (HTL) Materials

For HTL applications, the focus is on maximizing hole mobility and ensuring appropriate energy level alignment with the anode and the emissive layer for efficient hole injection. The inherent p-type nature of carbazole makes it an ideal building block. Polymeric carbazole derivatives are also frequently used for this purpose.[1]

Emissive Materials
  • Fluorescent Emitters: Carbazole derivatives are particularly important for achieving stable, deep-blue fluorescence, which remains a challenge in OLEDs.[4] By linking the carbazole donor to an acceptor through a π-bridge, the emission color can be tuned. A twisted structure is often induced to minimize intermolecular interactions and prevent emission red-shifting in the solid state.[4]

  • Thermally Activated Delayed Fluorescence (TADF) Emitters: TADF materials enable 100% internal quantum efficiency in purely organic emitters. The key design principle is to create a molecule with a very small energy gap between the lowest singlet (S1) and triplet (T1) states (ΔEST < 0.2 eV). This is typically achieved by creating a donor-acceptor (D-A) structure with a high degree of spatial separation between the Highest Occupied Molecular Orbital (HOMO) on the donor (e.g., carbazole) and the Lowest Unoccupied Molecular Orbital (LUMO) on the acceptor (e.g., triazine). Fused-ring carbazoles like indolocarbazole have been instrumental in developing some of the most efficient TADF emitters.[1]

G Carbazole Carbazole Core (p-type, High ET) Host Host Material Carbazole->Host Link to Acceptors (Bipolar character) Increase Rigidity (Fused Rings) HTL Hole Transport Layer Carbazole->HTL Enhance Hole Mobility Form Polymers Emitter Emissive Material Carbazole->Emitter Fluorescent Fluorescent (Blue) Emitter->Fluorescent TADF TADF Emitter->TADF

Caption: Molecular design strategies for carbazole derivatives in OLEDs.

Experimental Protocols

This section provides standardized protocols for the characterization of carbazole derivatives and the fabrication of OLED devices.

Protocol: Photophysical and Electrochemical Characterization

Objective: To determine the key optical and electronic properties of a new carbazole derivative to assess its suitability for OLED applications.

Materials:

  • Carbazole derivative powder

  • Spectroscopic grade solvents (e.g., Toluene, Dichloromethane, THF)

  • Host matrix material for doped films (e.g., mCP, CBP)

  • Quartz cuvettes and substrates

  • Cyclic Voltammetry (CV) setup with a three-electrode system (working, reference, counter)

  • Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate in acetonitrile)

Procedure:

  • UV-Visible Absorption Spectroscopy:

    • Prepare a dilute solution (~10-5 M) of the carbazole derivative in a suitable solvent.

    • Record the absorption spectrum to determine the absorption maxima (λabs) and calculate the molar extinction coefficient (ε).

    • Causality: The absorption spectrum reveals the electronic transitions and helps determine the optical bandgap (Eg).

  • Photoluminescence (PL) Spectroscopy:

    • Using the same solution, excite the sample at its main absorption wavelength.

    • Record the emission spectrum to determine the peak emission wavelength (λem).

    • Causality: This determines the material's emission color in a dilute environment, free from solid-state effects.

  • Solid-State Characterization:

    • Prepare thin films by spin-coating or vacuum evaporation. Create both a neat film of the material and a doped film (e.g., 5-10 wt%) in a suitable host.

    • Repeat the PL spectroscopy measurement on the films.

    • Causality: Comparing solution and solid-state spectra reveals the impact of intermolecular interactions (e.g., aggregation-caused quenching or red-shifting). The doped film mimics the environment in an OLED's emissive layer.

  • Photoluminescence Quantum Yield (PLQY) Measurement:

    • Use an integrating sphere setup.

    • Measure the emission spectrum of the sample (solution or film) and a reference blank.

    • The instrument software calculates the PLQY, which is the ratio of emitted photons to absorbed photons.

    • Causality: PLQY is a direct measure of the material's radiative efficiency. A high PLQY (>80%) is desirable for emissive materials.[1]

  • Time-Resolved Photoluminescence (TRPL):

    • Excite the sample with a pulsed laser and measure the decay of the PL intensity over time.

    • Fit the decay curve to an exponential function to determine the excited-state lifetime (τ).

    • Causality: For TADF materials, a biexponential decay is expected, showing a short-lived prompt fluorescence (τPF) and a long-lived delayed fluorescence (τDF).[1] This confirms the TADF mechanism.

  • Triplet Energy (ET) Determination:

    • For materials intended as hosts or phosphorescent emitters, measure the phosphorescence spectrum at low temperature (77 K) in a frozen solvent matrix (e.g., 2-MeTHF).

    • The highest-energy peak in the phosphorescence spectrum corresponds to the T1 energy level.

    • Causality: The ET is critical for ensuring proper energy transfer and preventing efficiency losses in PhOLEDs and TADF-OLEDs.

  • Cyclic Voltammetry (CV):

    • Dissolve the sample in a solution with the supporting electrolyte.

    • Perform an oxidation scan to find the onset of the oxidation potential (Eox) and a reduction scan for the onset of the reduction potential (Ered).

    • Calculate the HOMO and LUMO energy levels using the ferrocene/ferrocenium (Fc/Fc+) reference couple:

      • HOMO (eV) = -[Eox - EFc/Fc+ + 4.8]

      • LUMO (eV) = -[Ered - EFc/Fc+ + 4.8]

    • Causality: The HOMO/LUMO levels determine the energy barriers for charge injection and are crucial for designing the device architecture.

Protocol: Multi-Layered OLED Fabrication by Thermal Evaporation

Objective: To construct a functional OLED device using a carbazole derivative as a component in the device stack.

Materials:

  • Pre-patterned Indium Tin Oxide (ITO) coated glass substrates

  • Organic materials (HTL, EML host, EML dopant, ETL) including the carbazole derivative

  • Metal for cathode (e.g., LiF/Al)

  • High-vacuum thermal evaporation chamber (<10-6 Torr)

  • Substrate cleaning solvents (Deionized water, acetone, isopropanol)

  • UV-Ozone or Oxygen Plasma cleaner

Procedure:

  • Substrate Cleaning (Critical Step):

    • Sequentially sonicate the ITO substrates in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-Ozone or Oxygen Plasma for 5-10 minutes immediately before loading into the evaporation chamber.

    • Causality: This multi-step process removes organic and particulate contaminants and increases the work function of the ITO, ensuring efficient hole injection and preventing device short-circuits.

  • Organic Layer Deposition:

    • Load the cleaned substrates and the organic materials into the thermal evaporation chamber.

    • Evacuate the chamber to a high vacuum (< 5 x 10-6 Torr).

    • Deposit the layers sequentially by heating the materials in crucibles. Monitor the deposition rate and thickness using a quartz crystal microbalance. A typical device architecture could be:

      • Hole Transport Layer (HTL): e.g., 40 nm of a carbazole-based HTL.

      • Emissive Layer (EML): e.g., 20 nm of a carbazole-based host doped with an emitter (e.g., 10 wt%).

      • Electron Transport Layer (ETL): e.g., 30 nm of a material like TPBi.

    • Causality: The vacuum prevents contamination and reaction of the organic materials with oxygen or water. The layer thicknesses are optimized to balance charge transport and ensure the recombination zone is confined within the EML.

  • Cathode Deposition:

    • Without breaking vacuum, deposit the cathode. A common cathode is a bilayer of a thin electron injection layer (EIL) followed by a thicker metal layer.

    • Deposit Lithium Fluoride (LiF) at a rate of ~0.1 Å/s to a thickness of 1 nm.

    • Deposit Aluminum (Al) at a rate of ~2 Å/s to a thickness of 100 nm.

    • Causality: LiF lowers the work function of the metal, reducing the energy barrier for electron injection from the cathode to the ETL.

  • Encapsulation:

    • Remove the completed device from the vacuum chamber.

    • Immediately encapsulate the device in a nitrogen-filled glovebox using a UV-cured epoxy and a glass coverslip to prevent degradation from atmospheric moisture and oxygen.

G cluster_0 Device Fabrication Workflow A 1. Substrate Cleaning (ITO Glass) B 2. UV-Ozone Treatment A->B C 3. Load into Vacuum Chamber B->C D 4. Deposit HTL (e.g., Carbazole Derivative) C->D E 5. Deposit EML (Carbazole Host + Dopant) D->E F 6. Deposit ETL E->F G 7. Deposit Cathode (LiF/Al) F->G H 8. Encapsulation G->H

Caption: Workflow for fabricating an OLED via thermal evaporation.

Data Presentation and Performance Metrics

The performance of a fabricated OLED is assessed using several key metrics. This data is typically presented in tables for clear comparison.

Table 1: Example Performance Data for OLEDs Utilizing Carbazole Derivatives

Role of Carbazole DerivativeExample MoleculeMax EQE (%)Max Luminance (cd/m²)Emission ColorCIE (x, y)Reference
Fluorescent Emitter IDCz-2DPA5.6%47,600Deep Blue(0.13, 0.15)[1]
Host for PhOLED DBTO-IN/CAR19.0%>10,000Green (with Ir(ppy)₃)N/A[1]
TADF Emitter IndCzpTr-230.0%>10,000GreenN/A[1]
TADF Emitter ICz-DPS (non-doped)11.7%>5,000Deep Blue(0.15, 0.08)[1]
  • External Quantum Efficiency (EQE): The ratio of photons emitted from the device to the number of electrons injected. It is the most critical efficiency metric.

  • Luminous Efficacy (cd/A): Measures the light output (in candelas) per unit of current (in amperes).

  • Power Efficacy (lm/W): Measures the light output (in lumens) per unit of electrical power consumed (in watts).

  • Commission Internationale de l'Éclairage (CIE) Coordinates: A pair of (x, y) values that define the exact emission color on a standardized chromaticity diagram.

  • Device Lifetime (LT50 / LT90): The time it takes for the device's initial luminance to decrease to 50% or 90% of its starting value under constant current operation. For example, a green TADF device using an indolocarbazole emitter achieved a remarkable LT90 of 532 hours at a brightness of 1000 cd/m².[1]

Conclusion and Outlook

Carbazole derivatives are indispensable materials in the advancement of OLED technology. Their robust and tunable nature has allowed for the development of highly efficient and stable devices across the visible spectrum. The strategic design of fused-ring carbazoles has been particularly impactful, leading to materials with enhanced thermal stability and tailored electronic properties for demanding applications like blue emission and hosting phosphorescent emitters.[1][2]

Future research will likely focus on developing next-generation carbazole derivatives that further improve device lifetime, especially for blue TADF and PhOLEDs, and reduce efficiency roll-off at high brightness. The exploration of multi-resonance (MR) TADF emitters incorporating carbazole units and the design of more stable bipolar host materials will continue to be active and promising areas of investigation.[1] The protocols and principles outlined in this guide provide a solid foundation for researchers contributing to this exciting field.

References

  • Oner, S., & Bryce, M. R. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. [Link]

  • (2023). (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. ACS Omega. [Link]

  • (N.d.). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. MDPI. [Link]

  • (2023). Vinylene Carbonate as an Ethylene Equivalent for the Synthesis of 1,2-Bis(indolyl)ethenes and Benzo[α]carbazoles. Organic Letters. [Link]

  • (N.d.). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. [Link]

  • (2019). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. MDPI. [Link]

Sources

Application Notes and Protocols for the Antimicrobial Screening of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Carbazole Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Carbazole alkaloids and their synthetic derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide spectrum of biological activities, including potent antibacterial, antifungal, and antiviral properties.[1][2] The rigid, planar carbazole nucleus provides a versatile scaffold for chemical modification, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive guide to the antimicrobial screening of a specific series of these compounds: 6-methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde derivatives. Our focus is to equip researchers with the foundational knowledge and detailed protocols necessary to rigorously evaluate the antimicrobial potential of these novel molecules.

The strategic inclusion of a methoxy group, dimethyl substitution, and a carbaldehyde functional group on the carbazole frame is predicated on structure-activity relationship studies of similar compounds, which have shown that such modifications can significantly influence antimicrobial potency.[3] This guide will detail the critical steps from compound preparation and solubilization to the execution and interpretation of standardized antimicrobial susceptibility assays, ensuring data integrity and reproducibility in the quest for new therapeutic agents.

I. Foundational Knowledge: Understanding the Compound and Its Putative Mechanism of Action

A thorough understanding of the test compound and its likely biological interactions is paramount for designing meaningful experiments and interpreting results.

A. Physicochemical Properties and Compound Handling

6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde and its derivatives are aromatic heterocyclic compounds. A critical consideration for in vitro screening is their solubility. Many carbazole derivatives exhibit poor aqueous solubility, which can confound results and lead to an underestimation of their true antimicrobial activity.[3][4]

Solubilization Strategy:

  • Initial Solvent: Due to their organic nature, a stock solution should first be prepared in 100% dimethyl sulfoxide (DMSO).

  • Working Dilutions: Subsequent dilutions for the assays should be made in the appropriate broth medium. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that is toxic to the test microorganisms (typically ≤1% v/v). A solvent toxicity control must always be included in the experimental setup.

  • Alternative Formulations: For derivatives that continue to show poor solubility, the synthesis of hydrobromide or other salt forms can be explored to enhance aqueous solubility.[5]

B. Putative Mechanism of Antimicrobial Action

While the precise mechanism for this specific subclass of carbazoles is yet to be elucidated, related carbazole derivatives have been shown to exert their antimicrobial effects through various pathways. A prominent proposed mechanism is the inhibition of dihydrofolate reductase (DHFR).[6] DHFR is a crucial enzyme in the biosynthesis of nucleotides, and its inhibition disrupts DNA synthesis and repair, ultimately leading to microbial cell death.[1] Understanding this potential target allows for a more rational approach to assay selection and downstream mechanistic studies.

cluster_pathway Putative Mechanism: DHFR Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis THF->Nucleotides DHFR->THF Catalysis Carbazole Carbazole Derivative Carbazole->DHFR Inhibition DNA DNA Replication & Repair Nucleotides->DNA CellDeath Bacterial Cell Death DNA->CellDeath

Caption: Putative mechanism of action for carbazole derivatives.

II. Experimental Protocols: A Step-by-Step Guide

Adherence to standardized protocols is essential for generating reliable and comparable data. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8]

A. Preparation of Microbial Inoculum

This protocol ensures a standardized microbial population for susceptibility testing.

  • Strain Selection: Utilize a panel of clinically relevant Gram-positive and Gram-negative bacteria. Include quality control (QC) strains as recommended by CLSI, such as Staphylococcus aureus ATCC® 25923™, Escherichia coli ATCC® 25922™, and Pseudomonas aeruginosa ATCC® 27853™.[9][10]

  • Culture Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

  • Suspension: Transfer the colonies into a tube containing sterile saline or a suitable broth.

  • Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

B. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of a novel compound.[11]

  • Preparation of Stock Solution: Prepare a stock solution of the 6-methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde derivative in 100% DMSO.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL. The concentration range should be selected based on preliminary screening or literature on similar compounds (e.g., 0.5-64 µg/mL).[3][5]

  • Inoculation: Add 5 µL of the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Positive Control: A well-known antibiotic with activity against the test organisms (e.g., ciprofloxacin, vancomycin).

    • Negative (Growth) Control: CAMHB with the microbial inoculum only.

    • Sterility Control: CAMHB only.

    • Solvent Control: The highest concentration of DMSO used in the assay with the microbial inoculum.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12][13]

cluster_workflow Broth Microdilution Workflow start Start prep_stock Prepare Compound Stock in DMSO start->prep_stock prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum serial_dilute Serial Dilution in 96-well Plate prep_stock->serial_dilute inoculate Inoculate Wells serial_dilute->inoculate prep_inoculum->inoculate add_controls Add Controls (Positive, Negative, Solvent) inoculate->add_controls incubate Incubate at 37°C for 18-24h add_controls->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for the Broth Microdilution Assay.

C. Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is useful for initial screening.[14]

  • Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates.

  • Inoculation: Evenly spread the standardized microbial inoculum over the entire surface of the agar plate using a sterile swab.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a fixed volume (e.g., 50-100 µL) of the carbazole derivative solution (at a known concentration) into a designated well.

  • Controls:

    • Positive Control: A standard antibiotic solution.

    • Negative Control: The solvent (e.g., DMSO) used to dissolve the compound.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition generally indicates greater antimicrobial activity.[14]

III. Data Presentation and Interpretation

Clear and standardized data presentation is crucial for the accurate interpretation and comparison of results.

A. Quantitative Data Summary

MIC values should be summarized in a tabular format for easy comparison.

Microorganism Gram Stain Derivative MIC (µg/mL) Positive Control MIC (µg/mL)
S. aureus ATCC® 25923™PositiveCompound A[Insert Data]Vancomycin[Insert Data]
E. coli ATCC® 25922™NegativeCompound A[Insert Data]Ciprofloxacin[Insert Data]
P. aeruginosa ATCC® 27853™NegativeCompound A[Insert Data]Ciprofloxacin[Insert Data]
[Test Strain 1][+/-]Compound A[Insert Data][Appropriate Antibiotic][Insert Data]
S. aureus ATCC® 25923™PositiveCompound B[Insert Data]Vancomycin[Insert Data]
E. coli ATCC® 25922™NegativeCompound B[Insert Data]Ciprofloxacin[Insert Data]
B. Interpreting the Results
  • MIC Values: The lower the MIC value, the more potent the antimicrobial compound.[12][13] It is important to note that the MIC value for one compound cannot be directly compared to the MIC of another with a different chemical structure.[12][13]

  • Zone of Inhibition: While useful for screening, the zone diameter can be influenced by factors such as the compound's diffusion rate in agar and its solubility. Therefore, it is considered a less definitive measure of potency compared to the MIC.[14]

  • Clinical Relevance: The determined MIC values must be compared with established clinical breakpoints to assess whether a microorganism is susceptible, intermediate, or resistant to a particular antimicrobial agent.[15] For novel compounds, these breakpoints are not yet established and would require further extensive research.

IV. Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial antimicrobial screening of 6-methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde derivatives. A systematic approach, grounded in standardized methodologies, is crucial for obtaining reliable data that can guide further drug development efforts. Promising candidates identified through these screening assays should be advanced to more comprehensive studies, including time-kill kinetics, mechanism of action elucidation, and in vivo efficacy and toxicity assessments. The exploration of this and other novel carbazole series holds significant potential for the discovery of next-generation antimicrobial agents.

References

  • Patil, S. A., et al. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. Molecules, 27(19), 6575. Available at: [Link]

  • Głaszcz, G., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. International Journal of Molecular Sciences, 24(18), 13722. Available at: [Link]

  • Xue, Y.-J., et al. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 297-308. Available at: [Link]

  • Xue, Y.-J., et al. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Semantic Scholar. Available at: [Link]

  • Guillaumel, J., et al. (2007). Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. Molecules, 12(7), 1498-1505. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). IDEXX. Available at: [Link]

  • Patil, S. A., et al. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Wroblewska, J., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pathogens, 10(2), 162. Available at: [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. NIH. Available at: [Link]

  • Park, Y., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 38(6), 563-569. Available at: [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. CHAIN. Available at: [Link]

  • Xue, Y.-J., et al. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Semantic Scholar. Available at: [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. Available at: [Link]

  • Xue, Y.-J., et al. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Taylor & Francis Online. Available at: [Link]

  • Salih, B. A., et al. (2020). Synthesis of new 9H-Carbazole derivatives. ResearchGate. Available at: [Link]

  • Kappe, C. O. (2000). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Journal of Clinical Microbiology, 38(9), 3249-3254. Available at: [Link]

  • Microbe Notes. (2024). The Impact of Correct Zone of Inhibition Testing Techniques on Drug Development. Microbe Notes. Available at: [Link]

  • Iannello, A., et al. (2014). Crystallographic study and biological evaluation of 1,4-dimethyl-N-alkylcarbazoles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 129, 396-401. Available at: [Link]

  • Wang, S., et al. (2021). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1039-1049. Available at: [Link]

  • Gruzdev, D. A., et al. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Russian Journal of General Chemistry, 85(6), 1433-1440. Available at: [Link]

  • Al-Hussain, S. A., et al. (2023). Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. ACS Omega. Available at: [Link]

Sources

Application Notes and Protocols for Investigating the Neuroprotective Effects of N-Substituted Carbazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of N-Substituted Carbazoles in Neuroprotection

Neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury, represent a significant and growing global health challenge. A common pathological thread in these conditions is the progressive loss of neuronal structure and function. The carbazole nucleus, a tricyclic aromatic scaffold, has emerged as a privileged structure in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Of particular interest to the neuroscience community is the growing body of evidence supporting the neuroprotective potential of N-substituted carbazole derivatives.[1][3]

These compounds have demonstrated a remarkable ability to interfere with key pathological processes in neurodegeneration, such as oxidative stress, apoptosis, neuroinflammation, and protein aggregation.[3][4] The substitution at the nitrogen atom of the carbazole ring is crucial, as it significantly influences the compound's biological activity, with bulky substituents often enhancing neuroprotective effects.[5] This guide provides a comprehensive overview of the mechanisms of action of N-substituted carbazoles and detailed protocols for their investigation, empowering researchers to explore this promising class of neuroprotective agents.

Mechanisms of Neuroprotection by N-Substituted Carbazoles

N-substituted carbazoles exert their neuroprotective effects through a multi-pronged approach, targeting several key pathways implicated in neuronal cell death and dysfunction.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a major contributor to neuronal damage in neurodegenerative diseases.[3] N-substituted carbazoles have been shown to possess potent antioxidant properties, acting as direct ROS scavengers and potentially modulating endogenous antioxidant pathways.[5] This antioxidant activity helps to mitigate lipid peroxidation, protein oxidation, and DNA damage, thereby preserving neuronal integrity.

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a critical process in the removal of damaged or unwanted cells. However, its dysregulation in neurodegenerative conditions leads to excessive neuronal loss. Carbazole derivatives have been found to inhibit apoptotic pathways by modulating the expression of key regulatory proteins.[3] For instance, they can influence the activity of the PI3K/Akt signaling pathway, which is known to promote cell survival.[6]

Visualizing a Key Neuroprotective Signaling Pathway

The PI3K/Akt pathway is a central node in cell survival signaling. Upon activation by neurotrophic factors or other stimuli, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Phosphorylated Akt then inhibits pro-apoptotic proteins like Bad and activates transcription factors that promote the expression of survival genes. N-substituted carbazoles have been shown to modulate this pathway, contributing to their neuroprotective effects.[6]

PI3K_Akt_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotrophic Factors Neurotrophic Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Neurotrophic Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Recruitment & Activation pAkt p-Akt (Active) Bad Bad pAkt->Bad Inhibition Survival Genes Survival Genes pAkt->Survival Genes Promotes Transcription Bcl-2 Bcl-2 Bad->Bcl-2 Inhibition Apoptosis Apoptosis Bcl-2->Apoptosis Inhibition N-Substituted Carbazole N-Substituted Carbazole N-Substituted Carbazole->Akt Modulation Experimental_Workflow cluster_synthesis Compound Synthesis & Library cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_development Lead Optimization & Preclinical Development Synthesis of N-Substituted Carbazoles Synthesis of N-Substituted Carbazoles Primary Screening (e.g., MTT Assay) Primary Screening (e.g., MTT Assay) Synthesis of N-Substituted Carbazoles->Primary Screening (e.g., MTT Assay) Secondary Screening (e.g., AChE, ThT Assays) Secondary Screening (e.g., AChE, ThT Assays) Primary Screening (e.g., MTT Assay)->Secondary Screening (e.g., AChE, ThT Assays) Active Hits Mechanism of Action Studies (e.g., Western Blot for Apoptosis Markers) Mechanism of Action Studies (e.g., Western Blot for Apoptosis Markers) Secondary Screening (e.g., AChE, ThT Assays)->Mechanism of Action Studies (e.g., Western Blot for Apoptosis Markers) Pharmacokinetic Studies Pharmacokinetic Studies Mechanism of Action Studies (e.g., Western Blot for Apoptosis Markers)->Pharmacokinetic Studies Promising Candidates Efficacy Studies (e.g., Scopolamine Model) Efficacy Studies (e.g., Scopolamine Model) Pharmacokinetic Studies->Efficacy Studies (e.g., Scopolamine Model) Toxicology Studies Toxicology Studies Efficacy Studies (e.g., Scopolamine Model)->Toxicology Studies Lead Compound Lead Compound Toxicology Studies->Lead Compound

Caption: Experimental Workflow for Neuroprotective Drug Discovery.

Data Presentation: Summary of Neuroprotective Activities

The following table provides a summary of the reported neuroprotective activities of selected N-substituted carbazole compounds. This data is intended for comparative purposes and highlights the potential of this chemical class.

Compound IDN-SubstituentIn Vitro ModelAssayActivity (IC₅₀/EC₅₀)Reference
Murrayanol--AChE Inhibition~0.2 µg/mL[7]
Mahanimbine--AChE Inhibition~0.2 µg/mL[7]
Compound 6Bulky Aryl GroupHT22Glutamate-induced toxicityGood neuroprotection[5]
Compound 133-ethoxy-1-hydroxy-8-methoxy-2-methylcarbazole-5-carbaldehydeNeuro2aH₂O₂-induced toxicityProtective effect[6]
Tacrine-carbazole hybridsTacrine moiety-AChE Inhibition0.48 to 1.03 μM[8]

Conclusion and Future Directions

N-substituted carbazole compounds represent a highly promising class of molecules for the development of novel neuroprotective therapies. Their multifaceted mechanisms of action, including antioxidant, anti-apoptotic, and anti-inflammatory properties, as well as their ability to target key pathological features of neurodegenerative diseases, make them attractive candidates for further investigation. The protocols and experimental workflows outlined in this guide provide a robust framework for researchers to systematically evaluate the neuroprotective potential of new carbazole derivatives. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising preclinical findings into effective treatments for patients suffering from neurodegenerative disorders.

References

  • The neuroprotective potential of carbazole in traumatic brain injury - PubMed. (2024-12-18).
  • Neuroprotective activities (IC50 μg/mL) of standard and C. tougourensis extracts. - ResearchGate. Available at: [Link]

  • Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity - PubMed. Available at: [Link]

  • Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C - Beaudry Research Group. (2021-08-23). Available at: [Link]

  • Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells - PMC - NIH. (2019-04-07). Available at: [Link]

  • Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities - MDPI. Available at: [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed. (2024-09-28). Available at: [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC. Available at: [Link]

  • N-Substituted carbazole heterocycles and derivatives as multipurpose chemical species: At the interface of chemical engineering, polymer and materials science - ResearchGate. (2025-08-07). Available at: [Link]

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PubMed Central. Available at: [Link]

  • (PDF) Focused design of polypharmacophoric neuroprotective compounds: conjugates of gamma-carbolines with carbazole derivatives and tetrahydrocarbazole - ResearchGate. (2017-05-12). Available at: [Link]

  • Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells - MDPI. Available at: [Link]

  • Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - RSC Publishing. (2023-11-06). Available at: [Link]

  • (PDF) N-Alkyl Carbazole Derivatives as New Tools for Alzheimer's Disease: Preliminary Studies - ResearchGate. (2025-10-16). Available at: [Link]

  • Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PubMed Central. (2023-03-29). Available at: [Link]

  • Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with Improved Druglike Properties - PMC - PubMed Central. Available at: [Link]

  • Phyto-Carbazole Alkaloids in Neuroprotection - Encyclopedia.pub. Available at: [Link]

  • An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC. Available at: [Link]

  • Update on novel synthetic approaches towards the construction of carbazole nuclei: a review - RSC Publishing. (2024-01-18). Available at: [Link]

  • Typical work-flow for multistep virtual screening approach combined... - ResearchGate. Available at: [Link]

  • In Vitro MultiFlow® Assay - Charles River Laboratories. Available at: [Link]

  • Exploring Neuroprotective Mechanisms: From Molecular Pathways to Translational Strategies - Frontiers. Available at: [Link]

Sources

Measuring Cellular Responses to Carbazole Compounds: A Guide to Cell Viability Assays

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for assessing cell viability in the presence of carbazole compounds. Carbazole and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent anticancer properties.[1][2] Accurate evaluation of their cytotoxic and cytostatic effects is paramount in the preclinical stages of drug discovery. This guide moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that the described protocols are self-validating systems for generating robust and reproducible data.

The Critical Role of Accurate Viability Assessment

Carbazole compounds exert their anticancer effects through diverse mechanisms, including the inhibition of tubulin polymerization, modulation of signaling pathways such as STAT3, and activation of the p53 tumor suppressor pathway.[3][4][5] Determining the precise impact of these compounds on cell populations requires sensitive and reliable methods to quantify cell viability. Cell viability assays are indispensable tools that provide a quantitative measure of the number of living and healthy cells in a population.[6] These assays are crucial for determining key parameters such as the half-maximal inhibitory concentration (IC50), which is a standard measure of a compound's potency.

Navigating the Landscape of Cell Viability Assays

A variety of cell viability assays are available, each with its own underlying principle, advantages, and limitations.[7] The choice of assay is critical and should be informed by the specific research question, the cell type being studied, and the physicochemical properties of the test compounds. This guide will focus on three widely used assays: the colorimetric MTT assay, the fluorescent alamarBlue assay, and the luminescent CellTiter-Glo® assay.

dot graph TD{ rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 1. Key considerations for designing a cell viability experiment.

Part 1: Compound Preparation and Handling: The Foundation of Reliable Data

The accuracy of any cell-based assay begins with the proper handling of the test compounds. Many carbazole derivatives are hydrophobic and require solubilization in an organic solvent before being introduced to aqueous cell culture media.

Key Considerations for Carbazole Compound Preparation:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of carbazole compounds due to its high solubilizing capacity for a wide range of organic molecules.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This allows for minimal volumes of DMSO to be added to the cell culture, thereby reducing solvent-induced cytotoxicity.

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and affect their metabolic activity.[8]

  • Aqueous Solubility: Upon dilution from a DMSO stock into aqueous culture medium, some carbazole compounds may precipitate. It is crucial to visually inspect the diluted solutions for any signs of precipitation. If precipitation occurs, consider using a lower final concentration or exploring alternative solubilization strategies.[9]

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

Part 2: Experimental Protocols: A Step-by-Step Guide

Optimization of Cell Seeding Density

A critical preliminary step for any cell viability assay is to determine the optimal cell seeding density. This ensures that the cells are in the logarithmic phase of growth throughout the experiment and that the assay signal is within the linear range of detection.

Protocol for Determining Optimal Seeding Density:

  • Plate Cells: Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells per well).

  • Incubate: Incubate the plate for the intended duration of your compound treatment (e.g., 24, 48, or 72 hours).

  • Perform Viability Assay: At each time point, perform your chosen cell viability assay on a set of wells for each seeding density.

  • Analyze Data: Plot the assay signal (e.g., absorbance, fluorescence, or luminescence) against the number of cells seeded. The optimal seeding density will be in the linear portion of the curve, where an increase in cell number results in a proportional increase in signal.

The MTT Assay: A Colorimetric Classic

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay that measures the metabolic activity of cells.[6] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol for MTT Assay:

  • Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the carbazole compound for the desired incubation period (e.g., 24, 48, or 72 hours). Include vehicle-only (DMSO) controls and untreated controls.

  • MTT Addition: After the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[10]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[11]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

Trustworthiness Check for MTT Assay with Carbazole Compounds:

  • Compound Interference: Some carbazole compounds may be colored and can interfere with the absorbance reading. To account for this, include control wells containing the compound in cell-free medium. Subtract the absorbance of these wells from the corresponding experimental wells.[12][13]

  • Chemical Reduction of MTT: Certain compounds can directly reduce MTT, leading to a false-positive signal. This can be checked by incubating the compound with MTT in cell-free medium.[13]

The alamarBlue™ Assay: A Fluorescent Alternative

The alamarBlue™ (resazurin) assay is a fluorescent method for measuring cell viability.[14] Metabolically active cells reduce the non-fluorescent blue resazurin to the highly fluorescent pink resorufin.[14] The intensity of the fluorescence is proportional to the number of viable cells.

Protocol for alamarBlue™ Assay:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • alamarBlue™ Addition: Add alamarBlue™ reagent to each well at a final concentration of 10% of the culture volume.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and should be determined empirically.[15]

  • Fluorescence Reading: Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Trustworthiness Check for alamarBlue™ Assay with Carbazole Compounds:

  • Autofluorescence: Many carbazole derivatives are inherently fluorescent and can interfere with the assay.[16] To correct for this, run parallel plates with and without the alamarBlue™ reagent. The fluorescence of the compound-only wells (without alamarBlue™) can be subtracted from the experimental wells.

  • Mitigating Autofluorescence: If compound autofluorescence is significant, consider using a viability assay with a different detection method, such as a luminescence-based assay.[17]

The CellTiter-Glo® Assay: A Highly Sensitive Luminescent Method

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the amount of ATP present, which is an indicator of metabolically active cells.[18][19] The assay utilizes a thermostable luciferase that generates a stable "glow-type" luminescent signal proportional to the ATP concentration.

Protocol for CellTiter-Glo® Assay:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Use opaque-walled plates to prevent well-to-well crosstalk.

  • Reagent Preparation: Reconstitute the CellTiter-Glo® substrate with the provided buffer according to the manufacturer's instructions.

  • Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[18]

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

Trustworthiness Check for CellTiter-Glo® Assay with Carbazole Compounds:

  • Luciferase Inhibition/Enhancement: Some compounds can directly inhibit or enhance the activity of the luciferase enzyme. This can be assessed by adding the compound to a cell-free ATP standard curve.[18]

  • Minimal Interference: Luminescence-based assays are generally less susceptible to interference from colored or fluorescent compounds compared to colorimetric and fluorescent assays.[7]

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}

Figure 2. General experimental workflow for cell viability assays.

Part 3: Understanding the Mechanism of Action of Carbazole Compounds

Many carbazole derivatives exert their anticancer effects by interfering with critical cellular processes. Understanding these mechanisms can provide context for the observed cytotoxicity and guide further drug development.

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape.[20] Several carbazole compounds have been shown to inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.[5][7]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#EA4335"];

}

Figure 3. Carbazole-mediated inhibition of tubulin polymerization.

Modulation of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many types of cancer, promoting cell proliferation, survival, and angiogenesis.[16][21] Certain carbazole derivatives have been found to inhibit the phosphorylation and activation of STAT3, leading to the downregulation of its target genes and subsequent induction of apoptosis.[4][22]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 4. Inhibition of the STAT3 signaling pathway by carbazole compounds.

Activation of the p53 Pathway

The p53 tumor suppressor protein plays a central role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress, such as DNA damage.[23][24] Some carbazole compounds have been shown to activate the p53 pathway, leading to an increase in the expression of pro-apoptotic proteins and subsequent cell death.[3]

Part 4: Data Analysis and Interpretation

Once the raw data has been collected, it needs to be processed and analyzed to determine the effect of the carbazole compounds on cell viability.

Data Analysis Steps:

  • Background Subtraction: Subtract the average absorbance/fluorescence/luminescence of the blank wells (medium only) from all other wells.

  • Correction for Compound Interference: If applicable, subtract the average signal of the compound-only control wells from the corresponding treated wells.

  • Calculate Percent Viability: Normalize the data to the vehicle-treated control wells, which are set to 100% viability.

    • Percent Viability = (Corrected Signal of Treated Wells / Corrected Signal of Vehicle Control Wells) x 100

  • Plot Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration. This will typically generate a sigmoidal curve.

  • Determine IC50 Value: The IC50 value is the concentration of the compound that inhibits cell viability by 50%. This can be calculated by performing a non-linear regression analysis of the dose-response curve using a four-parameter logistic model.

Carbazole DerivativeCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 1 HepG2 (Liver)2.7DNA Binding[14]
Compound 2 HepG2 (Liver)9.5DNA Binding[14]
Mahanine HL-60 (Leukemia)12.1 µg/mLBcl-2 Inhibition[4]
Murrayamine-J HL-60 (Leukemia)5.1 µg/mLBcl-2 Inhibition[4]
Carbazole-cyanochalcone 3a -0.24Tubulin Polymerization Inhibition[5]

Table 1. Examples of IC50 values for various carbazole derivatives against different cancer cell lines.

Conclusion

The accurate assessment of cell viability is a cornerstone of preclinical drug discovery for novel anticancer agents like carbazole compounds. By understanding the principles behind different viability assays and being mindful of the potential for compound interference, researchers can generate high-quality, reproducible data. The protocols and insights provided in this application note are intended to serve as a comprehensive resource for designing and executing robust cell viability experiments, ultimately contributing to the successful development of new and effective cancer therapies.

References

  • Wei, C., et al. (2018). Studies on interactions of carbazole derivatives with DNA, cell image, and cytotoxicity. Bioorganic & Medicinal Chemistry, 26(1), 124-132. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • García-García, A., et al. (2021). Modified carbazoles destabilize microtubules and kill glioblastoma multiform cells. PLoS ONE, 16(5), e0251104. [Link]

  • Iacopetta, D., et al. (2023). 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. Molecules, 28(5), 2185. [Link]

  • Wang, Y., et al. (2021). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. Cell Death & Disease, 12(1), 1-15. [Link]

  • Hou, S., et al. (2014). Novel carbazole inhibits phospho-STAT3 through induction of protein-tyrosine phosphatase PTPN6. Journal of Medicinal Chemistry, 57(15), 6334-6343. [Link]

  • Guchhait, G., et al. (2023). Carbazole fluorophore with an imidazole/thiazole unit: contrasting stimuli-induced fluorescence switching, water-sensing and deep-blue emission. New Journal of Chemistry, 47(17), 8089-8097. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Ceramella, J., et al. (2021). Carbazole Derivatives as STAT Inhibitors: An Overview. Molecules, 26(13), 4060. [Link]

  • Liu, R., et al. (2008). Combining the Rapid MTT Formazan Exocytosis Assay and the MC65 Protection Assay Led to the Discovery of Carbazole Analogs as Small-Molecule Inhibitors of Aβ Oligomer-Induced Cytotoxicity. Journal of Alzheimer's Disease, 13(4), 429-439. [Link]

  • Ebenezer, O., et al. (2022). Molecular Hybrids Targeting Tubulin Polymerization. Encyclopedia, 2(2), 853-875. [Link]

  • Organisation for Economic Co-operation and Development. (2021). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. International Journal of Molecular Sciences, 22(21), 11849. [Link]

  • Bio-Rad Antibodies. (n.d.). alamarBlue FAQs. Retrieved from [Link]

  • ResearchGate. (n.d.). A versatile small-molecule fluorescence scaffold: Carbazole derivatives for bioimaging | Request PDF. Retrieved from [Link]

  • Solubility of Things. (n.d.). Carbazole. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptide solvent for cell-based Assay?. Retrieved from [Link]

  • Zhang, J., et al. (2016). Self-Assembly of Electron Donor–Acceptor-Based Carbazole Derivatives: Novel Fluorescent Organic Nanoprobes for Both One- and Two-Photon Cellular Imaging. ACS Applied Materials & Interfaces, 8(18), 11355-11365. [Link]

  • Molecular and Cell Biology @ Berkeley. (n.d.). MICROTUBULE POLYMERIZATION DYNAMICS. Retrieved from [Link]

  • Bio-Rad Laboratories. (n.d.). alamarBlue Assay. Retrieved from [Link]

  • Balan, K. V., et al. (2015). Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line. PLoS ONE, 10(7), e0131057. [Link]

  • ResearchGate. (n.d.). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. Retrieved from [Link]

  • Frontiers. (n.d.). Editorial: The role of STAT3 signaling pathway in tumor progression. Retrieved from [Link]

  • baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of carbazoles on A2780 cell viability. a) A2870 cells treated.... Retrieved from [Link]

  • CORE. (2013). Research Article STAT3 Inhibition Induces Apoptosis in Cancer Cells Independent of STAT1 or STAT2. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). Reducing Cellular Autofluorescence in Flow Cytometry: An In Situ Method. Retrieved from [Link]

  • Popa, M., et al. (2023). Phenothiazine- and Carbazole-Cyanochalcones as Dual Inhibitors of Tubulin Polymerization and Human Farnesyltransferase. Pharmaceuticals, 16(6), 888. [Link]

  • National Center for Biotechnology Information. (n.d.). The p53 network: Cellular and systemic DNA damage responses in aging and cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The alamar blue assay in the context of safety testing of nanomaterials. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Cytotoxic Activity of 1,2,4-Thiadiazole Linked 1,3,4-Thiadiazole-Carbazole Derivatives. Retrieved from [Link]

  • YouTube. (2022, April 25). Deciding on an Approach for Mitigating Autofluorescence. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones. Cancers, 16(5), 1013. [Link]

  • ResearchGate. (n.d.). Rapid Image-based Cytometry for Comparison of Fluorescent Viability Staining Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]

  • Oxford Academic. (2003). p53 protein at the hub of cellular DNA damage response pathways through sequence-specific and non-sequence-specific DNA binding. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dissecting the role of the tubulin code in mitosis. Retrieved from [Link]

Sources

In-Depth Technical Guide: Derivatization of the Aldehyde Group on the Carbazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Foreword: The carbazole nucleus is a cornerstone in the architecture of functional organic molecules, prized for its distinctive electronic and photophysical characteristics. The strategic introduction of an aldehyde group onto this scaffold unlocks a vast and fertile ground for chemical exploration. This functional handle serves as a versatile gateway to a diverse array of derivatives, each with the potential for finely tuned biological activities and material properties. This guide is crafted to provide not just a set of instructions, but a deeper understanding of the key derivatization strategies for the carbazole aldehyde. We will delve into the chemical principles that underpin these transformations, empowering you to not only replicate these methods with confidence but also to innovate and adapt them for your specific research needs. Each protocol herein is designed as a robust and self-validating system, with a steadfast focus on reproducibility and comprehensive characterization.

Part 1: Foundational Synthesis of the Precursor: Carbazole-3-carbaldehyde

A reliable and efficient synthesis of the carbazole aldehyde is the critical first step for all subsequent derivatizations. The Vilsmeier-Haack reaction stands as a classic and highly effective method for the formylation of electron-rich aromatic systems such as carbazole.

Synthesis of 9-Ethyl-9H-carbazole-3-carbaldehyde

Alkylation at the N-9 position, for instance with an ethyl group, is a common strategy to enhance the solubility of the carbazole scaffold in standard organic solvents. This modification significantly simplifies handling, reaction work-up, and purification of the subsequent derivatives.

Reaction Scheme:

Mechanistic Insight: The Vilsmeier-Haack reaction is initiated by the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the interaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). This potent electrophile then undergoes aromatic substitution on the electron-rich carbazole ring. The substitution preferentially occurs at the C-3 and C-6 positions due to electronic activation. By carefully controlling the stoichiometry of the reagents, selective mono-formylation at the C-3 position can be achieved with high efficiency.

Detailed Protocol:

  • In a clean, dry round-bottom flask, dissolve 9-ethyl-9H-carbazole (0.30 g, 1.54 mmol) in 10 ml of N,N-dimethylformamide (DMF).[1]

  • Immerse the flask in an ice bath to cool the solution to 0°C (273 K).[1]

  • With gentle stirring, slowly add a solution of phosphorus oxychloride (POCl₃) (0.24 g, 1.60 mmol) in DMF to the cooled carbazole solution.[1]

  • Maintain the reaction at 0°C and continue stirring for 10 hours.[1]

  • Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water and stir for an additional 30 minutes to hydrolyze any remaining Vilsmeier reagent.[1]

  • Transfer the aqueous mixture to a separatory funnel and extract the product with chloroform (3 x 20 ml).

  • Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).[1]

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by recrystallization from ethanol to afford pure 9-ethyl-9H-carbazole-3-carbaldehyde as a solid (0.29 g, 85% yield).[1]

Spectroscopic Characterization Data:

  • ¹H NMR (CDCl₃, 300 MHz): δ 10.1 (s, 1H, -CHO), 8.5 (s, 1H, Ar-H), 8.1 (d, 1H, Ar-H), 7.9 (d, 1H, Ar-H), 7.3-7.5 (m, 4H, Ar-H), 4.4 (q, 2H, -CH₂-), 1.4 (t, 3H, -CH₃).[2]

  • IR (KBr, cm⁻¹): A strong absorption band around 1680 cm⁻¹ is characteristic of the C=O stretching vibration of the aldehyde group.[2]

Part 2: Key Derivatization Reactions of the Carbazole Aldehyde Group

The aldehyde functionality is a remarkably versatile synthetic handle, readily convertible into a multitude of other functional groups. This section provides detailed protocols for some of the most impactful and widely used transformations.

Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone of C-C bond formation. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, typically catalyzed by a weak base such as piperidine.

Reaction Scheme:

Rationale for Experimental Choices:

  • Catalyst Selection: Piperidine, a secondary amine, serves a dual role in this reaction. It acts as a base to deprotonate the active methylene compound, thereby generating a potent carbon-centered nucleophile (a carbanion). Concurrently, it can reversibly react with the carbazole aldehyde to form an iminium ion. This iminium ion is significantly more electrophilic than the starting aldehyde, which accelerates the rate of the nucleophilic attack and the overall condensation.[3][4]

  • Solvent Considerations: Protic solvents like ethanol or methanol are the preferred reaction media. They are sufficiently polar to dissolve the reactants and the catalyst, and their boiling points are ideal for conducting the reaction under reflux, ensuring a reasonable reaction rate.

Detailed Protocol for the Synthesis of (E)-2-cyano-3-(9-ethyl-9H-carbazol-3-yl)acrylonitrile:

  • In a round-bottom flask equipped with a reflux condenser, prepare a solution of 9-ethyl-9H-carbazole-3-carbaldehyde (1.0 mmol) in 20 mL of absolute ethanol.

  • To this solution, add malononitrile (1.2 mmol).

  • Introduce a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be diligently monitored by TLC.

  • Upon completion, remove the heat source and allow the reaction mixture to cool to ambient temperature.

  • The desired product will typically precipitate from the solution upon cooling. Collect the solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any residual starting materials or catalyst.

  • For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol or an ethanol/DMF mixture.

Comparative Data for Knoevenagel Condensation Products:

Active Methylene CompoundProduct NameTypical Yield (%)
Malononitrile(E)-2-cyano-3-(9-ethyl-9H-carbazol-3-yl)acrylonitrile>90
Ethyl cyanoacetate(E)-ethyl 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)acrylate85-95
Cyanoacetic acid(E)-2-cyano-3-(9-ethyl-9H-carbazol-3-yl)acrylic acid~80
Schiff Base (Imine) Formation: A Versatile Linkage

Schiff bases, or imines, are synthesized through the condensation reaction between an aldehyde and a primary amine. These compounds are not only valuable synthetic intermediates but also exhibit a broad spectrum of biological activities.

Reaction Scheme:

Underlying Principles of the Protocol:

  • Catalysis: The reaction is often accelerated by the addition of a catalytic amount of a weak acid, such as glacial acetic acid. The acid protonates the carbonyl oxygen of the aldehyde, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the primary amine.[5]

  • Solvent Effects: Ethanol is a widely used solvent for Schiff base formation. However, the choice of solvent can be critical and may impact the reaction rate and the ease of product isolation.[6] In certain cases, these reactions can be efficiently conducted under solvent-free conditions, offering a greener alternative.[7]

Detailed Protocol for the Synthesis of a Carbazole-based Schiff Base:

  • Dissolve 9-ethyl-9H-carbazole-3-carbaldehyde (1.0 mmol) in 20 mL of ethanol in a round-bottom flask.

  • To this solution, add an equimolar amount of the desired primary amine (e.g., a substituted aniline) (1.0 mmol).[5]

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.[5]

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath to facilitate the precipitation of the Schiff base product.

  • Collect the solid product by vacuum filtration and wash it with a small portion of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the purified Schiff base.[8]

Reductive Amination: A Direct Route to Secondary Amines

Reductive amination is a highly efficient method for the synthesis of amines. It proceeds via a two-step, one-pot sequence involving the initial formation of an imine (Schiff base) from an aldehyde and a primary amine, followed by its immediate in situ reduction to the corresponding secondary amine.

Visualized Workflow:

Reductive_Amination_Workflow Start Carbazole Aldehyde + Primary Amine Iminium_Formation Iminium Ion Formation (in situ) Start->Iminium_Formation Condensation (Acid Catalyst) Reduction Reduction Iminium_Formation->Reduction Product Secondary Amine Product Reduction->Product

Reductive Amination Pathway

Rationale for Reagent Selection:

  • Reducing Agent: Sodium borohydride (NaBH₄) is a commonly employed and cost-effective reducing agent for this transformation. For reactions where the aldehyde is sensitive, a milder and more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) is an excellent choice, as it preferentially reduces the iminium ion in the presence of the carbonyl group.[9]

  • Solvent Choice: Methanol is a suitable solvent for reductive amination as it effectively dissolves the reactants and is compatible with the borohydride reducing agents.

Detailed Protocol for Reductive Amination:

  • In a round-bottom flask, combine 9-ethyl-9H-carbazole-3-carbaldehyde (1.0 mmol) and the desired primary amine (1.1 mmol) in 20 mL of methanol.[10]

  • To catalyze the formation of the imine, add a few drops of glacial acetic acid.[10]

  • Stir the mixture at room temperature for 1-2 hours to ensure the formation of the imine intermediate.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Carefully add sodium borohydride (NaBH₄) (1.5 mmol) in small portions to control the exothermic reaction.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, continuing to stir for an additional 4-6 hours.

  • Quench the reaction by the slow and careful addition of water.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 20 ml).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the pure secondary amine.

Claisen-Schmidt Condensation: The Synthesis of Chalcones

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone, resulting in the formation of an α,β-unsaturated ketone, a class of compounds known as chalcones. Carbazole-containing chalcones are of significant interest due to their diverse biological activities.

Reaction Scheme:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to help you navigate the complexities of this synthesis and optimize your yield. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical success.

Introduction to the Synthesis

The synthesis of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde is a crucial step in the development of various biologically active molecules. The core of this synthesis involves the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic heterocycles like carbazoles.[1][2] The starting material, 6-methoxy-1,4-dimethyl-9H-carbazole, possesses a highly activated aromatic system due to the electron-donating nature of the methoxy group and the carbazole nitrogen. This high reactivity, while advantageous, also presents challenges, primarily in controlling the regioselectivity of the formylation.

This guide will address the key challenges you may encounter, from managing side reactions to purifying the final product, enabling you to consistently achieve higher yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde.

Question 1: My reaction yields a mixture of products that are difficult to separate, resulting in a low yield of the desired 3-carbaldehyde isomer. What is happening and how can I improve the regioselectivity?

Answer:

This is the most common challenge in this synthesis. The Vilsmeier-Haack formylation of carbazoles, especially those with electron-donating substituents, can lead to a mixture of isomers.[3] In the case of 6-methoxy-1,4-dimethyl-9H-carbazole, the primary side-product is likely the 6-formyl isomer, resulting from electrophilic attack at the position para to the nitrogen and ortho to the methoxy group.

Causality: The carbazole nucleus has multiple activated positions for electrophilic substitution, primarily C3, C6, and the N9 position. The methoxy group at the 6-position further activates the aromatic ring, but its directing effect can compete with the inherent reactivity of the carbazole system.

Solutions:

  • Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of the carbazole substrate to the Vilsmeier reagent. Lower temperatures can enhance the kinetic selectivity towards the more sterically accessible and electronically favored C3 position.

  • Stoichiometry of the Vilsmeier Reagent: Use a modest excess of the Vilsmeier reagent (1.1-1.5 equivalents). A large excess can lead to di-formylation and potentially decrease regioselectivity.

  • Solvent Choice: While DMF is the standard solvent, exploring less polar co-solvents like 1,2-dichloroethane or chloroform might subtly influence the regioselectivity.

  • Purification Strategy: Careful column chromatography is essential for separating the 3-formyl and 6-formyl isomers. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5) and gradually increasing the polarity, will be necessary. Monitoring the separation with thin-layer chromatography (TLC) is critical.

Question 2: I am observing a significant amount of a di-formylated byproduct. How can I prevent this?

Answer:

The formation of a di-formylated product, likely 3,6-diformyl- or 1,3-diformyl-6-methoxy-1,4-dimethyl-9H-carbazole, is a common side reaction when the carbazole ring is highly activated.[4]

Causality: The initial formylation at the C3 position does not sufficiently deactivate the carbazole ring to prevent a second electrophilic attack, especially if there is an excess of the Vilsmeier reagent or if the reaction temperature is too high.

Solutions:

  • Strict Stoichiometric Control: Carefully control the amount of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) used to generate the Vilsmeier reagent. Using no more than 1.5 equivalents of the reagent is recommended.

  • Reaction Time: Monitor the reaction progress closely using TLC. Once the starting material is consumed and the desired mono-formylated product is the major component, quench the reaction promptly. Extended reaction times increase the likelihood of di-formylation.

  • Temperature Management: As with improving regioselectivity, maintaining a low temperature throughout the reaction will help to minimize over-reaction.

Question 3: My reaction is sluggish, and a significant amount of starting material remains even after several hours. What could be the issue?

Answer:

While the substrate is electron-rich, incomplete reactions can occur due to issues with the Vilsmeier reagent itself.

Causality: The Vilsmeier reagent (chloro-N,N-dimethyliminium chloride) is moisture-sensitive. Any water present in the reagents or glassware will decompose the reagent, reducing its effective concentration.

Solutions:

  • Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous DMF and freshly opened or distilled POCl₃. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality: The quality of DMF is crucial. If it has a fishy odor (indicating the presence of dimethylamine from decomposition), it should be purified or a fresh bottle should be used.

  • Activation of the Vilsmeier Reagent: Ensure the Vilsmeier reagent is pre-formed by adding POCl₃ to DMF at 0 °C and allowing it to stir for at least 15-20 minutes before adding the carbazole substrate.

Question 4: During the work-up, I am getting a dark, tarry residue that is difficult to handle and purify. How can I improve the work-up procedure?

Answer:

The formation of tars is often a result of polymerization or decomposition of the product or intermediates under the reaction or work-up conditions.

Causality: The Vilsmeier-Haack reaction is quenched by the addition of water or a basic solution, which can be a highly exothermic process. Localized overheating during the quench can lead to decomposition. The product itself may also have limited stability in strongly acidic or basic conditions at elevated temperatures.

Solutions:

  • Controlled Quenching: Pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate or sodium acetate. This will neutralize the acidic components and hydrolyze the intermediate iminium salt in a controlled manner.

  • Temperature of Work-up: Keep the temperature of the quenching mixture low by using an ice bath.

  • Extraction: After quenching, promptly extract the product into an organic solvent like ethyl acetate or dichloromethane. Do not let the aqueous mixture stand for extended periods.

  • Washing: Wash the combined organic layers with water and brine to remove any remaining inorganic salts and DMF.

Frequently Asked Questions (FAQs)

Q1: What is the role of each reagent in the Vilsmeier-Haack reaction? A1:

  • 6-Methoxy-1,4-dimethyl-9H-carbazole: The electron-rich aromatic substrate that undergoes formylation.

  • N,N-Dimethylformamide (DMF): Serves as both the solvent and the source of the formyl group.

  • Phosphorus oxychloride (POCl₃): The activating agent that reacts with DMF to form the electrophilic Vilsmeier reagent.

Q2: How can I monitor the progress of the reaction? A2: Thin-layer chromatography (TLC) is the most effective method. Use a suitable eluent system, such as hexane:ethyl acetate (4:1), to separate the starting material, the desired product, and any byproducts. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's progress. The product can be visualized under UV light.

Q3: What is the best method for purifying the final product? A3: Column chromatography on silica gel is typically the most effective method for separating the desired 3-formyl isomer from the 6-formyl isomer and any other impurities. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be used for further purification of the isolated product.

Q4: Are there any safety precautions I should be aware of? A4: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of the reaction is exothermic and should be performed cautiously.

Experimental Protocol

This protocol is a representative procedure for the synthesis of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde.

Materials:

  • 6-Methoxy-1,4-dimethyl-9H-carbazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE) (optional co-solvent)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). If using a co-solvent, dissolve the DMF in DCE. Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (1.5 equivalents) dropwise to the stirred DMF solution over 15-20 minutes, ensuring the temperature remains below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 20 minutes.

  • Reaction with Carbazole Substrate: Dissolve 6-Methoxy-1,4-dimethyl-9H-carbazole (1 equivalent) in a minimal amount of anhydrous DMF or DCE. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C. Monitor the progress of the reaction by TLC every 30-60 minutes. The reaction is typically complete within 2-4 hours.

  • Work-up and Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a vigorously stirred beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Continue stirring for 30-60 minutes until the evolution of gas ceases and the intermediate is fully hydrolyzed.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Combine the fractions containing the desired product (as determined by TLC) and evaporate the solvent to yield 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde as a solid.

Quantitative Data Summary
ParameterExpected Value/RangeNotes
Yield 40-60%Highly dependent on regioselectivity and purification efficiency.
Purity >95%After column chromatography and/or recrystallization.
Appearance Off-white to pale yellow solid
TLC Rf ~0.3-0.4In Hexane:Ethyl Acetate (4:1). The 6-formyl isomer will have a slightly different Rf.

Visualizations

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Carbazole 6-Methoxy-1,4-dimethyl- 9H-carbazole Intermediate Iminium Salt Intermediate Carbazole->Intermediate + Vilsmeier Reagent Product 6-Methoxy-1,4-dimethyl- 9H-carbazole-3-carbaldehyde Intermediate->Product Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Workflow

Experimental_Workflow A 1. Vilsmeier Reagent Formation (0 °C) B 2. Addition of Carbazole Substrate (0 °C) A->B C 3. Reaction Monitoring by TLC B->C D 4. Quenching with Ice/NaHCO₃ C->D E 5. Extraction with Ethyl Acetate D->E F 6. Washing and Drying E->F G 7. Purification by Column Chromatography F->G H Final Product G->H

Caption: Step-by-step experimental workflow.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Impure Product Q1 Mixture of Isomers? Start->Q1 S1 Control Temperature Optimize Stoichiometry Refine Purification Q1->S1 Yes Q2 Di-formylation? Q1->Q2 No S2 Strict Stoichiometry Monitor Reaction Time Maintain Low Temp. Q2->S2 Yes Q3 Incomplete Reaction? Q2->Q3 No S3 Ensure Anhydrous Conditions Use High-Quality Reagents Pre-form Vilsmeier Reagent Q3->S3 Yes Q4 Tarry Residue? Q3->Q4 No S4 Controlled Quenching Low Temp. Work-up Prompt Extraction Q4->S4 Yes

Caption: A logical guide to troubleshooting common issues.

References

  • Das, G. K., Choudhury, B., Das, K., & Das, B. P. (1999). Vilsmeier Reaction on Carbazole: Theoretical and Experimental Aspects. Journal of Chemical Research, Synopses, (5), 244-245.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. (2023). [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • McCarthy, F., & Maguire, A. R. (2011). Modifications to the Vilsmeier-Haack formylation of 1, 4-dimethylcarbazole and its application to the synthesis of ellipticines. Journal of Heterocyclic Chemistry, 48(4), 814-823.
  • Murakami, Y., et al. THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Faculty of Pharmaceutical Sciences, Toho University.
  • Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. MDPI. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

Sources

Technical Support Center: Formylation of Dimethyl-Carbazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the formylation of dimethyl-carbazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your experimental outcomes.

Introduction to Carbazole Formylation

The introduction of a formyl group onto the carbazole scaffold is a critical step in the synthesis of a wide range of biologically active molecules and functional materials. The electron-rich nature of the carbazole ring system makes it amenable to electrophilic aromatic substitution, with the Vilsmeier-Haack and Duff reactions being the most commonly employed formylation methods.[1] However, the substitution pattern of the dimethyl-carbazole starting material significantly influences the regioselectivity of the reaction, often leading to a mixture of products and challenging purification processes. This guide will address these issues head-on, providing you with the insights needed to control your reactions and isolate the desired products efficiently.

Troubleshooting Guide: Side Reactions and Their Mitigation

This section addresses the most common side reactions encountered during the formylation of dimethyl-carbazoles and provides actionable strategies to minimize their formation.

Issue 1: Formation of Isomeric Byproducts in Vilsmeier-Haack Formylation

Question: I am attempting to formylate 1,4-dimethylcarbazole using the Vilsmeier-Haack reaction and obtaining a mixture of two isomeric mono-formylated products. How can I improve the selectivity for the desired isomer?

Answer:

This is a common challenge when formylating asymmetrically substituted carbazoles. In the case of 1,4-dimethylcarbazole, electrophilic attack can occur at either the C-3 or C-6 position, leading to a mixture of 3-formyl-1,4-dimethylcarbazole and 6-formyl-1,4-dimethylcarbazole.[2] The 3-formyl isomer is generally the major product due to the directing effects of the alkyl groups and the nitrogen atom, but the 6-formyl isomer is often a significant byproduct.

Causality and Mitigation Strategies:

  • Steric Hindrance: The Vilsmeier reagent, a chloroiminium ion, is a relatively bulky electrophile.[3] Lowering the reaction temperature can enhance the kinetic selectivity of the reaction, favoring attack at the less sterically hindered position.

  • Solvent Effects: The choice of solvent can influence the reactivity of the Vilsmeier reagent and the substrate. While DMF is a reactant and often used as the solvent, using a non-polar, coordinating solvent like 1,2-dichloroethane (DCE) can sometimes improve selectivity.

  • Rate of Addition: A slow, dropwise addition of the carbazole solution to the pre-formed Vilsmeier reagent at low temperature (0-5 °C) can help to control the reaction rate and improve selectivity by minimizing localized temperature increases.

Experimental Protocol to Enhance Regioselectivity:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. The typical molar ratio of POCl₃ to DMF is 1:1 to 1:1.2.

  • Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the 1,4-dimethylcarbazole in a minimal amount of anhydrous 1,2-dichloroethane (DCE).

  • Add the carbazole solution dropwise to the cold Vilsmeier reagent over 30-60 minutes, maintaining the reaction temperature at 0-5 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the mixture with a cold aqueous solution of sodium hydroxide or sodium acetate to hydrolyze the iminium intermediate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Issue 2: Diformylation as a Major Side Reaction

Question: I am trying to synthesize a mono-formylated dimethyl-carbazole, but I am consistently getting a significant amount of the 3,6-diformylated product. How can I prevent this over-reaction?

Answer:

Diformylation is a frequent side reaction, especially with highly activated carbazole substrates. The initial formylation introduces an electron-withdrawing aldehyde group, which deactivates the ring towards further electrophilic substitution. However, under forcing conditions (e.g., high temperature, excess reagents), a second formylation can occur, typically at the C-6 position if the C-3 position is already substituted.[4]

Causality and Mitigation Strategies:

  • Stoichiometry of the Vilsmeier Reagent: The molar ratio of the Vilsmeier reagent to the carbazole substrate is the most critical factor. Using a large excess of the Vilsmeier reagent will significantly increase the likelihood of diformylation.[5]

  • Reaction Temperature and Time: Higher reaction temperatures and longer reaction times provide the necessary energy for the second, less favorable electrophilic attack.

Table 1: Effect of Reagent Stoichiometry and Temperature on Mono- vs. Di-formylation of a Generic Dimethyl-carbazole (Illustrative Data)

Molar Ratio (Vilsmeier Reagent : Carbazole)Temperature (°C)Reaction Time (h)Mono-formylated Product (%)Di-formylated Product (%)
1.1 : 12548510
1.1 : 18047025
2.5 : 12544055
2.5 : 18041580

Troubleshooting Workflow for Minimizing Diformylation:

G start High Diformylation Observed q1 Check Molar Ratio of Vilsmeier Reagent to Carbazole start->q1 a1_1 Ratio > 1.5 : 1 q1->a1_1 High a1_2 Ratio ≤ 1.2 : 1 q1->a1_2 Optimal s1 Reduce Ratio to 1.1 - 1.2 equivalents a1_1->s1 q2 Check Reaction Temperature a1_2->q2 s1->q2 a2_1 Temperature > 50 °C q2->a2_1 High a2_2 Temperature ≤ 25 °C q2->a2_2 Optimal s2 Maintain Temperature at 0-25 °C a2_1->s2 q3 Monitor Reaction Closely by TLC a2_2->q3 s2->q3 s3 Quench Reaction Immediately Upon Consumption of Starting Material q3->s3 end Optimized for Mono-formylation s3->end

Caption: Troubleshooting workflow for minimizing diformylation.

Issue 3: Low Yield and Incomplete Conversion in the Duff Reaction

Question: I am using the Duff reaction to formylate a dimethyl-carbazole, but the yield is very low, and I have a lot of unreacted starting material. What can I do to improve the conversion?

Answer:

The Duff reaction, which uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, is known for often providing modest yields.[6] The reaction proceeds through a complex mechanism involving the formation of an iminium ion intermediate, and several factors can contribute to incomplete conversion.

Causality and Mitigation Strategies:

  • Acid Catalyst: The strength and amount of the acid catalyst are crucial. While acetic acid is traditionally used, stronger acids like trifluoroacetic acid (TFA) can improve the reaction rate and yield.

  • Reaction Conditions: The Duff reaction typically requires elevated temperatures to proceed at a reasonable rate. Ensuring a sufficiently high and stable reaction temperature is important.

  • Purity of Reagents: The purity of HMTA and the absence of water are important for optimal results.

Optimized Duff Reaction Protocol:

  • In a round-bottom flask, dissolve the dimethyl-carbazole and hexamethylenetetramine (HMTA, 3-4 equivalents) in a suitable solvent such as trifluoroacetic acid (TFA).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC.

  • After several hours (e.g., 6-12 hours), cool the reaction mixture to room temperature.

  • Hydrolyze the intermediate by adding an aqueous acid solution (e.g., 2 M HCl) and heating the mixture for an additional 1-2 hours.

  • Cool the mixture, neutralize with a base (e.g., NaOH solution), and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and purify the product by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the main differences between the Vilsmeier-Haack and Duff reactions for carbazole formylation?

A1: The key differences lie in the reagents, reaction conditions, and typical outcomes:

FeatureVilsmeier-Haack ReactionDuff Reaction
Formylating Agent Vilsmeier reagent (e.g., from POCl₃/DMF)Hexamethylenetetramine (HMTA)
Reaction Conditions Generally milder temperatures (0-80 °C)Requires higher temperatures (reflux)
Yield Often provides good to excellent yieldsYields can be variable and are often lower
Scope Broadly applicable to many electron-rich aromaticsPrimarily used for phenols and anilines, but applicable to some carbazoles

Q2: Can I use Friedel-Crafts formylation for dimethyl-carbazoles?

A2: Direct Friedel-Crafts formylation using formyl chloride is not feasible due to the instability of formyl chloride.[4] However, related methods like the Gattermann-Koch reaction (using CO/HCl and a Lewis acid) can be used, but they often require harsh conditions and may not be suitable for sensitive substrates.[7] The Rieche formylation, using dichloromethyl methyl ether and a Lewis acid like TiCl₄, is another alternative that can provide good regioselectivity for ortho-formylation of phenolic compounds and may be adaptable to carbazoles.[8]

Q3: How can I effectively separate the isomeric products of formylation?

A3: The separation of closely related isomers, such as 3-formyl- and 6-formyl-1,4-dimethylcarbazole, can be challenging.

  • Column Chromatography: Careful column chromatography on silica gel using a solvent system with a low polarity (e.g., a mixture of hexane and ethyl acetate) can often provide good separation. Gradient elution may be necessary.

  • Recrystallization: Fractional recrystallization can be effective if the solubilities of the isomers in a particular solvent are sufficiently different. Experiment with a range of solvents, from non-polar (e.g., hexane, toluene) to more polar (e.g., ethanol, ethyl acetate), and solvent mixtures.

  • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reversed-phase HPLC is a powerful tool.

Q4: How can I confirm the structure of my formylated dimethyl-carbazole isomers?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for structure elucidation.

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer. The formyl proton will appear as a singlet typically between 9.5 and 10.5 ppm.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the carbazole ring will differ between isomers.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning all proton and carbon signals and confirming the position of the formyl group through long-range correlations. For example, an HMBC correlation between the formyl proton and a carbon in the carbazole ring can pinpoint the site of formylation.

Visualization of Key Processes

Vilsmeier-Haack Reaction Mechanism:

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Sigma_complex Sigma Complex Vilsmeier_reagent->Sigma_complex Carbazole Dimethyl-carbazole Carbazole->Sigma_complex + Vilsmeier Reagent Iminium_salt Iminium Salt Intermediate Sigma_complex->Iminium_salt - H⁺ Aldehyde Formylated Carbazole Iminium_salt->Aldehyde + H₂O H2O H₂O (Work-up) H2O->Aldehyde

Caption: Key steps in the Vilsmeier-Haack formylation of a carbazole.

References

  • Jagadesh, W. & S. A. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 456-475.
  • Paola, C., et al. (2023). The Formylation of N,N‑Dimethylcorroles. ACS Omega.
  • Tasneem, et al. (2022). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • Das, G. K., et al. (1999). Vilsmeier Reaction on Carbazole: Theoretical and Experimental Aspects. Journal of Chemical Research, Synopses, (5), 244-245.
  • Khan, M. U. R., et al. (2024). Synthesis and Characterization of Novel Carbazole Based Dyes. Asian Journal of Chemistry.
  • Deane, D., et al. (2011). Modifications to the Vilsmeier-Haack formylation of 1, 4-dimethylcarbazole and its application to the synthesis of ellipticines. Tetrahedron, 67(35), 6649-6654.
  • Reddit discussion on Vilsmeier Haack Reaction. r/OrganicChemistry. (2022).
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Wikipedia.
  • YouTube. Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx). (2024).
  • MDPI.
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Hu, B. B., et al. (2012). 9-Allyl-9H-carbazole-3,6-dicarbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2517.
  • Muramatsu, Y., et al. (1987). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). HETEROCYCLES, 26(11), 2811-2820.
  • Kumari, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27329-27357.
  • Hu, B. B., et al. (2012). 9-Allyl-9H-carbazole-3,6-dicarbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2517.
  • Benchchem. Application Notes and Protocols: Rieche Formylation of Electron-Rich Phenols using Dichloromethyl Methyl Ether.
  • YouTube.
  • Chemistry Stack Exchange. Friedel-Crafts alkylation of five-membered heterocycles. (2016).
  • Mettler Toledo.
  • Filo.
  • Powers, T. M., et al. (2020).
  • Organic Chemistry Portal.
  • National Institutes of Health. DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. (2020).
  • ResearchGate. Complete assignment of the 1H and 13C NMR spectra and conformational analysis of bonellin dimethyl ester.
  • Allen. What is Gater man-Koch formylation reaction.
  • YouTube.
  • YouTube. Formylation reaction on arene by chloromethyl ether: Aromatic electrophilic substitution (AES). (2020).
  • Organic & Biomolecular Chemistry.
  • Benchchem. Application Notes and Protocols: Rieche Formylation of Electron-Rich Phenols using Dichloromethyl Methyl Ether.
  • SciSpace. and (13)
  • National Institutes of Health. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022).

Sources

Technical Support Center: Troubleshooting the Purification of Carbazole Aldehyde Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of carbazole aldehyde isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating specific carbazole aldehyde isomers. The inherent similarities in the physicochemical properties of these constitutional isomers often present significant purification challenges. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to streamline your purification workflows and enhance the purity of your target compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of carbazole aldehyde isomers in a question-and-answer format.

Question 1: My TLC analysis shows multiple spots with very close Rf values for my crude carbazole aldehyde product. How can I improve their separation?

Answer:

The observation of spots with close Retention factor (Rf) values on a Thin Layer Chromatography (TLC) plate is a classic indication of the presence of isomers, which have very similar polarities.[1][2] This is a common challenge, particularly after reactions like the Vilsmeier-Haack formylation of N-substituted carbazoles, which can yield a mixture of C-3, C-6, and potentially C-1 or C-2 isomers.[3][4][5]

Causality: Constitutional isomers of carbazole aldehyde, such as 9-ethyl-9H-carbazole-3-carbaldehyde and its corresponding C-1, C-2, or C-6 isomers, possess the same molecular weight and functional groups.[1] Their separation is primarily dictated by subtle differences in their dipole moments and how they interact with the stationary phase of the TLC plate.

Solutions:

  • TLC System Optimization:

    • Solvent System Modification: Experiment with solvent systems of varying polarities. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane. Fine-tuning the ratio of these solvents can often amplify the small differences in polarity between the isomers.

    • Trialing Different Solvent Systems: If a hexane/ethyl acetate system is insufficient, consider alternatives. For instance, a toluene/acetone or a dichloromethane/methanol system might offer different selectivity.[6]

    • Use of Additives: For basic carbazole derivatives, adding a small amount (0.1-1%) of triethylamine (TEA) to the mobile phase can reduce streaking and improve spot definition.[7]

  • Advanced TLC Techniques:

    • Two-Dimensional TLC: Run the TLC in one solvent system, dry the plate, rotate it 90 degrees, and then run it in a second, different solvent system. This can often resolve compounds that are inseparable in a single dimension.

    • Use of High-Performance TLC (HPTLC) Plates: HPTLC plates have a smaller and more uniform particle size, which can provide higher resolution and better separation of closely related compounds.

Question 2: I'm struggling to separate my carbazole aldehyde isomers using column chromatography. They are co-eluting. What can I do?

Answer:

Co-elution of isomers during column chromatography is a direct consequence of the challenges observed on the TLC plate. The principles for improving separation are similar but require more rigorous application.

Causality: The separation on a chromatography column relies on the differential partitioning of analytes between the stationary phase (e.g., silica gel) and the mobile phase.[8] When isomers have nearly identical polarities, they travel through the column at very similar rates, leading to poor resolution.

Solutions:

  • Optimize Column Chromatography Parameters:

    • Fine-Tune the Mobile Phase: Based on your optimized TLC results, select a mobile phase that provides the best separation. Even a slight adjustment in the solvent ratio can significantly impact the resolution on the column.

    • Employ Gradient Elution: Instead of using an isocratic (constant composition) mobile phase, a gradient elution can be highly effective. Start with a less polar solvent system and gradually increase the polarity. This will help to first elute the less polar isomer and then, with increasing solvent strength, elute the more polar isomer, hopefully with better separation.

    • Reduce the Flow Rate: A slower flow rate allows for more equilibration between the stationary and mobile phases, which can enhance separation.

    • Increase the Column Length and/or Decrease the Diameter: A longer and narrower column provides more theoretical plates and can improve the separation of closely related compounds.

  • Consider Alternative Stationary Phases:

    • If silica gel is not providing adequate separation, consider other stationary phases. For aromatic isomers, a stationary phase with π-π interaction capabilities, such as a pyrene-based column, can offer excellent selectivity.[9] Alumina (basic or neutral) can also be an alternative, particularly if your compounds are sensitive to the acidic nature of silica gel.

  • High-Performance Liquid Chromatography (HPLC):

    • For very challenging separations, preparative HPLC is a powerful tool.[10][11] It offers much higher resolution than traditional column chromatography. A normal-phase column (e.g., silica or cyano-propyl) or a reverse-phase column (e.g., C18) with an appropriate mobile phase can be used. Method development will be necessary to find the optimal conditions.

Question 3: I have a mixture of carbazole aldehyde isomers. Can I use recrystallization to isolate the pure isomers?

Answer:

Yes, recrystallization can be a very effective technique for separating isomers, provided they have different solubilities in a particular solvent system.[12]

Causality: The success of recrystallization relies on the principle that the solubility of a compound changes with temperature. For a mixture of isomers, if one isomer is significantly less soluble than the others in a given solvent at a specific temperature, it will crystallize out of the solution upon cooling, leaving the more soluble isomers in the mother liquor.

Solutions:

  • Systematic Solvent Screening:

    • Perform small-scale solubility tests with a variety of solvents of different polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof).

    • The ideal recrystallization solvent will be one in which your target isomer is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the other isomers remain soluble upon cooling.

  • Controlled Cooling:

    • Slow cooling is crucial for the formation of pure crystals. Rapid cooling can lead to the trapping of impurities (in this case, the other isomers) within the crystal lattice.

  • Fractional Crystallization:

    • If a single recrystallization does not yield a pure isomer, fractional crystallization may be necessary. This involves multiple recrystallization steps, where the crystals from each step are collected and re-dissolved in fresh solvent for further purification.

Table 1: Example Recrystallization Solvents for Carbazole Derivatives

Compound ClassRecrystallization Solvent(s)Observations
N-alkyl carbazolesEthanolOften yields white to off-white crystalline solids.[13]
Carbazole aldehydesChloroform, EthanolCan be effective for specific isomers.[13]
Crude CarbazoleXylene, Chlorobenzene, DMFUsed for industrial-scale purification.[12][14]

Frequently Asked Questions (FAQs)

Q1: What are the most common carbazole aldehyde isomers formed during a Vilsmeier-Haack reaction on an N-substituted carbazole?

The Vilsmeier-Haack formylation of N-substituted carbazoles, such as 9-ethylcarbazole, predominantly yields the 3-formyl and 3,6-diformyl derivatives.[3][4][6] The electron-donating nature of the nitrogen atom directs electrophilic substitution to the electron-rich 3 and 6 positions.[5] Formation of the 1- or 2-formyl isomers is generally less favored.

Q2: How can I confirm the identity and purity of my isolated carbazole aldehyde isomer?

A combination of analytical techniques is essential for unambiguous identification and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The coupling patterns and chemical shifts of the aromatic protons in the ¹H NMR spectrum are unique for each isomer and can be used to determine the position of the aldehyde group.[15]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[15]

  • Infrared (IR) Spectroscopy: Shows the characteristic stretching frequency of the aldehyde carbonyl group (typically around 1670-1700 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): An excellent method for assessing purity. A sharp, single peak indicates a pure compound.[6][10]

Q3: My carbazole aldehyde appears to exist in equilibrium with a hydrate form. How does this affect purification?

Some aldehydes, particularly those with electron-withdrawing groups, can exist in equilibrium with their hydrate (gem-diol) form in the presence of water.[16] This can complicate purification as you may have two species present.

  • During Chromatography: The presence of the hydrate can lead to peak broadening or the appearance of multiple peaks. It is advisable to use anhydrous solvents and ensure the crude product is thoroughly dried before purification.

  • Characterization: Be aware that the NMR spectrum may show signals for both the aldehyde and hydrate forms, especially in protic solvents.

Q4: Can isomeric impurities in the starting carbazole material affect my reaction and purification?

Absolutely. Commercially available carbazole can contain low levels of isomeric impurities.[17] These impurities can also undergo formylation, leading to a more complex mixture of aldehyde isomers that will be challenging to separate.[17] Using highly pure starting materials is crucial for obtaining a cleaner crude product and simplifying the purification process.[17]

Experimental Workflow & Logic

Workflow for Developing a Purification Strategy for Carbazole Aldehyde Isomers

Purification_Workflow cluster_0 Initial Analysis & Strategy cluster_1 Purification Method Selection cluster_2 Analysis & Final Product A Crude Product from Synthesis B TLC Analysis (Multiple Solvent Systems) A->B C Assess Isomer Separation on TLC B->C D Good Separation (ΔRf > 0.2) C->D Yes E Poor Separation (ΔRf < 0.2) C->E No F Column Chromatography (Optimized Mobile Phase) D->F G Consider Recrystallization (Solvent Screening) E->G I Collect Fractions F->I G->F If unsuccessful H Preparative HPLC G->H For difficult separations J Analyze Fractions by TLC I->J K Combine Pure Fractions J->K L Solvent Evaporation K->L M Characterize Pure Isomer (NMR, MS, HPLC) L->M

Caption: A logical workflow for developing a purification strategy for carbazole aldehyde isomers.

References

  • Alaraji, Y. H., et al. (2020). Synthesis of new 9H-Carbazole derivatives. ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • MDPI. (2019). Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. [Link]

  • National Institutes of Health. (2019). Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. [Link]

  • Dai, W. (n.d.). Research on purification of refined carbazole and anthracene by Solvent crystallization. Atlantis Press. [Link]

  • Scholarena. (2018). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. [Link]

  • ResearchGate. (n.d.). Carbazole-based compounds containing aldehyde and cyanoacetic acid: Optical properties and applications in photopolymerization. [Link]

  • PubMed. (2020). Carbazole isomers induce ultralong organic phosphorescence. [Link]

  • ResearchGate. (n.d.). Purification of carbazole by solvent crystallization under two forced cooling modes. [Link]

  • ResearchGate. (n.d.). Vilsmeier Reaction on Carbazole: Theoretical and Experimental Aspects. [Link]

  • Chemistry Steps. (n.d.). Constitutional Isomers with Practice Problems. [Link]

  • National Institutes of Health. (2024). Preparation and property analysis of antioxidant of carbazole derivatives. [Link]

  • Royal Society of Chemistry. (2022). Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation. [Link]

  • Iraqi Journal of Science. (n.d.). Synthesis of new 9H-Carbazole derivatives. [Link]

  • ResearchGate. (2016). How to react NH of carbazole with any aldehyde to form iminium ion?. [Link]

  • Master Organic Chemistry. (2018). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. [Link]

  • The Royal Society of Chemistry. (2025). Mechanochemical synthesis of carbazole isomer Phosphor with Mechanofluorochromic and AIE Properties. [Link]

  • CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. [Link]

  • ResearchGate. (n.d.). CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES. [Link]

  • Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges. [Link]

  • National Institutes of Health. (n.d.). 9-Ethyl-9H-carbazole-3-carbaldehyde. [Link]

  • MDPI. (2023). Preparation and Characterization of Carbazole-Based Luminogen with Efficient Emission in Solid and Solution States. [Link]

  • ResearchGate. (n.d.). Separation of Enantiomers: Needs, Challenges, Perspectives. [Link]

  • PubMed. (2024). A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil. [Link]

  • Royal Society of Chemistry. (n.d.). Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization. [Link]

  • National Institutes of Health. (n.d.). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. [Link]

  • MDPI. (n.d.). Mechanistic Chromatographic Column Characterization for the Analysis of Flavonoids Using Quantitative Structure-Retention Relationships Based on Density Functional Theory. [Link]

  • ACS Publications. (2021). Identifying Conformational Isomers of Organic Molecules in Solution via Unsupervised Clustering. [Link]

  • ResearchGate. (n.d.). The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydro- carbazole (Synthetic Studies on Indoles 52). [Link]

  • International Union of Crystallography. (2016). 9H-Carbazole-9-carbaldehyde. [Link]

  • National Institutes of Health. (n.d.). Novel Carbazole (Cbz)-Based Carboxylated Functional Monomers: Design, Synthesis, and Characterization. [Link]

  • Nacalai Tesque, Inc. (n.d.). HPLC Column for Structual Isomers. [Link]

  • Google Patents. (n.d.). Method of purifying carbazole ester precursors of 6-chloro-alpha-methyl-carbazole-2-acetic acid.
  • National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • Google Patents. (n.d.).
  • Bangladesh Journals Online. (n.d.). Identification of Naturally Occurring Carbazole Alkaloids Isolated from Murraya koenigii and Glycosmis pentaphylla by. [Link]

Sources

Navigating the Labyrinth of Large-Scale Carbazole Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist, this guide is designed to be your trusted companion in the often-challenging journey of scaling up carbazole synthesis. Carbazoles are a cornerstone in pharmaceuticals, functional materials, and natural products, making their efficient synthesis a critical endeavor.[1][2] However, translating a successful bench-scale reaction to a pilot or production scale is fraught with potential pitfalls. This technical support center offers troubleshooting guidance and in-depth answers to frequently encountered challenges, grounded in established chemical principles and practical experience.

Part 1: General Challenges in Scaling Up Carbazole Synthesis

Scaling a synthesis is not merely about using larger flasks and more reagents; it's a discipline that requires a deep understanding of chemical engineering principles.

Frequently Asked Questions (FAQs) - General Scale-Up

Question: My yield dropped significantly when I moved from a 1 L flask to a 50 L reactor. What are the likely culprits?

Answer: This is a classic scale-up issue, often attributable to mass and heat transfer limitations. In larger reactors, inefficient mixing can create localized "hot spots" where the temperature is significantly higher than what your thermocouple reads.[3] This can lead to thermal degradation of your product and the formation of byproducts. Conversely, poor mixing can also result in areas of low reactant concentration, slowing down the reaction.

Troubleshooting Flowchart for Poor Scale-Up Yield

start Significant Yield Drop on Scale-Up mass_heat Investigate Mass and Heat Transfer start->mass_heat impurities Analyze Starting Material Purity start->impurities purification_issue Evaluate Purification Efficiency start->purification_issue stirring Optimize Stirring? - Impeller type/size - Baffles - Stirring speed mass_heat->stirring temp_control Improve Temperature Control? - Multiple temperature probes - Jacket heating/cooling efficiency mass_heat->temp_control dosing Controlled Reagent Addition? - Slow, subsurface addition - Dilution of reactive reagents mass_heat->dosing outcome Identify and Address Root Cause stirring->outcome temp_control->outcome dosing->outcome sm_analysis GC/MS or LC/MS of new batch of starting materials impurities->sm_analysis sm_analysis->outcome purification_method Is the purification method scalable? - Crystallization vs. Chromatography purification_issue->purification_method purification_method->outcome

Caption: A decision tree for troubleshooting yield loss during scale-up.

Answer: Tar formation is often a consequence of poor temperature control, leading to decomposition or polymerization side reactions.[3] On a small scale, heat dissipates more efficiently. In a large reactor, localized overheating can "cook" your reactants or products.

Solutions:

  • Improve Agitation: Ensure your reactor is equipped with an appropriate stirrer and baffles to maintain a homogenous mixture.

  • Controlled Addition: Add highly reactive reagents slowly and, if possible, below the surface of the reaction mixture to ensure rapid dispersion and minimize localized high concentrations.

  • Solvent Choice: A higher-boiling point solvent might offer a wider and safer operating temperature window.

Question: My reaction is highly exothermic. How do I manage the thermal risks during scale-up?

Answer: Exothermic reactions are a major safety concern at scale.[3] A manageable temperature increase in a flask can become a dangerous thermal runaway in a large reactor.[3]

Best Practices for Managing Exotherms:

  • Calorimetry Studies: Before scaling up, perform a reaction calorimetry study (e.g., using a Reaction Calorimeter - RC1) to quantify the heat of reaction and the rate of heat release.

  • Controlled Dosing: The rate of addition of the limiting reagent should be carefully controlled to manage the rate of heat generation.

  • Adequate Cooling: Ensure your reactor's cooling system can handle the maximum heat output of the reaction.

  • Emergency Quench Plan: Have a well-defined and tested plan to quench the reaction in case of a thermal runaway.

Part 2: Troubleshooting Specific Carbazole Synthesis Routes

Different synthetic strategies for carbazoles present unique challenges during scale-up.

The Fischer Indole / Borsche-Drechsel Synthesis

This classic method involves the acid-catalyzed cyclization of an arylhydrazone.

Frequently Asked Questions (FAQs)

Question: My Borsche-Drechsel cyclization is failing or giving very low yields on a larger scale. What should I check?

Answer: This reaction is notoriously sensitive to several factors that are exacerbated at scale:

  • Purity of Starting Materials: Phenylhydrazine is prone to oxidation. Using aged or discolored starting material can introduce impurities that inhibit the reaction.[3] Always use freshly purified starting materials for large-scale campaigns.

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. While traditional methods use strong acids like sulfuric acid, these can lead to charring at scale.[4] Consider milder alternatives like toluenesulfonic acid or using solid acid catalysts like zeolites.[4]

  • Temperature Control: As this reaction is often exothermic, precise temperature control is crucial to prevent the formation of tarry byproducts.[3]

Protocol: Scale-Up of a Generic Borsche-Drechsel Cyclization

  • Reactor Setup: A glass-lined or stainless steel reactor equipped with an overhead stirrer, reflux condenser, temperature probe, and addition funnel is charged with the arylhydrazine hydrochloride (1.0 eq) and a suitable solvent (e.g., acetic acid or a higher boiling alcohol).

  • Inert Atmosphere: The reactor is purged with nitrogen or argon to prevent oxidation of the arylhydrazine.[3]

  • Reagent Addition: The cyclohexanone derivative (1.0-1.2 eq) is added slowly via the addition funnel, maintaining the temperature below a predetermined limit based on calorimetry data.

  • Heating: The mixture is heated to reflux for a time determined by small-scale optimization studies, with reaction progress monitored by HPLC or TLC.

  • Work-up: After cooling, the reaction mixture is carefully quenched with water and the product is extracted with a suitable organic solvent.

  • Purification: The crude product is typically purified by recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

These modern methods offer great flexibility but come with their own set of scale-up challenges.

Frequently Asked Questions (FAQs)

Question: My Buchwald-Hartwig amination for carbazole synthesis is stalling at high conversion. What could be the cause?

Answer: A common issue in these reactions is product inhibition. The carbazole product itself can coordinate to the palladium catalyst, rendering it less active.[5] This effect is more pronounced at higher product concentrations, which are typical of scaled-up reactions.

Mitigation Strategies:

  • Ligand Choice: Employ bulky electron-rich phosphine ligands that can help prevent product binding to the palladium center.

  • Catalyst Loading: A slightly higher catalyst loading might be necessary on a larger scale to compensate for deactivation, although this should be carefully optimized to manage costs.

  • Reaction Concentration: Running the reaction at a lower concentration can sometimes alleviate product inhibition.

Question: I'm having trouble with catalyst deactivation. How can I improve the robustness of my palladium-catalyzed reaction?

Answer: Catalyst deactivation can occur through several pathways. The NH-carbazole byproduct of precatalyst activation can react with the active catalyst to form a stable aryl carbazolyl Pd(II) complex, which can act as a resting state.[6] While this can prevent faster deactivation pathways, it can also slow the reaction down.[6]

Key Considerations for Catalyst Stability:

  • Precatalyst Choice: Using a well-defined palladium precatalyst can lead to more consistent initiation of the catalytic cycle.

  • Solvent and Base Selection: The choice of solvent and base is crucial. Ethereal solvents like dioxane and toluene are commonly used, while chlorinated solvents should be avoided.[7] Strong, non-nucleophilic bases like sodium tert-butoxide are often effective, but their solubility can be an issue at scale.[7]

Comparative Table of Common Solvents for Buchwald-Hartwig Amination

SolventBoiling Point (°C)Key Characteristics
Toluene111Good for higher temperatures, relatively non-polar.
Dioxane101Aprotic, polar, good for dissolving a range of substrates.
THF66Lower boiling point, may require a pressure reactor for higher temperatures.
CPME106Greener alternative to THF and dioxane, with good stability.
n-BuOH118Protic solvent, can sometimes participate in the reaction.

This table summarizes general properties; optimal solvent choice is substrate-dependent.[7]

The Ullmann Condensation

This copper-catalyzed reaction is one of the older methods for C-N bond formation but has seen a resurgence with modern ligand development.

Frequently Asked Questions (FAQs)

Question: The traditional Ullmann conditions for my carbazole synthesis are too harsh for my substrate. Are there milder alternatives for scale-up?

Answer: Absolutely. Classical Ullmann reactions often required high temperatures (>200 °C) and stoichiometric amounts of copper, which are not ideal for large-scale production.[8] Modern protocols utilize copper(I) salts with various ligands, allowing the reaction to proceed under much milder conditions.

Modern Ullmann Reaction Improvements:

  • Ligands: Bidentate ligands, such as 1,10-phenanthroline and N-methylglycine, can significantly accelerate the reaction, allowing for lower temperatures and catalytic amounts of copper.[9]

  • Bases: The use of soluble organic bases or carefully chosen inorganic bases like potassium phosphate can improve reaction efficiency and reproducibility.[9]

  • Photoinduced Ullmann Reactions: An emerging area involves using light to promote the reaction at even lower temperatures, though scalability can be a challenge.[10]

Conceptual Workflow for Modern Ullmann Condensation

cluster_reactants Reactants cluster_catalyst Catalytic System ArylHalide Aryl Halide Reaction Reaction at Elevated Temperature ArylHalide->Reaction Amine Amine/Amide Amine->Reaction Cu_Source Copper(I) Source (e.g., CuI) Cu_Source->Reaction Ligand Ligand (e.g., 1,10-phenanthroline) Ligand->Reaction Base Base (e.g., K3PO4) Base->Reaction Product Carbazole Product Reaction->Product

Caption: Key components of a modern copper-catalyzed Ullmann condensation.

Part 3: Purification of Carbazoles at Scale

Purification can become a major bottleneck in large-scale synthesis. What works in the lab on a silica gel column is often not feasible for kilograms of material.

Frequently Asked Questions (FAQs) - Purification

Question: Column chromatography is not practical for my multi-kilogram batch of carbazole. What are my options?

Answer: For large-scale purification of carbazoles, crystallization is the preferred method. The key is to find a suitable solvent or solvent system that provides good solubility at high temperatures and poor solubility at room temperature or below.

Effective Solvents for Carbazole Crystallization:

  • DMF (N,N-Dimethylformamide): Often a good solvent for dissolving crude carbazole, followed by the addition of an anti-solvent like water to induce crystallization.

  • Chlorobenzene: Can be effective for recrystallizing carbazoles, offering a good balance of solubility properties.[11]

  • Mixed Solvent Systems: Experiment with mixtures of solvents, such as DMF/NMP, to fine-tune the solubility and achieve high purity and yield.[12]

Question: My crude carbazole is contaminated with residual palladium catalyst. How can I remove it effectively?

Answer: Removing heavy metal residues is critical, especially for pharmaceutical applications.

  • Scavengers: Use silica-based or polymer-based metal scavengers that have functional groups (e.g., thiols) that chelate palladium. These can be stirred with a solution of your crude product and then filtered off.

  • Activated Carbon: Treatment with activated carbon can also be effective at adsorbing residual palladium.

  • Extraction: An acidic wash (e.g., with dilute HCl) can sometimes help to extract basic palladium species.

Part 4: Safety Considerations in Large-Scale Carbazole Synthesis

Safety must be the highest priority when scaling up any chemical process.

Key Safety Hazards and Precautions:

  • Chemical Hazards: Carbazole is suspected of causing genetic defects and is harmful to aquatic life.[13][14] Always handle carbazole and its derivatives with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][15] Work in a well-ventilated area and avoid creating dust.[13][15]

  • Process Hazards: As discussed, exothermic reactions pose a significant risk. A thorough process safety review, including a "what-if" analysis, should be conducted before any scale-up campaign.

  • Handling and Storage: Store carbazoles in a cool, well-ventilated area away from ignition sources.[16] Keep containers tightly sealed.[15]

This guide provides a starting point for addressing the multifaceted challenges of scaling up carbazole synthesis. Successful scale-up requires a combination of careful planning, a deep understanding of the underlying chemistry, and a commitment to process safety.

References

  • Best practices for scaling up tetrahydrocarbazole synthesis. - Benchchem.
  • (PDF) Trends in carbazole synthesis – an update (2013–2023) - ResearchGate. Available from: [Link]

  • Synthesis of Carbazoles - Organic Chemistry Portal. Available from: [Link]

  • Dai W. Research on purification of refined carbazole and anthracene by Solvent crystallization. Atlantis Press; 2016.
  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - American Chemical Society. Available from: [Link]

  • The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids - ResearchGate. Available from: [Link]

  • (PDF) Use of the Graebe‐Ullmann Reaction in the Synthesis of 8‐Methyl‐γ‐carboline and Isomeric Aromatic Aza‐γ‐carbolines. - ResearchGate. Available from: [Link]

  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction | ACS Catalysis - ACS Publications. Available from: [Link]

  • A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC - NIH. Available from: [Link]

  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - ACS Publications. Available from: [Link]

  • Purification of carbazole by solvent crystallization under two forced cooling modes | Request PDF - ResearchGate. Available from: [Link]

  • Carbazole Standard - Safety Data Sheet. Available from: [Link]

  • Renaissance of Ullmann and Goldberg Reactions - Progress in Copper Catalyzed C-N-, C-O- and C-S-Coupling - SciSpace. Available from: [Link]

  • Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - Taylor & Francis. Available from: [Link]

  • Industrial source identification of polyhalogenated carbazoles and preliminary assessment of their global emissions - NIH. Available from: [Link]

  • Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective - PubMed. Available from: [Link]

  • Recent advancements of carbazoles synthesis: Towards the green synthesis approach - ResearchGate. Available from: [Link]

  • Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones - PMC - NIH. Available from: [Link]

  • CARBAZOLE FOR SYNTHESIS - Loba Chemie. Available from: [Link]

  • the-borsche-drechsel-bd-cyclization-synthesis-of-tetrahydrocarbazoles-and-carbazole-alkaloids - Ask this paper | Bohrium. Available from: [Link]

  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC - NIH. Available from: [Link]

  • Green sample preparation protocol for extraction of carbazoles from petroleum source rock - GFZpublic. Available from: [Link]

  • Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling - Chemical Communications (RSC Publishing). Available from: [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. Available from: [Link]

  • Preparation and Characterization of Carbazole-Based Luminogen with Efficient Emission in Solid and Solution States - MDPI. Available from: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate. Available from: [Link]

  • Palladium-catalyzed regioselective C1-selective nitration of carbazoles - Beilstein Journals. Available from: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available from: [Link]

  • a) The Borsche‐Drechsel cyclization reaction for the formation of... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Common Name: 7H-DIBENZO (c,g) CARBAZOLE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPO - NJ.gov. Available from: [Link]

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Carbazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed carbazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful transformation. Carbazoles are privileged heterocyclic scaffolds found in numerous natural products, pharmaceuticals, and organic electronic materials.[1][2] Palladium catalysis offers a versatile and efficient means for their construction, primarily through intramolecular C-H functionalization, C-N bond formation, and related cross-coupling strategies.[1][3]

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of carbazoles via palladium catalysis. Our goal is to equip you with the knowledge to diagnose issues, optimize reaction conditions, and achieve successful outcomes in your synthetic endeavors.

I. Understanding the Fundamentals: Common Palladium-Catalyzed Pathways to Carbazoles

Before delving into troubleshooting, a foundational understanding of the prevalent palladium-catalyzed methods for carbazole synthesis is crucial.

  • Tandem C-H Functionalization and C-N Bond Formation: This elegant strategy involves the intramolecular cyclization of biarylamides or related precursors.[1][4] The reaction proceeds via a palladium-catalyzed C-H activation step, followed by the formation of the critical C-N bond to construct the carbazole core.[1]

  • Buchwald-Hartwig Amination: A cornerstone of modern organic synthesis, the Buchwald-Hartwig amination can be employed in an intramolecular fashion to forge the carbazole ring system.[5][6][7] This reaction is particularly useful for coupling an amine and an aryl halide on the same molecule to form the heterocyclic ring.

  • Direct Arylation: In this approach, two C-H bonds are coupled, or a C-H bond and a C-X (X = halide, triflate) bond are joined to form the biaryl linkage necessary for carbazole formation.[3]

II. Troubleshooting Guide: A Symptom-Based Approach

This section is structured to address specific experimental observations and provide a logical workflow for resolving them.

Symptom 1: Low or No Product Conversion

This is one of the most common issues. A systematic evaluation of the reaction components is the key to identifying the root cause.

Question: My reaction shows low or no conversion of the starting material to the desired carbazole. What are the likely causes and how can I address them?

Answer:

Low or no conversion in a palladium-catalyzed carbazole synthesis can stem from several factors, ranging from catalyst deactivation to suboptimal reaction parameters. Here's a step-by-step troubleshooting guide:

1. Catalyst and Ligand Integrity:

  • Palladium Source: Ensure the palladium source is active. Palladium(II) acetate (Pd(OAc)₂) can be unreliable if not stored properly.[8] Consider using a more stable and air-insensitive palladium precatalyst.

  • Ligand Choice and Quality: The choice of ligand is critical for successful C-N bond formation.[9] Sterically hindered and electron-rich phosphine ligands are often employed.[7]

    • Actionable Insight: If using a bidentate ligand, consider the bite angle. Ligands with wider bite angles can be more efficient in some cases.[10] For instance, Xantphos was found to be highly effective in a specific carbazole synthesis.[10]

  • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion.

    • Actionable Insight: While typical loadings are 1-5 mol%, increasing the catalyst loading to 5-10 mol% can sometimes improve yields, though this may not be cost-effective on a larger scale.[10]

2. Reaction Conditions:

  • Solvent: The solvent can significantly impact the reaction outcome.[11]

    • Actionable Insight: Toluene and dioxane are commonly used solvents.[8] In some cases, a switch in solvent can dramatically improve the yield. For example, a higher yield was observed in dichloroethane compared to methylene chloride in one study.[1]

  • Base: The choice and strength of the base are crucial.

    • Actionable Insight: Strong bases like sodium tert-butoxide (NaOt-Bu) are often effective but can be incompatible with sensitive functional groups.[12] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance.[12][13]

  • Temperature: Reaction temperatures are typically elevated (80-120 °C) to facilitate the catalytic cycle.[1][14]

    • Actionable Insight: If conversion is low, a modest increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition or side reactions.

3. Substrate-Related Issues:

  • Steric Hindrance: Highly substituted starting materials may react slower due to steric hindrance around the reaction center.[15]

  • Protecting Groups: Certain protecting groups on the nitrogen atom can influence the reaction. For instance, N-acetyl groups have been shown to be effective, while N-Boc groups can lead to lower yields due to cleavage under the reaction conditions.[1]

Experimental Protocol: A General Procedure for Palladium-Catalyzed Intramolecular C-H Amination

  • To an oven-dried reaction vessel, add the biarylamide substrate (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and ligand (e.g., a suitable phosphine, 10 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 equiv) and any necessary additives (e.g., Cu(OAc)₂, 10-20 mol%).[1][3]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Symptom 2: Formation of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired carbazole.

Question: I am observing significant side product formation in my reaction. What are the common side reactions and how can I suppress them?

Answer:

Side product formation is a common challenge in cross-coupling reactions. Identifying the structure of the side products is the first step toward mitigating their formation.

Common Side Reactions and Solutions:

  • Diarylation: In intermolecular reactions leading to the biarylamide precursor, diarylation of the amine can occur.

    • Actionable Insight: Judicious choice of ligand is key to preventing the formation of undesired tertiary anilines.[9]

  • Dehalogenation: If using an aryl halide as a starting material, dehalogenation can be a competing pathway.

  • Homocoupling: Homocoupling of the starting materials can also occur.

  • Cleavage of Protecting Groups: As mentioned earlier, certain protecting groups may not be stable under the reaction conditions, leading to undesired byproducts.[1]

Troubleshooting Strategies:

  • Optimize Ligand-to-Metal Ratio: In some cases, adding a slight excess of the ligand relative to the palladium source can help suppress side reactions by preventing catalyst decomposition.[16]

  • Screen Different Bases: The base can influence the selectivity of the reaction. Screening a panel of bases with varying strengths and counterions is recommended.

  • Lower Reaction Temperature: If side product formation is significant at higher temperatures, reducing the temperature may improve the selectivity for the desired product, albeit potentially at the cost of a longer reaction time.[14]

III. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical aspects of palladium-catalyzed carbazole synthesis.

Q1: What is the role of an oxidant like Cu(OAc)₂ or air/oxygen in some carbazole synthesis protocols?

A1: In certain palladium-catalyzed C-H functionalization/C-N bond formation reactions, the catalytic cycle involves a Pd(0)/Pd(II) couple. An oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination.[3] Copper(II) acetate (Cu(OAc)₂) and molecular oxygen (or air) are commonly used for this purpose.[1][3] While air can be used, reactions are often slower compared to using pure oxygen.[1]

Q2: How do I choose the right ligand for my specific carbazole synthesis?

A2: Ligand selection is often empirical and depends on the specific substrates and reaction type. However, some general guidelines apply:

  • Buchwald-Hartwig type reactions: Sterically bulky, electron-rich monophosphine ligands (e.g., biarylphosphines) or some bidentate phosphines are generally effective.[5][7]

  • C-H activation reactions: The choice of ligand is highly substrate-dependent. It's advisable to consult the literature for similar transformations to guide your selection.

Q3: My starting materials are complex molecules with multiple functional groups. What precautions should I take?

A3: Functional group compatibility is a key consideration.

  • Base-sensitive groups: Avoid strong bases like NaOt-Bu if your molecule contains esters or other base-labile functionalities.[12]

  • Protic groups: If your substrate has protic functional groups, you may need to protect them or choose a base like lithium bis(trimethylsilyl)amide (LiHMDS) that can tolerate them.[12]

  • Potential Ligating Groups: Functional groups that can coordinate to palladium (e.g., some heterocycles) may inhibit the catalyst.[12]

Q4: Can I use an aryl chloride as a starting material for my intramolecular Buchwald-Hartwig cyclization?

A4: Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig reactions due to the stronger C-Cl bond, which makes the oxidative addition step more difficult.[8][13] However, with the appropriate choice of a highly active catalyst system (often involving specialized ligands), successful couplings with aryl chlorides are possible.[8]

IV. Visualizing the Process

To aid in understanding the reaction and troubleshooting workflow, the following diagrams are provided.

Catalytic Cycle for Carbazole Synthesis via C-H Activation/C-N Formation

Catalytic Cycle Simplified Catalytic Cycle Start Biarylamide Substrate Cyclopalladation C-H Activation (Cyclopalladation) Start->Cyclopalladation + Pd(II) Pd(II) Active Pd(II) Catalyst Pd(II)->Cyclopalladation Palladacycle Palladacycle Intermediate Cyclopalladation->Palladacycle Reductive_Elimination C-N Reductive Elimination Palladacycle->Reductive_Elimination Carbazole Carbazole Product Reductive_Elimination->Carbazole Pd(0) Pd(0) Species Reductive_Elimination->Pd(0) releases Oxidation Oxidation (e.g., by Cu(II)/O2) Pd(0)->Oxidation Oxidation->Pd(II) regenerates

Caption: A simplified catalytic cycle for carbazole synthesis.

Troubleshooting Flowchart for Low Conversion

Troubleshooting Flowchart Troubleshooting Low Conversion Start Low or No Conversion Check_Catalyst Verify Catalyst and Ligand (Source, Age, Loading) Start->Check_Catalyst Screen_Conditions Screen Reaction Conditions (Solvent, Base, Temperature) Check_Catalyst->Screen_Conditions Catalyst OK Success Improved Conversion Check_Catalyst->Success Issue Found & Resolved Substrate_Issues Evaluate Substrate (Sterics, Electronics, Purity) Screen_Conditions->Substrate_Issues Still Low Conversion Screen_Conditions->Success Conditions Optimized Substrate_Issues->Success Substrate Issue Resolved Re-evaluate Re-evaluate Strategy Substrate_Issues->Re-evaluate Still Low Conversion

Caption: A decision tree for troubleshooting low reaction conversion.

V. Summary of Key Optimization Parameters

For convenience, the following table summarizes the key reaction parameters and their typical ranges for palladium-catalyzed carbazole synthesis.

ParameterTypical Range/OptionsKey Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PrecatalystsPrecatalysts often offer better stability and activity.[8]
Ligand Biarylphosphines, Xantphos, DPEphosLigand choice is crucial for reactivity and selectivity.[9][10]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃, K₂CO₃Base strength affects reaction rate and functional group tolerance.[12]
Solvent Toluene, Dioxane, DCE, DMSOSolvent polarity can influence catalyst solubility and reactivity.[1][8][11]
Temperature 80 - 120 °CHigher temperatures can increase reaction rates but may also lead to side reactions.[1][14]
Additives/Oxidants Cu(OAc)₂, O₂, AirRequired in some C-H activation pathways to regenerate the active catalyst.[1][3]

VI. Conclusion

Palladium-catalyzed carbazole synthesis is a powerful tool in the arsenal of the synthetic chemist. While challenges can arise, a systematic and informed approach to troubleshooting, grounded in a solid understanding of the reaction mechanism and the role of each component, will significantly increase the likelihood of success. This guide provides a starting point for navigating these challenges, and we encourage you to consult the primary literature for more specific examples and protocols relevant to your target molecules.

References

  • Tsang, W. C. P., Munday, R. H., Brasche, G., Zheng, N., & Buchwald, S. L. (2008). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. The Journal of Organic Chemistry, 73(19), 7603–7610. [Link]

  • Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C−H Functionalization and C−N Bond Formation. The Journal of Organic Chemistry, 70(25), 10324–10332. [Link]

  • Kharbanda, V., Kaur, K., Sharma, S., & Singh, P. (2020). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journal of Organic Chemistry, 16, 292-299. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2020). Synthesis of carbazoles and derivatives from allenes. Arkivoc, 2020(3), 1-20. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Hermanns, T., et al. (2018). Optimization of Pharmacokinetic Properties by Modification of a Carbazole-Based Cannabinoid Receptor Subtype 2 (CB 2) Ligand. European Journal of Medicinal Chemistry, 143, 1039-1052. [Link]

  • Viciano, M., et al. (2007). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Organometallics, 26(24), 5894-5903. [Link]

  • Reddit. (2023). Need help with N-Arylation reaction. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]

  • Lummis, P. A., & Stradiotto, M. (2023). LNL-Carbazole Pincer Ligand: More than the Sum of Its Parts. Chemical Reviews, 123(13), 8345–8407. [Link]

  • Fors, B. P. (2012). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Syracuse University SURFACE. [Link]

  • Oestreich, M., & Malberg, J. (2014). Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 10, 1243–1249. [Link]

  • Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. (2023). RSC Publishing. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews, 48(8), 2317-2342. [Link]

  • Tsuchiya, M., et al. (2007). Palladium-Catalyzed Direct Synthesis of Carbazoles via One-Pot N-Arylation and Oxidative Biaryl Coupling. The Journal of Organic Chemistry, 72(15), 5849-5852. [Link]

  • Palladium( ii )-catalyzed intramolecular C–H amination to carbazole: the crucial role of cyclic diacyl peroxides. (2025). ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. (2025). Organic & Biomolecular Chemistry. [Link]

  • Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. (n.d.). ResearchGate. [Link]

  • Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. (2019). MDPI. [Link]

  • Direct Arylation in the Presence of Palladium Pincer Complexes. (n.d.). PubMed Central. [Link]

  • Viciano, M., et al. (2007). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. PubMed Central. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • Indolo[2,3-b]carbazole Synthesized from a Double-Intramolecular Buchwald–Hartwig Reaction: Its Application for a Dianchor DSSC Organic Dye. (2014). ACS Publications. [Link]

Sources

overcoming poor solubility of carbazole compounds in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Overcoming Poor Solubility of Carbazole Compounds in Aqueous Media >

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common yet significant challenge in the laboratory: the poor aqueous solubility of carbazole compounds. Due to their hydrophobic and aromatic nature, carbazole and its derivatives often exhibit limited solubility in aqueous systems, which can impede biological assays, formulation development, and overall research progress.[1]

This resource, structured in a question-and-answer format, offers scientifically-grounded explanations and actionable protocols to address these solubility issues head-on. As Senior Application Scientists, we aim to equip you with the knowledge to not only solve immediate experimental hurdles but also to understand the underlying principles for future success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My carbazole compound is precipitating out of my aqueous buffer. What are the primary reasons for this?

A1: Precipitation of carbazole compounds in aqueous media is a frequent observation stemming from their inherent physicochemical properties. The primary reasons include:

  • Hydrophobicity: The carbazole nucleus is a large, non-polar aromatic structure, making it inherently resistant to dissolving in polar solvents like water.[1] This is the most fundamental reason for its poor aqueous solubility.

  • Solvent Polarity Mismatch: You might be attempting to dissolve the compound directly in an aqueous buffer without an appropriate intermediate solvent. A direct transition from a solid state or a non-polar organic solvent to a highly polar aqueous environment can lead to immediate precipitation.

  • pH Effects: The solubility of many carbazole derivatives can be pH-dependent, especially if they contain ionizable functional groups.[2][3] If the pH of your buffer is not optimal for keeping the compound in its ionized (and thus more soluble) form, it will likely precipitate. For instance, a weakly basic carbazole derivative will be more soluble at a lower pH where it is protonated.[3]

  • Concentration Exceeding Solubility Limit: You may be attempting to prepare a solution at a concentration that exceeds the intrinsic aqueous solubility of your specific carbazole derivative.

  • "Salting Out": High concentrations of salts in your buffer can decrease the solubility of non-polar compounds by reducing the amount of "free" water molecules available to hydrate the compound.

Q2: I need to prepare a stock solution of my carbazole compound. Which organic solvents are most effective?

A2: The key is to start with a solvent in which the carbazole compound is readily soluble. This high-concentration stock can then be serially diluted into your aqueous experimental medium.

Based on the hydrophobic nature of the carbazole scaffold, the following organic solvents are generally effective for creating stock solutions:

  • Dimethyl Sulfoxide (DMSO): This is a highly popular choice due to its excellent ability to dissolve a wide range of non-polar compounds and its miscibility with water.[1][4]

  • N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is a polar aprotic solvent that can effectively solubilize carbazoles.[4]

  • Methanol and Ethanol: While less effective than DMSO or DMF for highly non-polar carbazoles, these alcohols can be suitable for some derivatives and are often used in biological assays.[5]

  • Dichloromethane (DCM) and Chloroform: These are excellent non-polar solvents for carbazoles but have limited miscibility with water, making them less ideal for direct dilution into aqueous buffers.[4] They are more suitable for extraction or as reaction solvents.

  • Acetone: Carbazole shows good solubility in acetone, which is miscible with water.[6]

Experimental Insight: Always prepare your stock solution at a concentration significantly higher than your final desired experimental concentration. This allows for a large dilution factor, minimizing the final concentration of the organic solvent in your aqueous medium, which could otherwise interfere with your experiment.

Q3: I've prepared a DMSO stock, but my carbazole compound still precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A3: This is a common issue known as "crashing out." It occurs when the compound, upon dilution, finds itself in an environment where the organic solvent concentration is too low to maintain solubility, and the aqueous component is too high. Here are several strategies to overcome this:

Method 1: Using Co-solvents

The principle of co-solvency involves using a mixture of water and a water-miscible organic solvent to create a solvent system with a polarity that is favorable for dissolving the carbazole compound.[7]

  • Mechanism: The co-solvent reduces the overall polarity of the aqueous medium, making it more "hospitable" to the hydrophobic carbazole molecule.[7]

  • Common Co-solvents:

    • Ethanol[8]

    • Propylene Glycol[8]

    • Polyethylene Glycol (PEG), particularly PEG 400[8]

    • Glycerin[8]

Troubleshooting Table: Co-solvent Selection

Co-solventAdvantagesConsiderations
Ethanol Biocompatible, readily available.Can affect protein structure and enzyme activity at higher concentrations.
Propylene Glycol Low volatility, good solubilizing power.Can be viscous.
PEG 400 Excellent solubilizing capacity for many poorly soluble drugs.Potential for precipitation upon dilution in the gastrointestinal tract if used in oral formulations.[9]
Glycerin Biocompatible, often used in formulations.High viscosity.
Method 2: Micellar Solubilization with Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell, creating a microenvironment that can encapsulate and solubilize non-polar compounds like carbazoles.[10]

  • Mechanism: The hydrophobic carbazole molecule partitions into the hydrophobic core of the micelle, effectively shielding it from the aqueous environment.

Workflow for Surfactant-Based Solubilization

Caption: Workflow for solubilizing carbazoles using surfactants.

Commonly Used Surfactants:

  • Tween® 80 (Polysorbate 80): A non-ionic surfactant widely used in pharmaceutical formulations.

  • Sodium Dodecyl Sulfate (SDS): An anionic surfactant with strong solubilizing properties, though it can denature proteins.

  • Cremophor® EL: A non-ionic surfactant often used for intravenous formulations of poorly soluble drugs.

Method 3: Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate "guest" molecules, like carbazoles, that fit within their cavity, thereby increasing the apparent aqueous solubility of the guest.[11][12]

  • Mechanism: The hydrophobic carbazole molecule is sequestered within the non-polar cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin allows the entire complex to be soluble in water.[11]

Diagram of Cyclodextrin Inclusion

G cluster_0 Aqueous Environment Carbazole Carbazole (Poorly Soluble) Soluble Complex Soluble Inclusion Complex Carbazole->Soluble Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophobic Cavity) Cyclodextrin->Soluble Complex

Caption: Formation of a water-soluble carbazole-cyclodextrin inclusion complex.

Types of Cyclodextrins:

  • β-Cyclodextrin: Commonly used, but has relatively low aqueous solubility itself.[11]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified cyclodextrin with significantly higher aqueous solubility and lower toxicity, making it a preferred choice.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another modified cyclodextrin with high aqueous solubility.

Experimental Protocol: Preparing a Carbazole-Cyclodextrin Inclusion Complex

  • Preparation: Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) at the desired concentration.

  • Addition of Carbazole: Slowly add the carbazole compound to the cyclodextrin solution while stirring vigorously. The carbazole can be added as a solid or as a concentrated solution in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Equilibration: Stir the mixture at a constant temperature (e.g., room temperature or slightly elevated) for a period of 24-48 hours to allow for the formation of the inclusion complex.

  • Filtration: After equilibration, filter the solution (e.g., using a 0.22 µm syringe filter) to remove any undissolved carbazole.

  • Quantification: Determine the concentration of the solubilized carbazole in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Q4: Can I modify the chemical structure of my carbazole to improve its solubility?

A4: Yes, chemical modification is a powerful strategy, particularly in drug development, to enhance the aqueous solubility of a parent carbazole scaffold.[13] This approach involves introducing polar or ionizable functional groups to the carbazole ring system.

  • of Ionizable Groups: Adding acidic or basic functional groups allows for the formation of salts, which are generally more water-soluble than the neutral parent compound.[14]

    • Basic Groups: Incorporating amines (e.g., -NH2, -NR2) allows for the formation of hydrochloride or other acid addition salts that are more soluble in acidic to neutral pH.

    • Acidic Groups: Adding carboxylic acids (-COOH) or sulfonic acids (-SO3H) enables the formation of sodium, potassium, or other base addition salts that are more soluble in neutral to basic pH.

  • Attachment of Polar Moieties: Covalently linking polar, non-ionizable groups can also improve solubility.

    • Polyethylene Glycol (PEG) Chains (PEGylation): Attaching PEG chains is a well-established method to increase the hydrophilicity and solubility of small molecules and biologics.

    • Sugars or Glycosides: Introducing carbohydrate moieties can significantly enhance aqueous solubility.

Logical Relationship of Chemical Modification

G A Poorly Soluble Carbazole Core B Introduce Polar/ Ionizable Group A->B Chemical Synthesis C Modified Carbazole Derivative B->C D Increased Aqueous Solubility C->D

Caption: The process of improving carbazole solubility through chemical modification.

Q5: How do I choose the best solubilization method for my specific application?

A5: The optimal method depends on several factors related to your experimental goals and the properties of your carbazole compound.

Decision-Making Matrix

ApplicationRecommended Primary MethodsKey Considerations
In Vitro Biological Assays Co-solvents (low concentration), Cyclodextrins, Surfactants (non-denaturing)Biocompatibility is crucial. The chosen method should not interfere with the assay (e.g., enzyme activity, cell viability). Final concentration of excipients must be below toxic levels.
Early-Stage Drug Formulation Co-solvents, Cyclodextrins, Surfactants, Amorphous Solid DispersionsScalability and regulatory acceptance are important. The method should be amenable to creating a stable and bioavailable dosage form.
Chemical Reactions in Aqueous Media Co-solvents, Phase Transfer CatalystsThe solubilizing agent should not react with the starting materials or reagents.
Analytical Chemistry (e.g., HPLC Mobile Phase) Co-solvents (e.g., acetonitrile, methanol)The co-solvent must be compatible with the analytical column and detector.

Final Recommendation: It is often beneficial to screen several methods in parallel on a small scale to empirically determine the most effective and non-interfering approach for your specific carbazole compound and experimental setup.

References

  • Solubility of Things. Carbazole. [Link]

  • Hawash, M., Jaradat, N., Abualhasan, M., Amer, J., Levent, S., Issa, S., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. PMC. [Link]

  • Sci-Hub. (2025). Sci-Hub. [Link]

  • National Center for Biotechnology Information. (n.d.). Carbazole. PubChem. [Link]

  • Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Gucwa, K., Milewska, M. J., & Biedrzycka, E. (2020). Photosensitive and pH-dependent activity of pyrazine-functionalized carbazole derivative as promising antifungal and imaging agent. Scientific Reports. [Link]

  • Obata, Y., Iohara, D., Anraku, M., Uekama, K., & Hirayama, F. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Pharmaceutics. [Link]

  • ResearchGate. (2025). Highly Efficient Solvent Screening for Separating Carbazole from Crude Anthracene. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • Taylor, L. S., & Zhang, G. G. (2014). Impact of polymers on the precipitation behavior of highly supersaturated aqueous danazol solutions. Molecular Pharmaceutics. [Link]

  • ResearchGate. (2025). Chemical Modification: A unique solutions to Solubility problem. [Link]

  • PubMed. (n.d.). Combined ultrasound/ozone degradation of carbazole in APG1214 surfactant solution. [Link]

  • Loftsson, T., & Jarvinen, T. (1999). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Chemical Modification: A unique solutions to Solubility problem. [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • Smith, K., & El-Hiti, G. A. (2001). Modified Methods for the Synthesis of Carbazole from Phenothiazine. Molecules. [Link]

  • ResearchGate. (n.d.). Preparation and Property Analysis of Antioxidant of Carbazole Derivatives. [Link]

  • Al-kassas, R., & Wen, J. (2016). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech. [Link]

  • ResearchGate. (2025). I tried to dissolve carbazole in absolute ethanol, but it didn't dissolve properly. why?. [Link]

  • International Journal of Engineering Science and Invention. (2023). Solubilization of carbamazepine in surfactant solutions with addition of sodium chloride electrolyte. [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability. [Link]

  • Grimm, M., & Keck, C. M. (2017). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceutics. [Link]

  • ResearchGate. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. [Link]

  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Solubilization Improvement using Non-Ionic Surfactants and Phospholipids Optimized by An Experimental Design: Case of Albendazole. [Link]

  • ResearchGate. (n.d.). Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs. [Link]

  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]

  • ResearchGate. (2023). An Insight into the Chemistry and Pharmacological Activities of Carbazole Derivatives: A Review. [Link]

  • PubMed. (2024). Drug-drug co-amorphous systems: An emerging formulation strategy for poorly water-soluble drugs. [Link]

  • PubMed. (n.d.). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • ResearchGate. (2025). Co-solvent systems in dissolution testing: Theoretical considerations. [Link]

  • YouTube. (2025). Cyclodextrin Masterclass V How to make a cyclodextrin complex. [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • ResearchGate. (2015). 9 Solubilization in Surfactant Systems. [Link]

  • LinkedIn. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Journal of Medical and Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. [Link]

  • Department of Chemical and Pharmaceutical Engineering, Aarhus University. (n.d.). Effect of surfactant-bile interactions on the solubility of hydrophobic drugs in biorelevant dissolution media. [Link]

  • Pharmaceutical Technology. (n.d.). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. [Link]

Sources

stability issues of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. While specific stability data for this molecule is not extensively published, this document synthesizes established principles of carbazole and aldehyde chemistry to provide robust troubleshooting advice and experimental protocols.

Introduction to the Stability of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde is a complex organic molecule with a carbazole core, known for its electronic properties and relative stability due to its aromatic nature. However, the presence of a reactive aldehyde group, along with methoxy and methyl substituents, introduces potential pathways for degradation in solution. Understanding these potential instabilities is crucial for obtaining reliable and reproducible experimental results.

This guide will address the most probable stability challenges, including oxidation, photodegradation, pH-dependent effects, and thermal and solvent-induced degradation.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: I'm observing a decrease in the concentration of my stock solution over time. What could be the cause?

A gradual decrease in the concentration of your 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde stock solution is likely due to chemical degradation. The most common culprit for aromatic aldehydes is oxidation.

Troubleshooting Steps:

  • Check for Oxidative Degradation: The aldehyde group (-CHO) is susceptible to oxidation to a carboxylic acid (-COOH), especially in the presence of atmospheric oxygen.[1][2] This process can be accelerated by light and certain metal ions.

    • Recommendation: Prepare solutions fresh whenever possible. If storage is necessary, use an inert gas (argon or nitrogen) to blanket the solution and the headspace of the vial. Store solutions in amber vials to protect from light.

  • Solvent Purity: Peroxides in aged solvents, particularly ethers like THF or dioxane, can actively oxidize aldehydes.

    • Recommendation: Use freshly opened bottles of high-purity solvents or solvents that have been tested for and purified from peroxides.

  • Storage Temperature: While lower temperatures generally slow down degradation, ensure your compound is fully dissolved and does not precipitate out of solution upon cooling, as this will also lead to an apparent decrease in concentration.

Experimental Protocol: Monitoring for Oxidative Degradation

A straightforward method to monitor for the appearance of the corresponding carboxylic acid is High-Performance Liquid Chromatography (HPLC).

Step-by-Step HPLC Analysis:

  • Prepare a fresh standard solution of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde at a known concentration.

  • Inject the fresh standard onto a suitable reversed-phase HPLC column (e.g., C18) and develop a separation method that gives a sharp, well-defined peak for the parent compound. A UV detector set to the λmax of the compound (likely in the range of 290-360 nm based on similar carbazole structures) should be used.[3]

  • Analyze your aged solution using the same HPLC method.

  • Look for the appearance of a new, more polar peak that elutes earlier than the parent aldehyde. This is a likely candidate for the carboxylic acid degradation product.

  • Quantify the degradation by comparing the peak area of the parent compound in the aged sample to that of the fresh standard.

FAQ 2: My solution of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde changes color after exposure to light. Why is this happening and how can I prevent it?

Color change upon exposure to light is a strong indicator of photodegradation. Carbazole-containing compounds are known to be photoactive and can undergo various photochemical reactions.

Troubleshooting Steps:

  • Minimize Light Exposure: The extended π-system of the carbazole ring makes it susceptible to absorbing UV and visible light, which can lead to the formation of reactive excited states and subsequent degradation.

    • Recommendation: Always work with this compound in a dimly lit environment. Use amber glass vials or wrap clear vials in aluminum foil for storage. During experiments, protect the solutions from direct light.

  • Consider the Solvent: The solvent can influence the rate and pathway of photodegradation.

    • Recommendation: If you suspect photodegradation, consider switching to a solvent that is less prone to participating in photochemical reactions. For example, acetonitrile is often a good choice.

Experimental Protocol: Assessing Photostability

A forced degradation study under photolytic stress can help you understand the sensitivity of your compound to light.

Step-by-Step Photostability Study:

  • Prepare two identical solutions of your compound in your experimental solvent.

  • Wrap one vial completely in aluminum foil to serve as the dark control.

  • Expose the other vial to a controlled light source. According to ICH guidelines, this can be a combination of cool white fluorescent and near-UV lamps.[4]

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots from both the light-exposed and dark control samples.

  • Analyze the aliquots by HPLC as described in the previous section.

  • Compare the chromatograms. A significant decrease in the parent peak and the appearance of new peaks in the light-exposed sample, but not in the dark control, confirms photolytic degradation.

FAQ 3: I'm seeing inconsistent results in my experiments run at different pH values. Could the stability of the compound be pH-dependent?

Yes, the stability of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde could be influenced by pH. While the carbazole nitrogen is generally considered non-basic, extreme pH conditions can catalyze degradation reactions.

Troubleshooting Steps:

  • Acidic Conditions: In strongly acidic solutions, the aldehyde group could potentially be involved in acid-catalyzed reactions.

  • Basic Conditions: Under basic conditions, the N-H proton of the carbazole ring can be deprotonated, which may alter the electronic properties and reactivity of the molecule. Additionally, aldehydes can undergo base-catalyzed reactions.

    • Recommendation: If your experimental conditions allow, work with buffered solutions at a neutral or near-neutral pH. If you must work at acidic or basic pH, be aware of the potential for degradation and run appropriate controls.

Experimental Protocol: pH-Dependent Stability Assessment

A forced degradation study across a range of pH values will reveal the stability profile of your compound.

Step-by-Step pH Stability Study:

  • Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12).

  • Prepare solutions of your compound in each of these buffers.

  • Incubate the solutions at a controlled temperature (e.g., 40 °C) for a set period.

  • At various time points, take aliquots and immediately neutralize them (if necessary) before analysis by HPLC.

  • Analyze the samples by HPLC to quantify the amount of parent compound remaining.

  • Plot the percentage of compound remaining versus pH to identify the pH range of optimal stability.

Potential Degradation Pathways Description
Oxidation The aldehyde group is oxidized to a carboxylic acid. This is a common degradation pathway for aldehydes.[1][2]
Photodegradation The carbazole ring system can absorb light, leading to the formation of reactive intermediates and subsequent degradation to various products.
Hydrolysis (at extreme pH) While less common for this structure, extreme pH could potentially lead to cleavage of the methoxy group or other hydrolytic reactions.

Visualizing Stability and Troubleshooting

Potential Degradation Pathway: Oxidation

G Compound 6-Methoxy-1,4-dimethyl-9H- carbazole-3-carbaldehyde Degradant 6-Methoxy-1,4-dimethyl-9H- carbazole-3-carboxylic acid Compound->Degradant O2, Light, Metal Ions

Caption: Oxidation of the aldehyde to a carboxylic acid.

Workflow for a Forced Degradation Study

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC-UV/MS Acid->HPLC Analyze at Time Points Base Base Hydrolysis Base->HPLC Analyze at Time Points Oxidation Oxidation (H2O2) Oxidation->HPLC Analyze at Time Points Thermal Thermal (e.g., 60°C) Thermal->HPLC Analyze at Time Points Photo Photolytic (Light Exposure) Photo->HPLC Analyze at Time Points Characterization Characterize Degradants HPLC->Characterization Endpoint Determine Stability Profile Characterization->Endpoint Start Prepare Solution of Compound Start->Acid Expose to Stress Start->Base Expose to Stress Start->Oxidation Expose to Stress Start->Thermal Expose to Stress Start->Photo Expose to Stress

Caption: General workflow for assessing compound stability.

Troubleshooting Decision Tree

G Start Inconsistent Results or Loss of Concentration Q1 Is the solution exposed to light? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No R1 Implement light protection: - Amber vials - Work in dim light - Run photostability study A1_Yes->R1 Q2 Are you using fresh, high-purity solvents? A1_No->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the pH of the solution extreme (acidic or basic)? A2_Yes->Q3 R2 Use fresh, peroxide-free solvents. Consider inert gas blanket. A2_No->R2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No R3 Buffer to a neutral pH if possible. Conduct a pH stability study. A3_Yes->R3 Final If issues persist, consider thermal degradation and run a thermal stability study. A3_No->Final

Caption: Decision tree for troubleshooting stability issues.

Recommended Storage Conditions

Based on the chemical properties of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde, the following storage conditions are recommended to maximize its shelf life in solution:

Parameter Recommendation Rationale
Solvent High-purity, peroxide-free solvents such as acetonitrile, DMSO (anhydrous), or ethanol.To minimize solvent-mediated degradation.
Temperature -20°C for long-term storage.To slow down the rate of all potential degradation reactions.
Atmosphere Under an inert gas (argon or nitrogen).To prevent oxidation of the aldehyde group.[5]
Light In amber glass vials, protected from light.To prevent photodegradation.
pH If in an aqueous buffer, store at a neutral pH (around 7).To avoid acid or base-catalyzed degradation.

References

  • Jain, R., et al. (2016). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. RSC Advances, 6(54), 48887-48898. Available at: [Link]

  • Kamal, A., et al. (2017). Properties, environmental fate and biodegradation of carbazole. Reviews on Environmental Health, 32(1-2), 1-13. Available at: [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819-835. Available at: [Link]

  • Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. Available at: [Link]

  • Massey, K. A., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Toxics, 7(2), 26. Available at: [Link]

  • Borden, W. T., et al. (1974). Reactivity of aryl nitrenes. Competition between carbazole formation and internal bond reorganization in biphenylnitrenes. The Journal of Organic Chemistry, 39(13), 1829-1835. Available at: [Link]

  • Kainz, N., et al. (2021). Solvent screening for the extraction of aromatic aldehydes. ResearchGate. Available at: [Link]

  • Janczak, S., et al. (2019). Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. Molecules, 24(5), 967. Available at: [Link]

  • Goméz, D., et al. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. Journal of Materials Chemistry C, 9(26), 8345-8354. Available at: [Link]

  • Dennis-Smither, B. J., et al. (2022). Aromatic aldehydes as tuneable and ppm level potent promoters for zeolite catalysed methanol dehydration to DME. Catalysis Science & Technology, 12(1), 143-154. Available at: [Link]

  • Clark, J. (2015). oxidation of aldehydes and ketones. Chemguide. Available at: [Link]

  • Wikipedia. (2023). Carbazole. Available at: [Link]

  • Al-Yasari, A., et al. (2021). Effect of number and position of methoxy substituents on fine-tuning the electronic structures and photophysical properties of designed carbazole-based hole-transporting materials for perovskite solar cells: DFT calculations. ResearchGate. Available at: [Link]

  • Li, L., et al. (2006). Degradation of carbazole and its derivatives by a Pseudomonas sp. ResearchGate. Available at: [Link]

  • NIOSH. (1994). ALDEHYDES, SCREENING 2539. CDC. Available at: [Link]

  • Reddit. (2022). How long can / should you store aromachemicals? r/DIYfragrance. Available at: [Link]

  • Huynh, T. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. Available at: [Link]

  • Wong, W.-Y., et al. (2005). Elucidating the thermal degradation of carbazole-containing platinum-polyyne polymers. ResearchGate. Available at: [Link]

  • Wang, T., et al. (2017). Carbazole-based compounds containing aldehyde and cyanoacetic acid: Optical properties and applications in photopolymerization. ResearchGate. Available at: [Link]

  • Massey, K. A., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. Available at: [Link]

  • Munawar, S., et al. (2024). Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. RSC Advances, 14(5), 3241-3261. Available at: [Link]

  • Al-Yasari, A., et al. (2021). Effect of number and position of methoxy substituents on fine-tuning the electronic structures and photophysical properties of designed carbazole-based hole-transporting materials for perovskite solar cells: DFT calculations. Arabian Journal of Chemistry, 14(4), 103058. Available at: [Link]

  • Crimson Publishers. (2022). Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. Available at: [Link]

  • Li, L., et al. (2006). Degradation of carbazole and its derivatives by a Pseudomonas sp. Applied Microbiology and Biotechnology, 73(4), 941-948. Available at: [Link]

  • Haase, J., et al. (2021). Chemically Stable Carbazole-Based Imine Covalent Organic Frameworks with Acidochromic Response for Humidity Control Applications. Journal of the American Chemical Society, 143(45), 19149-19157. Available at: [Link]

  • Mire-Sluis, A., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Choubey, A., et al. (2017). Influence of Solvents on the Oxidation Kinetics of Aldehydic Group Compounds by Diethyl Ammonium Chloro-Chromate. Oriental Journal of Chemistry, 33(3), 1335-1342. Available at: [Link]

  • Ashenhurst, J. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Available at: [Link]

  • Kainz, N., et al. (2021). Solvent screening for the extraction of aromatic aldehydes. Monatshefte für Chemie - Chemical Monthly, 152(10), 1231-1242. Available at: [Link]

  • SGS. (n.d.). Forced Degradation. Available at: [Link]

  • Guo, L., et al. (2022). Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. New Journal of Chemistry, 46(46), 22633-22638. Available at: [Link]

  • Gieg, L. M., et al. (1999). Degradation of carbazole, dibenzothiophene, and dibenzofuran at low temperature by Pseudomonas sp. strain C3211. ResearchGate. Available at: [Link]

  • Wang, T., et al. (2017). Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization. RSC Advances, 7(85), 54064-54072. Available at: [Link]

  • Grackauskaite, S., et al. (2021). Branched Methoxydiphenylamine-Substituted Carbazole Derivatives for Efficient Perovskite Solar Cells: Bigger Is Not Always Better. Chemistry of Materials, 33(17), 7029-7041. Available at: [Link]

  • FOCUS. (2021). Developing a guidance to consider pH-dependent degradation and adsorption in soil for environmental exposure assessment. Available at: [Link]

  • Ikeda, T., et al. (2019). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Organic Letters, 21(3), 789-792. Available at: [Link]

  • Li, Z., et al. (2017). Colorimetric Recognition of Aldehydes and Ketones. Angewandte Chemie International Edition, 56(38), 11609-11613. Available at: [Link]

  • He, K., et al. (2021). Influence of thermal maturity on carbazole distributions in coal source rocks during compaction pyrolysis experiments. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. Available at: [Link]

  • Dong, M. W. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 38(1), 28-34. Available at: [Link]

  • Goméz, D., et al. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. Journal of Materials Chemistry C, 9(26), 8345-8354. Available at: [Link]

  • Environment Agency. (2000). METHODS FOR DETERMINING ALDEHYDES IN AIR. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Available at: [Link]

  • Ferreira, I., et al. (2023). Aldehydes: What We Should Know About Them. Molecules, 28(14), 5296. Available at: [Link]

  • Chen, Y., et al. (2020). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. ResearchGate. Available at: [Link]

  • Reddy, V. P., et al. (2012). Scope of N-arylation of carbazole with different iodobenzenes. Reaction... ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing Carbazole Synthesis via Borsche-Drechsel Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the Borsche-Drechsel cyclization. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this powerful reaction for the synthesis of tetrahydrocarbazoles and their derivatives. As specialists in synthetic methodology, we understand that achieving high purity and yield can be challenging. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you minimize impurities and optimize your carbazole synthesis.

The Borsche-Drechsel cyclization is a robust acid-catalyzed reaction that constructs the valuable tetrahydrocarbazole scaffold from an arylhydrazine and cyclohexanone.[1][2][3] It is a specific application of the broader Fischer indole synthesis.[4][5] The reaction's elegance lies in its simplicity, yet side reactions can lead to complex purification challenges and reduced yields. This guide is structured to address these issues head-on, providing you with the insights to master this classic transformation.

Troubleshooting Guide: From Tar to Pure Product

This section addresses common issues encountered during the Borsche-Drechsel cyclization in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: My reaction mixture is a dark, intractable tar, and the yield of the desired carbazole is very low.

This is one of the most common issues in Fischer-type indole syntheses and is almost always linked to the harshness of the reaction conditions.[6]

Q: What are the primary causes of tar formation?

A: Tar formation is the result of decomposition and polymerization of starting materials, intermediates, or the product under strongly acidic and high-temperature conditions.[6] The key contributors are:

  • Excessively Strong Acid: Highly concentrated mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) can promote a cascade of unwanted side reactions.[1]

  • High Reaction Temperatures: While heat is necessary for the key[5][5]-sigmatropic rearrangement, excessive temperatures can accelerate the rate of decomposition pathways.[6]

  • Unstable Intermediates: The initially formed hydrazone and its enamine tautomer can be sensitive to harsh conditions and may degrade before successful cyclization.

Solutions & Optimization Strategies:

ParameterRecommendationRationale
Acid Catalyst Switch to a milder Brønsted acid like p-toluenesulfonic acid (p-TSA) or a Lewis acid such as zinc chloride (ZnCl₂).Milder acids are often sufficient to catalyze the reaction without causing extensive degradation of sensitive intermediates.[1]
Temperature Lower the reaction temperature and extend the reaction time.Running the reaction at a lower temperature for a longer duration can significantly reduce the rate of tar formation while still allowing the desired cyclization to proceed to completion.[6]
Solvent Consider using a higher-boiling point solvent that allows for controlled heating at a specific temperature.Solvents like glacial acetic acid often serve as both the solvent and the acid catalyst, providing a buffered acidic environment.[4][5]
Problem 2: My TLC analysis shows multiple spots, including one with a higher Rf value than my product, which intensifies upon exposure to air.

This observation strongly suggests the presence of oxidized byproducts. The tetrahydrocarbazole product is susceptible to oxidation, especially at the C4a-C9a bridgehead positions, leading to the formation of hydroperoxides and subsequently other colored impurities.[7]

Q: How can I prevent the formation of these oxidation byproducts?

A: Preventing oxidation requires careful handling of the reaction and the product throughout the synthesis and workup.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Antioxidants: In cases of extreme sensitivity, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the reaction mixture or during workup can be beneficial.[8]

  • Careful Workup: Minimize the exposure of the crude product to air and light during and after purification. Store the purified product under an inert atmosphere and in the dark.

Workflow for Minimizing Oxidation

Start Reaction Setup Inert Purge with N2/Ar Start->Inert Solvent Use Degassed Solvents Inert->Solvent Workup Workup Solvent->Workup Quench Quench with NaHCO3 (aq) Workup->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry over Na2SO4 Extract->Dry Purify Purification Dry->Purify Column Column Chromatography Purify->Column Store Storage Column->Store InertStore Store under N2/Ar in Dark Store->InertStore

Caption: Workflow for minimizing oxidation during carbazole synthesis.

Problem 3: I'm using a substituted phenylhydrazine, and I'm getting a mixture of two isomeric carbazoles.

This is a classic regioselectivity issue inherent to the Fischer indole synthesis when an unsymmetrical ketone or a substituted arylhydrazine is used. The[5][5]-sigmatropic rearrangement can occur in two different directions, leading to the formation of regioisomers.

Q: How can I control the regioselectivity of the cyclization?

A: The regiochemical outcome is influenced by both steric and electronic factors of the substituents on the arylhydrazine ring.

  • Electronic Effects: Electron-donating groups on the aromatic ring can influence the direction of the cyclization.

  • Steric Hindrance: Bulky substituents may favor the formation of the less sterically hindered isomer.

Strategies for Addressing Regioselectivity:

ApproachDescription
Starting Material Design Carefully choose the substitution pattern on the arylhydrazine to favor the desired isomer electronically or sterically.
Catalyst Screening Different acid catalysts can sometimes influence the ratio of isomers, although this is often substrate-dependent.
Purification If a mixture is unavoidable, careful column chromatography is typically required to separate the isomers. Developing a good TLC solvent system is crucial for achieving separation.

Visualizing Regioselectivity

Hydrazone Substituted Arylhydrazone Path A Path B IsomerA Isomer A Hydrazone:p1->IsomerA [3,3]-rearrangement IsomerB Isomer B Hydrazone:p2->IsomerB [3,3]-rearrangement

Caption: Formation of regioisomers in the Borsche-Drechsel cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Borsche-Drechsel cyclization?

A1: The reaction proceeds through a mechanism analogous to the Fischer indole synthesis.[3][4] The key steps are:

  • Hydrazone Formation: The arylhydrazine condenses with cyclohexanone to form the corresponding arylhydrazone.[4]

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine form.[4]

  • [5][5]-Sigmatropic Rearrangement: Under acidic conditions and heat, the enamine undergoes a concerted[5][5]-sigmatropic rearrangement, which is the key C-C bond-forming step.[5]

  • Cyclization and Aromatization: The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of ammonia to afford the aromatic tetrahydrocarbazole product.[4]

Q2: Which acid catalyst is best for my reaction?

A2: The optimal acid catalyst can be substrate-dependent. A good starting point is a milder Brønsted acid like glacial acetic acid or p-TSA.[1] If the reaction is sluggish, a stronger acid or a Lewis acid like ZnCl₂ can be employed, but with caution to avoid tar formation.[1] It is often beneficial to screen a few different catalysts to find the best balance between reaction rate and purity.

Q3: How do I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction.[4] It is advisable to spot the starting arylhydrazine, cyclohexanone, and the reaction mixture on the same plate. The disappearance of the starting materials and the appearance of a new, typically more non-polar, product spot will indicate the progress of the reaction.

Q4: What are the best methods for purifying the crude product?

A4: The two most common and effective purification methods are recrystallization and column chromatography.[4]

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent (e.g., ethanol, methanol) can be a quick and efficient way to obtain pure material.[4]

  • Column Chromatography: For more complex mixtures containing multiple byproducts, column chromatography on silica gel is necessary.[4] A common eluent system is a gradient of ethyl acetate in petroleum ether or hexanes.

Detailed Experimental Protocols

Protocol 1: General Procedure for the Borsche-Drechsel Cyclization

This protocol provides a general starting point for the synthesis of a tetrahydrocarbazole. Optimization of temperature, reaction time, and catalyst may be necessary for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the arylhydrazine hydrochloride (1.0 eq) and glacial acetic acid (or another suitable solvent and acid catalyst).

  • Addition of Cyclohexanone: Heat the mixture to reflux with stirring. To the refluxing solution, add cyclohexanone (1.0 - 1.2 eq) dropwise over a period of 30 minutes.[4]

  • Reaction Monitoring: Continue to heat the reaction mixture at reflux for an additional 2-4 hours. Monitor the progress of the reaction by TLC.[4]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. The crude product will often precipitate out of the solution.[4]

  • Isolation: Collect the solid by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water, followed by a small amount of cold ethanol.[4]

  • Drying: Dry the crude product under vacuum.

Protocol 2: Purification of Tetrahydrocarbazole by Column Chromatography
  • Column Preparation: Prepare a silica gel column using a suitable eluent system (e.g., starting with 100% petroleum ether and gradually increasing the polarity with ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[4]

  • Final Drying: Dry the purified product under high vacuum to remove any residual solvent.

References

  • Ali, R. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. Tetrahedron2023 , 148, 133692. Available at: [Link].

  • Bohrium. The-borsche-drechsel-bd-cyclization-synthesis-of-tetrahydrocarbazoles-and-carbazole-alkaloids. Ask this paper. Available at: [Link].

  • ResearchGate. a) The Borsche‐Drechsel cyclization reaction for the formation of... | Download Scientific Diagram. ResearchGate. Available at: [Link].

  • ResearchGate. Borsche-Drechsel cyclization | Request PDF. ResearchGate. Available at: [Link].

  • Wikipedia. Borsche–Drechsel cyclization. Wikipedia. Available at: [Link].

  • SciSpace. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids (2023). SciSpace. Available at: [Link].

  • Yüksek Lisans Tezi. Synthesis of Novel Carbazole Derivatives by Diels-Alder Reaction of Indole-Based Dienes with. Available at: [Link].

  • Merck Index. Borsche-Drechsel Cyclization. Available at: [Link].

  • ResearchGate. ChemInform Abstract: Borsche-Drechsel Cyclization. ResearchGate. Available at: [Link].

  • YouTube. Mechanism of acid catalyzed cyclization || Part 1 || Cyclisation reactions|| organic chemistry. YouTube. Available at: [Link].

  • JoVE. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). JoVE. Available at: [Link].

  • ResearchGate. (PDF) Fischer Indole Synthesis. ResearchGate. Available at: [Link].

  • National Center for Biotechnology Information. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. National Center for Biotechnology Information. Available at: [Link].

  • ACS Publications. Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. ACS Publications. Available at: [Link].

  • YouTube. Organic Chemistry II - Mechanism of Acid-Catalyzed Cyclization of an Epoxide. YouTube. Available at: [Link].

  • National Center for Biotechnology Information. Polymeric Systems for Amorphous Δ9-Tetrahydrocannabinol Produced by a Hot-Melt Method. Part II: Effect of Oxidation Mechanisms and Chemical Interactions on Stability. National Center for Biotechnology Information. Available at: [Link].

Sources

Technical Support Center: Navigating Complex NMR Spectra of Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with carbazole derivatives. This guide is designed to provide expert-backed solutions to a common and often frustrating challenge in the structural elucidation of these molecules: resolving overlapping peaks in their Nuclear Magnetic Resonance (NMR) spectra. The aromatic nature and complex substitution patterns of many carbazole derivatives frequently lead to crowded spectral regions, making unambiguous assignment a significant hurdle.

This resource is structured in a practical question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, offering not just protocols but a deeper understanding of the underlying principles to empower your research.

Section 1: Troubleshooting Guide - When Your Spectra Are Not Clear-Cut

This section addresses common problems encountered during the acquisition and interpretation of NMR spectra for carbazole derivatives and provides actionable solutions.

Question 1: The aromatic region of my ¹H NMR spectrum is a complex, unresolved multiplet. How can I begin to deconvolute these overlapping signals?

Answer: This is a frequent challenge with substituted carbazoles due to the similar electronic environments of the aromatic protons.[1][2] A multi-step approach, starting with simple adjustments and progressing to more advanced techniques, is recommended.

Initial Steps: Sample and Acquisition Parameter Optimization

Your first line of attack should involve optimizing your sample preparation and the parameters of your 1D ¹H NMR experiment. Often, significant improvements in resolution can be achieved without resorting to more time-consuming 2D experiments.

  • Solvent Change: The chemical shift of protons can be highly dependent on the solvent used.[3][4] Anisotropic effects from aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant dispersion in the chemical shifts of your analyte's protons, potentially resolving overlapping signals.[4] Hydrogen bonding interactions with solvents like methanol-d₄ or DMSO-d₆ can also alter the electronic environment and, therefore, the chemical shifts.[5][6]

  • Temperature Variation: In some cases, overlapping signals may be due to conformational exchange or the presence of rotamers, which can broaden peaks or cause multiple sets of signals.[4] Acquiring the spectrum at an elevated temperature can increase the rate of exchange, potentially coalescing these signals into a single, sharper peak. Conversely, lowering the temperature can slow down exchange, allowing for the resolution of individual conformers.

  • Concentration Effects: Highly concentrated samples can lead to peak broadening due to intermolecular interactions.[4] If your sample is highly soluble, try acquiring the spectrum at a lower concentration to minimize these effects.

Protocol for Solvent Testing:

  • Prepare several dilute samples of your carbazole derivative in a range of deuterated solvents.

  • Acquire a standard ¹H NMR spectrum for each sample.

  • Compare the aromatic regions of the spectra to identify the solvent that provides the best signal dispersion.

SolventTypical Effect on Aromatic ProtonsRationale
Chloroform-d (CDCl₃) Standard, often a good starting point.Relatively non-polar, interacts weakly with most solutes.
Benzene-d₆ (C₆D₆) Can cause significant upfield or downfield shifts due to anisotropic effects.[4]The solvent's ring current interacts with the solute's magnetic field.
Acetone-d₆ Good for resolving aromatic signals that may be obscured by the residual chloroform peak.[4]Offers a different polarity and hydrogen bond accepting capability.
Methanol-d₄ (CD₃OD) Can induce shifts through hydrogen bonding, especially with N-H or other exchangeable protons.Can help identify labile protons through D₂O exchange.
DMSO-d₆ A highly polar solvent that can significantly alter chemical shifts.Useful for compounds with poor solubility in other solvents, but can be difficult to remove.[4]

Workflow for Initial Troubleshooting of Overlapping Aromatic Signals

G start Complex Aromatic Multiplet Observed solvent Change NMR Solvent (e.g., CDCl₃ to C₆D₆ or DMSO-d₆) start->solvent temp Vary Acquisition Temperature solvent->temp conc Adjust Sample Concentration temp->conc eval1 Evaluate 1D ¹H Spectrum for Improved Resolution conc->eval1 success Proceed with Structural Assignment eval1->success Sufficient Resolution advanced Move to 2D NMR Techniques eval1->advanced Overlap Persists

Caption: A stepwise approach to resolving overlapping signals in 1D NMR.

Question 2: I've tried different solvents and temperatures, but the proton signals in my carbazole derivative are still overlapping. What's the next step?

Answer: When simple 1D methods are insufficient, 2D NMR spectroscopy is the most powerful tool for resolving overlapping signals and establishing connectivity within your molecule.[7][8] These experiments spread the NMR information across two frequency dimensions, greatly enhancing resolution.[7][8][9]

Essential 2D NMR Experiments for Carbazole Derivatives

  • COSY (Correlation Spectroscopy): This is often the first 2D experiment to perform. It reveals which protons are coupled to each other, typically through two or three bonds (J-coupling).[10] In the context of a carbazole core, COSY is invaluable for tracing the connectivity of adjacent protons on the aromatic rings. For example, you can "walk" around a substituted benzene ring by following the cross-peaks.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to.[7][10] If two proton signals overlap, but they are attached to carbon atoms with different chemical shifts, they will appear as two distinct cross-peaks in the HSQC spectrum.[7][9] This is an excellent way to resolve overlapping proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the fragments of your molecule. For instance, you can identify which aromatic protons are close to a particular substituent by looking for HMBC correlations from those protons to the carbons of the substituent.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded.[5] This is particularly useful for determining the relative stereochemistry and for distinguishing between isomers of substituted carbazoles.

Workflow for Selecting the Appropriate 2D NMR Experiment

G start Overlapping Signals in 1D NMR q1 Need to establish ¹H-¹H connectivity? start->q1 q2 Need to resolve ¹H signals via attached ¹³C? q1->q2 No cosy Run COSY q1->cosy Yes q3 Need to connect molecular fragments? q2->q3 No hsqc Run HSQC q2->hsqc Yes q4 Need through-space ¹H-¹H correlations? q3->q4 No hmbc Run HMBC q3->hmbc Yes noesy Run NOESY q4->noesy Yes

Caption: A decision tree for selecting the right 2D NMR experiment.

Section 2: Frequently Asked Questions (FAQs)

Q1: I have a broad peak in my spectrum that I suspect is the N-H proton of the carbazole. How can I confirm this?

A: The N-H proton of a carbazole is often broad and its chemical shift can be highly variable depending on the solvent and concentration. To definitively identify it, perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the ¹H NMR spectrum. The N-H proton will exchange with deuterium and the peak will disappear or significantly decrease in intensity.[4]

Q2: My purified carbazole derivative shows extra peaks that I can't account for, even though it looks clean by TLC and LC-MS. What could be the cause?

A: If you are confident in the purity of your sample, the presence of extra peaks could be due to the existence of rotamers.[4] This can occur if you have a bulky substituent on the carbazole nitrogen or on one of the aromatic rings that hinders free rotation around a single bond. To test this, you can run a variable temperature (VT) NMR experiment. If the extra peaks coalesce into a single set of sharper peaks at a higher temperature, they are likely due to rotamers.

Q3: Can "Pure Shift" NMR help with my overlapping signals?

A: Yes, pure shift NMR is an advanced 1D technique that can be very effective at simplifying complex spectra.[5][6] It removes the effects of homonuclear coupling, causing multiplets to collapse into single sharp peaks. This can dramatically improve resolution in crowded regions of the spectrum, making it much easier to identify individual signals.[5][6]

Q4: I'm working with a mixture of carbazole isomers. Is there a way to analyze them without separation?

A: While challenging, it is possible to analyze mixtures of isomers using NMR. Diffusion-Ordered Spectroscopy (DOSY) is a powerful technique for this purpose.[5] DOSY separates the signals of different molecules based on their diffusion rates, which are related to their size and shape. If the isomers have different sizes, you can generate separate spectra for each component in the mixture. Additionally, careful analysis of 2D NOESY spectra can help differentiate isomers by identifying unique through-space correlations for each one.

References

  • Cao, H., et al. (2022). Understanding the interaction mechanism of carbazole/anthracene with N, N-dimethylformamide: NMR study substantiated carbazole separation. Industrial Chemistry & Materials. [Link]

  • Cao, H., et al. (2022). Understanding the interaction mechanism of carbazole/anthracene with N, N-dimethylformamide: NMR study substantiated carbazole separation. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]

  • Giraudeau, P. (2022). Ultrafast 2D NMR for the analysis of complex mixtures. PubMed. [Link]

  • Hansen, P. E. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Jee, J. (2018). Minimizing the overlap problem in protein NMR: a computational framework for precision amino acid labeling. Oxford Academic. [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. [Link]

  • Reich, H. J. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Wisconsin. [Link]

  • ResearchGate. (n.d.). (a) The ¹H NMR spectra of 2.0 mg carbazole with increasing... [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting ¹H NMR Spectroscopy. [Link]

  • YouTube. (2018). Signal Overlap in NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. [Link]

  • Mestrelab Research. (2009). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). [Link]

  • Chemistry Stack Exchange. (2021). How to assign overlapping multiplets in 1H NMR spectra?. [Link]

  • YouTube. (2021). Interpreting Aromatic NMR Signals. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

Sources

Validation & Comparative

A Comparative Guide to the Definitive Structural Confirmation of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and advanced materials, the unambiguous determination of a molecule's three-dimensional structure is paramount. For complex heterocyclic compounds such as 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde, seemingly minor variations in substituent placement can lead to vastly different biological activities and material properties. This guide provides a comparative analysis of analytical techniques for the structural elucidation of this carbazole derivative, underscoring the authoritative role of single-crystal X-ray crystallography as the gold standard for definitive confirmation.

The Challenge: Structural Isomerism in Carbazole Synthesis

The synthesis of polysubstituted carbazoles can often yield a mixture of isomers. Standard electrophilic substitution reactions on the carbazole scaffold can be unselective, leading to substitution at multiple positions.[1] For 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde, the precise arrangement of the methoxy, dimethyl, and carbaldehyde groups on the carbazole core is critical to its function. While various synthetic strategies, such as the Vilsmeier-Haack reaction, can be employed for the formylation of carbazoles, the potential for side products necessitates rigorous structural verification.[2][3]

A Comparative Overview of Structural Elucidation Techniques

The structural characterization of an organic compound is typically a multi-faceted process, integrating data from various spectroscopic and analytical methods.[4] While each technique provides valuable pieces of the structural puzzle, they differ significantly in the completeness and definitiveness of the information they provide.

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.Provides an unambiguous, high-resolution three-dimensional structure.Requires a suitable single crystal, which can be challenging to obtain. The structure represents the solid state, which may differ from the solution conformation.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), through-space proximity of nuclei (NOESY), and information about the chemical environment of atoms.[6]A powerful tool for determining the constitution of a molecule in solution. Provides insights into molecular dynamics.[7][8]Can be ambiguous for definitive isomer assignment without supporting data. Interpretation can be complex for molecules with overlapping signals.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Highly sensitive, providing the molecular formula with high accuracy (HRMS).Provides limited information about the 3D arrangement of atoms. Isomers often have identical molecular weights.
Infrared (IR) Spectroscopy Presence of specific functional groups.A quick and simple method for identifying functional groups (e.g., C=O, N-H).Provides little information about the overall molecular structure.
The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands alone in its ability to provide a definitive, three-dimensional map of a molecule's atomic arrangement.[7] The technique involves diffracting X-rays off a well-ordered crystal lattice, with the resulting diffraction pattern being used to calculate the electron density and, subsequently, the precise position of each atom.[9]

For carbazole derivatives, X-ray crystallography can definitively establish:

  • The planarity of the carbazole ring system.[10][11]

  • The precise substitution pattern of the methoxy, dimethyl, and carbaldehyde groups.

  • Intermolecular interactions, such as hydrogen bonding and π–π stacking, which are crucial for understanding crystal packing and solid-state properties.[12]

The process of obtaining a crystal structure can be broken down into several key stages.

X-ray Crystallography Workflow X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_analysis Analysis & Validation synthesis Synthesis of 6-Methoxy-1,4-dimethyl- 9H-carbazole-3-carbaldehyde purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Crystal Growth (e.g., Slow Evaporation) purification->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement analysis Structural Analysis (Bond Lengths, Angles) refinement->analysis validation Validation & Deposition (e.g., CSD, COD) analysis->validation

Caption: A generalized workflow for the structural confirmation of a small molecule by X-ray crystallography.

  • Synthesis and Purification: The target compound, 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde, is synthesized and purified to >98% purity, as confirmed by HPLC and NMR.

  • Crystal Growth: A suitable solvent or solvent system is chosen for crystallization. Slow evaporation is a common technique, where a saturated solution of the compound is allowed to evaporate slowly over several days to weeks. For a related carbazole derivative, 2-Hydroxy-7-methoxy-9H-carbazole-3-carbaldehyde, single crystals were obtained from a CH₂Cl₂/acetone mixture.[13]

  • Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

  • X-ray Diffraction Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods (e.g., direct methods or Patterson synthesis) and refined to obtain the final atomic coordinates.

The Complementary Role of Other Techniques

While X-ray crystallography provides the definitive structure, other analytical techniques are indispensable for routine characterization and for providing complementary information.

  • NMR Spectroscopy: In the absence of a crystal structure, 2D NMR techniques such as NOESY can provide crucial through-space correlation data to support a proposed structure. However, for closely related isomers, these correlations may not be sufficient for unambiguous assignment. NMR is also the primary tool for studying the behavior of the molecule in solution.[8][14]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the synthesized compound.[6]

  • IR Spectroscopy: IR spectroscopy provides a quick and easy way to confirm the presence of key functional groups, such as the aldehyde carbonyl stretch, which is expected in the region of 1660-1700 cm⁻¹.

Integrated Structural Elucidation Integrated Structural Elucidation MS Mass Spectrometry (Molecular Formula) Proposed_Structure Proposed Structure MS->Proposed_Structure IR IR Spectroscopy (Functional Groups) IR->Proposed_Structure NMR NMR Spectroscopy (Connectivity) NMR->Proposed_Structure Xray X-ray Crystallography (3D Structure) Proposed_Structure->Xray Requires Confirmation Confirmed_Structure Confirmed Structure Xray->Confirmed_Structure Definitive

Caption: The central role of X-ray crystallography in confirming a proposed structure derived from other spectroscopic data.

Conclusion

For a molecule with the structural complexity of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde, an integrated analytical approach is essential for its characterization. While techniques like NMR, MS, and IR provide crucial information about the molecule's constitution and functional groups, they can be insufficient for the unambiguous determination of its isomeric form. Single-crystal X-ray crystallography is the definitive method for elucidating the precise three-dimensional arrangement of atoms, providing the highest level of confidence in the structural assignment. This is particularly critical in drug discovery and materials science, where structure dictates function. For the dissemination of crystallographic data, deposition in open-access databases such as the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) is standard practice.[15][16][17][18][19][20][21][22][23]

References

  • The Largest Curated Crystal Structure Database - CCDC. (n.d.). Retrieved from [Link]

  • Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). Retrieved from [Link]

  • Crystallography Open Database (COD) - DATACC. (n.d.). Retrieved from [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy. (2019, October 30). News-Medical.Net. Retrieved from [Link]

  • 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde | C16H15NO2. (n.d.). PubChem. Retrieved from [Link]

  • Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. (n.d.). PMC - NIH. Retrieved from [Link]

  • Crystallography Open Database. (n.d.). Wikipedia. Retrieved from [Link]

  • Hu, B. B., Zeng, X. C., Bian, L., & He, R. (2012). 9-Allyl-9H-carbazole-3,6-dicarbaldehyde.
  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. (n.d.). Peak Proteins. Retrieved from [Link]

  • Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. (n.d.). University of Nairobi. Retrieved from [Link]

  • Comparison of NMR and X-ray crystallography. (n.d.). Retrieved from [Link]

  • Crystallography Open Database. (n.d.). Retrieved from [Link]

  • Cambridge Structural Database. (n.d.). Wikipedia. Retrieved from [Link]

  • Structural elucidation of compounds using different types of spectroscopic techniques. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
  • 2-Hydroxy-7-methoxy-9H-carbazole-3-carbaldehyde. (n.d.). PMC - NIH. Retrieved from [Link]

  • Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved from [Link]

  • Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. (n.d.). NIH. Retrieved from [Link]

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). Retrieved from [Link]

  • Duan, X. M., Huang, P. M., Li, J. S., Zheng, P. W., Zeng, T., & Bai, G. Y. (2005). 3,6-Dibromo-9-hexyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 61(11), o3977–o3978.
  • Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

  • Crystallography Open Database – an open-access collection of crystal structures. (2009, May 30). PMC. Retrieved from [Link]

  • Structural Characterization Methods: NMR, X-Ray Crystallography. (2020, December 1). kbDNA. Retrieved from [Link]

  • How to: Use Cambridge Structural Database Subsets. (2025, October 1). YouTube. Retrieved from [Link]

  • UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. (n.d.). eGyanKosh. Retrieved from [Link]

  • Crystallography Open Database. (n.d.). Retrieved from [Link]

  • Cambridge Structural Database. (2025, February 24). Re3data.org. Retrieved from [Link]

  • Synthesis and Characterization of Novel Carbazole Based Dyes. (2024, November 30). Asian Journal of Chemistry.
  • The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. (2024, March 26). YouTube. Retrieved from [Link]

  • 6-METHOXY-1,4-DIMETHYL-9H-CARBAZOLE-3-CARBALDEHYDE. (n.d.). gsrs. Retrieved from [Link]

Sources

A Comparative Guide to the Bioactivity of Carbazole Alkaloids: Evaluating 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde in Context

Author: BenchChem Technical Support Team. Date: February 2026

Carbazole alkaloids, a diverse class of nitrogen-containing heterocyclic compounds, have garnered significant attention in the scientific community for their broad spectrum of biological activities.[1][2] Naturally occurring in various plant families, particularly the Rutaceae family (genera Murraya, Clausena, and Glycosmis), and also accessible through synthetic routes, these compounds exhibit promising antitumor, antimicrobial, and neuroprotective properties.[1][3] This guide provides a comparative analysis of the bioactivity of a specific synthetic carbazole, 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde, by contextualizing its structural features with the well-documented activities of other notable carbazole derivatives.

While direct experimental bioactivity data for 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde is not extensively available in current literature, an analysis of its structure in the context of established structure-activity relationships (SAR) allows for informed inferences about its potential therapeutic efficacy. This guide will delve into the known bioactivities of closely related and well-studied carbazole alkaloids, providing a framework for researchers to evaluate and explore the potential of this and other novel carbazole compounds.

The Carbazole Scaffold: A Privileged Structure in Medicinal Chemistry

The tricyclic carbazole nucleus, consisting of two benzene rings fused to a central pyrrole ring, provides a rigid and planar scaffold that is amenable to a variety of chemical modifications. This structural versatility allows for the fine-tuning of its biological properties, making it a "privileged structure" in drug discovery. The diverse bioactivities of carbazoles are often attributed to their ability to intercalate into DNA, inhibit key enzymes like topoisomerase, and modulate various signaling pathways.[4]

Understanding Bioactivity Through Structure: A Look at 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

The structure of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde incorporates several key functional groups that are known to influence the biological activity of the carbazole scaffold:

  • C-3 Carbaldehyde Group: The presence of an aldehyde group at the C-3 position is a significant feature. Structure-activity relationship studies have demonstrated that an aldehyde or a hydroxymethyl group at this position is important for noteworthy neuroprotective effects.[1]

  • Methoxy and Dimethyl Substitution: The methoxy group at C-6 and the dimethyl groups at C-1 and C-4 can influence the lipophilicity and electronic properties of the molecule, which in turn can affect its membrane permeability, target binding, and overall bioavailability.

Given these structural characteristics, it is plausible to hypothesize that 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde may exhibit cytotoxic, antimicrobial, and neuroprotective activities. To explore this further, a comparison with well-characterized carbazole alkaloids is essential.

Comparative Bioactivity of Key Carbazole Alkaloids

To provide a benchmark for the potential bioactivity of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde, this section details the experimentally determined activities of three well-studied, naturally occurring carbazole alkaloids: Girinimbine, Mahanimbine, and Murrayanine.

CompoundBioactivityAssayCell Line/OrganismIC50/MIC/EC50Reference
Girinimbine CytotoxicityMTT AssayHuman colorectal adenocarcinoma (HT-29)Not specified, but showed inhibition[5]
CytotoxicityMTT AssayHuman umbilical vein endothelial cellsInhibited proliferation[6]
Anti-tumor PromotingEA-EBV InhibitionRaji cells6.0 µg/mL[3]
Mahanimbine CytotoxicityMTT AssayPancreatic cancer cell lines (Capan-2, SW119)3.5 µM[7][8]
CytotoxicityMTT AssayHuman bladder cancer cells32.5 µM[9]
AntimicrobialMIC DeterminationStaphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli, Streptococcus pneumoniae25.0–175.0 µg/mL[10]
Neuroprotection (AChE Inhibition)In vitro assayElectrophorus electricus~0.2 µg/mL[11]
Murrayanine CytotoxicityMTT AssayHuman lung adenocarcinoma (A549)Not specified, but showed inhibition[12]
AntimicrobialNot specifiedNot specifiedPotent antimicrobial activity reported[13]
Neuroprotection6-OHDA-induced apoptosisSH-SY5Y cellsProminent neuroprotective activity (EC50 0.36 to 10.69 μM for a range of carbazoles including Murrayanine)[1]

Experimental Protocols for Bioactivity Assessment

To facilitate the direct evaluation and comparison of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde and other carbazole derivatives, the following are detailed, step-by-step methodologies for key bioassays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with carbazole compounds B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H Apoptosis_Pathway ROS Oxidative Stress (e.g., H2O2) Mito Mitochondrial Dysfunction ROS->Mito Bax Bax activation Mito->Bax CytoC Cytochrome c release Bax->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Simplified pathway of oxidative stress-induced apoptosis.

Protocol:

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to differentiate.

  • Pre-treatment: Treat the cells with various concentrations of the carbazole compound for a specified period (e.g., 1-2 hours).

  • Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H₂O₂ for a defined duration.

  • Cell Viability Assessment: Determine cell viability using the MTT assay as described above.

  • Data Analysis: Compare the viability of cells pre-treated with the carbazole compound to those treated with H₂O₂ alone to determine the neuroprotective effect. The EC₅₀ value (the concentration of the compound that provides 50% of the maximum neuroprotection) can be calculated.

Conclusion and Future Directions

While the bioactivity of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde remains to be experimentally elucidated, its structural features suggest a strong potential for cytotoxic, antimicrobial, and neuroprotective activities. The comparative data presented for girinimbine, mahanimbine, and murrayanine provide a valuable benchmark for future investigations. The detailed experimental protocols included in this guide offer a clear path for researchers to systematically evaluate the biological potential of this and other novel carbazole derivatives. Further studies are warranted to fully characterize the bioactivity profile of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde and to explore its mechanisms of action, which could lead to the development of new therapeutic agents.

References

  • Alley, M. C., Scudiero, D. A., Monks, A., Hursey, M. L., Czerwinski, M. J., Fine, D. L., ... & Boyd, M. R. (1988). Feasibility of drug screening with panels of human tumor cell lines using a microculture tetrazolium assay. Cancer research, 48(3), 589-601.
  • Asma, U., K. M., & Mohan, S. (2022). Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases. Antioxidants, 11(3), 493.
  • Bhattacharjee, J., & Bhattacharyya, A. (2014). Antibacterial Activity of Murrayaquinone A and 6-Methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione. International Journal of Microbiology, 2014, 540208.
  • Chew, E. H., Nanta, R., & Lam, K. W. (2024). Constituents of carbazole alkaloids and anti-cancer properties of extracts, mahanine, isomahanine, mahanimbine, and girinimbine from Bergera koenigii. Journal of Applied Pharmaceutical Science, 14(1), 001-020.
  • Iman, V., Mohan, S., Abdelwahab, S. I., Karimian, H., Nordin, N., & Fadaeinasab, M. (2017). Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii. Drug design, development and therapy, 11, 103–121.
  • Mahapatra, S., et al. (2018). Piperazine containing Murrayanine-Chalcones as Emerging Anti-microbial Agents. Journal of Advanced Research in Pharmaceutical Sciences and Pharmacology Interventions, 1(4), 1-6.
  • Nagappan, T., Ramasamy, P., Wahid, M. E. A., Segaran, T. C., & Vairappan, C. S. (2011). Biological activity of carbazole alkaloids and essential oil of Murraya koenigii against antibiotic resistant microbes and cancer cell lines. Molecules, 16(11), 9651-9664.
  • Nalli, Y., Gupta, A. K., Khajuria, A., & Gupta, B. D. (2019). Mahanimbine Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways. Medical Science Monitor, 24, 6975–6986.
  • Noolu, B., Ajumeera, R., Chauhan, A., Nagalla, B., Manchala, R., & Ismail, M. (2013). In vitro and in vivo anti-angiogenic activity of girinimbine isolated from Murraya koenigii. PLoS One, 8(8), e73527.
  • Ramsewak, R. S., Nair, M. G., Strasburg, G. M., DeWitt, D. L., & Nitiss, J. L. (1999). Biologically active carbazole alkaloids from Murraya koenigii. Journal of agricultural and food chemistry, 47(2), 444-447.
  • Syam, S., Abdelwahab, S. I., Al-Mamary, M. A., & Mohan, S. (2012). The Growth Suppressing Effects of Girinimbine on Hepg2 Involve Induction of Apoptosis and Cell Cycle Arrest. Molecules, 17(6), 7347–7365.
  • Tan, M. L., Sulaiman, S. F., Najimuddin, N., Samian, M. R., & Muhammad, T. S. T. (2005). Anti-Tumour Promoting Activity and Antioxidant Properties of Girinimbine Isolated from the Stem Bark of Murraya koenigii S. Life Sciences, 77(24), 3077-3088.
  • Tang, C., Chen, Y., Chen, J., Li, B., & Wang, X. (2019). Neuroprotective carbazole alkaloids from the stems and leaves of Clausena lenis. Natural Product Research, 34(19), 2801-2807.
  • Wang, C., Li, D., Zhang, Y., & Liu, Y. (2019). Carbazole Alkaloids with Potential Neuroprotective Activities from the Fruits of Clausena lansium. Journal of Agricultural and Food Chemistry, 67(21), 5963–5971.
  • Xie, H., Zhang, T., Yang, N., Li, Z., & Liu, Y. (2020). Anticancer effects of Mahanimbine alkaloid on the human bladder cancer cells are due to the induction of G0/G1 cell cycle arrest, apoptosis and autophagy. Saudi Pharmaceutical Journal, 28(1), 108-115.
  • Yusuf, N. A., et al. (2019). Murrayanine Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells. Medical Science Monitor Basic Research, 25, 133-140.
  • Zafra-Polo, M. C., Gonzalez, M. C., Tormo, J. R., & Estornell, E. (1998). Carbazoles from Clausena harmandiana. Phytochemistry, 48(8), 1437-1440.
  • Zhang, Y., et al. (2025). Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities. Molecules, 30(15), 3456.

Sources

structure-activity relationship (SAR) studies of methoxy-substituted carbazoles

These results indicate that the interplay between the core carbazole structure and its substituents, including methoxy groups, is finely tuned to achieve neuroprotection. The SAR suggests that modifications at the C-3, C-6, and N-9 positions are particularly important. [15]

Experimental Protocols: A Self-Validating System

The trustworthiness of any SAR study rests on the robustness and reproducibility of its experimental protocols. Here, we detail the methodologies for the key assays discussed.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. [12] Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF7) in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. [13]Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the methoxy-substituted carbazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂. [14]4. MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. [15]5. Formazan Formation: Incubate the plates for 2 to 4 hours at 37°C until a purple precipitate is visible. [13]6. Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals. [12][13]7. Absorbance Reading: Gently shake the plate for 5 minutes to ensure complete dissolution. [14]Read the absorbance at a wavelength of 570 nm using a microplate reader. [13]8. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound using non-linear regression analysis.

Protocol 2: Broth Microdilution for Antimicrobial MIC Determination

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [16] Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2x stock solution of the highest concentration of the carbazole compound to be tested in Mueller-Hinton Broth (MHB). [17]2. Serial Dilution: In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the 2x compound stock to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. [17]Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells. [2]4. Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 100 µL of sterile MHB only. The final volume in each well is 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours. [17]6. MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well). [2]

Protocol 3: In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is monitored by an increase in turbidity (light scattering). [9][18] Step-by-Step Methodology:

  • Reagent Preparation: On ice, thaw purified bovine tubulin (e.g., >99% pure), GTP stock solution, and a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA). [19]2. Reaction Assembly: In a cold 96-well plate, assemble the reaction mixtures. For each reaction, combine buffer, GTP (to a final concentration of 1 mM), and the test carbazole compound at various concentrations. [19]3. Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C. To initiate the reaction, add the purified tubulin to each well (e.g., to a final concentration of 2 mg/mL). [19]4. Monitoring: Immediately begin monitoring the increase in absorbance (turbidity) at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot absorbance versus time. The rate of polymerization and the maximum polymer mass can be determined. Compare the curves for the compound-treated samples to a vehicle control (e.g., DMSO) and a positive control (e.g., Paclitaxel for stabilizers, Nocodazole for inhibitors). Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Conclusion and Future Outlook

The position of a methoxy group on the carbazole scaffold is a critical determinant of biological activity. SAR studies consistently show that specific methoxylation patterns are required for potent anticancer, antimicrobial, and neuroprotective effects. For anticancer activity, particularly via tubulin inhibition, a trimethoxy substitution pattern on an associated phenyl ring often yields the highest potency. For antimicrobial and neuroprotective activities, the SAR is more complex, but methoxy groups play a key role in modulating the physicochemical properties necessary for membrane interaction and cell protection.

The detailed protocols provided herein offer a robust framework for researchers to conduct their own comparative studies. Future work should focus on systematically synthesizing and testing a complete matrix of methoxy-isomers for each carbazole core to build more comprehensive QSAR (Quantitative Structure-Activity Relationship) models. This will enable more rational, in silico-guided design of next-generation carbazole-based therapeutics.

References

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Li, W., et al. (n.d.). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. PMC. [Link]

  • Carbazole Derivatives as Potential Antimicrobial Agents. (2022). ResearchGate. [Link]

  • Geranylated carbazole alkaloids with potential neuroprotective activities from the stems and leaves of Clausena lansium. (n.d.). PubMed. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

  • A highly efficient methodology for the preparation of N-methoxycarbazoles and the total synthesis of 3,3'-[oxybis(methylene)]bis(9-methoxy-9H-carbazole). (n.d.). Hep Journals. [Link]

  • Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius. (2024). PMC. [Link]

  • Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. (2023). PMC. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

  • A New Efficient Synthesis of the 3-Methoxycarbazole Alkaloid Hyellazole. (1989). RSC Publishing. [Link]

  • Discovery of novel 3-(piperazin-1-yl)propan-2-ol decorated carbazole derivatives as new membrane-targeting antibacterial agents. (n.d.). Frontiers. [Link]

  • Experimental IC 50 values in µM and selectivity indices (SI) for cytotoxic activities of 4. (n.d.). ResearchGate. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. [Link]

  • Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases. (2022). MDPI. [Link]

  • Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism. (2024). PubMed. [Link]

  • Carbazole Derivatives as Potential Antimicrobial Agents. (n.d.). PMC. [Link]

  • Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole. (2021). PMC. [Link]

  • Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2025). ResearchGate. [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2014). Bentham Open Archives. [Link]

  • Neuroprotective effects of bioavailable polyphenol-derived metabolites against oxidative stress-induced cytotoxicity in human neuroblastoma SH-SY5Y cells. (n.d.). ACS Publications. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of 4-aryl-9H-carbazoles as tubulin polymerization inhibitors with potent anticancer activities. (n.d.). Arabian Journal of Chemistry. [Link]

  • In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. (n.d.). Frontiers. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (n.d.). PMC. [Link]

  • Development of Highly Potent Carbazole Amphiphiles as Membrane-Targeting Antimicrobials for Treating Gram-Positive Bacterial Infections. (n.d.). ResearchGate. [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.). NIH. [Link]

  • Carbazole Derivatives as STAT Inhibitors: An Overview. (2021). MDPI. [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). PMC. [Link]

  • MTT Cell Assay Protocol. (n.d.). UTHealth. [Link]

  • Neuroprotective Effects of Bioavailable Polyphenol-Derived Metabolites against Oxidative Stress-Induced Cytotoxicity in Human Neuroblastoma SH-SY5Y Cells. (n.d.). ACS Publications. [Link]

  • In vitro Microtubule Binding Assay and Dissociation Constant Estimation. (n.d.). Bio-protocol. [Link]

  • In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. (2022). DergiPark. [Link]

  • Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (n.d.). ResearchGate. [Link]

  • MIC (Broth Microdilution) Testing. (2020). YouTube. [Link]

  • Biologically active compounds based on the carbazole scaffold - synthetic and mechanistic aspects. (n.d.). MOST Wiedzy. [Link]

A Senior Application Scientist's Guide to the Synthesis of Carbazole-3-Carbaldehydes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Carbazole-3-carbaldehydes are pivotal building blocks in the landscape of modern chemistry. Their unique electronic properties and rigid, planar structure make them indispensable precursors for a vast array of high-value compounds, from potent pharmaceutical agents and alkaloids to advanced organic light-emitting diodes (OLEDs) and photovoltaic materials. The strategic introduction of a formyl group at the C3 position unlocks a gateway for further molecular elaboration, making the efficiency and regioselectivity of this transformation a critical concern for synthetic chemists.

This guide provides an in-depth comparative analysis of the primary synthetic methodologies for accessing carbazole-3-carbaldehydes. Moving beyond a simple recitation of protocols, we will dissect the underlying mechanisms, evaluate the strategic advantages and inherent limitations of each approach, and provide field-tested experimental data to ground our discussion in practical, reproducible science.

Electrophilic Formylation: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction stands as the most prevalent and robust method for the direct formylation of electron-rich aromatic systems, and carbazoles are no exception.[1][2] Its widespread adoption is a testament to its reliability, operational simplicity, and generally high yields.

Mechanistic Rationale: The "Why" Behind the Selectivity

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key to its success lies in the in situ generation of a potent electrophile, the N,N-dimethylchloroiminium ion, commonly known as the Vilsmeier reagent. This is formed from the reaction of a tertiary amide, typically N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃).[1]

The carbazole nucleus is an electron-rich heterocycle. The nitrogen atom's lone pair participates in resonance, significantly increasing the electron density at the C3, C6, and, to a lesser extent, C1 and C8 positions. The Vilsmeier reagent, being a relatively bulky electrophile, preferentially attacks the most electronically enriched and sterically accessible positions. This combination of electronic and steric factors overwhelmingly favors substitution at the C3 and C6 positions, making the Vilsmeier-Haack reaction a highly regioselective method for producing carbazole-3-carbaldehydes.[3]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Aromatic Substitution DMF DMF Intermediate Adduct DMF->Intermediate Attacks POCl3 POCl₃ POCl3->Intermediate Vilsmeier Vilsmeier Reagent (Electrophile) Intermediate->Vilsmeier Eliminates OP(O)Cl₂⁻ Carbazole N-Alkylcarbazole SigmaComplex Sigma Complex (Resonance Stabilized) Vilsmeier->SigmaComplex Carbazole->SigmaComplex C3 Attack ImineSalt Iminium Salt Intermediate SigmaComplex->ImineSalt Rearomatization (-H⁺) Aldehyde Carbazole-3-carbaldehyde ImineSalt->Aldehyde Hydrolysis (H₂O work-up) Lithiation_Formylation Formylation via Lithiation-Quench Carbazole N-Alkylcarbazole LithiatedCarbazole Lithiated Carbazole (Nucleophile) Carbazole->LithiatedCarbazole Deprotonation BuLi n-BuLi BuLi->LithiatedCarbazole Adduct Tetrahedral Intermediate LithiatedCarbazole->Adduct Nucleophilic Attack DMF DMF (Electrophile) DMF->Adduct Aldehyde Carbazole-carbaldehyde Adduct->Aldehyde Hydrolysis (Aqueous Work-up)

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Carbazole Derivative Quantification: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the robust quantification of active pharmaceutical ingredients (APIs) is the bedrock of reliable and reproducible results. Carbazole derivatives, a class of heterocyclic compounds with significant therapeutic potential, demand highly accurate and precise analytical methods for their quantification in various matrices.[1][2][3] This guide provides an in-depth, experience-driven comparison of analytical methods for the quantification of carbazole derivatives, with a primary focus on the validation of a High-Performance Liquid Chromatography (HPLC) method. We will delve into the causality behind experimental choices, present comparative data, and provide a detailed, self-validating protocol that aligns with the highest standards of scientific integrity.

The Analytical Landscape: Choosing the Right Tool for Carbazole Derivative Quantification

The choice of an analytical method is a critical decision in the drug development pipeline. For carbazole derivatives, several techniques are available, each with its own set of advantages and limitations. High-Performance Liquid Chromatography (HPLC) is frequently the method of choice for the analysis of these non-volatile and thermally labile compounds due to its high resolution and sensitivity.[4][5] Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC) also have their place in the analytical workflow.[5][6]

A comparative overview of these techniques is presented below:

FeatureHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)Thin-Layer Chromatography (TLC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[5]Separation of volatile compounds in the gas phase followed by mass-based detection.[5]Separation on a thin layer of adsorbent material based on differential migration with a solvent.[5]
Selectivity High, especially for non-volatile and polar compounds. Isomer separation is a key strength.[5]Very high, provides structural information from mass spectra. Excellent for volatile impurities.[5]Moderate, primarily used for qualitative assessment and screening.[5]
Sensitivity High (ng to pg range).[5]Very high (pg to fg range).[5]Low (µg to ng range).[5]
Speed Moderate (10-30 minutes per sample).[5]Moderate to long (20-60 minutes per sample).[5]Fast for multiple samples simultaneously.[5]
Cost Moderate initial investment and running costs.[5]High initial investment and running costs.[5]Low initial investment and running costs.[5]
Best Suited For Quantitative purity analysis of the main component and non-volatile impurities.[5]Identification of unknown volatile and semi-volatile impurities.[5]Rapid qualitative checks for the presence of major impurities.[5]

While GC-MS offers superior sensitivity and structural information, its requirement for volatile and thermally stable analytes often necessitates derivatization for many carbazole compounds. TLC, on the other hand, serves as a rapid and low-cost screening tool but lacks the quantitative accuracy and resolution of HPLC. Therefore, for the precise and accurate quantification required in pharmaceutical quality control, a validated HPLC method is the industry standard.[5]

The Cornerstone of Reliability: A Deep Dive into HPLC Method Validation

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[7][8] This is not merely a checklist of experiments but a systematic approach to ensure the reliability, consistency, and accuracy of the analytical data. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines that form the basis of our validation protocol.[9][10][11][12][13]

The following diagram illustrates the interconnectedness of the key validation parameters:

G MethodValidation Analytical Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantitation (LOQ) MethodValidation->LOQ Range Range MethodValidation->Range Robustness Robustness MethodValidation->Robustness SystemSuitability System Suitability MethodValidation->SystemSuitability Linearity->Accuracy Linearity->Precision Linearity->Range Precision->Accuracy LOD->LOQ LOQ->Linearity

Caption: Interrelationship of Analytical Method Validation Parameters.

A Self-Validating Experimental Protocol for Carbazole Derivative Quantification by HPLC

This protocol is designed to be a self-validating system, where the successful execution of each step provides confidence in the overall method's performance.

1. Objective: To develop and validate a precise, accurate, and specific reversed-phase HPLC method for the quantification of a novel carbazole derivative (CD-X) in a drug substance.

2. Materials and Reagents:

  • CD-X Reference Standard (purity > 99.5%)

  • HPLC grade acetonitrile, water, and trifluoroacetic acid (TFA)

  • Volumetric flasks, pipettes, and other calibrated glassware

  • HPLC system with a UV detector, autosampler, and column oven

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[5]

3. Chromatographic Conditions (Initial):

  • Mobile Phase: Acetonitrile and water with 0.1% TFA (gradient or isocratic to be optimized). A study on an indolocarbazole derivative utilized a gradient of acetonitrile and water with trifluoroacetic acid.[4]

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 40°C[4]

  • Detection Wavelength: To be determined by UV scan of CD-X (e.g., 254 nm is common for aromatic compounds).[5]

  • Injection Volume: 10 µL[5]

4. Validation Workflow:

The following workflow provides a step-by-step approach to method validation:

G cluster_0 Method Development & Optimization cluster_1 Routine Analysis A Selectivity & Specificity Assessment (Peak Purity, Resolution) B Linearity & Range Determination A->B C Accuracy & Precision Evaluation (Repeatability & Intermediate) B->C D Determination of LOD & LOQ C->D E Robustness Testing D->E F System Suitability Criteria Definition E->F G Perform System Suitability Test F->G H Analyze Samples G->H I Process Data & Report Results H->I

Caption: A typical workflow for HPLC method validation.

5. Detailed Validation Procedures and Acceptance Criteria:

Validation ParameterExperimental ProcedureAcceptance CriteriaRationale
Specificity Analyze blank (diluent), placebo (if applicable), and CD-X standard. Spike placebo with CD-X and known impurities.The peak for CD-X should be well-resolved from any impurity peaks (Resolution (Rs) > 2.0).[5] No interfering peaks at the retention time of CD-X in the blank or placebo.To ensure that the signal measured is solely from the analyte of interest, free from interference from other components in the sample matrix.[14]
Linearity Prepare a series of at least five concentrations of CD-X standard across the expected working range (e.g., 50-150% of the target concentration).[15] Perform triplicate injections for each concentration. Plot a graph of peak area versus concentration and perform linear regression analysis.Correlation coefficient (R²) ≥ 0.999.[16][17] y-intercept should be close to zero.To demonstrate a proportional relationship between the analyte concentration and the instrument's response, which is fundamental for accurate quantification.[14]
Accuracy Analyze samples of a known concentration (e.g., spiked placebo) at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%).[11] Perform at least three determinations for each concentration level.Percent recovery should be within 98.0% - 102.0%.[5]To assess the closeness of the measured value to the true value, indicating the extent of systematic error in the method.[9]
Precision Repeatability (Intra-day): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[18] Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[18]Relative Standard Deviation (%RSD) ≤ 2.0%.[5][18]To evaluate the degree of scatter between a series of measurements, indicating the random error of the method. Repeatability assesses precision under the same operating conditions over a short interval, while intermediate precision assesses variations within the same laboratory.[9]
Limit of Detection (LOD) Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.[5]Signal-to-noise ratio (S/N) of 3:1.[5]To determine the lowest concentration of the analyte that can be detected but not necessarily quantified with an acceptable level of precision and accuracy.[9]
Limit of Quantitation (LOQ) Can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve, with demonstrated acceptable precision and accuracy at this level.[5]Signal-to-noise ratio (S/N) of 10:1, with acceptable precision and accuracy.[5]To establish the lowest concentration of the analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions.[9]
Range The range is inferred from the linearity, accuracy, and precision studies.[11]The range should cover the expected concentrations of the analyte in the samples to be analyzed.To define the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]
Robustness Deliberately introduce small variations in the method parameters (e.g., ±10% change in flow rate, ±5°C change in column temperature, variations in mobile phase composition) and assess the impact on the results.[9]The method should remain unaffected by small, deliberate variations in method parameters. System suitability parameters should still be met.To evaluate the method's capacity to remain unaffected by small but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9]
System Suitability Inject a standard solution multiple times (e.g., five or six injections) before starting the analysis.%RSD of peak areas < 2.0%. Tailing factor ≤ 2.0. Theoretical plates > 2000.[4]To ensure that the chromatographic system is performing adequately for the intended analysis on a given day.[9]

Example Data from a Validated HPLC Method for an Indolocarbazole Derivative: [4][16][17]

ParameterResult
Linearity (R²) 0.9998
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) Repeatability: 1.49%, Intermediate Precision: Not burdened with systematic error
LOD 3.15 µg/mL
LOQ 9.57 µg/mL

Conclusion: Ensuring Data Integrity in Drug Development

The validation of an analytical method for the quantification of carbazole derivatives is a scientifically rigorous process that underpins the quality, safety, and efficacy of pharmaceutical products. While HPLC stands out as the preferred method for its robustness and reliability, a thorough understanding and implementation of validation principles are paramount. By following a well-designed, self-validating protocol grounded in regulatory guidelines, researchers and drug development professionals can ensure the integrity of their analytical data, a critical component in the journey from discovery to market. This guide provides a comprehensive framework, but it is essential to remember that analytical method validation is a continuous process, requiring periodic re-evaluation throughout the lifecycle of the product.[12][19]

References

  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. Retrieved from [Link]

  • Kozin, S. V., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 427-431. Retrieved from [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare. Retrieved from [Link]

  • Kim, H. J., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods, 11(11), 1589. Retrieved from [Link]

  • ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube. Retrieved from [Link]

  • Kozin, S. V., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 427-431. Retrieved from [Link]

  • Marson, B. M., et al. (2020). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC methods. Química Nova, 43(8), 1190-1201. Retrieved from [Link]

  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(5). Retrieved from [Link]

  • Matalka, K., et al. (2014). Development and validation of HPLC method for some azoles in pharmaceutical preparation. International Journal of Pharmacy and Pharmaceutical Sciences, 6(10), 379-384. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency. Retrieved from [Link]

  • Al-Ostath, A., et al. (2025). Carbazole derivatives: Synthesis, spectroscopic characterization, antioxidant activity, molecular docking study, and the quantum chemical calculations. Journal of Molecular Structure, 1315, 138245. Retrieved from [Link]

  • Al-Omary, F. A. M., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. BMC Chemistry, 17(1), 74. Retrieved from [Link]

  • Wang, Y., et al. (2024). Preparation and property analysis of antioxidant of carbazole derivatives. Scientific Reports, 14(1), 5625. Retrieved from [Link]

  • Kozin, S. V., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. ResearchGate. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Miller, R. B., & Farmer, S. C. (2001). Modified Methods for the Synthesis of Carbazole from Phenothiazine. Molecules, 6(8), 668-672. Retrieved from [Link]

  • Method validation parameters (calibration range, linearity, LOD, LOQ,... (n.d.). ResearchGate. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved from [Link]

  • Al-limi, A. M. S., et al. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. World Journal of Nuclear Medicine, 19(4), 304-311. Retrieved from [Link]

  • Genc, N., et al. (2020). Synthesis of oxadiazole substituted new carbazole derivatives as antioxidant and antiurease agent. CORE. Retrieved from [Link]

  • Sandle, T. (2015). FDA issues revised guidance for analytical method validation. ResearchGate. Retrieved from [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (1995). gmp-compliance.org. Retrieved from [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. Retrieved from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Retrieved from [Link]

Sources

A Comparative Analysis of Antitumor Efficacy: The Established Power of ECCA Versus the Untapped Potential of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of oncological research, carbazole derivatives have emerged as a promising class of heterocyclic compounds demonstrating significant antitumor properties.[1] This guide provides a detailed comparative analysis of two such derivatives: the well-characterized 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) and the lesser-known 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde. While ECCA has demonstrated clear antitumor efficacy, particularly in melanoma, this guide will also explore the hypothetical potential of its methoxy-substituted counterpart, drawing upon established structure-activity relationships within the carbazole family to illuminate avenues for future research.

I. ECCA: A Profile of a Potent Antitumor Agent

ECCA has been the subject of studies that have established its efficacy against melanoma cells, offering a solid foundation for its potential as a therapeutic agent.[2][3]

A. Demonstrated Antitumor Efficacy

In Vitro Studies: ECCA has shown a strong and selective inhibitory effect on the growth of both BRAF-mutated and BRAF-wild-type melanoma cells.[4] Notably, it exhibits minimal impact on normal human primary melanocytes, a crucial attribute for any potential chemotherapeutic agent.[4] This selective cytotoxicity underscores the therapeutic window that ECCA may offer.

Cell LineIC50 (µM)Citation
UACC62 (Melanoma)~5[2]
Human Primary Melanocytes>40[2]

In Vivo Studies: In animal models, ECCA has been shown to significantly suppress melanoma tumor growth.[2] Treatment with ECCA led to the formation of much smaller tumors and a significant decrease in average tumor weight.[2] Importantly, these in vivo studies also indicated that ECCA did not have any evident toxic effects on normal tissues.[2][3]

B. Mechanism of Action: Reactivation of the p53 Pathway

The primary antitumor mechanism of ECCA revolves around the reactivation of the p53 tumor suppressor pathway, which is often inactive in cancer cells despite harboring wild-type p53.[2][5] ECCA induces the expression of p53 and its downstream targets, such as p21 and PUMA, leading to cell cycle arrest and apoptosis in melanoma cells.[5]

The activation of the p53 pathway by ECCA is mediated through the phosphorylation of p38-MAPK and c-Jun N-terminal kinase (JNK).[2] Inhibition of either p38-MAPK or JNK has been shown to rescue the cell growth inhibition elicited by ECCA.[2]

ECCA_Mechanism ECCA ECCA p38_JNK p38-MAPK / JNK Phosphorylation ECCA->p38_JNK p53 p53 Activation p38_JNK->p53 p21_PUMA p21 / PUMA Upregulation p53->p21_PUMA CellCycleArrest Cell Cycle Arrest p21_PUMA->CellCycleArrest Apoptosis Apoptosis p21_PUMA->Apoptosis

Figure 1: Simplified signaling pathway of ECCA-induced cell cycle arrest and apoptosis.

II. 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde: A Hypothetical Antitumor Profile

In contrast to ECCA, there is a significant lack of published data on the specific antitumor efficacy of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde. However, by examining the general properties of carbazole alkaloids and the influence of methoxy substitutions, we can construct a hypothetical profile to guide future investigations.

A. Chemical Properties
PropertyValueSource
Molecular FormulaC16H15NO2PubChem
Molecular Weight253.29 g/mol PubChem
IUPAC Name6-methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehydePubChem
B. Postulated Antitumor Efficacy and Mechanism of Action

Carbazole alkaloids are known to exert their anticancer effects through various mechanisms, including DNA intercalation, inhibition of topoisomerases, and modulation of protein phosphorylation.[6] The presence of a methoxy group can significantly influence the biological activity of a compound, though its effect is highly dependent on its position on the carbazole ring. For instance, some studies on 5H-benzo[b]carbazoles have shown that 2-methoxy derivatives can have decreased potency. Conversely, other methoxy-substituted carbazoles, such as 7-methoxyheptaphylline, have demonstrated strong cytotoxicity.[5]

Given the structural similarities to ECCA, particularly the carbazole-3-carbaldehyde core, it is plausible that 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde could also exhibit antitumor properties. A hypothetical mechanism could involve interference with microtubule dynamics or topoisomerase inhibition, common pathways for carbazole derivatives.

Hypothetical_Mechanism Compound 6-Methoxy-1,4-dimethyl-9H- carbazole-3-carbaldehyde Target Putative Cellular Target (e.g., Tubulin, Topoisomerase) Compound->Target CellCycle Cell Cycle Disruption Target->CellCycle Apoptosis Apoptosis Induction CellCycle->Apoptosis

Figure 2: Putative mechanism of action for 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde.

III. Experimental Protocols for Comparative Evaluation

To empirically compare the antitumor efficacy of these two compounds, a standardized set of experimental protocols is essential. The following methodologies, based on those used to characterize ECCA, provide a robust framework for such a comparative study.

A. In Vitro Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic effects of the compounds on cancer cell lines versus normal cell lines.

Workflow:

MTT_Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay Seed 1. Seed cells in 96-well plates Incubate1 2. Incubate for 24h Seed->Incubate1 Treat 3. Treat with varying concentrations of compounds Incubate2 4. Incubate for 48h Treat->Incubate2 Add_MTT 5. Add MTT solution Incubate3 6. Incubate for 4h Add_MTT->Incubate3 Add_DMSO 7. Add DMSO to dissolve formazan Incubate3->Add_DMSO Measure 8. Measure absorbance at 570 nm Add_DMSO->Measure

Figure 3: Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate cells (e.g., melanoma cell lines and normal melanocytes) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of ECCA and 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

B. In Vivo Tumor Xenograft Model

This model is crucial for evaluating the antitumor efficacy of the compounds in a living organism.

Workflow:

Xenograft_Model cluster_tumor_induction Tumor Induction cluster_treatment Treatment Regimen cluster_evaluation Efficacy Evaluation Inject 1. Inject tumor cells subcutaneously into nude mice Monitor_Tumor 2. Monitor tumor growth Inject->Monitor_Tumor Randomize 3. Randomize mice into treatment groups (Vehicle, ECCA, Test Compound) Administer 4. Administer compounds (e.g., intraperitoneally) daily for a set period Randomize->Administer Measure_Tumor 5. Measure tumor volume regularly Weigh_Tumor 6. At endpoint, excise and weigh tumors Measure_Tumor->Weigh_Tumor Analyze 7. Analyze for biomarkers (e.g., apoptosis) Weigh_Tumor->Analyze

Figure 4: Workflow for an in vivo tumor xenograft study.

Detailed Steps:

  • Animal Model: Use immunodeficient mice (e.g., nude mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of melanoma cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Grouping: Once tumors reach a palpable size (e.g., 50-100 mm³), randomly assign the mice to different treatment groups: vehicle control, ECCA (e.g., 10 or 50 mg/kg), and 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde at various doses.

  • Compound Administration: Administer the compounds daily via an appropriate route (e.g., intraperitoneal injection).

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

  • Endpoint Analysis: At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors. Portions of the tumor can be used for histological and molecular analysis (e.g., TUNEL assay for apoptosis).

IV. Conclusion and Future Directions

This guide has provided a comprehensive overview of the established antitumor efficacy of ECCA and a framework for investigating the potential of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde. While ECCA stands as a promising candidate for further development, particularly for melanoma, the vast chemical space of carbazole derivatives remains largely unexplored.

The lack of data on 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde highlights a clear opportunity for further research. A direct, head-to-head comparison using the standardized protocols outlined in this guide would be invaluable in determining its relative potency and potential as a novel anticancer agent. Such studies will not only elucidate the therapeutic potential of this specific compound but also contribute to a deeper understanding of the structure-activity relationships that govern the antitumor effects of the broader carbazole family.

References

  • A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - NIH. [Link]

  • A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PubMed. [Link]

  • Synthesis, Antitumour Activity and Structure-Activity Relationships of 5H-benzo[b]carbazoles. [Link]

  • Synthesis and antitumor activity of novel N-substituted carbazole imidazolium salt derivatives - PMC - NIH. [Link]

  • A review on the biological potentials of carbazole and its derived products. [Link]

  • The anticancer activity of carbazole alkaloids - PubMed. [Link]

Sources

Bridging the Bench and the Bedside: A Comparative Guide to the In Vitro and In Vivo Activity of Carbazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The journey of a therapeutic compound from a promising hit in a petri dish to an effective treatment in a living organism is fraught with challenges. The carbazole scaffold, a nitrogen-containing heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with potent anticancer, antimicrobial, and neuroprotective properties.[1][2][3] However, the promising nanomolar efficacy observed in vitro often fails to translate into the desired in vivo outcomes. This guide provides a critical comparison of the in vitro and in vivo activities of carbazole-based compounds, offering field-proven insights and detailed experimental frameworks to aid researchers in navigating this complex transition.

Section 1: The In Vitro Landscape: Initial Screening and Mechanistic Insights

In vitro assays are the bedrock of early-stage drug discovery. They offer a rapid, high-throughput, and cost-effective means to assess the biological activity of newly synthesized compounds in a controlled environment. For carbazole derivatives, these tests are crucial for initial potency determination and mechanism of action studies.

Key In Vitro Assays for Carbazole Compounds
  • Anticancer Activity: The most common starting point is the assessment of cytotoxicity against various cancer cell lines. The MTT assay remains a gold standard for measuring a compound's ability to inhibit cell proliferation.[4]

  • Antimicrobial Activity: The antimicrobial potential is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using broth microdilution or agar dilution methods.[5] These tests quantify the lowest concentration of a compound that prevents visible growth of a microorganism.[3][6]

  • Neuroprotective Activity: Assays often measure a compound's ability to protect neuronal cells from induced stress (e.g., from hydrogen peroxide) or to inhibit enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE).[7][8]

Experimental Protocol: MTT Assay for Cytotoxicity

The causality behind choosing the MTT assay lies in its principle: it measures the metabolic activity of cells, which is a direct proxy for cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the carbazole compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator. The duration is chosen to allow for multiple cell doubling times, ensuring a robust signal.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Section 2: The In Vivo Proving Ground: Assessing Efficacy and Safety

While in vitro tests are essential, they cannot replicate the complex physiological environment of a living organism. In vivo models are indispensable for evaluating a compound's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and overall safety profile.

Common In Vivo Models for Carbazole Derivatives
  • Anticancer: Murine xenograft models, where human cancer cells are implanted into immunodeficient mice, are the workhorse for testing anticancer agents.[9] These models allow for the assessment of a compound's ability to reduce tumor growth in a living system.[9]

  • Antimicrobial: Various infection models are used, such as the murine thigh infection model or sepsis models, to determine if a compound can clear a bacterial or fungal infection in vivo.[10][11]

  • Neuroprotective: Transgenic mouse models of neurodegenerative diseases (e.g., Alzheimer's disease models) are used to evaluate if a compound can slow disease progression or improve cognitive function.

Experimental Protocol: Murine Cancer Xenograft Model

This model is chosen because it directly measures the ultimate desired outcome for an anticancer drug: tumor regression. It integrates all aspects of drug delivery, metabolism, and interaction with the tumor microenvironment.

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is typically calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Randomize mice into control and treatment groups. Administer the carbazole compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Monitor tumor size, body weight, and general health of the mice regularly (e.g., 2-3 times per week). Body weight is a critical indicator of systemic toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a set treatment period.

  • Data Analysis: Compare the tumor growth curves between the treated and control groups. Calculate the tumor growth inhibition (TGI) percentage. At the end of the study, tumors can be excised for further histological or molecular analysis.

Section 3: Bridging the Gap: A Comparative Analysis of Carbazole Activity

The critical question for any drug development professional is how well in vitro potency translates to in vivo efficacy. Below, we analyze specific examples from the literature.

Anticancer Activity: From IC₅₀ to Tumor Regression

Carbazole-based anticancer agents provide some of the clearest examples of both successful and challenging in vitro-to-in vivo translations. The key differentiator is often the compound's ability to reach and engage its target in the complex in vivo environment.

Alectinib, a benzocarbazole derivative, is a powerful case study. It was designed as a highly selective anaplastic lymphoma kinase (ALK) inhibitor. In vitro, it demonstrated potent anti-proliferative activity against ALK-positive non-small cell lung cancer (NSCLC) cell lines with an IC₅₀ value of 3.0 nM.[9] This high in vitro potency translated into significant tumor regression in in vivo xenograft models when administered orally.[9] Alectinib is now an FDA-approved drug, highlighting a successful translation.

Another example is EHop-016, a Rac1 inhibitor. It showed promising in vitro viability reduction in metastatic cancer cells at concentrations below 5 µM.[9] Crucially, this activity was confirmed in vivo, where it demonstrated an ability to reduce tumor growth and metastasis in a mouse model of breast cancer.[9]

Conversely, many carbazole derivatives show high cytotoxicity in vitro (low µM or even nM IC₅₀ values) but fail in vivo.[12][13][14] This discrepancy is often due to poor pharmacokinetic properties, such as low solubility, rapid metabolism, or inability to penetrate the tumor tissue.

Table 1: Comparison of In Vitro and In Vivo Anticancer Activity of Select Carbazole Derivatives

CompoundIn Vitro Target/AssayIn Vitro Potency (IC₅₀)In Vivo ModelIn Vivo OutcomeCitation
Alectinib ALK Inhibition / Proliferation1.9 nM (enzymatic), 3.0 nM (cell)NSCLC XenograftSignificant tumor regression[9]
EHop-016 Rac1 Inhibition / Cell Viability< 5 µMBreast Cancer Mouse ModelReduced tumor growth and metastasis[9]
BMVC G-quadruplex StabilizationNot specifiedTumor-bearing mice (PDT)Inhibition of tumor growth[9]
Compound C4 Cytotoxicity (MTT Assay)2.5 µM (MCF-7), 5.4 µM (HeLa)Not reportedFurther in vivo studies needed[14]

ALK_Inhibition_Pathway

Antimicrobial Activity: The MIC Is Not the Whole Story

The antimicrobial space is replete with carbazole compounds demonstrating excellent in vitro activity, with MIC values often in the low µg/mL range, sometimes comparable to standard antibiotics.[1] Natural carbazole alkaloids and their synthetic derivatives have shown broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1][6][15]

For instance, certain derivatives have shown MIC values as low as 3.9 µg/mL against B. subtilis and 0.9 µg/mL against other species.[1] However, there is a notable scarcity of corresponding in vivo efficacy data in the literature for many of these compounds. This common chasm is due to several factors:

  • Bioavailability: The compound must reach the site of infection at a concentration above the MIC.

  • Host Factors: The presence of serum proteins can bind to the compound, reducing its effective concentration.

  • Toxicity: A compound may be potent against microbes but too toxic for the host at therapeutic concentrations.[6]

  • Biofilm Penetration: In vitro tests are often performed on planktonic (free-floating) bacteria, whereas in vivo infections frequently involve biofilms, which are notoriously difficult to penetrate.

Table 2: In Vitro Antimicrobial Activity of Select Carbazole Derivatives

Compound ClassOrganismIn Vitro Potency (MIC)In Vivo DataCitation
Ursolic Acid Hybrids (20b) B. subtilis3.9 µg/mLNot reported[1]
N-substituted Benzimidazoles S. aureus, B. subtilis8 µg/mLNot reported[3]
4-[4-(benzylamino)butoxy] derivatives Staphylococcus strains32 µg/mLNot reported[6]
Acid-functionalized derivatives S. aureus, E. coliPotent activity reportedNot reported[16]

Section 4: Key Factors Influencing In Vitro-In Vivo Correlation (IVIVC)

Understanding why a potent in vitro compound succeeds or fails in vivo requires a deep appreciation of pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[17]

  • Absorption, Distribution, Metabolism, Excretion (ADME): A compound must be absorbed into the bloodstream, distribute to the target tissue, resist rapid metabolism by the liver, and be cleared from the body at an appropriate rate. Introducing acidic moieties, for example, can enhance solubility and improve pharmacokinetic behavior.[16]

  • Structure-Activity Relationship (SAR): The specific chemical structure dictates both the biological activity and the ADME properties. For example, the addition of a sulfonamide group to a carbazole derivative was found to improve cytotoxic activity.[12]

  • Target Engagement: It is not enough for the drug to reach the target tissue; it must engage its molecular target (e.g., an enzyme or receptor) with sufficient affinity and for a sufficient duration to elicit a therapeutic effect.

Drug_Development_Workflow

Conclusion and Future Directions

The development of carbazole-based therapeutics is a testament to the power of this versatile scaffold. While in vitro assays are indispensable for identifying potent lead compounds, researchers must maintain a critical perspective. High in vitro potency is a necessary, but not sufficient, condition for in vivo success.

For drug development professionals, the key takeaways are:

  • Integrate ADME Early: In silico predictions and early in vitro ADME assays should be run in parallel with potency screens to deprioritize compounds with likely pharmacokinetic liabilities.

  • Understand the Target Environment: Consider the physiological context of the disease. For solid tumors, this means ensuring tumor penetration; for bacterial infections, it means considering biofilm formation and host-protein binding.

  • Iterate Based on In Vivo Data: The feedback loop from in vivo studies is critical. A compound that fails due to rapid metabolism, for instance, can be chemically modified in the next design cycle to block the metabolic site, potentially translating its in vitro potency into in vivo efficacy.

By embracing a holistic approach that balances in vitro potency with in vivo realities from the earliest stages of discovery, the scientific community can more effectively unlock the full therapeutic potential of the carbazole nucleus.

References

  • Molecules. (2019). Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. [Link]

  • ResearchGate. (2022). Examples of carbazole derivatives with known anticancer mode of action. [Link]

  • ResearchGate. (2022). Synthesis and In vitro anticancer activity of some novel substituted carbazole carbamate derivatives against human glioma U87MG cell line. [Link]

  • Molecules. (2021). Carbazole Derivatives as Potential Antimicrobial Agents. [Link]

  • MDPI. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. [Link]

  • bioRxiv. (2024). Design, Synthesis, Biological Evaluation and Molecular Docking of New Acid-Functionalized Carbazole Derivatives as Potential Antibiotic. [Link]

  • SciSpace. (2020). IMIDAZOLE AND CARBAZOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: MOLECULAR DOCKING STUDIES AND CYTOTOXIC ACTIVITY EVALUATION. [Link]

  • MOST Wiedzy. (2019). Biologically active compounds based on the carbazole scaffold - synthetic and mechanistic aspects. [Link]

  • Pharmaceuticals. (2023). Anti-Breast Cancer Properties and In Vivo Safety Profile of a Bis-Carbazole Derivative. [Link]

  • Cureus. (2024). A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. [Link]

  • Croatian Chemical Acta. (2023). Antimicrobial Potential of Carbazole Derivatives. [Link]

  • Frontiers in Chemistry. (2022). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. [Link]

  • Journal of Advanced Pharmaceutical Technology & Research. (2011). Methods for in vitro evaluating antimicrobial activity: A review. [Link]

  • PubMed. (2018). Optimization of Pharmacokinetic Properties by Modification of a Carbazole-Based Cannabinoid Receptor Subtype 2 (CB 2) Ligand. [Link]

  • PubMed. (2012). Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. [Link]

  • MDPI. (2024). Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities. [Link]

  • ResearchGate. (2016). In vitro Antifungal and Antibacterial Activity of Carbazoles. [Link]

  • Molecules. (2019). Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells. [Link]

  • PLoS One. (2015). Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line. [Link]

  • WOAH. (2019). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Health Research BC. (2023). Development and validation of in vivo models of acute bacterial infections for use in novel drug development. [Link]

  • ResearchGate. (2025). Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. [Link]

Sources

A Spectroscopic Journey: Tracing the Synthesis of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde from its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth spectroscopic comparison of the pharmacologically relevant scaffold, 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde, and the key precursors involved in its synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the characteristic spectral transformations that occur at each stage of the synthesis. By understanding the causality behind the changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, scientists can effectively monitor reaction progress, confirm structural integrity, and troubleshoot synthetic challenges.

The synthesis of carbazole derivatives is of significant interest due to their wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[1] The target molecule is typically constructed through a sequential process involving the formation of the core carbazole ring system, followed by functionalization. Here, we will explore the spectroscopic signatures of a common synthetic route: the Fischer indole synthesis to create the carbazole core, followed by a Vilsmeier-Haack reaction to introduce the aldehyde functionality.

The Synthetic Pathway: An Overview

The journey from simple starting materials to the final functionalized carbazole involves two cornerstone reactions of organic synthesis. First, 4-methoxyphenylhydrazine and 2,5-dimethylcyclohexanone are condensed and cyclized under acidic conditions in the Fischer indole synthesis.[2][3][4] This reaction forges the tricyclic carbazole core. Subsequently, this intermediate, 6-Methoxy-1,4-dimethyl-9H-carbazole, is formylated using the Vilsmeier reagent (generated from POCl₃ and DMF) to regioselectively install a carbaldehyde group at the C-3 position.[5][6][7]

Caption: Synthetic route to the target carbazole aldehyde.

Part 1: Spectroscopic Analysis of Precursors

The starting materials possess distinct spectral features that serve as a crucial baseline for our comparative analysis.

Precursor 1: 4-Methoxyphenylhydrazine (as Hydrochloride Salt)

This substituted hydrazine is the source of the methoxy-substituted benzene ring and the nitrogen atom of the pyrrole ring in the final product.

  • ¹H NMR: The spectrum is characterized by a singlet for the methoxy (-OCH₃) protons, typically around 3.7-3.8 ppm. The aromatic protons on the para-substituted ring appear as a classic AA'BB' system (two doublets), usually in the 6.8-7.2 ppm region. The hydrazine protons (-NHNH₂) are exchangeable and can appear as broad signals.

  • ¹³C NMR: Key signals include the methoxy carbon (~55 ppm), four distinct aromatic carbons (two protonated, two quaternary), with the oxygen-bearing carbon being the most downfield shifted (~150-160 ppm).

  • IR Spectroscopy: Look for characteristic N-H stretching bands (often broad) in the 3200-3400 cm⁻¹ region. A strong C-O stretch for the aryl ether will be present around 1240 cm⁻¹.

  • Mass Spectrometry: The free base has a molecular weight of 138.16 g/mol . The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 138.[8]

Precursor 2: 2,5-Dimethylcyclohexanone

This cyclic ketone provides the carbon framework for the second, dimethyl-substituted aromatic ring of the carbazole.

  • ¹H NMR: The spectrum is entirely aliphatic, with complex multiplets for the methylene (-CH₂) and methine (-CH) protons of the cyclohexane ring, typically between 1.0 and 2.5 ppm. Two distinct doublets will be present for the two methyl groups (-CH₃).

  • ¹³C NMR: The most notable signal is the carbonyl carbon (C=O) which is significantly deshielded, appearing far downfield around 210-215 ppm. The remaining aliphatic carbons (methines, methylenes, and methyls) will appear in the upfield region (15-50 ppm).[9]

  • IR Spectroscopy: A very strong, sharp absorption band corresponding to the C=O stretch of the saturated ketone is the most prominent feature, typically found between 1705-1725 cm⁻¹.

  • Mass Spectrometry: With a molecular weight of 126.20 g/mol , the mass spectrum will show a molecular ion peak at m/z = 126.[10]

Part 2: Formation of the Carbazole Core

The reaction between the two precursors initiates the most significant structural transformation. The resulting intermediate, 6-Methoxy-1,4-dimethyl-9H-carbazole , provides a new set of spectral data reflecting the formation of the aromatic, tricyclic system.

G start Hydrazone Formation step1 [3,3]-Sigmatropic Rearrangement start->step1 step2 Rearomatization step1->step2 step3 Cyclization & NH₃ Elimination step2->step3 end Aromatization (Carbazole) step3->end

Caption: Key mechanistic stages of the Fischer Indole Synthesis.

Spectroscopic Signatures of 6-Methoxy-1,4-dimethyl-9H-carbazole
  • ¹H NMR: The most profound change is the disappearance of all aliphatic signals from the cyclohexanone and the appearance of new aromatic proton signals.

    • A broad singlet for the N-H proton of the carbazole ring appears, typically downfield (> 8.0 ppm).

    • Singlets for the two methyl groups (-CH₃) on the aromatic ring will be present, usually around 2.5 ppm.

    • The methoxy (-OCH₃) signal remains, likely around 3.8-3.9 ppm.

    • A set of new signals in the aromatic region (7.0-8.0 ppm) corresponds to the five protons on the carbazole nucleus.

  • ¹³C NMR: The ketone carbonyl signal (~212 ppm) vanishes completely. It is replaced by a series of new signals in the 100-145 ppm range, corresponding to the 12 carbons of the aromatic carbazole framework.

  • IR Spectroscopy: The intense ketone C=O stretch (~1715 cm⁻¹) disappears. A new, sharp N-H stretching band appears around 3400-3480 cm⁻¹, characteristic of the carbazole secondary amine.[11]

  • Mass Spectrometry: The molecular weight increases to 225.28 g/mol , and the mass spectrum should show a strong molecular ion peak at m/z = 225.

Part 3: Final Transformation - Vilsmeier-Haack Formylation

The introduction of the aldehyde group onto the electron-rich carbazole ring is the final step, yielding 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde . This transformation introduces a powerful electron-withdrawing group, which has a predictable and significant impact on the spectroscopic data.[12]

G DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Ion Adduct Vilsmeier->Iminium Carbazole Carbazole Intermediate Carbazole->Iminium Electrophilic Attack Product Aryl Aldehyde Iminium->Product Hydrolysis

Sources

Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity of Carbazole Alkaloids in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise and Peril of a Privileged Scaffold

Carbazole alkaloids, a diverse family of nitrogen-containing heterocyclic compounds primarily isolated from plants of the Rutaceae family (e.g., Murraya koenigii), are a focal point in drug discovery.[1] Their tricyclic structure is considered a "privileged scaffold," appearing in numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[2][3] Molecules like girinimbine, mahanine, and murrayanine have demonstrated potent biological effects in preclinical studies, often by modulating critical cellular signaling pathways such as PI3K/Akt/mTOR.[4][5]

However, the very features that make the carbazole scaffold so versatile can also be a source of significant experimental challenges. Researchers often observe that these alkaloids are active across a wide range of seemingly unrelated assays, a phenomenon known as cross-reactivity or promiscuity. This guide provides a comparative analysis of the cross-reactivity profiles of common carbazole alkaloids, explains the underlying mechanisms for this behavior, and offers robust experimental protocols to help researchers validate their findings and distinguish true target engagement from non-specific activity. Understanding and addressing this cross-reactivity is paramount for the successful development of selective and effective therapeutic agents.

The Causality of Cross-Reactivity: Beyond a Single Target

The observation that a single carbazole alkaloid can inhibit multiple cancer cell lines or show activity in various antioxidant and anti-inflammatory assays points to a fundamental question: are these compounds truly multi-targeted, or are they exhibiting non-specific activity that can confound experimental results? The answer lies in understanding two primary mechanisms of promiscuous inhibition.

  • True Polypharmacology: The carbazole structure can genuinely interact with the binding sites of multiple related proteins, such as various protein kinases.[4] The dysregulation of kinase signaling is a hallmark of many cancers, making them a common target. Given the structural conservation of the ATP-binding pocket across the kinome, it is plausible that a single carbazole derivative could inhibit several kinases, leading to effects across multiple signaling pathways.

  • Assay Interference & Non-Specific Mechanisms: A significant portion of cross-reactivity observed with natural products stems from pan-assay interference compounds (PAINS).[6] These compounds don't inhibit a target through a specific, high-affinity interaction. Instead, they can interfere with assays through various physical mechanisms:

    • Colloidal Aggregation: At micromolar concentrations, some organic molecules, including natural products, can form sub-micrometer aggregates in aqueous buffers.[7] These aggregates can sequester proteins non-specifically, leading to their apparent inhibition in a wide range of biochemical assays.[7] This mechanism is a major cause of "false positives" in high-throughput screening (HTS).[8]

    • Chemical Reactivity: Some compounds may contain reactive functional groups that can covalently modify proteins, leading to irreversible and non-specific inhibition.

    • Interference with Assay Readouts: Certain molecules can interfere with the detection method of an assay itself, for instance, by absorbing light at the same wavelength as the assay signal or by quenching fluorescence.

Comparative Analysis of Cytotoxicity: A Window into Cross-Reactivity

A primary method for evaluating the anticancer potential of carbazole alkaloids is the cell viability or cytotoxicity assay. By comparing the half-maximal inhibitory concentration (IC50) of different alkaloids across various cancer cell lines, we can begin to appreciate their broad spectrum of activity. While this doesn't definitively prove cross-reactivity at the protein level, it demonstrates activity against diverse cellular backgrounds, hinting at action on common, fundamental pathways or a lack of specificity.

Carbazole AlkaloidCancer Cell LineAssay TypeIC50 (µg/mL)Reference
Girinimbine HT-29 (Colon)MTT4.79 ± 0.74[9]
HepG2 (Liver)MTTVaries (Dose-dependent)[10]
A549 (Lung)Not SpecifiedPotent effects noted[2]
Mahanine HL-60 (Leukemia)MTT5.1[11]
HeLa (Cervical)MTT7.7[11]
Mahanimbine MCF-7 (Breast)MTTSignificant inhibition[3]
Hela, P388Not SpecifiedPotent cytotoxic effect
Murrayamine-J HL-60 (Leukemia)MTT12.1[11]
HeLa (Cervical)MTT12.8[11]
Murrayafoline-A HL-60 (Leukemia)MTT8.5[11]
HeLa (Cervical)MTT4.6[11]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions (e.g., incubation time, cell density).

This data reveals that a single compound, like Mahanine, is effective against both leukemia and cervical cancer cell lines, suggesting it targets pathways essential to both. However, without further investigation, we cannot rule out non-specific cytotoxic effects. For example, a study on Girinimbine showed it was selectively cytotoxic to colon cancer cells (HT-29) while having no significant effect on normal colon cells (CCD-18Co), which is a crucial indicator of potential therapeutic value.[9]

Experimental Workflows for Deconvoluting Cross-Reactivity

To build a robust case for a specific mechanism of action and to understand a compound's true selectivity, a multi-pronged experimental approach is necessary.

Foundational Assay: Assessing Cytotoxicity

The first step is typically to confirm the biological activity of the alkaloid in a cell-based context. The MTT assay is a widely used colorimetric method for this purpose.[12]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Culture Cancer & Normal Cell Lines A1 Seed Cells in 96-well Plates P1->A1 P2 Prepare Serial Dilutions of Carbazole Alkaloid A2 Treat Cells with Alkaloid Dilutions P2->A2 A1->A2 A3 Incubate for 24-72 hours A2->A3 A4 Add MTT Reagent (Incubate 2-4 hours) A3->A4 A5 Add Solubilizing Agent (e.g., DMSO) A4->A5 D1 Read Absorbance at ~570nm A5->D1 D2 Calculate % Viability vs. Control D1->D2 D3 Plot Dose-Response Curve & Determine IC50 D2->D3

Caption: Workflow for determining the IC50 of carbazole alkaloids using the MTT assay.

  • Cell Seeding: Plate cells (e.g., HT-29, and a non-cancerous control line like CCD-18Co) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the carbazole alkaloid (e.g., 10 mM in DMSO). Perform serial dilutions in culture medium to create a range of desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound dose).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the carbazole alkaloid or vehicle control.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[13] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Probing for Specificity: Kinase Selectivity Profiling

If a carbazole alkaloid shows promising cytotoxicity, the next crucial step is to determine its selectivity. Given that many natural products are known to interact with kinases, performing a kinase selectivity panel is a logical and informative approach.[14] This involves testing the compound against a large number of different protein kinases to identify on-target and off-target activities.

G cluster_prep Preparation cluster_assay Assay Execution (High-Throughput) cluster_analysis Data Analysis & Visualization P1 Select Kinase Panel (e.g., KinomeMAX) A1 Incubate each Kinase with Substrate, ATP, and Test Compound P1->A1 P2 Prepare Test Compound (Carbazole Alkaloid) at Screening Concentration (e.g., 1µM) P2->A1 A2 Stop Reaction A1->A2 A3 Detect Kinase Activity (e.g., ADP-Glo™, Radiometric) A2->A3 D1 Calculate % Inhibition for each Kinase A3->D1 D2 Generate Selectivity Profile (e.g., Kinome Map, Dendrogram) D1->D2 D3 Identify On- and Off-Target Hits D2->D3 D4 Follow-up with IC50 Determination for Hits D3->D4

Caption: A generalized workflow for assessing the cross-reactivity of a carbazole alkaloid via kinase panel screening.

This protocol describes a conceptual workflow based on commercially available services (e.g., Reaction Biology, Promega).

  • Compound Submission: Prepare the carbazole alkaloid at a high concentration (e.g., 10 mM in 100% DMSO) and provide it to a contract research organization (CRO) that offers kinase profiling services.

  • Panel Selection: Choose a panel that covers a broad range of the human kinome. Panels can range from dozens to over 400 kinases.[15]

  • Primary Screen: The compound is typically screened at a single, high concentration (e.g., 1 or 10 µM) against all kinases in the panel.[16]

  • Assay Principle: A common method is a luminescent assay like ADP-Glo™. This assay measures the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in a lower ADP concentration and thus a lower luminescent signal.

    • Reaction: The kinase, its specific substrate, ATP, and the test compound are incubated together in a reaction buffer.

    • Detection: After incubation, ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent, the Kinase Detection Reagent, is then added to convert the produced ADP into ATP, which drives a luciferase reaction, generating light.

  • Data Analysis: The activity for each kinase is measured, and the percent inhibition by the test compound is calculated relative to a DMSO control.

  • Hit Validation: Kinases that show significant inhibition (e.g., >50% or >75%) in the primary screen are considered "hits." These hits should be validated by determining their full dose-response curve to calculate an accurate IC50 value. This confirms the potency of the interaction and rules out single-point artifacts.

Interpreting the Data: Building a Case for Selectivity

The results from these assays provide a comprehensive picture of the alkaloid's activity profile.

  • Broad Cytotoxicity with No Clear Kinase Hits: If an alkaloid is cytotoxic to many cell lines but does not show specific inhibition in a kinase panel, it may be acting via a non-kinase target, or it could be a promiscuous inhibitor acting through aggregation.

  • Selective Cytotoxicity and Specific Kinase Hits: If an alkaloid is cytotoxic to a specific cancer cell line (e.g., one known to be dependent on a particular kinase) and the kinase panel reveals potent inhibition of that same kinase with a clean off-target profile, this is strong evidence for a specific mechanism of action.

  • Broad Cytotoxicity and Multiple Kinase Hits: This suggests the compound may have true polypharmacology, targeting multiple kinases. The PI3K/Akt/mTOR pathway, for instance, involves multiple kinases, and its modulation is a known mechanism for many natural products.[17] Further cell-based assays would be needed to confirm that the inhibition of these kinases is responsible for the observed cellular phenotype.

Visualizing the Mechanism: Carbazole Alkaloids and the PI3K/Akt Pathway

Many carbazole alkaloids, including girinimbine, are reported to induce apoptosis by modulating the PI3K/Akt/mTOR signaling pathway.[2] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in cancer. Understanding this potential cross-reactivity with multiple nodes in a single pathway is key.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation PTEN PTEN PTEN->PIP3 -P Carbazole Carbazole Alkaloids (e.g., Girinimbine) Carbazole->PI3K Carbazole->Akt Carbazole->mTORC1

Caption: Potential cross-reactivity of carbazole alkaloids within the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

Carbazole alkaloids remain a rich source of potential therapeutic leads. However, their inherent tendency for cross-reactivity necessitates a careful and rigorous validation strategy. Simply demonstrating cytotoxicity is insufficient. Researchers must dissect the molecular basis of this activity to distinguish between desirable polypharmacology and undesirable non-specific effects.

By employing a systematic approach—starting with broad cytotoxicity screening against both cancerous and normal cells, followed by comprehensive target-based panels like kinase profiling—researchers can build a robust data package. This strategy, which validates cellular effects with specific molecular target engagement, is the most reliable path to confidently identify and optimize truly promising drug candidates derived from this remarkable natural product family.

References

  • Chan, K.L., & Wong, Y.C. (2024). Constituents of carbazole alkaloids and anti-cancer properties of extracts, mahanine, isomahanine, mahanimbine, and girinimbine from Bergera koenigii. Journal of Applied Pharmaceutical Science, 14(10), 025-034. [Link]

  • Al-Suede, F.S.R., et al. (2022). Cytotoxicity of Mahanimbine from Curry Leaves in Human Breast Cancer Cells (MCF-7) via Mitochondrial Apoptosis and Anti-Angiogenesis. Molecules, 27(3), 1041. [Link]

  • Shoichet, B.K. (2004). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry, 47(1), 1-12. [Link]

  • Harris, L.G., et al. (2023). Reactivity-Based Screening for Natural Product Discovery. Journal of Natural Products, 86(1), 195-209. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]

  • Hassan, F., et al. (2024). Alkaloid-based modulators of the PI3K/Akt/mTOR pathway for cancer therapy: Understandings from pharmacological point of view. Phytomedicine, 155459. [Link]

  • Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Verma, S., et al. (2021). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 26(21), 6591. [Link]

  • Bantscheff, M., et al. (2011). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 10(3), 1305-1315. [Link]

  • ResearchGate. (2024). Constituents of carbazole alkaloids and anti-cancer properties of extracts, mahanine, isomahanine, mahanimbine, and girinimbine from Bergera koenigii. [Link]

  • Laphookhieo, S., et al. (2018). Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria. Marine Drugs, 16(12), 484. [Link]

  • ResearchGate. (n.d.). Chemical structures of alkaloids targeting PI3K/AKT/mTOR pathway. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Chew, E.H., et al. (2025). Cytotoxic activities and in silico study of carbazole alkaloids isolated from Murraya koenigii against HL-60 and HeLa cancer cell lines. Records of Natural Products, 19(2), 123-132. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]

  • Herath, H.M.I.U., et al. (2022). A Computational Study of Carbazole Alkaloids from Murraya koenigii as Potential SARS-CoV-2 Main Protease Inhibitors. Evidence-Based Complementary and Alternative Medicine, 2022, 8893921. [Link]

  • Khan, F., et al. (2018). Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. International Journal of Molecular Sciences, 19(6), 1693. [Link]

  • Harvey, A.L., et al. (2020). Creating and screening natural product libraries. Natural Product Reports, 37(4), 522-544. [Link]

  • Radoshevich, L., et al. (2024). Structural basis of promiscuous inhibition of Listeria virulence activator PrfA by oligopeptides. Nature Communications, 15(1), 4529. [Link]

  • Iman, V., et al. (2017). Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii. Drug Design, Development and Therapy, 11, 103-121. [Link]

  • Rudolph, J., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Protein Kinase Inhibitors. Wiley-VCH. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]

  • Arghiani, N., et al. (2017). Cytotoxicity Evaluation of Methanol Extracts of Some Medicinal Plants on P19 Embryonal Carcinoma Cells. Journal of Reports in Pharmaceutical Sciences, 6(2), 159-165. [Link]

  • Davis, M.I., et al. (2011). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening, 16(5), 558-571. [Link]

  • ResearchGate. (n.d.). Possible mechanisms of interference of natural products. [Link]

  • Schein, C.H., et al. (2014). Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity. BMC Bioinformatics, 15, 21. [Link]

  • Almalki, S.G., et al. (2021). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. Cancers, 13(23), 6047. [Link]

  • Syam, S., et al. (2011). The Growth Suppressing Effects of Girinimbine on Hepg2 Involve Induction of Apoptosis and Cell Cycle Arrest. Molecules, 16(8), 7155-7170. [Link]

  • Jash, S.K., & Chowdury, A. (2022). Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases. Antioxidants, 11(3), 493. [Link]

  • Co, N.A., et al. (2011). Discovery and Analysis of Natural-Product Compounds Inhibiting Protein Synthesis in Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 55(12), 5824-5831. [Link]

  • Royal Society of Chemistry. (2018). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. [Link]

  • ACG Publications. (2025). Cytotoxic activities and in silico study of carbazole alkaloids isolated from Murraya koenigii against HL-60 and HeLa cancer. [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. [Link]

  • ResearchGate. (2025). Natural Products in High Throughput Screening: Automated High-Quality Sample Preparation. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

Sources

A Senior Application Scientist's Guide to the Fluorescent Properties of Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Carbazole derivatives have emerged as a cornerstone in the development of advanced fluorescent materials, owing to their robust photophysical characteristics, excellent thermal and chemical stability, and versatile synthetic accessibility.[1][2] Their inherent electron-rich nature and rigid planar structure make them exceptional candidates for a wide array of applications, from highly sensitive fluorescent probes in bioimaging and drug discovery to efficient emitters in organic light-emitting diodes (OLEDs).[3][4]

This guide provides an in-depth comparison of the fluorescent properties of different classes of carbazole derivatives. We will explore the intricate relationship between their chemical structure and photophysical behavior, supported by experimental data and detailed protocols. Our focus is to equip you with the foundational knowledge and practical insights necessary to select and utilize these powerful fluorophores in your research endeavors.

The Structural Basis of Carbazole Fluorescence: A Tale of Electrons and Photons

The fluorescence of carbazole derivatives is intrinsically linked to their electronic structure. The carbazole core acts as an excellent electron donor, and its photophysical properties can be finely tuned by introducing various substituents at different positions of the carbazole ring.[1][2] The most common substitution patterns are at the 3,6-positions, the 2,7-positions, and the 9-position (the nitrogen atom). The nature and position of these substituents dictate the energy of the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—which in turn governs the absorption and emission characteristics of the molecule.[5][6]

The Influence of Substituent Position: 3,6- vs. 2,7-Disubstitution

The connectivity of substituents on the carbazole ring significantly impacts the extent of π-conjugation and, consequently, the fluorescent properties.

  • 3,6-Disubstituted Carbazole Derivatives: Substitution at the 3 and 6 positions generally enhances the electron-donating ability of the carbazole core.[7] This often leads to a red-shift in both absorption and emission spectra compared to the parent carbazole. These derivatives are frequently employed in the design of donor-acceptor systems.

  • 2,7-Disubstituted Carbazole Derivatives: Linkage at the 2 and 7 positions typically results in a greater extension of the π-conjugated system.[7] This can lead to higher fluorescence quantum yields and larger Stokes shifts. Poly(2,7-carbazole)s, for instance, have shown significant promise in solar cell applications due to their excellent charge transport properties.[8]

The Role of the N-Substituent

Alkylation or arylation at the 9-position (the nitrogen atom) is a common strategy to improve the solubility and processability of carbazole derivatives.[9] While N-substitution can have a modest impact on the electronic properties, it plays a crucial role in modulating the intermolecular interactions and solid-state packing, which can significantly affect the fluorescence in the solid state.

A Comparative Analysis of Fluorescent Properties

To illustrate the structure-property relationships, we present a comparative analysis of the photophysical data for a selection of carbazole derivatives.

Derivative ClassExampleλabs (nm)λem (nm)Quantum Yield (ΦF)Fluorescence Lifetime (τ, ns)Key Features & Applications
Simple Substituted 3,6-di-tert-butyl-9H-carbazole~350~400-600High-Used as building blocks for more complex structures.[10]
Donor-Acceptor Carbazole-imidazole/thiazole~350-400~417-4600.14 - 0.18-Stimuli-responsive fluorescence, deep-blue emission.[11]
Fused Ring Systems Indolo[3,2-b]carbazole----Planar and rigid structure, used in OLEDs.
Bioimaging Probes Carbazole-based Zn2+ probe----Selective detection of metal ions in biological systems.[12]
Halogenated 3-Bromo-9H-carbazole-Solid-state emission0.012-Solid-state fluorescence, influenced by heavy atom effect.[13]

Note: The photophysical properties are highly dependent on the solvent and experimental conditions. The values presented here are for illustrative purposes.

The Intricacies of Donor-Acceptor Carbazole Derivatives

A particularly interesting class of carbazole derivatives are those with a donor-acceptor (D-A) architecture. In these systems, the electron-donating carbazole core is covalently linked to an electron-accepting moiety. Upon photoexcitation, an intramolecular charge transfer (ICT) occurs from the donor to the acceptor, leading to a highly polarized excited state.

The emission from these ICT states is often highly sensitive to the polarity of the surrounding environment, a phenomenon known as solvatochromism. In polar solvents, the ICT state is stabilized, resulting in a red-shifted emission. This property makes D-A carbazole derivatives excellent candidates for use as fluorescent probes to study the microenvironment of biological systems.

Experimental Protocols: Unveiling the Fluorescent Properties

Accurate characterization of the fluorescent properties of carbazole derivatives is paramount for their effective application. Here, we outline the standard experimental protocols for measuring key photophysical parameters.

Measuring Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The comparative method is the most common and reliable technique for measuring ΦF.

Protocol:

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the carbazole derivative under investigation.

  • Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Data Analysis: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

    ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

    where:

    • ΦF,std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Causality Behind Experimental Choices:

  • Dilute Solutions: Working with dilute solutions is crucial to avoid aggregation and self-quenching, which can lead to an underestimation of the quantum yield.

  • Same Solvent: Using the same solvent for both the sample and the standard minimizes variations in the refractive index and solvent-solute interactions.

  • Matching Spectral Region: Selecting a standard with similar absorption and emission profiles helps to minimize wavelength-dependent instrument artifacts.

Determining Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is a characteristic property of a fluorophore and can be influenced by its environment. Time-Correlated Single Photon Counting (TCSPC) is the most widely used technique for measuring fluorescence lifetimes.

Protocol:

  • Instrument Setup: A pulsed light source (e.g., a picosecond laser) excites the sample. The time difference between the excitation pulse and the arrival of the first emitted photon at a sensitive detector is measured.

  • Data Acquisition: This process is repeated thousands or millions of times to build up a histogram of photon arrival times.

  • Data Analysis: The resulting decay curve is then fitted to an exponential function to extract the fluorescence lifetime(s).

Causality Behind Experimental Choices:

  • Pulsed Excitation: A short excitation pulse is necessary to accurately measure the subsequent fluorescence decay.

  • Single Photon Counting: Detecting single photons ensures high sensitivity and a wide dynamic range.

Visualizing the Workflow

To provide a clearer understanding of the experimental process, the following diagram illustrates the workflow for characterizing the fluorescent properties of carbazole derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Carbazole Derivative purification Purification (e.g., Chromatography) synthesis->purification uv_vis UV-Vis Spectroscopy (Absorbance) purification->uv_vis Characterize fluor_spec Fluorescence Spectroscopy (Emission, Excitation) purification->fluor_spec lifetime_measurement Lifetime Measurement (TCSPC) purification->lifetime_measurement solvatochromism Solvatochromism Study purification->solvatochromism qy_measurement Quantum Yield Measurement uv_vis->qy_measurement fluor_spec->qy_measurement data_table Compile Data Table qy_measurement->data_table lifetime_measurement->data_table solvatochromism->data_table structure_property Structure-Property Relationship Analysis data_table->structure_property

Caption: Experimental workflow for the synthesis and characterization of carbazole derivatives.

The Structure-Property Relationship Visualized

The following diagram illustrates the key relationships between the chemical structure of carbazole derivatives and their resulting fluorescent properties.

structure_property_relationship structure Chemical Structure substituents Substituents (Nature & Position) structure->substituents photophysics Fluorescent Properties conjugation π-Conjugation substituents->conjugation electronics Electronic Properties (HOMO/LUMO) substituents->electronics conjugation->electronics absorption Absorption (λ_abs) electronics->absorption emission Emission (λ_em) electronics->emission qy Quantum Yield (Φ_F) photophysics->qy lifetime Lifetime (τ) photophysics->lifetime applications Applications photophysics->applications

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde. As a niche research chemical, a specific Safety Data Sheet (SDS) is not always readily available. Therefore, the following procedures are synthesized from the known hazards of the parent carbazole moiety and analogous derivatives, grounded in established principles of laboratory safety and hazardous waste management. This protocol is designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.

Core Directive: Hazard Profile and the Principle of Prudent Disposal

The foundational principle for disposing of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde is to treat it as hazardous waste at all times . This directive is based on the toxicological profile of structurally similar carbazole compounds. The carbazole framework is associated with significant health and environmental hazards. All waste streams, including pure compound residues, contaminated labware, and solutions, must be segregated from general waste.

The causality behind this stringent approach is rooted in the following potential hazards, extrapolated from authoritative sources on carbazole:

Hazard ClassificationDescriptionAuthoritative Source
Carcinogenicity Suspected of causing cancer (Category 2).[1]Fisher Scientific SDS for Carbazole
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects (Acute & Chronic, Category 1).[1][2]Fisher Scientific & Carl ROTH SDS for Carbazole
Skin Irritation Causes skin irritation (Category 2).[1]Fisher Scientific SDS for Carbazole
Eye Irritation Causes serious eye irritation (Category 2).[1]Fisher Scientific SDS for Carbazole
Respiratory Irritation May cause respiratory irritation.[1]Fisher Scientific & Sigma-Aldrich SDS

Disposing of this compound via standard drains or general refuse is strictly prohibited, as it can introduce a persistent and toxic substance into the environment and wastewater systems.[2][3]

Step-by-Step Disposal Protocol

This protocol outlines the essential, field-proven steps for managing waste from the moment of generation to its final hand-off for disposal.

Step 1: Immediate Segregation at the Point of Generation

The first and most critical step is to never mix waste containing 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde with non-hazardous materials or other chemical waste streams unless explicitly directed by your institution's Environmental Health and Safety (EHS) department.[4] Incompatible mixtures can create unforeseen hazards.

  • Solid Waste: Includes residual powder, contaminated weighing paper, gloves, pipette tips, and any other solid labware that has come into direct contact with the compound.

  • Liquid Waste: Includes any solutions containing the dissolved compound, such as reaction mixtures, chromatographic fractions, or rinsing solvents.

Step 2: Proper Waste Containerization

The integrity of your waste management system relies on using appropriate and correctly labeled containers.

For Solid Waste:

  • Select a Container: Use a dedicated, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE).[4]

  • Collect Waste: Carefully place all solid waste into this container. Avoid any actions that could generate dust.

  • Secure the Container: Ensure the container is kept securely closed at all times, except when actively adding waste.[4][5]

For Liquid Waste:

  • Select a Container: Use a separate, sealable, and clearly labeled container intended for hazardous liquid waste.

  • Collect Waste: Transfer all solutions containing the compound into this container.

  • Manage Headspace: Leave sufficient headspace (approximately 10-15%) to allow for vapor expansion and prevent spills.

Step 3: Comprehensive Labeling

Regulatory compliance and safety depend on clear and accurate labeling. Your institution's EHS department will provide specific guidelines, but all labels must include:

  • The words "Hazardous Waste" .[6]

  • The full chemical name: "6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde" .

  • The CAS Number: 18073-15-9 .[7]

  • Associated Hazard Pictograms: At a minimum, include GHS pictograms for Health Hazard, Irritant, and Environmental Hazard.

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Designate a specific location in the lab, at or near the point of waste generation, as a Satellite Accumulation Area (SAA).[6][8]

  • Location: The SAA must be away from general traffic and incompatible materials, particularly strong oxidizing agents and bases.[5]

  • Storage Limits: Adhere to institutional and federal limits for the volume of waste stored in an SAA (e.g., up to 55 gallons).[6]

  • Duration: Waste containers must be moved from the SAA to a central storage area within a specified timeframe (e.g., 12 months) or once the container is full, whichever comes first.[8][9]

Step 5: Arranging for Final Disposal

Final disposal is a regulated process that must be managed by trained professionals.

  • Contact EHS: Once your waste container is full or nearing its storage time limit, contact your institution's EHS department to schedule a pickup.

  • Professional Handling: The EHS department will work with a licensed hazardous waste disposal contractor to transport and dispose of the material in accordance with all local, state, and federal regulations.[3][10]

Disposal Workflow Diagram

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2 & 3: Containerization & Labeling cluster_2 Step 4: Temporary Storage cluster_3 Step 5: Final Disposal gen Waste Generation (Solid or Liquid) solid_container Solid Waste Container (HDPE, Sealed) gen->solid_container Segregate liquid_container Liquid Waste Container (Sealed) gen->liquid_container Segregate label_solid Label Solids: 'Hazardous Waste' Full Chemical Name GHS Pictograms solid_container->label_solid label_liquid Label Liquids: 'Hazardous Waste' Full Chemical Name GHS Pictograms liquid_container->label_liquid saa Store in Designated Satellite Accumulation Area (SAA) label_solid->saa label_liquid->saa ehs Schedule Pickup with EHS Department saa->ehs When Full or Time Limit Reached disposal Licensed Contractor for Final Disposal ehs->disposal

Caption: Workflow for the safe disposal of carbazole waste.

Emergency Protocol: Spill Management

In the event of a spill, prompt and correct action is vital to mitigate exposure and environmental contamination.

  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Control Hazards: Ensure the area is well-ventilated and remove all sources of ignition.[4]

  • Don PPE: Before addressing the spill, put on appropriate Personal Protective Equipment (PPE): two pairs of chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.

  • Containment: Prevent the further spread of the spill. For liquids, use an inert absorbent material like vermiculite or sand to create a dike around the spill.[4][11]

  • Cleanup:

    • For Solid Spills: Carefully sweep or scoop the material into your designated solid hazardous waste container. Crucially, avoid creating dust .[4] Dampening the powder with a small amount of water may be appropriate if compatible.[11]

    • For Liquid Spills: Use an inert absorbent to soak up the spill. Place the contaminated absorbent material into the solid hazardous waste container.[4][11]

  • Decontaminate: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials (wipes, absorbents) must be collected and disposed of as hazardous waste.[4]

  • Report: Report the incident to your laboratory supervisor and the EHS department, regardless of the spill's size.[4]

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Carbazole. [Link]

  • UBC Environmental Health and Safety. (n.d.). Laboratory Hazardous Waste Management. [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. [Link]

  • University of Edinburgh. (2021, April 21). Waste Management. [Link]

  • Wen, J., et al. (2021). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. Cell Death & Disease. [Link]

  • PubChem. (n.d.). 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde. [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. [Link]

  • Medical Laboratory Observer. (2019, July 23). Laboratory Waste Management: The New Regulations. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 7H-DIBENZO (c,g) CARBAZOLE. [Link]

  • FDA Global Substance Registration System. (n.d.). 6-METHOXY-1,4-DIMETHYL-9H-CARBAZOLE-3-CARBALDEHYDE. [Link]

  • Organic Syntheses. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl-. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • PubChem. (n.d.). 3-methoxy-6-methyl-9H-carbazole-1-carbaldehyde. [Link]

  • ResearchGate. (n.d.). Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. [Link]

Sources

Personal protective equipment for handling 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

This guide provides essential safety protocols and operational directives for the handling and disposal of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde. As a specialized carbazole derivative, understanding its chemical behavior, potential hazards, and the necessary precautions is paramount for ensuring laboratory safety and experimental integrity. This document is intended for researchers, scientists, and professionals in drug development who may work with this or structurally similar compounds.

Hazard Assessment: A Synthesis of Structural Analogs
  • The Carbazole Core: The foundational carbazole structure is classified as a suspected carcinogen.[1] It is also known to be an irritant to the skin, eyes, and respiratory system.[1] Furthermore, carbazole and its derivatives are recognized as being toxic to aquatic life with long-lasting effects.[1]

  • Aromatic Aldehyde Reactivity: Aromatic aldehydes as a class of compounds can exhibit varying degrees of reactivity. A primary concern is their potential to act as skin sensitizers by forming imines (Schiff bases) with amino groups in skin proteins, which can trigger an immune response leading to allergic contact dermatitis.[2] Some aromatic aldehydes are also known to be irritants upon inhalation, causing throat and nose irritation.[3]

  • Substituent Group Considerations: While the methoxy and dimethyl groups do not have specific, alarming toxicological data in this context, they contribute to the overall lipophilicity and potential for skin absorption of the molecule. Good laboratory hygiene should be maintained to avoid dermal contact.

Given these factors, 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde must be handled as a hazardous substance with potential carcinogenic, irritant, and sensitizing properties.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A risk-based approach to PPE selection is critical. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile gloves (double-gloving recommended)Full-length lab coatWork within a certified chemical fume hood
Solution Preparation and Transfers Chemical splash gogglesNitrile glovesFull-length lab coatWork within a certified chemical fume hood
Running Reactions and Work-up Chemical splash goggles or face shield over safety glassesNitrile glovesFull-length lab coatWork within a certified chemical fume hood
Handling Waste Chemical splash gogglesNitrile glovesFull-length lab coatNot generally required if handling sealed containers
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a lab coatAir-purifying respirator with organic vapor cartridges

Causality of PPE Choices:

  • Eye Protection: The choice between safety glasses and goggles is dictated by the splash potential. For any task involving liquids, chemical splash goggles are mandatory to protect against accidental splashes.[4]

  • Hand Protection: Nitrile gloves offer good resistance to a range of organic solvents and are a suitable choice for incidental contact.[5][6] Double-gloving is a prudent measure to increase protection, especially during prolonged handling.

  • Body Protection: A full-length lab coat is the minimum requirement to protect against minor spills and contamination of personal clothing.[5]

  • Respiratory Protection: Due to the potential for aerosolization of this compound, especially in solid form, and the irritant nature of aromatic aldehydes, all manipulations should be performed within a chemical fume hood to minimize inhalation exposure.[6]

Operational Plan: Step-by-Step Handling Protocols

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

3.1. Preparation and Weighing:

  • Fume Hood Usage: All handling of solid 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde must be conducted within a certified chemical fume hood.

  • Personal Protective Equipment: At a minimum, wear a lab coat, safety glasses with side shields, and nitrile gloves.

  • Static Control: Use an anti-static brush or ionizing bar when weighing the powder to prevent dispersal due to static electricity.

  • Aliquotting: If possible, aliquot the required amount of the compound directly into the reaction vessel within the fume hood to minimize transfers.

3.2. In-Solution Handling:

  • Personal Protective Equipment: When working with solutions, upgrade eye protection to chemical splash goggles.

  • Solvent Selection: Use the least hazardous solvent appropriate for your experimental needs.

  • Closed Systems: Whenever feasible, use a closed system for reactions and transfers to prevent the release of vapors.

3.3. Post-Reaction Work-up:

  • Quenching: Be mindful of potentially exothermic reactions during quenching procedures.

  • Extraction and Purification: Perform all extractions and chromatographic purifications within the fume hood.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the safe handling of this compound.

4.1. Waste Segregation:

  • Hazardous Waste Designation: All materials contaminated with 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde, including solid waste, solutions, and contaminated labware (e.g., pipette tips, vials), must be treated as hazardous waste.[6]

  • Dedicated Waste Containers: Use separate, clearly labeled, and sealed hazardous waste containers for solid and liquid waste. High-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: The waste container label must clearly state "Hazardous Waste" and list the full chemical name: "6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde" and any solvents present.

4.2. Disposal Procedure:

  • Institutional Guidelines: Follow your institution's specific guidelines for the disposal of hazardous chemical waste.

  • Licensed Disposal Company: Ensure that the waste is collected by a licensed hazardous waste disposal company.

  • Prohibited Disposal: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[6]

Emergency Procedures

5.1. Spills:

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Personal Protective Equipment: Don appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.

  • Containment: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, use a chemical spill kit with an appropriate absorbent.

  • Collection: Carefully collect the absorbed material into a labeled hazardous waste container.

5.2. Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the individual to fresh air.

  • Ingestion: Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the medical personnel with the name of the chemical.

Visual Workflow for PPE Selection

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_decision Decision Points cluster_outcome Required PPE start Start: Handling 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde task Identify Task (e.g., Weighing, Solution Prep) start->task risk Assess Risk (Splash, Dust, Vapor) task->risk splash_risk Splash Risk? risk->splash_risk dust_risk Dust/Aerosol Risk? risk->dust_risk eye Eye Protection hand Hand Protection body Body Protection respiratory Respiratory Protection goggles Chemical Splash Goggles splash_risk->goggles Yes safety_glasses Safety Glasses with Side Shields splash_risk->safety_glasses No fume_hood Chemical Fume Hood dust_risk->fume_hood Yes goggles->eye safety_glasses->eye gloves Nitrile Gloves gloves->hand lab_coat Lab Coat lab_coat->body fume_hood->respiratory

Caption: Decision workflow for selecting appropriate PPE.

References

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • MDPI. (2022). Aldehydes: What We Should Know About Them. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluating Hazards and Assessing Risks in the Laboratory. Retrieved from [Link]

  • NIH. (n.d.). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.